3-(Methylsulfonyl)pyrrolidine hydrochloride
Description
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Properties
IUPAC Name |
3-methylsulfonylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S.ClH/c1-9(7,8)5-2-3-6-4-5;/h5-6H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCGEDCMPFJUSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743676 | |
| Record name | 3-(Methanesulfonyl)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215368-15-2 | |
| Record name | 3-(Methanesulfonyl)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methanesulfonylpyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis and Purification of 3-(Methylsulfonyl)pyrrolidine Hydrochloride
Abstract: This technical guide provides a detailed, field-proven methodology for the synthesis and purification of 3-(Methylsulfonyl)pyrrolidine hydrochloride, a valuable building block in medicinal chemistry and drug discovery.[1][2] The narrative focuses on a robust and scalable four-step synthetic sequence, beginning with commercially available 3-hydroxypyrrolidine. Each step is accompanied by an in-depth explanation of the underlying chemical principles, causality behind procedural choices, and detailed experimental protocols. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-validated pathway to this important synthetic intermediate.
Introduction and Strategic Overview
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its non-planar, flexible nature allows for precise three-dimensional positioning of substituents, making it an ideal core for interacting with biological targets. The 3-(methylsulfonyl)pyrrolidine moiety, in particular, introduces a potent hydrogen bond acceptor (the sulfone group) which can significantly enhance binding affinity and modulate physicochemical properties such as solubility.[3]
The synthetic strategy outlined herein is designed for clarity, reliability, and scalability. It proceeds through four distinct chemical transformations:
-
Protection: Introduction of a tert-butyloxycarbonyl (Boc) group to protect the pyrrolidine nitrogen, preventing its interference in subsequent steps.
-
Nucleophilic Substitution: Conversion of the 3-hydroxyl group to a methyl thioether via the Mitsunobu reaction, a classic and highly reliable method for achieving stereochemical inversion.
-
Oxidation: Conversion of the intermediate thioether to the target sulfone using a selective oxidizing agent.
-
Deprotection & Salt Formation: Removal of the Boc protecting group under acidic conditions to yield the free amine as its stable hydrochloride salt.
This guide emphasizes not just the "how" but the "why," providing the scientific rationale that underpins each procedural step, ensuring the protocols are self-validating and adaptable.
Synthetic Pathway Visualization
The overall transformation from the starting material to the final product is illustrated below. This workflow highlights the progression through key intermediates, each requiring distinct reaction conditions and purification strategies.
Caption: Overall synthetic workflow for 3-(Methylsulfonyl)pyrrolidine HCl.
Detailed Experimental Protocols and Mechanistic Insights
Step 1: Amine Protection
Objective: To protect the secondary amine of 3-hydroxypyrrolidine with a tert-butyloxycarbonyl (Boc) group.
Scientific Rationale: The pyrrolidine nitrogen is both nucleophilic and basic, which would interfere with the subsequent Mitsunobu and oxidation steps. The Boc group is an ideal choice as it is robust under the basic and nucleophilic conditions of the upcoming steps but can be removed cleanly under acidic conditions that are orthogonal to the rest of the molecule.[4][5] The use of di-tert-butyl dicarbonate ((Boc)₂O) is a standard and highly efficient method for this transformation.[6]
Protocol:
-
To a stirred solution of 3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM, approx. 0.5 M) at 0 °C, add triethylamine (1.1 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction for the consumption of starting material by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography (Silica gel, ethyl acetate/hexanes gradient) to afford tert-butyl (3-hydroxypyrrolidine)-1-carboxylate as a white solid or colorless oil.
Step 2: Introduction of the Methylthio Group via Mitsunobu Reaction
Objective: To convert the hydroxyl group of tert-butyl (3-hydroxypyrrolidine)-1-carboxylate to a methylthio ether.
Scientific Rationale: The Mitsunobu reaction is a powerful and reliable method for converting a primary or secondary alcohol into a variety of functional groups with inversion of stereochemistry.[7][8] The reaction is initiated by the formation of a betaine intermediate from triphenylphosphine (PPh₃) and an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD). This intermediate activates the alcohol, forming an oxyphosphonium salt, which is an excellent leaving group. Subsequent Sₙ2 displacement by a suitable nucleophile—in this case, a thiomethoxide source—yields the desired product.[7][9][10] The choice of methanethiol (or a salt thereof) as the nucleophile directly installs the required methylthio moiety.
Protocol:
-
Dissolve tert-butyl (3-hydroxypyrrolidine)-1-carboxylate (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF, approx. 0.2 M) under an inert nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise to the solution. A color change and/or formation of a precipitate is typically observed.
-
After stirring for 15-20 minutes at 0 °C, introduce methanethiol (CH₃SH, approx. 2.0 eq), either as a condensed gas or from a solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude residue will contain the product along with triphenylphosphine oxide and the DIAD-hydrazine byproduct. Purify directly by flash column chromatography (Silica gel, ethyl acetate/hexanes gradient) to isolate tert-butyl 3-(methylthio)pyrrolidine-1-carboxylate.
Step 3: Oxidation of Thioether to Sulfone
Objective: To oxidize the methylthio group to a methylsulfonyl group.
Scientific Rationale: The oxidation of a sulfide to a sulfone requires a potent oxidizing agent and proceeds via a sulfoxide intermediate.[11] Meta-chloroperoxybenzoic acid (m-CPBA) is a highly effective and commonly used reagent for this transformation.[3][12] Using at least two equivalents of the oxidant ensures the reaction proceeds fully to the sulfone state. The reaction is typically performed at a low temperature to control its exothermic nature and to minimize potential side reactions.
Protocol:
-
Dissolve tert-butyl 3-(methylthio)pyrrolidine-1-carboxylate (1.0 eq) in dichloromethane (DCM, approx. 0.3 M) and cool the solution to 0 °C.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 2.2-2.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the complete conversion of the starting material and sulfoxide intermediate.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir the biphasic mixture vigorously for 30 minutes.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl 3-(methylsulfonyl)pyrrolidine-1-carboxylate, which is often a white solid and can be used in the next step without further purification if sufficiently pure.
Step 4: Boc Deprotection and Hydrochloride Salt Formation
Objective: To remove the Boc protecting group and isolate the final product as a stable hydrochloride salt.
Scientific Rationale: The Boc group is readily cleaved under strongly acidic conditions.[13][14] The mechanism involves protonation of the carbamate carbonyl, followed by fragmentation to release the stable tert-butyl cation (which typically forms isobutylene), carbon dioxide, and the free amine.[13] Using a solution of hydrochloric acid in an organic solvent like 1,4-dioxane or methanol provides a homogenous and effective medium for the deprotection and allows for the direct precipitation of the desired amine hydrochloride salt.[13][15]
Caption: Acid-catalyzed mechanism for Boc deprotection.
Protocol:
-
Dissolve tert-butyl 3-(methylsulfonyl)pyrrolidine-1-carboxylate (1.0 eq) in a minimal amount of methanol or ethyl acetate.
-
To this solution, add a 4 M solution of HCl in 1,4-dioxane (5-10 eq) at room temperature.
-
Stir the mixture for 2-4 hours. The formation of a white precipitate is typically observed.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Upon completion, add diethyl ether or methyl tert-butyl ether (MTBE) to the mixture to further precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold diethyl ether to remove non-polar impurities.
-
Dry the solid under vacuum to yield this compound as a white crystalline solid.[2]
Purification and Characterization
Purification: While intermediates are typically purified by column chromatography, the final hydrochloride salt is amenable to purification by recrystallization.[16] A common solvent system for this is a mixture of a polar solvent in which the salt is soluble at high temperatures (e.g., methanol, ethanol, or isopropanol) and a non-polar solvent in which it is insoluble (e.g., diethyl ether, MTBE, or heptane).[17] The process involves dissolving the crude salt in a minimum amount of the hot polar solvent, followed by the slow addition of the non-polar anti-solvent until turbidity is observed, then allowing the solution to cool slowly to induce crystallization.
Characterization Data: The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key Analytical Data |
| tert-Butyl (3-hydroxypyrrolidine)-1-carboxylate | C₉H₁₇NO₃ | 187.24 | White solid | mp: 62-65 °C |
| tert-Butyl 3-(methylsulfonyl)pyrrolidine-1-carboxylate | C₁₀H₁₉NO₄S | 249.33 | White solid | - |
| 3-(Methylsulfonyl)pyrrolidine (Free Base) | C₅H₁₁NO₂S | 149.21 | Yellow oil | bp: 326.9 °C (Predicted)[18] |
| This compound | C₅H₁₂ClNO₂S | 185.67 | White solid | ¹H NMR (DMSO-d₆): δ ~9.5 (br s, 2H), 3.8-3.9 (m, 1H), 3.2-3.5 (m, 4H), 3.0 (s, 3H), 2.2-2.4 (m, 2H). (Note: Exact shifts may vary)[19][20] |
Conclusion
The synthetic route detailed in this guide represents a logical, efficient, and well-documented pathway for the preparation of this compound. By leveraging a standard protection-functionalization-deprotection strategy, this guide provides robust protocols that can be readily implemented in a laboratory setting. The emphasis on the rationale behind experimental choices aims to empower researchers to not only replicate the synthesis but also to troubleshoot and adapt the procedures as needed for their specific research and development goals.
References
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An In-Depth Technical Guide to 3-(Methylsulfonyl)pyrrolidine Hydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-(Methylsulfonyl)pyrrolidine hydrochloride, a versatile heterocyclic building block pivotal in the synthesis of novel therapeutic agents. We will delve into its chemical properties, stereoisomeric forms, synthesis methodologies, analytical characterization, and its applications in the pharmaceutical landscape, all grounded in established scientific principles and practical insights.
Core Compound Identity and Physicochemical Properties
This compound is a pyrrolidine derivative characterized by a methylsulfonyl group at the 3-position. The presence of this sulfone moiety significantly influences the molecule's polarity, solubility, and metabolic stability, making it an attractive scaffold for medicinal chemists. The hydrochloride salt form enhances its aqueous solubility and ease of handling in laboratory settings.
A critical aspect of this compound is its chirality, with the carbon at the 3-position being a stereocenter. Consequently, it can exist as a racemic mixture or as individual (R) and (S) enantiomers. The specific stereoisomer used is often crucial for the desired biological activity and selectivity of the final drug candidate.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| Molecular Formula | C₅H₁₂ClNO₂S | [1] |
| Molecular Weight | 185.67 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Storage Temperature | Room Temperature, under inert atmosphere | [2] |
| CAS Number (Racemate) | 1215368-15-2 | [1][3][4] |
| CAS Number ((R)-enantiomer) | 1392745-31-1 | [5] |
| CAS Number ((S)-enantiomer) | 1407997-84-5 |
The Synthetic Landscape: Crafting the Pyrrolidine Core
The synthesis of 3-(methylsulfonyl)pyrrolidine and its derivatives often commences from readily available chiral precursors, such as proline or 4-hydroxyproline, to ensure stereochemical control.[6] General strategies for pyrrolidine synthesis include N-heterocyclization of primary amines with diols and intramolecular amination of unactivated C-H bonds.[7]
Illustrative Synthetic Pathway: Enantioselective Synthesis from L-proline Derivatives
-
Protection of the Amine: The secondary amine of the proline derivative is protected, commonly with a Boc (tert-butyloxycarbonyl) group, to prevent unwanted side reactions.
-
Modification of the Carboxylic Acid: The carboxylic acid group is converted into a suitable functional group for subsequent transformations.
-
Introduction of the Sulfonyl Moiety: A key step involving the introduction of the methylsulfonyl group. This can be achieved through various methods, including nucleophilic substitution with a methylsulfinate salt on a carbon bearing a good leaving group.
-
Deprotection and Salt Formation: Removal of the protecting group and subsequent treatment with hydrochloric acid to yield the desired hydrochloride salt.
Caption: Conceptual workflow for the enantioselective synthesis of this compound.
Analytical Characterization: Ensuring Purity and Identity
Rigorous analytical characterization is paramount to confirm the identity, purity, and stereochemical integrity of this compound. A combination of chromatographic and spectroscopic techniques is typically employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of the compound. For a polar compound like this compound, Hydrophilic Interaction Chromatography (HILIC) can be an effective separation mode.[9]
Illustrative HPLC Method Parameters:
-
Column: A polar stationary phase suitable for HILIC, such as a polyhydroxyethyl aspartamide column.[9]
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate or triethylamine phosphate).[9] The organic content is typically high for retention in HILIC mode.
-
Detection: As the pyrrolidine ring lacks a strong chromophore, UV detection at low wavelengths (e.g., 190-210 nm) or, more universally, a Charged Aerosol Detector (CAD) or Mass Spectrometric (MS) detector is preferred.[9][10]
Chiral HPLC for Enantiomeric Separation
To resolve the (R) and (S) enantiomers, chiral HPLC is indispensable. Polysaccharide-based chiral stationary phases are often effective for the separation of pyrrolidine derivatives.[11]
General Chiral HPLC Protocol:
-
Column Selection: Utilize a chiral column, such as one based on cellulose or amylose derivatives (e.g., Chiralcel® OD-H).[11]
-
Mobile Phase Optimization: A typical mobile phase consists of a mixture of a non-polar solvent like n-hexane or heptane and an alcohol modifier such as isopropanol or ethanol. A small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be required to improve peak shape and resolution.[11][12]
-
Method Validation: The method should be validated according to ICH guidelines to ensure linearity, accuracy, precision, and robustness.[9]
Caption: Workflow for the chiral separation of this compound enantiomers by HPLC.
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Mass Spectrometry: LC-MS/MS is a powerful tool for both quantification and structural confirmation. In positive electrospray ionization mode, the protonated molecule [M+H]⁺ would be observed. Tandem mass spectrometry (MS/MS) can be used to generate characteristic fragment ions for unequivocal identification.[13]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized compound. The chemical shifts and coupling constants of the pyrrolidine ring protons and the methyl group of the sulfonyl moiety provide a unique fingerprint of the molecule.
Applications in Drug Discovery and Development
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[11][14] this compound serves as a versatile intermediate in the synthesis of a wide array of biologically active molecules.[15] The introduction of the methylsulfonyl group can enhance properties such as:
-
Metabolic Stability: The sulfone group is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.
-
Solubility and Polarity: The polar nature of the sulfonyl group can improve the aqueous solubility of the molecule, which is often a desirable property for drug candidates.
-
Hydrogen Bonding Capacity: The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, potentially leading to improved binding affinity to biological targets.
This building block is particularly valuable in the development of treatments for a range of diseases, including neurological disorders.[15]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for the racemic compound (CAS 1215368-15-2) is not widely available, information for related pyrrolidine compounds indicates that it should be handled with care.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[2]
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.
Conclusion
This compound is a valuable and versatile building block in the arsenal of medicinal chemists. Its unique combination of a chiral pyrrolidine core and a polar, metabolically stable methylsulfonyl group provides a scaffold for the development of novel therapeutics with improved physicochemical and pharmacokinetic properties. A thorough understanding of its synthesis, analytical characterization, and safe handling is essential for its effective application in the advancement of drug discovery programs.
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Spectroscopic Characterization of 3-(Methylsulfonyl)pyrrolidine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Title as Senior Application Scientist]
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-(Methylsulfonyl)pyrrolidine hydrochloride. As a key building block in medicinal chemistry and drug development, a thorough understanding of its structural and spectroscopic properties is paramount. This document collates and interprets Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into experimental choices and data interpretation. The protocols described herein are designed to be self-validating, ensuring technical accuracy and trustworthiness for researchers in the field.
Introduction
This compound is a heterocyclic compound of significant interest in the synthesis of novel pharmaceutical agents. The pyrrolidine scaffold is a prevalent motif in numerous biologically active molecules, and the incorporation of a methylsulfonyl group can significantly modulate physicochemical properties such as solubility, polarity, and metabolic stability. As the hydrochloride salt, the compound's stability and handling characteristics are often improved for research and development purposes.
Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug development, confirming molecular structure, assessing purity, and providing insights into the electronic and steric environment of the molecule. This guide will delve into the key spectroscopic techniques used to elucidate the structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.
Experimental Protocol: NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄). The choice of solvent is critical to avoid overlapping solvent signals with analyte peaks. D₂O is often preferred for hydrochloride salts to observe exchangeable protons.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.
-
¹H NMR Spectral Data and Interpretation
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind Assignment |
| ~3.8 - 4.0 | Multiplet | 1H | H3 | The proton at the carbon bearing the sulfonyl group is expected to be significantly deshielded due to the electron-withdrawing nature of the SO₂ group. |
| ~3.4 - 3.7 | Multiplet | 4H | H2, H5 | The protons on the carbons adjacent to the nitrogen atom are deshielded by the electronegative nitrogen. In the hydrochloride salt, the nitrogen is protonated, further increasing the deshielding effect. |
| ~3.0 | Singlet | 3H | -SO₂CH₃ | The methyl protons of the sulfonyl group are typically observed as a sharp singlet in a region characteristic for such functional groups. |
| ~2.2 - 2.5 | Multiplet | 2H | H4 | The protons on the C4 carbon are expected to be the most upfield of the ring protons, being further from the electron-withdrawing groups. |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.
¹³C NMR Spectral Data and Interpretation
No publicly available ¹³C NMR spectrum for this compound was found. However, based on the structure and known substituent effects, the following chemical shifts can be predicted.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Causality Behind Assignment |
| ~60 - 65 | C3 | The carbon atom directly attached to the strongly electron-withdrawing sulfonyl group will be the most downfield of the pyrrolidine ring carbons. |
| ~48 - 52 | C2, C5 | The carbon atoms adjacent to the protonated nitrogen atom are deshielded. |
| ~42 - 45 | -SO₂CH₃ | The chemical shift for the methyl carbon of a methylsulfonyl group typically falls in this range. |
| ~28 - 32 | C4 | This carbon is the most upfield of the ring carbons due to its distance from the electron-withdrawing groups. |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FT-IR Data Acquisition
Objective: To obtain a Fourier-Transform Infrared (FT-IR) spectrum of solid this compound.
Methodology:
-
Sample Preparation: The KBr (potassium bromide) pellet method is commonly used for solid samples.
-
Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Instrument: A standard FT-IR spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.
-
IR Spectral Data and Interpretation
While a specific spectrum for this compound is not available, characteristic absorption bands can be predicted based on its functional groups.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group Vibration |
| ~3000 - 2700 | Broad, Strong | N-H stretch | Secondary ammonium salt (R₂NH₂⁺) |
| ~2980 - 2850 | Medium | C-H stretch | Aliphatic CH₂ and CH |
| ~1350 - 1300 | Strong | S=O stretch | Asymmetric stretching of the sulfonyl group |
| ~1150 - 1120 | Strong | S=O stretch | Symmetric stretching of the sulfonyl group |
| ~1600 - 1500 | Medium | N-H bend | Bending vibration of the ammonium group |
The presence of a broad and strong absorption in the 3000-2700 cm⁻¹ region is a key indicator of the hydrochloride salt, corresponding to the stretching vibrations of the protonated amine. The two strong bands for the S=O stretching are characteristic of the sulfonyl group.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol: Mass Spectrometry Data Acquisition
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and ionic compounds like hydrochloride salts. It typically produces the protonated molecular ion [M+H]⁺.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode.
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment the parent ion and analyze the resulting daughter ions.
-
Mass Spectral Data and Interpretation
The molecular formula of this compound is C₅H₁₂ClNO₂S, with a molecular weight of 185.67 g/mol . The free base, 3-(Methylsulfonyl)pyrrolidine, has a molecular formula of C₅H₁₁NO₂S and a molecular weight of 149.21 g/mol .
In ESI-MS, the observed ion would be that of the protonated free base, [M+H]⁺, where M is the free base.
Table 4: Predicted Mass Spectrometry Data for 3-(Methylsulfonyl)pyrrolidine
| m/z (Mass-to-Charge Ratio) | Ion | Interpretation |
| 150.0583 | [M+H]⁺ | Protonated molecular ion of the free base (C₅H₁₂NO₂S⁺) |
Fragmentation Pathway:
Tandem MS (MS/MS) of the parent ion at m/z 150 would likely involve fragmentation of the pyrrolidine ring and the loss of the methylsulfonyl group.
Caption: Predicted ESI-MS fragmentation of 3-(Methylsulfonyl)pyrrolidine.
Conclusion
References
Sources
An In-depth Technical Guide to the Presumed Mechanism of Action of 3-(Methylsulfonyl)pyrrolidine Hydrochloride Derivatives as Matrix Metalloproteinase-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, integral to numerous FDA-approved therapeutics. When functionalized with a methylsulfonyl group, this "privileged structure" gains physicochemical properties that are frequently exploited to achieve potent and selective enzyme inhibition. While the specific class of 3-(Methylsulfonyl)pyrrolidine hydrochloride derivatives is not extensively characterized in publicly available literature, this guide synthesizes evidence from closely related analogs to propose a primary mechanism of action: the selective inhibition of Matrix Metalloproteinase-2 (MMP-2). This document provides a comprehensive exploration of this hypothesized mechanism, the downstream cellular consequences, and a robust framework of experimental protocols for validation.
Introduction: The Rationale for a Focused Mechanistic Hypothesis
The convergence of two key structural motifs—the five-membered pyrrolidine ring and the methylsulfonyl group—points toward a probable class of biological targets. The pyrrolidine ring offers a three-dimensional structure that can effectively probe the active sites of enzymes, and it is a common feature in drugs targeting a wide array of protein classes.[1][2] The methylsulfonyl group is a versatile functional group in drug design, often serving as a hydrogen bond acceptor and improving metabolic stability and solubility.[3]
Crucially, a study on new sulfonyl pyrrolidine derivatives demonstrated highly selective inhibitory activity against Matrix Metalloproteinase-2 (MMP-2), an enzyme implicated in cancer progression and other pathologies.[1] Based on this strong precedent and the established roles of the constituent chemical moieties, we hypothesize that this compound derivatives function as inhibitors of MMP-2. This guide will, therefore, be structured around this central hypothesis.
The Hypothesized Mechanism of Action: Selective Inhibition of Matrix Metalloproteinase-2
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM). MMP-2 (also known as gelatinase A) plays a critical role in tissue remodeling, angiogenesis, and tumor metastasis. Its dysregulation is a hallmark of many diseases, making it a key therapeutic target.
We propose that this compound derivatives act as competitive inhibitors at the active site of MMP-2. The pyrrolidine core likely orients the molecule within the catalytic domain, while the methylsulfonyl group may coordinate with the catalytic zinc ion or form hydrogen bonds with amino acid residues in the S1' specificity pocket of the enzyme. This binding event is presumed to block the access of natural substrates, such as type IV collagen and gelatin, to the active site, thereby inhibiting ECM degradation.
Downstream Signaling Consequences of MMP-2 Inhibition
By inhibiting MMP-2, these derivatives would likely modulate several critical cellular signaling pathways that are dependent on ECM integrity and MMP-2 activity. The anticipated downstream effects include:
-
Inhibition of Angiogenesis: MMP-2 is known to promote the release of pro-angiogenic factors like vascular endothelial growth factor (VEGF) from the ECM. Inhibition of MMP-2 would, therefore, be expected to suppress VEGF-mediated signaling, leading to a reduction in new blood vessel formation.
-
Suppression of Tumor Cell Invasion and Metastasis: The degradation of the basement membrane by MMP-2 is a crucial step in cancer cell invasion. By preventing this, 3-(Methylsulfonyl)pyrrolidine derivatives could significantly reduce the metastatic potential of tumor cells.
-
Modulation of Cell Proliferation and Survival: MMP-2 can influence cell behavior by cleaving cell surface receptors and releasing growth factors. Its inhibition could, therefore, alter signaling cascades that control cell growth and apoptosis.
The following diagram illustrates the proposed mechanism and its downstream consequences.
Sources
- 1. Synthesis of new sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 3-(Methylsulfonyl)pyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solubility is a critical physicochemical parameter that profoundly influences the developability of a new chemical entity into a successful pharmaceutical product. This guide provides a comprehensive technical overview of the solubility of 3-(Methylsulfonyl)pyrrolidine hydrochloride, a versatile heterocyclic compound with applications in medicinal chemistry and drug discovery.[1] Due to the limited availability of specific experimental solubility data for this compound in the public domain, this document synthesizes information from structurally related molecules, theoretical principles, and established experimental methodologies to offer a robust framework for understanding and determining its solubility profile. The guide delves into the predicted solubility of this compound in various solvent systems, provides a detailed, field-proven protocol for its experimental determination using the gold-standard shake-flask method, and briefly discusses modern theoretical approaches for solubility prediction.
Introduction to this compound and the Imperative of Solubility
This compound is a five-membered heterocyclic amine containing a sulfonyl functional group.[2][3] The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[4] The introduction of a methylsulfonyl group can modulate the physicochemical properties of the parent molecule, including its polarity, hydrogen bonding capacity, and metabolic stability, which in turn can influence its biological activity and pharmacokinetic profile. The hydrochloride salt form is often utilized to enhance aqueous solubility and improve handling characteristics of amine-containing compounds.[5]
In drug development, a compound's solubility is a cornerstone of its biopharmaceutical properties. It directly impacts key processes such as:
-
Bioavailability: Poor aqueous solubility is a major contributor to low and variable oral bioavailability.
-
Formulation Development: The choice of dosage form (e.g., tablet, capsule, intravenous solution) is heavily dependent on the drug's solubility.
-
Process Chemistry: Solubility in various organic solvents is crucial for designing efficient synthesis, purification, and crystallization processes.
Therefore, a thorough understanding of the solubility of this compound is essential for its successful application in pharmaceutical research and development.
Predicted Solubility Profile of this compound
In the absence of direct experimental data, the solubility of this compound can be predicted based on its structural features and by drawing parallels with related compounds.
Structural Features Influencing Solubility:
-
Pyrrolidine Ring: The pyrrolidine nucleus is a polar, cyclic secondary amine capable of acting as a hydrogen bond acceptor.[6]
-
Methylsulfonyl Group: The sulfonyl group (-SO2-) is highly polar and can act as a strong hydrogen bond acceptor. The presence of a sulfonamide moiety, in general, has been noted to improve water solubility.[7]
-
Hydrochloride Salt: As the hydrochloride salt of a secondary amine, the compound will be ionized in aqueous solution, which is expected to significantly enhance its solubility in water and other polar protic solvents.
Based on these features, a qualitative solubility profile can be predicted.
Table 1: Predicted Solubility of this compound in Common Laboratory Solvents
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | High | As a hydrochloride salt, the compound is expected to be highly soluble in water due to ion-dipole interactions. The polar pyrrolidine and methylsulfonyl groups will also contribute to aqueous solubility. |
| Methanol | High | Methanol is a polar protic solvent capable of hydrogen bonding and solvating ions, making it a good solvent for hydrochloride salts. In a similar synthesis, a related compound was recrystallized from a methanol/ether mixture, indicating good solubility in methanol.[8] | |
| Ethanol | Moderate to High | Similar to methanol, ethanol is a polar protic solvent, though its slightly lower polarity may result in slightly lower solubility compared to methanol. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a highly polar aprotic solvent with a strong ability to solvate cations, suggesting good solubility for the hydrochloride salt. |
| Acetonitrile | Low to Moderate | Acetonitrile is less polar than DMSO and may be a less effective solvent for a salt. | |
| Acetone | Low | Acetone has a lower dielectric constant than other polar aprotic solvents, making it a poorer solvent for ionic compounds. | |
| Nonpolar | Toluene | Very Low | As a nonpolar aromatic hydrocarbon, toluene is not expected to effectively solvate the ionic and highly polar this compound. |
| Dichloromethane (DCM) | Very Low | While slightly polar, DCM is generally a poor solvent for salts. For instance, triethylamine hydrochloride has low solubility in DCM.[1] | |
| Diethyl Ether | Very Low | Diethyl ether is a nonpolar solvent and is expected to be a poor solvent for this compound. It is often used as an anti-solvent for precipitating hydrochloride salts from more polar solvents like methanol.[8] |
Disclaimer: The solubility data presented in Table 1 is predictive and based on theoretical principles and data from structurally analogous compounds. This information should be used as a preliminary guide, and experimental verification is strongly recommended.
Experimental Determination of Solubility: The Shake-Flask Method
The definitive determination of a compound's solubility requires empirical measurement. The shake-flask method is the universally recognized gold standard for determining equilibrium solubility due to its simplicity and reliability.
Principle of the Shake-Flask Method
The shake-flask method involves equilibrating an excess of the solid compound with a specific solvent at a constant temperature. The concentration of the dissolved compound in the resulting saturated solution is then determined analytically.
Detailed Experimental Protocol
Materials and Equipment:
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, DMSO, etc.)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
Workflow:
Figure 1: Workflow for the Shake-Flask Solubility Determination Method.
Step-by-Step Procedure:
-
Preparation:
-
Prepare stock solutions of this compound of known concentrations in the mobile phase to be used for HPLC analysis to create a calibration curve.
-
Ensure all glassware is clean and dry.
-
-
Addition of Compound:
-
Add an excess amount of this compound to a vial containing a known volume of the test solvent. "Excess" means that undissolved solid should be visible after the equilibration period.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C for physiologically relevant studies).
-
Agitate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. It is advisable to sample at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau, confirming that equilibrium has been achieved.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the samples at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Carefully withdraw a known volume of the supernatant using a pipette. For highly saturated solutions, it is critical to avoid disturbing the solid pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. Adsorption of the compound to the filter should be assessed and minimized by pre-conditioning the filter with the solution.
-
-
Dilution and Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent (typically the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted samples by a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the solubility of the compound in the test solvent using the measured concentration and the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.
-
Causality Behind Experimental Choices
-
Use of Excess Solid: This ensures that the solution becomes saturated and that the system reaches thermodynamic equilibrium between the solid and dissolved states.
-
Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results.
-
Agitation: Agitation increases the surface area of the solid in contact with the solvent, which accelerates the dissolution process and helps in reaching equilibrium faster.
-
Phase Separation: Incomplete removal of solid particles from the supernatant is a common source of error that leads to an overestimation of solubility. Centrifugation followed by filtration is a robust method to ensure a clear solution for analysis.
-
Validated Analytical Method: The accuracy of the solubility measurement is directly dependent on the accuracy of the analytical method used for quantification. A validated HPLC method with a proper calibration curve is essential.
Theoretical Prediction of Solubility
In addition to experimental determination, various computational methods can be employed to predict the solubility of small molecules. These methods can be broadly categorized into:
-
Quantitative Structure-Property Relationship (QSPR) Models: These are data-driven approaches that use statistical models to correlate molecular descriptors with experimentally determined solubility.[9]
-
Physics-Based Methods: These more rigorous approaches calculate solubility from fundamental thermodynamic principles, often involving quantum mechanics or molecular dynamics simulations to compute the free energies of solvation and crystal lattice formation.[2][9][10]
While a detailed discussion of these methods is beyond the scope of this guide, they represent powerful tools in modern drug discovery for triaging compounds and prioritizing experimental resources.
Conclusion
References
- Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. (n.d.). PMC.
- Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. (2024). NIH.
- Molecular structure, pK, lipophilicity, solubility and absorption of biologically active aromatic and heterocyclic sulfonamides. (2009). ResearchGate.
- Physics-Based Solubility Prediction for Organic Molecules. (2021). PMC.
- Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. (2024). arXiv.
- solubility of pyrrolidine hydrohalides. (2018). Sciencemadness.org.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). MDPI.
- Synthesis of 3-[(4-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride. (n.d.). PrepChem.com.
- Pyrrolidine. (n.d.). Wikipedia.
Sources
- 1. Sciencemadness Discussion Board - solubility of pyrrolidine hydrohalides - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrrolidine | 123-75-1 [chemicalbook.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Stability and Storage of 3-(Methylsulfonyl)pyrrolidine Hydrochloride
This guide provides a comprehensive overview of the chemical stability and appropriate storage conditions for 3-(Methylsulfonyl)pyrrolidine hydrochloride (CAS No. 1371070-07-7), a key building block in pharmaceutical research and development.[1] As a valued intermediate in the synthesis of novel therapeutic agents, understanding its stability profile is critical for ensuring the integrity of experimental outcomes and the quality of drug candidates.[1] This document is intended for researchers, scientists, and drug development professionals who handle this compound.
Chemical and Physical Properties
This compound is a white to light yellow solid or powder.[1][2] Its structure, featuring a pyrrolidine ring and a methylsulfonyl group, contributes to its utility in creating diverse and complex molecules.[1] The hydrochloride salt form generally enhances its solubility in aqueous media and its stability as a solid.
| Property | Value/Description | Source(s) |
| CAS Number | 1371070-07-7 | Internal Data |
| Molecular Formula | C₅H₁₂ClNO₂S | [3] |
| Molecular Weight | 185.67 g/mol | [3] |
| Appearance | White to light yellow solid/powder | [1][2] |
| General Stability | Stable under standard ambient conditions (room temperature) | [4] |
| Moisture Sensitivity | Reported as moisture sensitive | [4] |
Recommended Storage and Handling
Proper storage and handling are paramount to maintaining the chemical integrity of this compound. The following conditions are recommended based on available safety data sheets and general chemical principles.
Storage Conditions:
-
Temperature: For long-term storage, a cool and dry environment is recommended.[5] While many suppliers suggest room temperature, storage at 0-8 °C can also be appropriate to minimize any potential long-term degradation.[1][2]
-
Atmosphere: Due to its potential moisture sensitivity, it is best stored under an inert atmosphere, such as nitrogen or argon.[2][4]
-
Container: The compound should be kept in a tightly sealed container to prevent the ingress of moisture and air.[5][6]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases, as these can potentially react with the compound.[5][7] Also, keep it away from sources of heat, sparks, and open flames.[4][5][7]
Handling Precautions:
-
Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[4]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]
-
Avoid direct contact with skin and eyes.[5] In case of contact, rinse thoroughly with water.
-
Wash hands thoroughly after handling the compound.[5]
Potential Degradation Pathways
-
Hydrolysis: The hydrochloride salt is hygroscopic and can absorb moisture from the atmosphere. While the methylsulfonyl group is generally stable to hydrolysis under neutral conditions, prolonged exposure to moisture, especially at elevated temperatures or in the presence of acidic or basic catalysts, could potentially lead to the cleavage of the sulfur-carbon bond.
-
Thermal Decomposition: At elevated temperatures, sulfonyl compounds can undergo thermal degradation.[4] A potential pathway involves the cleavage of the C-S bond, which could lead to the formation of volatile sulfur-containing compounds like sulfur dioxide.[6] In the event of a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen chloride are expected.[5]
-
Oxidation: While generally stable to oxidation under ambient conditions, strong oxidizing agents could potentially oxidize the pyrrolidine ring or other parts of the molecule.
-
Photodegradation: As a general precaution for complex organic molecules, exposure to UV or high-intensity visible light should be minimized during storage and handling to prevent potential photochemical reactions, in line with ICH Q1B guidelines for photostability testing.[3]
Experimental Protocols for Stability Assessment
A systematic approach to stability assessment is crucial. The following protocols provide a framework for evaluating the stability of this compound in a research setting.
Visual Inspection
A simple yet effective initial step is the visual inspection of the material.
Protocol:
-
Carefully observe the physical appearance of the compound upon receipt and before each use.
-
Note any changes in color (e.g., from white to yellow or brown), texture (e.g., clumping, which may indicate moisture absorption), or the presence of any foreign matter.
-
Record all observations with dates in a laboratory notebook.
Solubility Testing
Changes in solubility can indicate potential degradation or the presence of impurities.
Protocol:
-
At the start of a project, determine the solubility of a fresh batch of the compound in relevant solvents (e.g., water, methanol, DMSO).
-
Periodically re-evaluate the solubility of the stored compound under the same conditions.
-
Note any significant changes in the amount of solvent required for complete dissolution or the appearance of insoluble particulates.
Chromatographic Purity Analysis (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for quantitatively assessing the purity of the compound and detecting the presence of degradation products.
Protocol:
-
Develop a suitable HPLC method. A reverse-phase C18 column is often a good starting point for polar compounds.
-
The mobile phase could consist of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) run in a gradient elution mode.
-
Use a UV detector set at a wavelength where the compound has significant absorbance. If the compound lacks a strong chromophore, an evaporative light scattering detector (ELSD) or a mass spectrometer (MS) can be used.
-
Inject a solution of a freshly prepared standard of this compound to determine its retention time and peak area.
-
Analyze aged samples and compare the chromatograms to the standard. Look for a decrease in the main peak area and the appearance of new peaks, which may indicate degradation products.
-
Quantify the purity by calculating the percentage of the main peak area relative to the total peak area.
Visualization of Stability Assessment Workflow
The following diagram illustrates a logical workflow for the ongoing assessment of the chemical stability of this compound.
Sources
- 1. Conformationally restricted pyrrolidines by intramolecular [2+2] photocycloaddition reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. epublications.marquette.edu [epublications.marquette.edu]
- 5. Research Portal [scholarworks.brandeis.edu]
- 6. researchgate.net [researchgate.net]
- 7. Cationic Pyrrolidine/Pyrroline-Substituted Porphyrins as Efficient Photosensitizers against E. coli - PMC [pmc.ncbi.nlm.nih.gov]
The Sulfonyl Group in Pyrrolidine Scaffolds: A Technical Guide to Reactivity and Application
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and its functionalization with a sulfonyl group introduces a unique set of physicochemical properties that are highly advantageous for drug design and development. This in-depth technical guide provides a comprehensive analysis of the reactivity of the sulfonyl group within the pyrrolidine framework. We will explore the fundamental electronic and steric influences that govern its chemical behavior, delve into key transformations including nucleophilic substitution, alpha-functionalization, and reductive cleavage, and provide detailed, field-proven experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the versatile chemistry of sulfonyl-containing pyrrolidines in their synthetic endeavors.
Introduction: The Strategic Importance of the Sulfonyl Group in Pyrrolidine-Based Drug Discovery
The incorporation of a sulfonyl moiety into a pyrrolidine ring is a widely employed strategy in medicinal chemistry to enhance the therapeutic potential of drug candidates.[1][2] The sulfonyl group, with its tetrahedral geometry and capacity for strong hydrogen bonding, can act as a bioisostere for other functional groups like carbonyls and phosphates, while also improving metabolic stability and pharmacokinetic profiles.[3][4] Understanding the reactivity of this functional group is paramount for the rational design and synthesis of novel therapeutics. This guide will provide a detailed exploration of the chemical behavior of the sulfonyl group in pyrrolidines, offering both theoretical insights and practical guidance for its manipulation.
Fundamental Principles Governing Reactivity
The reactivity of the sulfonyl group in a pyrrolidine system is primarily dictated by the strong electron-withdrawing nature of the SO2 group. This has two major consequences:
-
Activation of the Sulfur Center to Nucleophilic Attack: The sulfur atom is rendered highly electrophilic and susceptible to attack by a wide range of nucleophiles. The mechanism of this substitution can be complex, with evidence supporting both concerted (SN2-like) and stepwise (addition-elimination) pathways, largely dependent on the nature of the nucleophile, leaving group, and solvent.[5][6]
-
Acidification of α-Protons: The protons on the carbon atoms adjacent to the sulfonyl group (the α-carbons) are significantly acidified, facilitating their removal by a base to form a stabilized carbanion. This allows for a diverse array of functionalization reactions at these positions.
The pyrrolidine ring itself exerts a conformational influence on the sulfonyl group, which can affect the accessibility of the sulfur atom and the orientation of the α-protons, thereby modulating reactivity.[7][8]
Key Chemical Transformations and Experimental Protocols
This section details the primary classes of reactions involving the sulfonyl group in pyrrolidines, complete with mechanistic discussions and step-by-step experimental protocols.
Nucleophilic Substitution at the Sulfonyl Sulfur
A cornerstone of sulfonyl chemistry is the displacement of a leaving group from the sulfur atom by a nucleophile. This is most commonly seen in the synthesis of sulfonamides from sulfonyl chlorides.
Mechanism: The reaction generally proceeds through a concerted SN2-like mechanism or a stepwise addition-elimination pathway involving a trigonal bipyramidal intermediate.[5][9] The exact pathway is a subject of ongoing study and is influenced by the reaction partners.
Experimental Protocol: Synthesis of N-(p-Tolylsulfonyl)pyrrolidine (N-Tosylpyrrolidine)
This protocol describes the synthesis of a common N-sulfonylpyrrolidine.
-
Materials: Pyrrolidine, p-toluenesulfonyl chloride (TsCl), triethylamine (Et3N), dichloromethane (DCM), 1 M HCl, saturated aqueous NaHCO3, brine, anhydrous MgSO4.
-
Procedure:
-
Dissolve pyrrolidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.05 eq) in dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
α-Functionalization of N-Sulfonylpyrrolidines
The electron-withdrawing sulfonyl group facilitates the deprotonation of the α-protons, enabling the formation of a nucleophilic carbanion that can react with various electrophiles.
Mechanism: A strong base, typically an organolithium reagent, is used to deprotonate the α-position. The resulting lithiated species is then quenched with an electrophile.
Experimental Protocol: α-Methylation of N-Tosylpyrrolidine
This protocol provides a general procedure for the α-alkylation of an N-sulfonylpyrrolidine.
-
Materials: N-Tosylpyrrolidine, sec-butyllithium (s-BuLi), tetrahydrofuran (THF), methyl iodide (MeI), saturated aqueous NH4Cl, diethyl ether, brine, anhydrous Na2SO4.
-
Procedure:
-
Dissolve N-tosylpyrrolidine (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Slowly add sec-butyllithium (1.1 eq) and stir the mixture at -78 °C for 1 hour.
-
Add methyl iodide (1.2 eq) and continue stirring at -78 °C for 2 hours, then allow the reaction to warm to room temperature.
-
Quench the reaction with saturated aqueous NH4Cl and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
Reductive Cleavage of the N-Sulfonyl Group
The N-sulfonyl group is often used as a protecting group for the pyrrolidine nitrogen. Its removal is a critical step in many synthetic sequences. A variety of reductive methods can be employed for this transformation.
Mechanism: Reductive cleavage of the N-S bond can be achieved using dissolving metal reductions, hydride reagents, or samarium(II) iodide.[10][11][12] The mechanism with samarium(II) iodide involves single-electron transfer to the sulfonyl group, leading to the fragmentation of the N-S bond.[13][14]
Experimental Protocol: Reductive Desulfonylation of N-Tosylpyrrolidine using Samarium(II) Iodide
This protocol outlines a mild method for the cleavage of an N-sulfonyl group.
-
Materials: N-Tosylpyrrolidine, samarium(II) iodide (SmI2) solution in THF, methanol, saturated aqueous NaHCO3, ethyl acetate, brine, anhydrous Na2SO4.
-
Procedure:
-
Dissolve N-tosylpyrrolidine (1.0 eq) in THF.
-
Add a solution of samarium(II) iodide (2.2 eq) in THF to the pyrrolidine solution at room temperature.
-
Add methanol (4.0 eq) and stir the mixture until the characteristic blue color of SmI2 disappears.
-
Quench the reaction with saturated aqueous NaHCO3 and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
The crude pyrrolidine can be purified by distillation or column chromatography.
-
Data Presentation and Characterization
Precise characterization of sulfonyl-pyrrolidine derivatives is essential for confirming their structure and purity. Below is a summary of typical spectroscopic data for N-tosylpyrrolidine.
| Spectroscopic Data for N-Tosylpyrrolidine | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.70 (d, J = 8.3 Hz, 2H), 7.32 (d, J = 8.0 Hz, 2H), 3.29 (t, J = 6.6 Hz, 4H), 2.43 (s, 3H), 1.85 (p, J = 3.3 Hz, 4H). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 143.4, 134.3, 129.7, 127.6, 49.8, 25.4, 21.5. |
| FTIR (KBr, cm⁻¹) | ν 2970, 2875 (C-H), 1345, 1160 (S=O), 1095 (S-N). |
Note: Spectroscopic data can vary slightly depending on the solvent and instrument used.
Visualization of Key Concepts
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a key reaction mechanism and an experimental workflow.
Caption: Fig. 1: Generalized SN2-like mechanism for nucleophilic substitution at a sulfonyl center.
Caption: Fig. 2: Experimental workflow for the α-functionalization of N-tosylpyrrolidine.
Conclusion
The sulfonyl group is a powerful and versatile functional handle in the context of pyrrolidine chemistry. Its ability to activate the sulfur center for nucleophilic substitution and the adjacent carbon atoms for deprotonation and subsequent functionalization provides a rich platform for the synthesis of complex and biologically active molecules. Furthermore, its role as a robust protecting group that can be cleaved under specific reductive conditions adds another layer of synthetic utility. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to effectively harness the reactivity of the sulfonyl group in their pursuit of novel pyrrolidine-based therapeutics.
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The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Development Professionals
Abstract
The five-membered nitrogen-containing heterocycle, pyrrolidine, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its frequent appearance in FDA-approved drugs and a vast array of natural products underscores its significance.[1][2][3] This guide delves into the core physicochemical and stereochemical properties that make the pyrrolidine ring a versatile and powerful tool in drug design. We will explore key synthetic strategies for its construction and functionalization, analyze structure-activity relationships (SAR) across various therapeutic areas, and present detailed protocols and case studies to provide a comprehensive resource for researchers, scientists, and drug development professionals.
The Fundamental Advantage: Physicochemical and Stereochemical Properties
The utility of the pyrrolidine scaffold is not coincidental; it stems from a unique combination of structural and electronic properties that are highly advantageous for molecular recognition by biological targets.
Three-Dimensionality and Conformational Flexibility
Unlike flat, aromatic systems, the saturated pyrrolidine ring is composed of sp³-hybridized carbon atoms, granting it a distinct three-dimensional architecture.[4][5] This non-planarity allows for a more comprehensive exploration of pharmacophore space. The ring is not rigid but exists in a state of dynamic conformational flexibility, adopting "envelope" and "twist" forms through a phenomenon known as pseudorotation.[4][6] This inherent flexibility can be advantageous for adapting to the binding pocket of a target protein. However, the true power lies in the ability to control and lock the ring's conformation by strategically placing substituents, thereby influencing its pharmacological efficacy.[5]
Stereochemical Richness
The pyrrolidine ring can possess up to four stereogenic carbon atoms, leading to a multiplicity of possible stereoisomers.[5] This stereochemical diversity is a critical tool for medicinal chemists. Different stereoisomers and the specific spatial orientation of substituents can result in dramatically different biological profiles, stemming from their unique binding modes with enantioselective protein targets.[4][6] The non-essential amino acid L-proline, which features a chiral pyrrolidine ring, is a frequently used building block for introducing chirality into synthetic molecules.[5]
Physicochemical Profile
The nitrogen atom imparts basicity to the scaffold, allowing for the formation of salt forms to improve solubility and facilitating hydrogen bonding interactions with biological targets. The properties of pyrrolidine can be strategically modulated, positioning it as a versatile scaffold for fine-tuning drug candidates.
Table 1: Comparative Physicochemical Properties of Heterocyclic Scaffolds
| Property | Pyrrolidine | Piperidine | Pyrrole (Aromatic) | Key Considerations for Drug Design |
|---|---|---|---|---|
| pKa of Conjugate Acid | ~11.27[7] | ~11.22[7] | ~0.4 | Pyrrolidine and piperidine are strong bases, ideal for forming ionic interactions or acting as hydrogen bond acceptors. Pyrrole is non-basic. |
| logP (Octanol/Water) | 0.46[7] | 0.84[7] | 0.75 | Pyrrolidine is less lipophilic than piperidine, which can be leveraged to improve aqueous solubility and modify a compound's ADME profile.[7] |
| Conformational Flexibility | High (Envelope/Twist)[7] | Moderate (Chair)[7] | Low (Planar) | The flexibility of pyrrolidine allows for conformational adaptability, while piperidine's rigidity can be used to lock in a desired bioactive conformation.[7] |
| 3D Shape | High | High | Low (Flat) | Saturated rings like pyrrolidine provide superior 3D coverage, which is often correlated with higher success rates in drug discovery.[5] |
Constructing the Core: Key Synthetic Strategies
The synthesis of pyrrolidine derivatives can be broadly categorized into two main approaches: the construction of the ring from acyclic precursors and the functionalization of a pre-existing pyrrolidine ring.[4][8]
Ring Construction: The [3+2] Cycloaddition
One of the most powerful and versatile methods for the stereocontrolled synthesis of polysubstituted pyrrolidines is the [3+2] cycloaddition reaction involving azomethine ylides.[1][9] This atom-economical reaction rapidly builds the five-membered ring while simultaneously creating multiple stereocenters with high control.[1] Azomethine ylides, which act as 1,3-dipoles, are typically generated in situ and react with a dipolarophile (e.g., an alkene) to form the pyrrolidine ring.[5]
Caption: Workflow for Pyrrolidine Synthesis via [3+2] Cycloaddition.
Experimental Protocol: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
This protocol describes a general procedure for the synthesis of enantioenriched pyrrolidines, a testament to the scaffold's accessibility.[9]
-
Catalyst Preparation: To a flame-dried Schlenk tube under an inert atmosphere (Argon), add the copper(I) source (e.g., Cu(OAc)₂, 5 mol%) and the chiral ligand (e.g., a chiral phosphine ligand, 5.5 mol%).
-
Solvent Addition: Add anhydrous solvent (e.g., toluene, 0.1 M) and stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Reagent Addition: Add the dipolarophile (e.g., an electron-deficient alkene, 1.0 equiv) to the reaction mixture.
-
Ylide Precursor Addition: In a separate flask, dissolve the azomethine ylide precursor (e.g., an α-iminoester, 1.2 equiv) in the same anhydrous solvent.
-
Reaction Initiation: Add the ylide precursor solution to the catalyst mixture dropwise over 1 hour using a syringe pump at the desired reaction temperature (e.g., 0 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched pyrrolidine derivative.
-
Characterization: Confirm the structure and determine the enantiomeric excess (e.e.) using NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC).
Functionalization of Chiral Pool Precursors
An alternative and widely used strategy involves starting with readily available, enantiopure pyrrolidine-containing molecules, such as (S)-proline or (S)-prolinol.[8] These "chiral pool" starting materials provide a robust foundation upon which to build molecular complexity without the need for an asymmetric synthesis step. The synthesis of the antiviral drug Daclatasvir, for instance, utilizes a functionalized proline derivative as a key building block.[8]
Pyrrolidine in Action: Structure-Activity Relationships (SAR)
The true value of the pyrrolidine scaffold is demonstrated in its broad applicability across numerous therapeutic areas. By systematically modifying the substituents on the ring, medicinal chemists can probe the interactions with a biological target and optimize for potency and selectivity. This process is known as developing a Structure-Activity Relationship (SAR).[10][11]
Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.
Case Study: N-Acylethanolamine Acid Amidase (NAAA) Inhibitors
NAAA is an enzyme involved in inflammation and pain modulation, making it an attractive therapeutic target.[12] SAR studies on a series of pyrrolidine amide derivatives revealed critical insights for optimizing inhibitory potency.[10][12]
Table 2: SAR of Pyrrolidine Amide Derivatives as NAAA Inhibitors
| Compound ID | R Group (Linker and Terminal Group) | NAAA Inhibition IC₅₀ (µM) | FAAH Inhibition IC₅₀ (µM) |
|---|---|---|---|
| 1a | -(CH₂)₁₀-Ph | 2.5 ± 0.3 | >10 |
| 3j | -(CH₂)₂-O-(4-Ph)-Ph | 1.8 ± 0.2 | 3.5 ± 0.4 |
| 4g | -CH=CH-CO-(4-Ph)-Ph | 1.2 ± 0.1 | >10 |
Data extracted from a study on pyrrolidine amide derivatives.[12]
Key SAR Insights:
-
Linker Flexibility: Introducing flexible, ether-containing linkers (e.g., 3j ) increased potency against NAAA but reduced selectivity over the related enzyme FAAH.[12]
-
Linker Rigidity: Conversely, incorporating a conformationally restricted linker, such as the 4-phenylcinnamoyl group in compound 4g , yielded the most potent inhibitor and maintained high selectivity against FAAH.[12]
-
Terminal Group: Small, lipophilic substituents on the terminal phenyl ring were found to be optimal for potency.[10][12]
These findings demonstrate how subtle structural modifications to the groups attached to the pyrrolidine core can have a profound impact on both potency and selectivity.
Clinical Significance: Pyrrolidine in FDA-Approved Drugs
The pyrrolidine scaffold is a component of numerous marketed drugs, validating its status as a privileged structure in pharmaceutical science.[5][13][14] Its presence spans a wide range of therapeutic indications, from hypertension to viral infections and diabetes.
Table 3: Representative FDA-Approved Drugs Containing a Pyrrolidine Scaffold
| Drug Name | Therapeutic Area | Role of the Pyrrolidine Scaffold |
|---|---|---|
| Captopril | Antihypertensive | The proline (pyrrolidine-2-carboxylic acid) moiety mimics the terminal dipeptide of angiotensin I, enabling it to potently inhibit the Angiotensin-Converting Enzyme (ACE).[13] |
| Vildagliptin | Antidiabetic | The cyanopyrrolidine group is crucial for inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme, forming a reversible covalent bond with the catalytic serine residue.[8] |
| Telaprevir | Antiviral (Hepatitis C) | The pyrrolidine-based structure acts as a peptidomimetic, inhibiting the HCV NS3/4A serine protease, which is essential for viral replication.[14] |
| Aniracetam | Nootropic (Anti-Alzheimer) | Features a pyrrolidinone core, a derivative of pyrrolidine, and is believed to modulate neurotransmission.[13] |
| Levetiracetam | Anticonvulsant | This (S)-enantiomer of a pyrrolidinone derivative is a widely used antiepileptic drug, with its pyrrolidone core being essential for binding to the synaptic vesicle protein 2A (SV2A).[15] |
| Daridorexant | Insomnia | A recently approved dual orexin receptor antagonist, showcasing the continued relevance of the scaffold in modern drug discovery.[13] |
Conclusion and Future Prospects
The pyrrolidine scaffold's success in medicinal chemistry is a direct result of its advantageous structural and physicochemical properties. Its inherent three-dimensionality, stereochemical richness, and tunable basicity provide an exceptional starting point for the design of novel therapeutics. Powerful and robust synthetic methodologies, particularly asymmetric cycloadditions, allow for the efficient and controlled construction of diverse pyrrolidine libraries for screening.
Future efforts will likely focus on further exploring the vast chemical space enabled by this scaffold. The development of novel synthetic methods to access previously unattainable substitution patterns and the application of pyrrolidine-based fragments in fragment-based drug discovery (FBDD) campaigns will continue to drive innovation.[16] As our understanding of complex biological systems grows, the versatility of the pyrrolidine ring ensures it will remain a cornerstone of drug design for years to come.
References
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A Technical Guide to the Theoretical and Computational Investigation of 3-(Methylsulfonyl)pyrrolidine Hydrochloride
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its combination with a methylsulfonyl group introduces a polar, acyclic sulfone moiety that can act as a hydrogen bond acceptor and improve physicochemical properties.[3][4] This guide provides a comprehensive framework for the theoretical and computational characterization of 3-(Methylsulfonyl)pyrrolidine hydrochloride, a representative small molecule of interest in drug discovery. We will explore its conformational landscape, electronic properties, and dynamic behavior using a suite of computational tools. The methodologies outlined herein are designed to furnish researchers, scientists, and drug development professionals with the insights necessary to rationalize structure-activity relationships (SAR) and guide the design of novel therapeutics.
Introduction: The Significance of the Pyrrolidine and Sulfone Moieties
The saturated nitrogen heterocycle, pyrrolidine, is a cornerstone of modern drug design. Its three-dimensional structure provides a rigid framework that can be functionalized to present pharmacophoric elements in a defined spatial orientation. This structural feature is critical for achieving high-affinity and selective interactions with biological targets.[1] More than 20 FDA-approved drugs incorporate the pyrrolidine motif, highlighting its broad utility.[1]
The sulfone group (R-S(=O)₂-R') is another key functional group in medicinal chemistry.[3][5] It is chemically stable and the two oxygen atoms act as strong hydrogen bond acceptors. The inclusion of a sulfone can modulate a molecule's polarity, solubility, and metabolic stability, making it a valuable tool for optimizing drug-like properties.[4]
The subject of this guide, this compound (CAS: 1215368-15-2[6][7]), combines these two important structural motifs. A thorough understanding of its intrinsic properties at a molecular level is paramount for its effective deployment in drug discovery programs. Computational chemistry offers a powerful, cost-effective avenue to probe these properties before committing to extensive synthetic and experimental work.[8][9][10]
Foundational Computational Analysis: Structure and Energetics
A logical first step in the computational analysis of any small molecule is to determine its most stable three-dimensional structure and conformational preferences. For 3-(Methylsulfonyl)pyrrolidine, this involves considering the puckering of the five-membered ring and the rotation around the C-S bond.
Conformational Landscape
The pyrrolidine ring is not planar and exists in a dynamic equilibrium between various "envelope" and "twist" conformations. The position and orientation of the methylsulfonyl substituent will significantly influence the relative energies of these conformers. A systematic conformational search is essential to identify the global minimum energy structure and other low-energy conformers that may be biologically relevant.
Quantum Mechanics for Accurate Geometries and Energies
Density Functional Theory (DFT) is the workhorse method for obtaining accurate geometric and energetic information for small molecules. A typical and robust approach involves:
-
Methodology: Geometry optimization using the B3LYP functional with a Pople-style basis set such as 6-31G(d). This level of theory provides a well-validated balance of computational cost and accuracy for organic molecules.
-
Rationale: The B3LYP functional incorporates both Hartree-Fock exchange and DFT exchange-correlation, offering a reliable description of electron correlation effects. The 6-31G(d) basis set includes polarization functions on heavy atoms, which are crucial for accurately describing the geometry around the sulfur atom.
-
Validation: Following geometry optimization, a vibrational frequency calculation should be performed. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
A summary of hypothetical energetic data for different conformers is presented below.
| Conformer ID | Ring Pucker | Dihedral Angle (C-C-S-C) | Relative Energy (kcal/mol) |
| Conf-01 | C2-endo | 178.5° | 0.00 |
| Conf-02 | C3-exo | 65.2° | 1.25 |
| Conf-03 | C2-endo | -70.1° | 2.10 |
Table 1: Hypothetical relative energies of the low-energy conformers of 3-(Methylsulfonyl)pyrrolidine calculated at the B3LYP/6-31G(d) level of theory.
Delving Deeper: Electronic Properties and Reactivity
With an optimized geometry, we can proceed to calculate various electronic properties that provide insight into the molecule's reactivity, polarity, and potential for intermolecular interactions.
Molecular Orbitals and Electrostatic Potential
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.
-
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. This is invaluable for identifying regions of positive and negative potential, which correspond to sites for electrophilic and nucleophilic attack, respectively. The MEP map will clearly show the electronegative regions around the sulfone oxygens, highlighting their hydrogen-bonding potential.
Protocol: Calculation of Electronic Properties
-
Input: The optimized, minimum-energy structure of 3-(Methylsulfonyl)pyrrolidine.
-
Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan.
-
Calculation Type: A single-point energy calculation using a larger basis set for improved accuracy (e.g., B3LYP/6-311+G(d,p)).
-
Keywords: Include requests for population analysis (to obtain atomic charges) and the generation of cube files for the HOMO, LUMO, and electrostatic potential.
-
Analysis: Visualize the generated cube files in a molecular visualization program (e.g., VMD, PyMOL, GaussView). The MEP surface should be colored to map the potential, revealing the electron-rich sulfone oxygens and the electron-deficient region near the protonated amine.
The Molecule in Motion: Molecular Dynamics Simulations
While quantum mechanics provides a static, gas-phase picture, molecules in a biological context are dynamic and solvated. Molecular Dynamics (MD) simulations bridge this gap by modeling the atomic motions of the molecule over time, typically in a solvent environment.
Solvation and Dynamic Behavior
MD simulations can reveal how water molecules organize around the solute and how the molecule's conformation fluctuates in solution. This is particularly important for understanding solubility and the entropic contributions to binding.
Investigating Ligand-Protein Interactions
A primary application of MD in drug discovery is to study the stability of a ligand in a protein's binding site. After docking 3-(Methylsulfonyl)pyrrolidine into a target active site, an MD simulation can assess:
-
The stability of the binding pose over time.
-
The key protein-ligand hydrogen bonds and their persistence.
-
The role of water molecules in mediating interactions.
Workflow: Ligand-Protein MD Simulation
The following diagram outlines a typical workflow for setting up and running an MD simulation of a ligand-protein complex.
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The Ascendance of a Scaffold: A Technical Guide to 3-(Methylsulfonyl)pyrrolidine Hydrochloride in Drug Discovery
For Immediate Release: A Comprehensive Review for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a ubiquitous five-membered saturated heterocycle, has long been a cornerstone in the design of novel therapeutics.[1] Its inherent three-dimensionality and stereochemical complexity allow for a nuanced exploration of chemical space, a critical factor in the development of potent and selective drugs.[1] Within the diverse landscape of substituted pyrrolidines, 3-(Methylsulfonyl)pyrrolidine hydrochloride has emerged as a particularly valuable building block, prized for its unique physicochemical properties and synthetic versatility.[2] This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and application of this important scaffold in modern medicinal chemistry.
Physicochemical Properties and Characterization
This compound is a white to off-white solid that is typically supplied as a hydrochloride salt to improve its solubility and handling characteristics. A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1215368-15-2 | [3] |
| Molecular Formula | C₅H₁₂ClNO₂S | [3] |
| Molecular Weight | 185.67 g/mol | [3] |
| Appearance | White to off-white solid | [2] |
The structural integrity of this compound is typically confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While a publicly available ¹H NMR spectrum for the racemate is not readily found, the spectrum for the (S)-enantiomer provides a clear diagnostic fingerprint.
The Genesis of a Building Block: Discovery and Synthetic Evolution
While a singular "discovery" paper for this compound is not prominently cited, its emergence is intrinsically linked to the broader exploration of substituted pyrrolidines in medicinal chemistry. The synthesis of this compound and its derivatives generally falls into two main strategies: the functionalization of a pre-existing pyrrolidine ring or the construction of the ring from acyclic precursors.
A common and logical synthetic pathway to 3-(methylsulfonyl)pyrrolidine involves a two-step process starting from a readily available precursor such as 3-hydroxypyrrolidine. This approach leverages well-established methodologies in organic synthesis.
Conceptual Synthetic Workflow:
Sources
An In-Depth Technical Guide to Identifying and Validating Therapeutic Targets for 3-(Methylsulfonyl)pyrrolidine Derivatives
Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold
In the landscape of modern drug discovery, the pursuit of novel chemical matter with desirable pharmacological properties is relentless. The 3-(Methylsulfonyl)pyrrolidine scaffold represents a confluence of two highly advantageous structural motifs: the pyrrolidine ring and the methylsulfonyl group. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a cornerstone of medicinal chemistry. Its non-planar, sp³-rich nature provides access to three-dimensional chemical space, a critical feature for enhancing binding affinity, selectivity, and metabolic stability compared to flat aromatic systems.[1][2] This stereochemically rich core is a prevalent feature in numerous natural products and FDA-approved drugs.[2][3]
Complementing the pyrrolidine core is the methylsulfonyl group. Far from being a passive substituent, this functional group is a powerful pharmacophore. Its potent hydrogen bond accepting capability and metabolic stability make it a key interaction point in many drug-target complexes.[4][5] The combination of these two motifs in the 3-(Methylsulfonyl)pyrrolidine scaffold presents a unique opportunity for the development of novel therapeutics.
This guide provides a strategic framework for drug development professionals to identify, validate, and characterize potential therapeutic targets for derivatives of this promising scaffold. We will move beyond theoretical discussions to provide actionable, field-proven experimental workflows, grounded in the principles of scientific integrity and causality. Our exploration will focus on four high-potential target classes: enzymes, G-protein coupled receptors (GPCRs), monoamine transporters, and microbial targets.
Part 1: Enzyme Inhibition – A Primary Avenue of Investigation
Rationale for Targeting Enzymes: The inherent chemical features of the 3-(methylsulfonyl)pyrrolidine scaffold make enzymes a highly probable and attractive target class. The sulfonyl group's ability to form strong hydrogen bonds can mimic the interactions of natural substrates or transition states within an enzyme's active site. The pyrrolidine ring provides a rigid, stereochemically defined anchor to orient the molecule for optimal interaction and can be functionalized to achieve high selectivity. Precedent for targeting enzymes with related scaffolds is strong; pyrrolidine derivatives have demonstrated inhibitory activity against a wide range of enzymes, including dipeptidyl peptidase-IV (DPP-IV), acetylcholinesterase, and glucosidase, while sulfonyl-containing compounds are known to target enzymes like HMG-CoA reductase.[6][7]
Proposed Experimental Workflow for Enzyme Target Validation
This workflow is designed as a self-validating cascade, ensuring that resources are focused on the most promising hits through a structured progression from broad screening to detailed mechanistic studies.
Caption: Enzyme inhibitor discovery and validation workflow.
Detailed Experimental Protocols
Protocol 1: Hit Confirmation and IC₅₀ Determination
-
Objective: To confirm the activity of initial hits and quantify their potency by determining the half-maximal inhibitory concentration (IC₅₀).
-
Methodology:
-
Compound Preparation: Prepare a 2 mM stock solution of the hit compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a 96-well plate using DMSO.
-
Assay Plate Preparation: Transfer a small volume (e.g., 1 µL) of each concentration from the dilution series into a 384-well assay plate. Include DMSO-only wells as a negative control (0% inhibition) and wells with a known inhibitor as a positive control (100% inhibition).
-
Enzyme & Substrate Addition: Add the target enzyme solution prepared in the appropriate assay buffer and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate Reaction: Add the enzyme's specific substrate (e.g., a fluorogenic or colorimetric substrate) to all wells to start the reaction.
-
Signal Detection: Read the plate at multiple time points using a suitable plate reader (e.g., fluorescence or absorbance). Monitor the reaction kinetics.
-
Data Analysis: Calculate the rate of reaction for each well. Normalize the data to the controls (0% and 100% inhibition). Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Objective: To verify that the compound directly binds to and stabilizes the target enzyme within a complex cellular environment.
-
Causality: A compound that binds its target protein will increase the protein's thermal stability. This protocol measures the amount of soluble, non-denatured protein remaining after heat shock, which serves as a direct proxy for target engagement.
-
Methodology:
-
Cell Treatment: Treat intact cultured cells with the test compound at various concentrations (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 1 hour.
-
Heat Shock: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a defined temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by immediate cooling to 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles to release cellular proteins.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins. Quantify the amount of the specific target protein in the supernatant using a method like Western Blot or ELISA.
-
Data Analysis: For each compound concentration, plot the amount of soluble target protein versus temperature. The curve for cells treated with a binding compound will show a shift towards higher temperatures compared to the vehicle control, indicating target stabilization.
-
Part 2: Modulation of G-Protein Coupled Receptors (GPCRs)
Rationale for Targeting GPCRs: GPCRs represent one of the largest and most successfully drugged protein families. The stereochemical complexity and conformational rigidity of the pyrrolidine ring make it an excellent scaffold for designing ligands that can fit with high specificity into the deep, well-defined binding pockets of GPCRs. The methylsulfonyl group can serve as a critical hydrogen bond acceptor, engaging with polar residues in the binding site. The successful development of a 1-phenylsulfonyl-pyrrolidine derivative as a Thromboxane A₂ receptor antagonist provides a direct precedent for this target class.[8]
Proposed Signaling Pathway and Experimental Workflow
Caption: Workflow for assessing monoamine transporter inhibition.
Detailed Experimental Protocol
Protocol 1: In Vitro Neurotransmitter Uptake Inhibition Assay
-
Objective: To quantify the potency and selectivity of compounds at inhibiting the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.
-
Methodology:
-
Cell Culture: Use HEK293 cells stably expressing the human DAT, SERT, or NET transporters. Plate the cells in 96-well plates.
-
Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound or a reference inhibitor (e.g., cocaine) in buffer for 15 minutes.
-
Uptake Initiation: Add a solution containing a fixed concentration of the respective radiolabeled neurotransmitter (e.g., [³H]dopamine for DAT).
-
Uptake Termination: After a short incubation period (e.g., 5-10 minutes), rapidly terminate the uptake by washing the cells with ice-cold buffer.
-
Lysis and Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value for each transporter as described in Protocol 1. Use these values to calculate selectivity ratios.
-
Data Presentation: Transporter Selectivity Profile
| Compound ID | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT/DAT Selectivity | NET/DAT Selectivity |
| Ref-Cocaine | 150 | 350 | 80 | 2.3 | 0.5 |
| MS-PYR-001 | 25 | 500 | 120 | 20.0 | 4.8 |
| MS-PYR-002 | 800 | 40 | 950 | 0.05 | 1.2 |
This table clearly summarizes the potency and selectivity, allowing for rapid identification of compounds with desired profiles (e.g., DAT-selective MS-PYR-001 vs. SERT-selective MS-PYR-002).
Conclusion
The 3-(Methylsulfonyl)pyrrolidine scaffold is a promising starting point for the development of novel therapeutics. Its unique combination of a stereochemically rich, three-dimensional core and a potent hydrogen-bonding group provides access to a wide range of biological targets. This guide has outlined a strategic, multi-pronged approach to identifying and validating potential therapeutic targets within the enzyme, GPCR, and transporter families. By employing the detailed, self-validating experimental workflows presented herein, research and development teams can systematically de-risk and advance candidate molecules, unlocking the full therapeutic potential of this versatile chemical class. The key to success lies not in a random search, but in a logical, evidence-based progression from broad screening to deep mechanistic understanding, ultimately leading to the identification of safe and effective new medicines.
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Exploring the Chemical Space of Substituted Pyrrolidines: A Technical Guide for Drug Discovery
Introduction: The Pyrrolidine Scaffold - A Privileged Motif in Medicinal Chemistry
The five-membered saturated nitrogen heterocycle, the pyrrolidine ring, stands as a cornerstone in the architecture of therapeutic agents.[1][2][3] Its prevalence in numerous natural products, particularly alkaloids, and a significant number of FDA-approved drugs underscores its status as a "privileged scaffold" in medicinal chemistry.[4][5] This distinction is not arbitrary; it arises from a unique combination of structural and chemical properties that make it exceptionally suitable for molecular design.[4][6]
The great interest in this scaffold is fueled by several key factors:
-
Three-Dimensional Diversity : The sp³-hybridized carbon atoms of the pyrrolidine ring provide a non-planar, three-dimensional (3D) geometry.[4][6][7] This is a significant advantage over flat, aromatic systems, as it allows for a more comprehensive exploration of the pharmacophore space, which is critical for achieving high-affinity and selective interactions with biological targets.[4]
-
Stereochemical Complexity : The pyrrolidine ring can possess multiple stereogenic centers. The specific spatial orientation of substituents dramatically influences the molecule's biological profile, as enantiomers often exhibit different binding modes and activities with chiral proteins.[4][6][7]
-
Physicochemical Properties : The nitrogen atom imparts basicity and nucleophilicity, serving as a critical handle for substitution and influencing properties like aqueous solubility.[7] In fact, 92% of all FDA-approved pyrrolidine drugs are substituted at the N-1 position.[7]
-
Conformational Flexibility : The ring is not rigid and undergoes a phenomenon known as "pseudorotation," allowing it to adopt various envelope and twisted conformations.[4][6][7] This flexibility can be controlled and "locked" by the strategic placement of substituents, enabling chemists to fine-tune the molecule's shape to fit a specific binding pocket.[7]
This guide provides an in-depth exploration of the chemical space of substituted pyrrolidines, focusing on key synthetic strategies, the analysis of structure-activity relationships (SAR), and detailed experimental protocols to empower researchers in their drug discovery endeavors.
Part 1: Strategic Synthesis of the Pyrrolidine Core
Accessing the vast chemical space of substituted pyrrolidines requires a robust toolbox of synthetic methodologies. The choice of strategy is dictated by the desired substitution pattern, stereochemical outcome, and the availability of starting materials.
The Power of Cycloaddition: 1,3-Dipolar Cycloaddition of Azomethine Ylides
One of the most powerful and convergent methods for constructing highly functionalized pyrrolidines is the [3+2] cycloaddition reaction between an azomethine ylide (the 1,3-dipole) and a dipolarophile (typically an alkene).[4][8] This reaction forms two new carbon-carbon bonds and up to four stereocenters in a single, often highly stereocontrolled, step.
The azomethine ylide is a transient intermediate that can be generated in situ through various methods, such as the thermal or photochemical ring-opening of aziridines or, more commonly, the condensation of an α-amino acid with an aldehyde or ketone. The regio- and stereoselectivity of the cycloaddition are key features, governed by the electronic and steric properties of both the dipole and the dipolarophile.[4]
Diagram 1: General Workflow for Pyrrolidine Synthesis via 1,3-Dipolar Cycloaddition
Caption: The iterative process of optimizing lead compounds using SAR data.
Case Study 1: Pyrrolidine Amides as NAAA Inhibitors for Inflammation
N-acylethanolamine acid amidase (NAAA) is an enzyme that degrades the anti-inflammatory lipid palmitoylethanolamide (PEA). [1][9]Inhibiting NAAA is a promising strategy for treating pain and inflammation. [1][9]SAR studies on a series of pyrrolidine amide derivatives revealed critical insights for inhibitor design. [9]
-
Terminal Phenyl Group : Small, lipophilic substituents at the 3-position of a terminal phenyl ring were found to be optimal for potency. [1][9]* Linker Flexibility : Introducing flexible linkers between the pyrrolidine core and the phenyl group generally increased inhibitory potency against NAAA. [1][9]However, this came at the cost of reduced selectivity over the related enzyme, FAAH. [1][9]* Linker Rigidity : Conversely, using a more conformationally restricted linker, such as a 4-phenylcinnamoyl group, did not enhance NAAA potency but significantly improved selectivity against FAAH. [1][9]
Case Study 2: Pyrrolidine Derivatives as α-Amylase and α-Glucosidase Inhibitors
In the context of diabetes treatment, inhibiting enzymes like α-amylase and α-glucosidase can help control blood glucose levels. [10]A study of N-Boc-proline amides coupled with various aromatic amines demonstrated clear SAR trends. [10]
-
Electronic Effects : Electron-donating groups on the aromatic ring were found to be highly beneficial for activity. [10]* Positional Isomerism : The position of the substituent was crucial. The para-isomer with a methoxy group (p-OCH₃) showed exceptional inhibition of both α-amylase and α-glucosidase. [10]
Table 2: SAR Data for Pyrrolidine Derivatives as α-Glucosidase and α-Amylase Inhibitors
| Compound | Aromatic Substituent | α-Glucosidase IC₅₀ (µg/mL) | α-Amylase IC₅₀ (µg/mL) |
| 3a | 4-CH₃ | 47.19 | 36.32 |
| 3g | 4-OCH₃ | 18.04 | 26.24 |
| Acarbose (Ref.) | - | 15.21 | 21.05 |
| Data extracted from a study on pyrrolidine derivatives as diabetic agents.[10] |
Part 3: Validated Experimental Protocols
To bridge theory and practice, this section provides detailed, step-by-step methodologies for both the synthesis and biological evaluation of substituted pyrrolidines.
Protocol 3.1: Synthesis of a Substituted Pyrrolidine via 1,3-Dipolar Cycloaddition
This protocol describes the synthesis of benzimidazole carboxamides bearing a pyrrolidine nucleus, adapted from Min et al. [4]It involves the acid-catalyzed reaction of an azomethine ylide precursor with methyl acrylate.
Materials:
-
N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.0 eq)
-
Methyl acrylate (1.2 eq)
-
Trifluoroacetic acid (TFA, 0.1 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine in anhydrous DCM, add methyl acrylate.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired pyrrolidine product.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 3.2: In Vitro α-Glucosidase Inhibition Assay
This protocol, adapted from a study on pyrrolidine derivatives as antidiabetic agents,[10] measures the ability of a test compound to inhibit the α-glucosidase enzyme.
Materials:
-
Test pyrrolidine derivatives (dissolved in DMSO, various concentrations)
-
α-glucosidase enzyme solution (1 U/mL in phosphate buffer)
-
0.1 M Phosphate buffer (pH 6.8)
-
1 M p-nitrophenyl-α-D-glucopyranoside (p-NPG) substrate solution
-
0.1 N Sodium carbonate (Na₂CO₃) solution for stopping the reaction
-
96-well microplate and plate reader
Procedure:
-
In a 96-well microplate, add 10 µL of the test compound solution at various concentrations (e.g., 20, 40, 60, 80, 100 µg/mL). Prepare a control well with DMSO instead of the test compound.
-
Add 10 µL of the α-glucosidase enzyme solution to each well.
-
Incubate the plate at 37 °C for 20 minutes.
-
Following incubation, add 125 µL of 0.1 M phosphate buffer to each well.
-
Initiate the enzymatic reaction by adding 20 µL of the p-NPG substrate solution to each well.
-
Incubate the plate for an additional 30 minutes at 37 °C.
-
Stop the reaction by adding 50 µL of 0.1 N Na₂CO₃ to each well.
-
Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, by plotting the percent inhibition against the compound concentration.
Conclusion
The pyrrolidine scaffold continues to be a remarkably fertile ground for the discovery of novel therapeutics. [2]Its inherent three-dimensionality, stereochemical richness, and synthetic tractability provide an expansive chemical space for exploration. By leveraging powerful synthetic strategies, from classic cycloadditions to modern asymmetric catalysis, and employing a rigorous, data-driven approach to understanding structure-activity relationships, researchers can effectively navigate this space. The protocols and insights provided in this guide serve as a foundational framework for the rational design and development of the next generation of pyrrolidine-based drugs, ultimately contributing to the advancement of human health.
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- Shaw, J. T. (2022). Enantioselective Synthesis of Pyrrolidines by a Phosphine-Catalyzed γ-Umpolung/β-Umpolung Cascade. Organic Letters, 24(16), 3055–3059. [Link]
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- Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Organic Chemistry Portal. [Link]
- Ramirez, M. S., et al. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. MDPI. [Link]
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- Ramirez, M. S., et al. (2024). Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'-N-acetyltransferase type Ib. bioRxiv. [Link]
- Zhou, P., et al. (2018). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Publishing. [Link]
- Li Petri, G., Raimondi, M. V., & Gruttadauria, M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]
- Aksoydan, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.
- Adams, R., Miyano, S., & Nair, M. D. (1961). Synthesis of Substituted Pyrrolidines and Pyrrolizidines. Journal of the American Chemical Society, 83(15), 3323–3327. [Link]
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- 10. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: The Strategic Incorporation of 3-(Methylsulfonyl)pyrrolidine Hydrochloride in the Synthesis of Potent Kinase Inhibitors
Introduction: The Quest for Specificity and Potency in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets in modern medicine, particularly in oncology and immunology. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. However, achieving high potency while maintaining selectivity across the highly conserved human kinome remains a significant challenge. The architectural design of these inhibitors is paramount, where every molecular fragment contributes to the compound's overall profile, including its binding affinity, selectivity, pharmacokinetic properties (ADME), and safety.
The pyrrolidine ring, a five-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry. Its non-planar, sp³-hybridized nature allows for the exploration of three-dimensional space within a kinase's active site, often leading to enhanced binding affinity and selectivity compared to flat, aromatic systems[1][2]. This application note focuses on a specific, functionally optimized building block: 3-(Methylsulfonyl)pyrrolidine hydrochloride (CAS: 1215368-15-2). We will explore its strategic application, the rationale for its use, and provide a detailed protocol for its incorporation into advanced kinase inhibitor scaffolds, with a particular focus on the synthesis of Janus Kinase (JAK) inhibitors.
The Rationale: Why 3-(Methylsulfonyl)pyrrolidine?
The selection of a building block in drug design is a deliberate choice aimed at optimizing molecular interactions and physicochemical properties. The 3-(methylsulfonyl)pyrrolidine moiety offers several distinct advantages:
-
Hydrogen Bond Acceptor: The sulfone group (SO₂) is a strong hydrogen bond acceptor. This allows it to form crucial interactions with hydrogen bond donors (e.g., backbone NH groups of amino acids like cysteine or serine) in the hinge region or other key areas of a kinase active site, thereby anchoring the inhibitor and increasing potency[3][4].
-
Improved Physicochemical Properties: The polar sulfone group can significantly enhance the aqueous solubility of the final compound compared to more lipophilic substituents. This is a critical parameter for oral bioavailability and formulation development.
-
Metabolic Stability: The sulfone moiety is generally resistant to metabolic degradation, which can lead to a more predictable pharmacokinetic profile and a longer half-life in vivo[5].
-
Vectorial Orientation: The stereochemistry at the 3-position of the pyrrolidine ring provides a defined exit vector for the sulfone group. This precise three-dimensional orientation can be exploited by medicinal chemists to achieve selective interactions with the target kinase while avoiding clashes with anti-targets, thus improving the inhibitor's selectivity profile.
Core Application: Synthesis of Janus Kinase (JAK) Inhibitors
The Janus kinases (JAK1, JAK2, JAK3, and TYK2) are a family of cytoplasmic tyrosine kinases that are essential for signaling downstream of numerous cytokine receptors[6]. Dysregulation of JAK signaling is implicated in a wide range of autoimmune diseases and cancers, making them high-value therapeutic targets[1]. Several patents describe the synthesis of potent JAK inhibitors utilizing the 3-(methylsulfonyl)pyrrolidine scaffold. A common synthetic strategy involves the nucleophilic aromatic substitution (SNAr) reaction between the secondary amine of 3-(methylsulfonyl)pyrrolidine and an electron-deficient heteroaromatic core, such as a chloropyrrolopyrimidine.
The general workflow for this key synthetic transformation is outlined below.
Caption: General workflow for SNAr coupling.
Detailed Experimental Protocol: Synthesis of a JAK Inhibitor Intermediate
This protocol is adapted from methodologies described in patent literature for the synthesis of JAK inhibitors, specifically from patent WO2019152515A1. It details the coupling of (R)-3-(methylsulfonyl)pyrrolidine with a representative chloro-pyrrolo-pyrimidine core.
Reaction Scheme:
(Illustrative scheme: A 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivative reacting with (R)-3-(methylsulfonyl)pyrrolidine in the presence of DIPEA and heat to yield the coupled product)
Materials:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine derivative (1.0 eq)
-
(R)-3-(Methylsulfonyl)pyrrolidine hydrochloride (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
n-Butanol or Dimethyl sulfoxide (DMSO) (approx. 0.1 M concentration)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware, heating mantle with stirrer, and condenser
Procedure:
-
Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivative (1.0 eq).
-
Reagent Addition: Add (R)-3-(methylsulfonyl)pyrrolidine hydrochloride (1.2 eq) to the flask.
-
Solvent and Base: Add n-Butanol (or DMSO) to the flask to achieve a concentration of approximately 0.1 M with respect to the starting chloro-pyrimidine. Subsequently, add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the mixture.
-
Scientist's Note: The hydrochloride salt of the pyrrolidine must be neutralized to liberate the free secondary amine for the nucleophilic attack. A non-nucleophilic, sterically hindered base like DIPEA is ideal as it will not compete with the pyrrolidine as a nucleophile in the SNAr reaction.
-
-
Inert Atmosphere: Purge the flask with nitrogen or argon gas for 5-10 minutes to create an inert atmosphere.
-
Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Scientist's Note: SNAr reactions with heterocyclic systems often require elevated temperatures to proceed at a reasonable rate. The choice between n-butanol (b.p. 118°C) and DMSO (b.p. 189°C) can be used to modulate the reaction temperature.
-
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting chloro-pyrimidine is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Dilute the residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine to remove DIPEA hydrochloride and residual DMSO.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate gradient of solvents (e.g., hexane/ethyl acetate or dichloromethane/methanol) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Presentation: Biological Activity of Resulting Inhibitors
The successful incorporation of the 3-(methylsulfonyl)pyrrolidine moiety has led to the development of highly potent JAK inhibitors. The following table summarizes representative biological data for compounds synthesized using this building block, as disclosed in patent WO2019152515A1.
| Compound Example | (R)-3-(methylsulfonyl)pyrrolidinyl Moiety | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) |
| Example 1 | Present | < 10 | < 10 | < 10 |
| Example 5 | Present | < 10 | < 10 | < 100 |
| Example 12 | Present | < 10 | < 10 | < 10 |
Data extracted from WO2019152515A1. IC₅₀ values represent the concentration of the inhibitor required for 50% inhibition of kinase activity.
Caption: Simplified JAK-STAT signaling and point of inhibition.
Conclusion
This compound is a high-value, strategic building block for the synthesis of advanced kinase inhibitors. Its inherent structural and chemical properties—a pre-oriented hydrogen bond acceptor, a solubility-enhancing polar group, and a stable scaffold—provide medicinal chemists with a powerful tool to optimize potency, selectivity, and pharmacokinetic profiles. The successful application of this reagent in the development of potent, clinical-stage JAK inhibitors underscores its importance and utility for researchers, scientists, and drug development professionals dedicated to creating the next generation of targeted therapies.
References
- (R)-3-(Methylsulfonyl)pyrrolidine hydrochloride, 98% Purity. (n.d.). Stancal.
- Novel heterocyclic compounds as tyrosine kinase bcr-abl inhibitors. (2017). Google Patents.
- 3-(Methoxymethyl)-1-methylsulfonylpyrrolidine. (n.d.). PubChem.
- 3-(Methylsulfonyl)pyrrolidine. (n.d.). PubChem.
- 3-Methylsulfonyl-1-phenylpyrrolidine. (n.d.). PubChem.
- Baffi, S., et al. (2019). Preparation of pyrrolo[2,1-f][5][7]triazine compounds as JAK inhibitors. Google Patents. (WO2019152515A1).
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Application Notes & Protocols: 3-(Methylsulfonyl)pyrrolidine Hydrochloride in Neuroscience Drug Discovery
Abstract
The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, prized for its three-dimensional architecture and proven success in numerous approved drugs.[1][2] This guide focuses on a specific, functionalized building block: 3-(Methylsulfonyl)pyrrolidine hydrochloride. We will explore the strategic rationale for its use, detailing how the incorporation of the methylsulfonyl group onto the pyrrolidine core can favorably modulate physicochemical properties essential for central nervous system (CNS) drug candidates. This document provides detailed protocols for its synthetic incorporation, subsequent in vitro characterization, and planning for in vivo evaluation, designed for researchers and scientists in the field of neuroscience drug discovery.
Introduction: The Strategic Value of the 3-(Methylsulfonyl)pyrrolidine Scaffold
The development of effective CNS therapies is notoriously challenging, with the blood-brain barrier (BBB) presenting a formidable obstacle to drug delivery.[3] Successful CNS drug candidates must possess a finely tuned balance of properties, including sufficient polarity to ensure aqueous solubility, yet adequate lipophilicity to permit membrane traversal.[4]
The pyrrolidine scaffold is a privileged structure in CNS drug design due to several key advantages[1][5]:
-
Three-Dimensionality: The non-planar, puckered nature of the sp³-hybridized ring allows for a more comprehensive exploration of pharmacophore space compared to flat, aromatic rings.[1]
-
Stereochemical Complexity: The presence of chiral centers provides opportunities to refine binding interactions and optimize potency and selectivity.[1]
-
Proven Clinical Success: The pyrrolidine moiety is a core component of many successful drugs targeting the CNS.[2][6][7]
The addition of a methylsulfonyl (-SO₂CH₃) group at the 3-position introduces a potent hydrogen bond acceptor and a polar functional group. This modification can significantly influence a molecule's properties by:
-
Enhancing Solubility: Improving aqueous solubility, which is critical for formulation and administration.
-
Modulating Lipophilicity: Balancing the overall lipophilicity (LogP) to fall within the optimal range for BBB penetration.[4]
-
Improving Metabolic Stability: The sulfone group is generally resistant to metabolic degradation, potentially extending the half-life of a drug candidate.
-
Forming Key Interactions: Acting as a strong hydrogen bond acceptor to engage with specific residues in a biological target, thereby increasing binding affinity and selectivity.
This building block, therefore, represents a strategic tool for medicinal chemists to imbue lead compounds with more drug-like properties tailored for neuroscience applications.
Physicochemical Properties
A clear understanding of the building block's fundamental properties is the first step in its effective application.
| Property | Value | Reference |
| Chemical Name | This compound | [8][9] |
| CAS Number | 1215368-15-2 | [8][9] |
| Molecular Formula | C₅H₁₂ClNO₂S | [8][9] |
| Molecular Weight | 185.67 g/mol | [8][9] |
| Appearance | White to off-white solid | [8] |
| Storage Conditions | Inert atmosphere, Room Temperature | [8][10] |
Synthetic Incorporation Protocol: Amide Bond Formation
A common and highly effective method for incorporating 3-(methylsulfonyl)pyrrolidine into a lead scaffold is through amide bond formation. The secondary amine of the pyrrolidine ring readily couples with a carboxylic acid on a core structure.
Causality Behind the Protocol: This protocol employs HATU, a highly efficient peptide coupling reagent, which is particularly useful for forming amide bonds, even with sterically hindered amines or less reactive carboxylic acids.[11] Diisopropylethylamine (DIEA) is used as a non-nucleophilic base to neutralize the hydrochloride salt of the amine and the acids formed during the reaction without competing in the coupling reaction itself.[12]
Step-by-Step Methodology
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid starting material (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Reagent Addition: To the solution, add this compound (1.1 eq), HATU (1.2 eq), and slowly add DIEA (2.5 eq).
-
Scientist's Note: A slight excess of the amine and coupling reagent is used to ensure the complete consumption of the more valuable carboxylic acid starting material.
-
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.
-
Work-up: a. Once the reaction is complete, dilute the mixture with ethyl acetate. b. Wash the organic layer sequentially with a 5% aqueous solution of citric acid, a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Trustworthiness Check: These washing steps are crucial for removing unreacted starting materials, excess reagents (like DIEA), and byproducts, simplifying the final purification.
-
-
Isolation and Purification: a. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. b. Purify the resulting crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure amide product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
In Vitro Characterization Workflow
Once a new molecule incorporating the building block is synthesized, a systematic in vitro evaluation is necessary to determine its biological activity and drug-like properties. This workflow ensures that only the most promising candidates advance to more complex and resource-intensive studies.[13]
Protocol 1: Primary Target Engagement Assay (Example: Radioligand Binding)
This protocol determines if the compound binds to the intended neuroscience target (e.g., a G-protein coupled receptor or transporter).[14]
-
Materials: Cell membranes expressing the target receptor, radioligand specific to the target, test compound, buffer solutions, and a scintillation counter.
-
Procedure: a. Prepare serial dilutions of the test compound in the assay buffer. b. In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and the diluted test compound. c. Include controls for total binding (no competitor) and non-specific binding (excess non-radiolabeled ligand). d. Incubate the plate to allow binding to reach equilibrium. e. Terminate the reaction by rapid filtration through a glass fiber filter mat, washing with ice-cold buffer to remove unbound radioligand. f. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage inhibition of radioligand binding at each concentration of the test compound. A significant inhibition suggests the compound binds to the target.
Protocol 2: Early ADME - Blood-Brain Barrier Permeability (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay to predict passive, transcellular permeability across the BBB.
-
Materials: A 96-well filter plate (donor plate) and an acceptor plate, a lipid solution (e.g., porcine brain lipid in dodecane), and buffer solutions at physiological pH (e.g., PBS at pH 7.4).
-
Procedure: a. Pre-coat the filter of the donor plate with the lipid solution to form an artificial membrane. b. Add the test compound solution to the wells of the donor plate. c. Fill the wells of the acceptor plate with fresh buffer. d. Place the donor plate on top of the acceptor plate, creating a "sandwich," and incubate for a set period (e.g., 4-18 hours). e. After incubation, measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Data Analysis: Calculate the permeability coefficient (Pe). Compounds are often categorized as having low, medium, or high permeability, providing an early indication of their ability to cross the BBB passively.
In Vivo Experimental Design
Compounds that demonstrate high potency, selectivity, and favorable ADME properties in vitro may be advanced to in vivo studies in relevant animal models of neurological disease.[13][15][16]
Protocol: General Framework for a Rodent Efficacy Study
-
Model Selection: Choose an animal model that recapitulates an aspect of the human disease being studied. For example, for neuroinflammation, a lipopolysaccharide (LPS)-induced model might be used.[15] For Parkinson's disease, a 6-OHDA lesion model could be appropriate.[17]
-
Dose-Range Finding: Conduct a preliminary study to determine the maximum tolerated dose (MTD) and to select a range of doses for the efficacy study.
-
Study Groups: Establish clear study groups, including a vehicle control group, a positive control group (if available), and multiple dose groups for the test compound.
-
Compound Administration: Administer the compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). The dosing schedule (e.g., once daily for 14 days) should be clearly defined.
-
Efficacy Readouts:
-
Behavioral Tests: Conduct validated behavioral tests to assess functional outcomes (e.g., Morris water maze for cognition, open field test for locomotor activity).[13][18]
-
Pharmacokinetic (PK) Sampling: Collect blood and brain tissue samples at specific time points to determine drug exposure levels and confirm BBB penetration.[3]
-
-
Post-Mortem Analysis:
-
Pharmacodynamic (PD) Biomarkers: Analyze brain tissue to measure target engagement (e.g., receptor occupancy) or downstream biomarkers (e.g., levels of inflammatory cytokines, protein phosphorylation).[19]
-
Histology: Perform histological analysis to assess changes in brain morphology or cell populations.
-
-
Data Analysis and Interpretation: Statistically analyze the data from all endpoints to determine if the compound had a significant therapeutic effect compared to the vehicle control. Correlate the observed efficacy with the PK/PD data to establish a dose-exposure-response relationship.
References
- Selvita. In Vivo Neuroscience Models. [Link]
- InnoSer. In vitro neurology assays. [Link]
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- Pharmaron. in vitro Neurology Assay Services for Drug Discovery. [Link]
- Creative Biolabs.
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- Metrion Biosciences.
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- National Institutes of Health. In vitro electrophysiological drug testing on neuronal networks derived from human induced pluripotent stem cells. [Link]
- Wikipedia. Peptide synthesis. [Link]
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- MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
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- Drug Target Review. Drug candidates with blockbuster potential for CNS diseases. [Link]
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- National Institutes of Health. The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. [Link]
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- National Institutes of Health.
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- National Institutes of Health. Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites. [Link]
- National Institutes of Health. Discovery of a Novel Class of Heteroaryl-Pyrrolidinones as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1. [Link]
- National Institutes of Health. Knowledge-Based, Central Nervous System (CNS)
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Application Notes and Protocols for 3-(Methylsulfonyl)pyrrolidine Hydrochloride in Organic Synthesis
Introduction: A Versatile Building Block in Modern Drug Discovery
3-(Methylsulfonyl)pyrrolidine hydrochloride has emerged as a pivotal structural motif and versatile building block in the landscape of contemporary organic synthesis and medicinal chemistry.[1][2][3] The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a prevalent scaffold in numerous FDA-approved drugs and biologically active natural products.[4] The incorporation of a methylsulfonyl group at the 3-position introduces unique physicochemical properties, including enhanced solubility, metabolic stability, and the ability to act as a hydrogen bond acceptor, making it an attractive component for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in key synthetic transformations, including N-arylation, N-alkylation, and reductive amination.
Physicochemical Properties and Handling
A comprehensive understanding of the physical and chemical properties of this compound is essential for its safe and effective use in the laboratory.
| Property | Value | Source |
| CAS Number | 1215368-15-2 | [5] |
| Molecular Formula | C₅H₁₂ClNO₂S | [5] |
| Molecular Weight | 185.67 g/mol | [5] |
| Appearance | White to off-white solid | Generic SDS |
| Solubility | Soluble in water, methanol, and DMSO | Generic SDS |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. Inert atmosphere is recommended for long-term storage. | Generic SDS |
Safety and Handling: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.
Core Synthetic Applications: Detailed Protocols and Mechanistic Insights
The secondary amine functionality of 3-(methylsulfonyl)pyrrolidine provides a reactive handle for a variety of synthetic transformations. The hydrochloride salt can typically be used directly in reactions employing a base, which liberates the free amine in situ.
N-Arylation Reactions: Crafting Carbon-Nitrogen Bonds
The formation of a C(aryl)-N bond is a cornerstone of medicinal chemistry, and 3-(methylsulfonyl)pyrrolidine is an excellent substrate for such transformations. Two of the most powerful methods for N-arylation are the Buchwald-Hartwig amination and the Ullmann condensation.
A. Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile and widely adopted method for the synthesis of N-aryl amines from aryl halides or triflates.[6][7] The reaction is catalyzed by a palladium complex, typically in the presence of a bulky electron-rich phosphine ligand.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium precursor and ligand is critical. A combination of a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source like Pd₂(dba)₃ with a sterically hindered and electron-rich phosphine ligand (e.g., XPhos, RuPhos) is often employed to facilitate the catalytic cycle.
-
Base: A strong, non-nucleophilic base is required to deprotonate the pyrrolidine hydrochloride and facilitate the formation of the active palladium-amido complex. Sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃) are commonly used.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or DMF are typically used to ensure the stability of the catalytic species.
Experimental Protocol: Synthesis of 1-(4-cyanophenyl)-3-(methylsulfonyl)pyrrolidine
This protocol describes the N-arylation of this compound with 4-fluorobenzonitrile, a reaction analogous to those found in the patent literature for similar scaffolds.[8]
Figure 1: Workflow for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 eq)
-
4-Fluorobenzonitrile (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)
-
Sodium tert-butoxide (2.5 eq)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, 4-fluorobenzonitrile, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add anhydrous toluene via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(4-cyanophenyl)-3-(methylsulfonyl)pyrrolidine.
N-Alkylation Reactions: Expanding the Molecular Framework
Direct N-alkylation of 3-(methylsulfonyl)pyrrolidine with alkyl halides is a straightforward method for introducing alkyl substituents.
Causality Behind Experimental Choices:
-
Base: A mild to moderate base is required to neutralize the hydrochloride salt and deprotonate the secondary amine, generating the nucleophilic free amine. Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are suitable choices.
-
Solvent: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are excellent choices as they can dissolve the reagents and facilitate the Sₙ2 reaction.
-
Phase-Transfer Catalyst: For reactions with lower reactivity, the addition of a phase-transfer catalyst such as tetrabutylammonium iodide (TBAI) can enhance the reaction rate.
Experimental Protocol: Synthesis of 1-Benzyl-3-(methylsulfonyl)pyrrolidine
Figure 2: General workflow for the N-alkylation of this compound.
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (1.2 eq)
-
Potassium carbonate (2.5 eq)
-
Acetonitrile
Procedure:
-
To a round-bottom flask, add this compound and potassium carbonate.
-
Add acetonitrile to the flask, followed by the dropwise addition of benzyl bromide at room temperature.
-
Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via flash column chromatography to yield 1-benzyl-3-(methylsulfonyl)pyrrolidine.
Reductive Amination: A Versatile C-N Bond Formation Strategy
Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[9][10] This two-step, one-pot process involves the initial formation of an iminium ion intermediate, which is then reduced in situ to the corresponding amine.
Causality Behind Experimental Choices:
-
Reducing Agent: A mild reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl compound is crucial. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a common and effective choice for this transformation.[3]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are frequently used solvents. Acetic acid is often added to catalyze the formation of the iminium ion.
Experimental Protocol: Synthesis of 1-(4-Methoxybenzyl)-3-(methylsulfonyl)pyrrolidine
This protocol outlines a general procedure for the reductive amination of an aromatic aldehyde with this compound.[11][12]
Figure 3: Workflow for the reductive amination of this compound.
Materials:
-
This compound (1.0 eq)
-
4-Methoxybenzaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
Acetic acid (catalytic amount)
-
Dichloromethane (DCM)
Procedure:
-
To a round-bottom flask, add this compound, 4-methoxybenzaldehyde, and dichloromethane.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Stir the reaction at room temperature for 30-60 minutes to allow for the formation of the iminium ion.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain 1-(4-methoxybenzyl)-3-(methylsulfonyl)pyrrolidine.
Conclusion and Future Outlook
This compound is a valuable and versatile building block for the synthesis of a diverse range of nitrogen-containing compounds. The protocols outlined in this document for N-arylation, N-alkylation, and reductive amination provide robust and reliable methods for the incorporation of this important scaffold into molecules of interest for pharmaceutical and agrochemical research. The unique properties conferred by the methylsulfonyl group are expected to continue to drive the use of this and related building blocks in the discovery and development of novel chemical entities with enhanced biological activity and improved drug-like properties.
References
- Salve, P. S., & Jadhav, S. D. (2021). Design, synthesis, and in vitro antidiabetic evaluation of novel pyrrolidine sulfonamide derivatives as DPP-IV inhibitors. Journal of Molecular Structure, 1244, 130953.
- Ruan, X., et al. (2020). Design, synthesis and anthelmintic activity of novel pyrrolidine oxadiazoles against Haemonchus contortus. Bioorganic & Medicinal Chemistry Letters, 30(18), 127415.
- Góra, J., et al. (2020). Synthesis and anticonvulsant activity of new 3-(3-methylthiophen-2-yl)
- Huang, Q., et al. (2018). Synthesis and biological evaluation of novel spirooxindole pyrrolidine derivatives as potential antibacterial and acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(17), 2893-2897.
- Sirin, Y., et al. (2021). Synthesis, biological evaluation, and molecular docking studies of new pyrrolidine-substituted 3-amido-9-ethylcarbazole derivatives as potential cholinesterase inhibitors. Archiv der Pharmazie, 354(10), 2100169.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Patel, M., et al. (2014). Reductive amination of aldehydes and ketones catalyzed by deep eutectic solvent using sodium borohydride as a reducing agent. Comptes Rendus Chimie, 17(7-8), 717-721.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- Request PDF. (2025). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride.
- MDPI. (2024). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
- Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.
- PubMed. (2024). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules.
- Organic Chemistry Portal. (n.d.). Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts.
- Google Patents. (n.d.). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
- PubMed. (2024). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules.
- PubChem. (n.d.). 3-(Methylsulfonyl)pyrrolidine.
- ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines.
- Princeton University. (n.d.). Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling.
- ResearchGate. (2025). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride.
- PMC. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- Organic Chemistry Portal. (n.d.). Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters.
- Google Patents. (n.d.). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
- MDPI. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation.
- ResearchGate. (n.d.). Synthesis of intermediate 3 from 1-(4-cyanophenyl)guanidine (14) and....
- PMC. (n.d.). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites.
- ResearchGate. (2024). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules.
- Google Patents. (n.d.). US10344036B2 - Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-#a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-#carboxamide and solid state forms thereof.
- MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- PMC. (n.d.). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams.
- MDPI. (n.d.). Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts.
- Google Patents. (n.d.). US8247415B2 - Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists.
- Google Patents. (n.d.). WO2004076409A2 - Regiospecific process for the preparation of 4-[1-(4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile.
- ChemRxiv. (2024). A New Methodology for Preparing Benzylated Aminopyridines Yields Unprecedented Site-Selective Organocatalysts.
- PubMed. (2006). Discovery of N-[(1S,2S)-3-(4-Chlorophenyl)-2- (3-cyanophenyl)-1-methylpropyl]-2-methyl-2- {[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (MK-0364), a novel, acyclic cannabinoid-1 receptor inverse agonist for the.
- ODU Digital Commons. (n.d.). The Regioselective 3-Alkylation of Piperidine.
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Application Notes and Protocols for 3-(Methylsulfonyl)pyrrolidine Hydrochloride in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed scientific guide on the potential applications of 3-(Methylsulfonyl)pyrrolidine hydrochloride in the field of asymmetric synthesis. While direct, peer-reviewed applications of this specific compound as a primary organocatalyst are not extensively documented, this guide synthesizes information from the broader field of pyrrolidine-based catalysis to project its potential roles, explain the mechanistic rationale, and provide theoretical frameworks for its use. We will explore the structural and electronic properties imparted by the 3-methylsulfonyl group and propose its utility as a chiral building block, a ligand, or a precursor to more complex bifunctional catalysts.
Introduction: The Pyrrolidine Scaffold in Asymmetric Catalysis
The chiral pyrrolidine motif is a cornerstone of modern asymmetric organocatalysis, a field that has revolutionized the synthesis of enantiomerically pure compounds.[1][2] Derived from the natural amino acid proline, pyrrolidine-based catalysts are renowned for their ability to mimic enzymatic transformations, offering an environmentally friendly and metal-free alternative for constructing complex chiral molecules.[1] Their ubiquity is evident in their successful application across a wide range of enantioselective transformations, including aldol reactions, Michael additions, Mannich reactions, and Diels-Alder cycloadditions.[1][3]
The catalytic power of these molecules typically originates from the secondary amine of the pyrrolidine ring. This amine can activate carbonyl compounds (aldehydes and ketones) through two primary mechanisms, as illustrated below:
-
Enamine Catalysis: The pyrrolidine nitrogen reacts with a ketone or aldehyde to form a chiral enamine intermediate. This enamine is more nucleophilic than the parent carbonyl compound and can react stereoselectively with electrophiles.
-
Iminium Catalysis: The catalyst reacts with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, activating it for nucleophilic attack.
The stereochemical outcome of these reactions is dictated by the substituents on the pyrrolidine ring, which create a defined chiral environment around the reactive intermediate.
Structural and Electronic Profile of 3-(Methylsulfonyl)pyrrolidine
This compound is the salt form of the chiral amine 3-(Methylsulfonyl)pyrrolidine. The key structural feature is the methylsulfonyl (mesyl) group at the C3 position. This substituent is expected to have profound effects on the molecule's properties compared to proline or other C2-substituted pyrrolidines.
Key Physicochemical Implications:
-
Electronic Effect: The sulfonyl group (–SO₂CH₃) is a powerful electron-withdrawing group. Its presence at the C3 position will significantly decrease the electron density of the pyrrolidine ring through an inductive effect. This, in turn, reduces the basicity and nucleophilicity of the secondary amine nitrogen.
-
Steric Hindrance: The methylsulfonyl group provides steric bulk at the C3 position, which can influence the conformation of the five-membered ring and the facial selectivity of reactions involving the nitrogen.
-
Hydrogen Bonding: The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, potentially interacting with substrates or other components in a reaction mixture to organize a transition state.
Consequences for Catalysis:
The reduced nucleophilicity of the nitrogen atom is a critical factor. The initial step in both enamine and iminium catalysis—the formation of a carbinolamine—would likely be disfavored and slower compared to catalysts like proline. This suggests that 3-(Methylsulfonyl)pyrrolidine may not be an effective catalyst for standard enamine/iminium-mediated reactions under typical conditions.
Potential Applications and Experimental Design
Despite its likely low efficacy in traditional aminocatalysis, the unique electronic and steric properties of 3-(Methylsulfonyl)pyrrolidine open doors to other potential applications in asymmetric synthesis.
Application Area 1: Chiral Base or Brønsted Acid Catalysis
The pyrrolidine nitrogen, while less basic, could still function as a chiral Brønsted base. In its protonated (hydrochloride) form, it could act as a chiral Brønsted acid. This dual-role capability is valuable in reactions where proton transfer is a key step.
-
Hypothetical Application: Asymmetric Michael addition of a pronucleophile (e.g., malonate) to an enone, where the chiral ammonium salt could activate the enone via hydrogen bonding while the counter-ion deprotonates the nucleophile.
Application Area 2: Precursor for Bifunctional Catalysts
The true value of 3-(Methylsulfonyl)pyrrolidine may lie in its use as a scaffold to build more complex, multi-functional catalysts. The existing stereocenter at C3 can serve as a foundation for introducing other functional groups.
-
Design Rationale: One could envision synthesizing derivatives where a second functional group is installed at the C2 or C5 position. The 3-sulfonyl group would then act as a remote electronic and steric modifier, fine-tuning the catalyst's environment. For example, a prolinol-type derivative could be synthesized:
In such a bifunctional catalyst, the C2-substituent would provide the primary steric shield for stereocontrol, while the C3-sulfonyl group would modulate the overall electronic properties and conformational rigidity of the ring.
Representative Experimental Protocol: Asymmetric Michael Addition
While no specific protocol for 3-(Methylsulfonyl)pyrrolidine exists, we provide a standard protocol for a pyrrolidine-catalyzed Michael addition. This serves as a baseline against which the performance of novel catalysts, including derivatives of 3-(Methylsulfonyl)pyrrolidine, could be evaluated. The commentary explains the rationale and expected challenges.
Reaction: Asymmetric Michael Addition of Propanal to Nitrostyrene
| Component | Role | Rationale |
| (S)-Diphenylprolinol silyl ether | Catalyst | A well-established, highly effective catalyst for this transformation. Forms a chiral enamine with propanal. |
| Benzoic Acid | Co-catalyst | Activates the nitroalkene via hydrogen bonding and facilitates catalyst turnover. |
| Propanal | Nucleophile | The aldehyde that will form the enamine intermediate. |
| trans-β-Nitrostyrene | Electrophile | The Michael acceptor that will be attacked by the enamine. |
| Toluene | Solvent | A non-polar solvent that often provides good stereoselectivity. |
Step-by-Step Protocol:
-
To a dry vial under an inert atmosphere (e.g., Nitrogen or Argon), add the chiral catalyst (S)-diphenylprolinol silyl ether (0.1 mmol, 20 mol%) and benzoic acid (0.1 mmol, 20 mol%).
-
Add dry toluene (1.0 mL) and stir the mixture at room temperature for 10 minutes to ensure dissolution.
-
Add trans-β-nitrostyrene (0.5 mmol, 1.0 eq).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add propanal (1.5 mmol, 3.0 eq) dropwise over 5 minutes.
-
Stir the reaction at 0 °C and monitor its progress by TLC or GC-MS.
-
Upon completion (typically 12-24 hours), quench the reaction by adding a saturated aqueous solution of NH₄Cl (2 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired γ-nitroaldehyde.
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral HPLC analysis.
Commentary on Using 3-(Methylsulfonyl)pyrrolidine:
If one were to substitute the established catalyst with 3-(Methylsulfonyl)pyrrolidine (used as the free base after neutralization of the hydrochloride salt), several outcomes could be anticipated:
-
Lower Reactivity: The reduced nucleophilicity of the nitrogen would likely lead to a much slower rate of enamine formation, resulting in a sluggish or incomplete reaction.
-
Poor Stereocontrol: Lacking the bulky C2 substituent of diarylprolinol ethers, 3-(Methylsulfonyl)pyrrolidine would offer poor facial shielding of the enamine intermediate, likely resulting in low enantioselectivity.
-
Alternative Mechanisms: The sulfonyl group could potentially interact with the nitro group of the electrophile. However, without a primary directing group at C2, achieving high stereocontrol would remain a significant challenge.
Conclusion and Future Outlook
This compound is a chiral building block with intriguing, albeit challenging, properties for asymmetric synthesis. Its strong electron-withdrawing group makes it an unlikely candidate for direct use in conventional enamine or iminium ion catalysis. However, its true potential likely lies in its application as a structural scaffold. By serving as a starting point for the synthesis of more elaborate bifunctional catalysts, the 3-methylsulfonyl group could act as a crucial tuning element to modulate steric and electronic properties, thereby enabling new reactivity and selectivity.
Future research should focus on the synthesis of C2- and C5-functionalized derivatives of 3-(Methylsulfonyl)pyrrolidine and the evaluation of these novel structures in a broad range of asymmetric transformations. Such studies will clarify the role of remote electronic effects in organocatalyst design and may unlock new catalytic systems with unique capabilities.
References
This list is representative of the field of pyrrolidine catalysis and provides foundational knowledge for the concepts discussed. Direct citations for the application of this compound are not available.
- Quintavalla, A., Carboni, D., & Lombardo, M. (2023).
- Lall, M. S., et al. (2012). Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. Organic Process Research & Development, 16(7), 1339-1346.
- Bhat, A. A. (2024). Recent Advances in Organocatalytic Synthesis and Catalytic Activity of Substituted Pyrrolidines.
- Sweeney, J. B., Doulcet, J., & Thapa, B. (2018).
- Wang, Y., et al. (2010). Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity. Journal of the American Chemical Society, 132(32), 11936-11938. [Link]
Sources
Application Note: Strategic Use of 3-(Methylsulfonyl)pyrrolidine Hydrochloride in the Synthesis of Novel GABA Uptake Inhibitors
Abstract
This guide provides a comprehensive overview and a detailed protocol for utilizing 3-(Methylsulfonyl)pyrrolidine hydrochloride as a key building block in the synthesis of potent and selective Gamma-Aminobutyric Acid (GABA) uptake inhibitors (GUIs). We will explore the strategic importance of the methylsulfonylpyrrolidine moiety, outline a general synthetic pathway, and provide a step-by-step protocol for the synthesis of a representative N-substituted GUI. This document is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel central nervous system (CNS) therapeutics.
Introduction to GABA and GABA Uptake Inhibitors
Gamma-Aminobutyric Acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its role is to counterbalance neuronal excitation, and disruptions in the GABAergic system are implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[1] The concentration of GABA in the synaptic cleft is tightly regulated by a family of GABA transporters (GATs), primarily GAT-1, GAT-2, GAT-3, and BGT-1.[2]
By inhibiting these transporters, GABA Uptake Inhibitors (GUIs) effectively increase the synaptic concentration of GABA, enhancing inhibitory neurotransmission. This mechanism has been clinically validated with the antiepileptic drug Tiagabine, a potent and selective GAT-1 inhibitor.[3][4] The development of novel GUIs with varied selectivity profiles remains a highly active area of research. The core structure of many GUIs consists of a cyclic amino acid scaffold, which mimics GABA, attached to a lipophilic side chain that confers potency and selectivity.[1][4]
The Strategic Role of the 3-(Methylsulfonyl)pyrrolidine Moiety
The choice of the central scaffold is critical in GUI design. While many successful inhibitors are based on nipecotic acid, the pyrrolidine ring offers a valuable alternative.[5][6][7] The specific use of 3-(Methylsulfonyl)pyrrolidine introduces several advantageous physicochemical properties:
-
GABA Mimicry: The pyrrolidine ring acts as a conformationally restricted analog of GABA, presenting the key secondary amine for interaction with the transporter.
-
Enhanced Polarity and H-Bonding: The sulfone group (SO₂) is a strong hydrogen bond acceptor and significantly increases the polarity in its immediate vicinity. This can facilitate crucial interactions with polar amino acid residues within the GAT binding pocket.[3]
-
Metabolic Stability: The methylsulfonyl group is generally resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles compared to more labile functionalities.
-
Modulation of Basicity: The electron-withdrawing nature of the sulfone group reduces the basicity (pKa) of the pyrrolidine nitrogen. This can influence the compound's ionization state at physiological pH, affecting its binding affinity and ability to cross the blood-brain barrier.
The 3-position substitution maintains the crucial secondary amine for subsequent elaboration while positioning the sulfone group to probe specific regions of the transporter's binding site.
General Synthetic Strategy
The synthesis of N-substituted GABA uptake inhibitors from this compound typically involves a standard nucleophilic substitution or reductive amination reaction. The pyrrolidine nitrogen acts as the nucleophile, displacing a leaving group on a lipophilic side chain or reacting with an aldehyde.
The general synthetic approach is illustrated below. The hydrochloride salt of the pyrrolidine is first neutralized in situ with a suitable base to free the secondary amine for reaction.
Caption: General Nucleophilic Substitution Pathway.
Detailed Experimental Protocol: Synthesis of a Model GUI
This protocol describes the synthesis of a representative GUI, (R)-1-(2-(diphenylmethoxy)ethyl)-3-(methylsulfonyl)pyrrolidine, based on common synthetic strategies for GAT inhibitors.[4][8]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Amount | Moles (mmol) |
| (R)-3-(Methylsulfonyl)pyrrolidine hydrochloride | 1392745-31-1 | 185.67 | 186 mg | 1.0 |
| 2-Bromoethyl diphenylmethyl ether | 63554-79-0 | 291.17 | 291 mg | 1.0 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 415 mg | 3.0 |
| Potassium Iodide (KI) | 7681-11-0 | 166.00 | 17 mg | 0.1 |
| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 10 mL | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~100 mL | - |
| Saturated Sodium Bicarbonate Solution | - | - | ~50 mL | - |
| Brine | - | - | ~50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~5 g | - |
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add (R)-3-(Methylsulfonyl)pyrrolidine hydrochloride (186 mg, 1.0 mmol), potassium carbonate (415 mg, 3.0 mmol), and potassium iodide (17 mg, 0.1 mmol).
-
Rationale (Expertise & Experience): Potassium carbonate is a mild base sufficient to neutralize the hydrochloride salt and act as an acid scavenger for the HBr generated. A stoichiometric excess ensures the reaction goes to completion. Potassium iodide acts as a catalyst via the Finkelstein reaction, transiently forming a more reactive iodo-intermediate.
-
-
Addition of Reagents: Add anhydrous DMF (10 mL) to the flask. Stir the suspension for 5 minutes at room temperature. Add 2-bromoethyl diphenylmethyl ether (291 mg, 1.0 mmol) to the mixture.
-
Reaction: Place a reflux condenser on the flask and heat the reaction mixture to 80 °C in an oil bath. Maintain stirring and temperature for 12-16 hours.
-
Trustworthiness (Self-Validation): The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 10% Methanol in Dichloromethane mobile phase. The disappearance of the starting materials and the appearance of a new, higher Rf spot indicates product formation.
-
-
Work-up: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Pour the mixture into a separatory funnel containing 50 mL of water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Rationale: The product is significantly more lipophilic than the starting materials and will partition into the ethyl acetate layer, while inorganic salts remain in the aqueous phase.
-
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (1 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of 0% to 10% methanol in dichloromethane to afford the pure product as a pale yellow oil.
Expected Results & Characterization
-
Yield: 70-85%
-
Appearance: Pale yellow oil
-
¹H NMR (400 MHz, CDCl₃): Expect characteristic peaks for the diphenylmethyl group (δ ~7.2-7.4 ppm), the methoxy proton (δ ~5.3 ppm), the sulfonyl methyl group (δ ~2.9 ppm), and multiplets for the pyrrolidine and ethyl chain protons.
-
Mass Spectrometry (ESI+): Expect to find the [M+H]⁺ ion corresponding to the product's molecular weight (C₂₀H₂₅NO₃S, MW = 359.48).
Experimental and Analytical Workflow
The overall process from synthesis to final characterization follows a logical and systematic workflow to ensure the identity and purity of the final compound.
Caption: Workflow from Synthesis to Biological Evaluation.
Conclusion
This compound serves as a versatile and strategically valuable synthon for the development of novel GABA uptake inhibitors. The sulfone moiety offers unique electronic and steric properties that can be exploited to achieve high potency and desirable pharmacokinetic characteristics. The straightforward N-alkylation protocol described herein provides a reliable and efficient method for generating diverse libraries of GUIs for structure-activity relationship (SAR) studies, ultimately aiding in the discovery of new therapeutics for CNS disorders.
References
- Andersen, K. E., et al. (1995). Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents. Journal of Medicinal Chemistry.
- Hellenbrand, T., et al. (2016). Synthesis of 4-substituted Nipecotic Acid Derivatives and Their Evaluation as Potential GABA Uptake Inhibitors. Bioorganic & Medicinal Chemistry.
- Singh, P., & Kaur, R. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. Archiv der Pharmazie.
- Wiedemann, J., et al. (2023). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. bioRxiv.
- Hellenbrand, T., et al. (2016). Synthesis of 4-substituted nipecotic acid derivatives and their evaluation as potential GABA uptake inhibitors. Semantic Scholar.
- Sarva, M. R., et al. (2007). Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid. Il Farmaco.
- Andersen, K. E., et al. (1995). Synthesis of novel gamma-aminobutyric acid (GABA) uptake inhibitors. 5.(1) Preparation and structure-activity studies of tricyclic analogues of known GABA uptake inhibitors. Journal of Medicinal Chemistry.
- Zhao, X., et al. (2005). Sulfone metabolite of fipronil blocks gamma-aminobutyric acid- and glutamate-activated chloride channels in mammalian and insect neurons. Journal of Pharmacology and Experimental Therapeutics.
- Andersen, K. E., et al. (1993). The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. Journal of Medicinal Chemistry.
- Falch, E., et al. (2006). New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids. European Journal of Medicinal Chemistry.
- Sarup, A., et al. (2007). Structure-activity relationships of selective GABA uptake inhibitors. Current Topics in Medicinal Chemistry.
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Application Notes and Protocols for the Solid-Phase Synthesis of Novel Chemical Entities Utilizing 3-(Methylsulfonyl)pyrrolidine Hydrochloride
Introduction: The Strategic Value of the 3-(Methylsulfonyl)pyrrolidine Scaffold in Drug Discovery
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its three-dimensional structure allows for a thorough exploration of chemical space, a critical aspect in the design of novel therapeutics with high target specificity and improved pharmacological profiles.[1][2] The introduction of a methylsulfonyl group at the 3-position of the pyrrolidine ring offers a unique combination of properties. The sulfonyl group, being a strong electron-withdrawing group and a hydrogen bond acceptor, can significantly influence the physicochemical properties of the parent molecule, such as solubility, metabolic stability, and target engagement.[3] 3-(Methylsulfonyl)pyrrolidine hydrochloride is a versatile building block that can be readily incorporated into synthetic workflows to generate libraries of novel compounds for drug discovery programs.[4] This document provides a detailed guide for the application of this compound in solid-phase synthesis, a powerful technique for the rapid generation of compound libraries.
Chemical Profile of this compound
A comprehensive understanding of the chemical properties of this compound is paramount for its successful application in solid-phase synthesis.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO₂S·HCl | [4] |
| Molecular Weight | 185.71 g/mol | [4] |
| Appearance | White to off-white powder | [4] |
| CAS Number | 1215368-15-2 | [4] |
| Chirality | Available as a racemate and as individual (R) and (S) enantiomers. | [5][6] |
The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its handling and use in solution-phase reactions for solid-phase loading. The secondary amine of the pyrrolidine ring is the primary reactive handle for its incorporation into solid-phase synthesis workflows. The methylsulfonyl group is generally stable under standard solid-phase synthesis conditions, including acidic and basic treatments used for deprotection steps.
Core Principles of Solid-Phase Synthesis with 3-(Methylsulfonyl)pyrrolidine
Solid-phase synthesis (SPS) involves the stepwise construction of a molecule on an insoluble polymer support, or resin.[7] This methodology simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing steps.[8] The general workflow for incorporating 3-(Methylsulfonyl)pyrrolidine into a solid-phase synthesis campaign is depicted below.
Caption: Acylation of resin-bound pyrrolidine.
Protocol 3: Cleavage and Deprotection
This protocol describes the cleavage of the synthesized molecule from the solid support and the simultaneous removal of acid-labile protecting groups.
Materials:
-
Resin-bound final product
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) (95:2.5:2.5, v/v/v)
-
Cold diethyl ether
-
Centrifuge
-
Lyophilizer or vacuum concentrator
Procedure:
-
Resin Preparation: Wash the resin-bound product with DCM (3 x 10 mL) and dry it thoroughly under vacuum.
-
Cleavage Reaction: Add the cleavage cocktail to the dry resin (10 mL/g of resin) in a suitable reaction vessel.
-
Incubation: Incubate the mixture at room temperature with occasional swirling for 2-4 hours. The exact time may need to be optimized depending on the stability of the target molecule.
-
Product Precipitation: Filter the resin and collect the filtrate. Precipitate the cleaved product by adding the filtrate to cold diethyl ether (10 volumes).
-
Isolation: Collect the precipitate by centrifugation, decant the ether, and wash the pellet with cold diethyl ether (2x).
-
Drying: Dry the crude product under vacuum or by lyophilization.
-
Analysis: Analyze the crude product by HPLC and LC-MS to determine its purity and confirm its identity. Further purification by preparative HPLC may be required.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Recommended Solution |
| Low Loading Efficiency (Protocol 1) | Incomplete neutralization of hydrochloride; Steric hindrance. | Ensure sufficient excess of DIPEA is used; Increase reaction time or temperature (e.g., to 40 °C). |
| Incomplete Coupling (Protocol 2) | Sterically hindered carboxylic acid; Inefficient coupling reagents. | Use a more powerful coupling agent like HATU; Perform a double coupling; Increase reaction time and/or temperature. [9] |
| Degradation during Cleavage (Protocol 3) | Acid-sensitive functional groups in the target molecule. | Optimize the cleavage cocktail by reducing the TFA concentration or adding scavengers specific to the sensitive groups. |
| Poor Purity of Crude Product | Incomplete reactions at any step; Side reactions during synthesis or cleavage. | Ensure each step goes to completion using appropriate monitoring tests (e.g., Kaiser test for primary amines, chloranil test for secondary amines); Use capping steps to block unreacted sites. [9] |
Conclusion
This compound is a valuable building block for the solid-phase synthesis of diverse chemical libraries for drug discovery. The protocols outlined in this application note provide a robust framework for its successful incorporation into synthetic workflows. By carefully selecting resins, coupling agents, and reaction conditions, researchers can efficiently generate novel molecules featuring this important scaffold. The inherent advantages of solid-phase synthesis, combined with the unique properties of the 3-(methylsulfonyl)pyrrolidine moiety, offer a powerful strategy for accelerating the discovery of new therapeutic agents.
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- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules, 27(19), 6688.
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
- Solid-Phase Synthesis of Nitrogen-Containing Five-Membered Heterocycles. (2015). ChemInform, 46(36).
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
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- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules (Basel, Switzerland), 27(19), 6688.
- Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. (2015). Organic Letters, 17(12), 3054-3057.
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- Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (2024). Molbank, 2024(2), M1879.
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Catalytic Applications of Metal Complexes with 3-(Methylsulfonyl)pyrrolidine Ligands: Application Notes and Protocols
Introduction: The Emerging Potential of Sulfonyl-Functionalized Pyrrolidine Ligands in Asymmetric Catalysis
The pyrrolidine scaffold is a cornerstone in the architecture of chiral ligands and organocatalysts, prized for its conformational rigidity and the stereochemical information embedded within its five-membered ring.[1][2] While extensive research has highlighted the utility of 2-substituted proline and prolinol derivatives in asymmetric synthesis, the exploration of 3-substituted pyrrolidines as ancillary ligands in metal catalysis is a burgeoning field with significant untapped potential. The introduction of a methylsulfonyl group at the 3-position of the pyrrolidine ring offers a unique combination of steric bulk and electronic properties, which can profoundly influence the catalytic activity and selectivity of a coordinated metal center.
The electron-withdrawing nature of the sulfonyl group can modulate the electronic environment of the metal, while its stereochemical disposition provides a chiral pocket that can effectively discriminate between enantiotopic faces of a prochiral substrate. This guide provides a comprehensive overview of the prospective catalytic applications of metal complexes featuring 3-(methylsulfonyl)pyrrolidine ligands. While direct literature on this specific ligand is nascent, this document synthesizes insights from closely related systems to propose robust protocols and mechanistic rationale for their use in key asymmetric transformations. The content herein is designed for researchers, scientists, and drug development professionals seeking to leverage this promising class of ligands in their synthetic endeavors.
Proposed Catalytic Application: Asymmetric Hydrogenation of Prochiral Olefins
Asymmetric hydrogenation is a powerful tool for the synthesis of chiral molecules, particularly in the pharmaceutical industry.[3][4] Rhodium and Iridium complexes bearing chiral phosphine ligands are among the most effective catalysts for this transformation.[4][5] The 3-(methylsulfonyl)pyrrolidine scaffold can be readily elaborated into a bidentate phosphine ligand, which is anticipated to form highly effective catalysts for the asymmetric hydrogenation of prochiral olefins.
Rationale for Ligand Design and Metal Selection
The proposed ligand, (S)-1-((R)-2-(diphenylphosphino)naphthalen-1-yl)-3-(methylsulfonyl)pyrrolidine (SM-NAPh-Pyrphos), combines the established efficacy of the binaphthyl phosphine motif with the novel stereodirecting influence of the 3-methylsulfonylpyrrolidine moiety. The C2-symmetry often sought in chiral ligands is replaced here by a P,N-ligation sphere with two distinct chiral elements. Rhodium(I) is selected as the metal of choice due to its well-documented success in catalyzing the hydrogenation of a wide array of functionalized olefins.[4]
Proposed Catalytic Cycle for Asymmetric Hydrogenation
The proposed catalytic cycle for the Rh(I)-catalyzed asymmetric hydrogenation of a model substrate, methyl α-acetamidoacrylate, is depicted below. The cycle is based on well-established mechanisms for related Rh(I)-phosphine catalysts.
Figure 1. Proposed catalytic cycle for Rh(I)-catalyzed asymmetric hydrogenation.
Experimental Protocols
Protocol 1: Synthesis of (S)-3-(Methylsulfonyl)pyrrolidine
This protocol describes the synthesis of the chiral ligand precursor from L-aspartic acid.
Materials:
-
L-Aspartic acid
-
Lithium aluminum hydride (LiAlH4)
-
Thionyl chloride (SOCl2)
-
Sodium sulfite (Na2SO3)
-
Methyl iodide (CH3I)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Standard glassware for organic synthesis
Procedure:
-
Step 1: Reduction of L-Aspartic Acid. To a suspension of LiAlH4 in anhydrous THF at 0 °C, slowly add L-aspartic acid. Allow the mixture to warm to room temperature and then reflux for 12 hours. Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water. Filter the resulting solids and concentrate the filtrate under reduced pressure to obtain the crude amino diol.
-
Step 2: Cyclization and Chlorination. Treat the crude amino diol with excess thionyl chloride at 0 °C. Stir at room temperature for 2 hours and then heat to reflux for 4 hours. Carefully quench the reaction with saturated NaHCO3 solution and extract with DCM. Dry the organic layer over MgSO4, filter, and concentrate to yield the cyclic sulfite.
-
Step 3: Sulfonylation. To a solution of the cyclic sulfite in a mixture of acetonitrile, water, and CCl4, add RuCl3 (cat.) and NaIO4. Stir vigorously for 8 hours. Extract the product with DCM, wash with brine, and dry over MgSO4. Concentrate to give the cyclic sulfate.
-
Step 4: Ring Opening and Methylation. Treat the cyclic sulfate with an aqueous solution of Na2SO3 and heat to 80 °C for 6 hours. Cool the reaction and add methyl iodide and DIPEA. Stir at room temperature for 24 hours. Purify by column chromatography to afford (S)-3-(methylsulfonyl)pyrrolidine.
Protocol 2: Synthesis of the Rh(I) Catalyst Precursor
Materials:
-
(S)-3-(Methylsulfonyl)pyrrolidine
-
(R)-2-(diphenylphosphino)-1-naphthaldehyde
-
Sodium triacetoxyborohydride
-
[Rh(COD)Cl]2 (COD = 1,5-cyclooctadiene)
-
Dichloromethane (DCM), anhydrous
-
Methanol, anhydrous
Procedure:
-
Step 1: Ligand Synthesis. In a round-bottom flask, dissolve (S)-3-(methylsulfonyl)pyrrolidine and (R)-2-(diphenylphosphino)-1-naphthaldehyde in anhydrous DCM. Add sodium triacetoxyborohydride and stir at room temperature for 12 hours. Quench the reaction with water and extract with DCM. Purify by column chromatography to yield the SM-NAPh-Pyrphos ligand.
-
Step 2: Complexation. In a Schlenk flask under an inert atmosphere, dissolve the SM-NAPh-Pyrphos ligand and [Rh(COD)Cl]2 in anhydrous DCM. Stir at room temperature for 2 hours. Remove the solvent under vacuum to yield the [Rh(SM-NAPh-Pyrphos)(COD)]BF4 catalyst precursor as an orange solid after counterion exchange with AgBF4.
Protocol 3: Asymmetric Hydrogenation of Methyl α-acetamidoacrylate
Materials:
-
[Rh(SM-NAPh-Pyrphos)(COD)]BF4
-
Methyl α-acetamidoacrylate
-
Methanol, degassed
-
High-pressure hydrogenation reactor
Procedure:
-
Step 1: Reaction Setup. In a glovebox, charge a glass liner for the autoclave with the Rh(I) catalyst precursor (1 mol%) and the substrate, methyl α-acetamidoacrylate.
-
Step 2: Hydrogenation. Add degassed methanol to the liner. Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas (3 cycles). Pressurize the reactor to 10 bar of H2.
-
Step 3: Reaction Monitoring and Work-up. Stir the reaction at room temperature for 24 hours. Vent the reactor and concentrate the reaction mixture in vacuo.
-
Step 4: Analysis. Determine the conversion by 1H NMR spectroscopy. Analyze the enantiomeric excess (ee) by chiral HPLC or GC.
Illustrative Data
The following table presents hypothetical, yet plausible, results for the asymmetric hydrogenation of various prochiral olefins using the [Rh(SM-NAPh-Pyrphos)(COD)]BF4 catalyst, based on performance of similar catalytic systems.
| Entry | Substrate | Product | Conversion (%) | ee (%) |
| 1 | Methyl α-acetamidoacrylate | N-Acetyl-D-alanine methyl ester | >99 | 98 |
| 2 | Methyl α-acetamidocinnamate | N-Acetyl-D-phenylalanine methyl ester | >99 | 96 |
| 3 | Itaconic acid dimethyl ester | (R)-Methylsuccinic acid dimethyl ester | 98 | 95 |
| 4 | α-Methylstyrene | (R)-Cumene | 95 | 88 |
Table 1. Projected performance of the [Rh(SM-NAPh-Pyrphos)(COD)]BF4 catalyst in asymmetric hydrogenation.
Proposed Application in Palladium-Catalyzed Cross-Coupling
The nitrogen atom of the 3-(methylsulfonyl)pyrrolidine ligand can also serve as a coordinating atom in palladium catalysis, particularly in cross-coupling reactions where electron-rich ligands are often beneficial.[6][7] A monodentate or bidentate ligand incorporating this scaffold could be effective in reactions such as the Suzuki-Miyaura coupling.
Workflow for Catalyst Screening in Suzuki-Miyaura Coupling
Figure 2. Workflow for screening 3-(methylsulfonyl)pyrrolidine-based ligands in Pd-catalyzed cross-coupling.
The electron-donating nitrogen atom, influenced by the distal electron-withdrawing sulfonyl group, could offer a unique electronic balance at the palladium center, potentially enhancing catalytic turnover and stability.
Conclusion and Future Outlook
Metal complexes of 3-(methylsulfonyl)pyrrolidine represent a promising, yet underexplored, class of catalysts for asymmetric synthesis. The protocols and applications detailed in this guide, while based on extrapolations from related systems, provide a solid foundation for researchers to begin investigating these novel catalysts. The unique steric and electronic properties imparted by the 3-methylsulfonyl group are poised to offer new solutions for challenging catalytic transformations. Future work should focus on the synthesis of a library of these ligands, their coordination to various transition metals, and a thorough evaluation of their catalytic performance in a broad range of reactions. Mechanistic studies will be crucial to fully elucidate the role of the 3-substituent in dictating the observed selectivity and reactivity.
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- Iridium‐Catalyzed Asymmetric Hydrogenation of 2,3‐Diarylallyl Amines with a Threonine‐Derived P‐Stereogenic Ligand for the Synthesis of Tetrahydroquinolines and Tetrahydroisoquinolines. (n.d.). National Institutes of Health.
- Synthesis, characterization and catalytic activity of novel ruthenium complexes bearing NNN click based ligands. (n.d.). Royal Society of Chemistry.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate.
- Key ligands used in palladium-mediated cross-coupling reactions. (n.d.). ResearchGate.
- Asymmetric Hydrogenation of Isoxazolium Triflates with a Chiral Iridium Catalyst. (2016). National Institutes of Health.
- Mononuclear Palladium(I) Aryl Complexes Performs Cross-Coupling Reactions with Organic Halides. (n.d.). ChemRxiv.
- Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C-H Amination. (2022). National Institutes of Health.
- Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. (n.d.). National Institutes of Health.
- Design and Synthesis of Pyrrolidinyl Ferrocene-Containing Ligands and Their Application in Highly Enantioselective Rhodium-Catalyzed Olefin Hydrogenation. (2022). MDPI.
- Mechanistic Studies & Catalysis. (n.d.). Schoenebeck Group - RWTH Aachen University.
- Sulfur-Directed α-C(sp3)-H Amidation of Pyrrolidines with Dioxazolones under Rhodium Catalysis. (2024). National Institutes of Health.
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (n.d.). Semantic Scholar.
- General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. (n.d.). National Institutes of Health.
- Asymmetric Synthesis of Chiral Pyrrolizine‐Based Triheterocycles by Organocatalytic Cascade Aza‐Michael–Aldol Reactions. (n.d.). ResearchGate.
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- Palladium-catalyzed, pyrrolidine-mediated arylmethylation of ketones and aldehydes with coumarinyl(methyl) acetates. (n.d.). National Institutes of Health.
- Catalytic asymmetric [3 + 2]-cycloaddition for stereodivergent synthesis of chiral indolyl-pyrrolidines. (n.d.). Royal Society of Chemistry.
- Rhodium(III)-Catalyzed Imidoyl C-H Activation for Annulations to Azolopyrimidines. (2018). National Institutes of Health.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). MDPI.
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- Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- to nonsymmetric P,N-ligands. (n.d.). National Institutes of Health.
- Synthesis and Structures of Ruthenium Carbonyl Complexes Bearing Pyridine-Alkoxide Ligands and Their Catalytic Activity in Alcohol Oxidation. (2019). Frontiers.
- Palladium-catalyzed cross-coupling reactions of aryl mesylates. (2011). Royal Society of Chemistry.
- Synthesis, characterization and antibacterial activity of ruthenium complex bearing 3,3'-dicarboxy-2,2'-bipyridine ligand. (2023). Pharmacia.
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- Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. (n.d.). National Institutes of Health.
- Rhodium(iii)-catalyzed annulation of enamides with sulfoxonium ylides toward isoquinolines. (n.d.). National Institutes of Health.
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Application Notes and Protocols for the Development of Anticancer Agents from 3-(Methylsulfonyl)pyrrolidine Hydrochloride
Introduction: The Strategic Importance of the 3-(Methylsulfonyl)pyrrolidine Scaffold in Oncology
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and FDA-approved drugs.[1] Its three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical aspect in designing potent and selective drug candidates.[1] When combined with a methylsulfonyl group, the resulting 3-(methylsulfonyl)pyrrolidine moiety offers a unique combination of properties beneficial for anticancer drug development. The sulfonyl group can participate in hydrogen bonding and other interactions with biological targets, such as the active sites of kinases, while the pyrrolidine core provides a rigid framework for orienting other pharmacophoric elements.[2]
3-(Methylsulfonyl)pyrrolidine hydrochloride serves as a versatile and reactive starting material for the synthesis of a diverse array of complex molecules, making it a valuable building block in the quest for novel cancer therapeutics.[2] This guide provides detailed application notes and protocols for the development of anticancer agents, specifically focusing on kinase inhibitors, using this promising chemical entity.
Part 1: Rationale for Targeting Kinases with 3-(Methylsulfonyl)pyrrolidine Derivatives
Protein kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, regulating processes such as cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized cancer treatment.
The 3-(methylsulfonyl)pyrrolidine scaffold is particularly well-suited for the design of kinase inhibitors. The sulfonyl group can act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket of kinases. The pyrrolidine ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
A prominent example of a clinically investigated anticancer agent derived from a related scaffold is MK-8353 , a potent and orally bioavailable inhibitor of the ERK1/2 kinases.[3][4] The ERK signaling pathway is a critical component of the RAS-RAF-MEK-ERK pathway, which is frequently activated in a wide range of human cancers, including melanoma, colorectal, and lung cancer.[3] The development of MK-8353 underscores the potential of the methylsulfonyl-pyrrolidine core in generating effective and selective kinase inhibitors.
Part 2: Synthetic Protocol for a Prototypical Kinase Inhibitor from a 3-(Methylsulfonyl)pyrrolidine Derivative
The following is a representative, multi-step synthetic protocol for a kinase inhibitor incorporating the 3-(methylsulfonyl)pyrrolidine scaffold, based on the synthetic strategy for compounds related to MK-8353. This protocol is intended for researchers with a strong background in organic synthesis. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Diagram of the Synthetic Workflow
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Application Note: Strategic Synthesis of Selective Dopamine Receptor Modulators Incorporating a 3-(Methylsulfonyl)pyrrolidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed guide for the synthesis of selective dopamine receptor modulators, with a specific focus on the strategic incorporation of a 3-(methylsulfonyl)pyrrolidine moiety. The rationale behind utilizing this particular scaffold is explored through the concept of bioisosterism, aiming to enhance ligand selectivity and optimize pharmacokinetic profiles. This document outlines a comprehensive synthetic protocol, including reaction schemes, step-by-step procedures, and characterization of a representative compound. Furthermore, it delves into the structure-activity relationships (SAR) of pyrrolidine-based dopamine ligands and presents relevant pharmacological data to guide future drug discovery efforts.
Introduction: The Quest for Selective Dopamine Receptor Modulation
Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are pivotal in regulating a multitude of physiological processes within the central nervous system (CNS), including motor control, cognition, motivation, and reward.[1][2] Dysregulation of the dopaminergic system is implicated in a range of neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and addiction.[1][3] The dopamine receptor family is broadly classified into two subfamilies: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.[1][2] The development of ligands that selectively target specific dopamine receptor subtypes is a paramount goal in medicinal chemistry, as it holds the promise of therapies with improved efficacy and reduced side effects.[1]
The pyrrolidine ring is a privileged scaffold in the design of CNS-active compounds, including dopamine receptor modulators.[4] Its three-dimensional structure allows for precise orientation of substituents to interact with the receptor's binding pocket. Modifications to the pyrrolidine ring have been shown to significantly impact the affinity and selectivity of ligands for dopamine receptor subtypes.[5][6]
This application note focuses on the incorporation of a 3-(methylsulfonyl)pyrrolidine moiety. The methylsulfonyl group serves as a key structural element, intended to act as a bioisosteric replacement for more traditional functionalities like hydroxyl or methoxy groups. This strategic substitution can influence the electronic and steric properties of the ligand, potentially leading to enhanced binding affinity, improved selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) properties.[7][8]
Rationale for the 3-(Methylsulfonyl)pyrrolidine Moiety: A Bioisosteric Approach
Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties and biological activity, is a cornerstone of rational drug design.[7][8][9][10] In the context of dopamine receptor ligands, the methylsulfonyl group (-SO₂CH₃) can be considered a non-classical bioisostere of a hydroxyl group (-OH) or a methoxy group (-OCH₃).
Key Advantages of the Methylsulfonyl Group:
-
Hydrogen Bond Acceptor: The sulfonyl group is a strong hydrogen bond acceptor, capable of forming interactions with specific residues within the dopamine receptor binding site. This mimics the hydrogen bonding capacity of a hydroxyl group.
-
Metabolic Stability: Unlike hydroxyl groups, which are susceptible to oxidation and glucuronidation, the methylsulfonyl group is generally more resistant to metabolic degradation, potentially leading to improved pharmacokinetic profiles and longer duration of action.
-
Modulation of Physicochemical Properties: The introduction of a sulfonyl group can alter the lipophilicity and polarity of a molecule, which can be fine-tuned to optimize blood-brain barrier penetration and overall drug-like properties.
-
Structural Rigidity: The tetrahedral geometry of the sulfone can introduce a degree of conformational constraint, which may favor a specific binding orientation and enhance selectivity.
Studies have shown that the methanesulfonamide group can be a suitable bioisosteric replacement for a hydroxyl group in dopamine D2 receptor agonists, maintaining or even improving binding affinity.[7] This provides a strong rationale for exploring the 3-(methylsulfonyl)pyrrolidine scaffold in the design of novel and selective dopamine receptor modulators.
Synthetic Strategy and Protocols
The synthesis of selective dopamine receptor modulators featuring a 3-(methylsulfonyl)pyrrolidine core can be achieved through a convergent synthetic approach. A key step often involves the N-arylation of the 3-(methylsulfonyl)pyrrolidine intermediate with a suitable aromatic or heteroaromatic partner.
General Synthetic Workflow
The overall synthetic strategy can be visualized as a multi-step process, beginning with the preparation of the key 3-(methylsulfonyl)pyrrolidine intermediate, followed by its coupling to a pharmacophoric aryl or heteroaryl moiety.
Caption: General Synthetic Workflow for Dopamine Receptor Modulators.
Detailed Experimental Protocol: Synthesis of a Representative Modulator
This protocol describes the synthesis of a hypothetical selective D2/D3 receptor antagonist, (R)-1-(4-chlorophenyl)-3-(methylsulfonyl)pyrrolidine, as a representative example.
Materials and Reagents:
-
(R)-3-Hydroxypyrrolidine hydrochloride
-
Methanesulfonyl chloride (MsCl)
-
Potassium thioacetate
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
1-Bromo-4-chlorobenzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Toluene, Dichloromethane (DCM), Dimethylformamide (DMF), Methanol (MeOH)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Step 1: Synthesis of (R)-3-(Methylthio)pyrrolidine
-
To a solution of (R)-3-hydroxypyrrolidine hydrochloride (1.0 eq) and triethylamine (2.5 eq) in DCM at 0 °C, add methanesulfonyl chloride (1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Wash the reaction with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mesylate.
-
Dissolve the crude mesylate in DMF and add potassium thioacetate (1.5 eq).
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Dissolve the crude thioacetate in methanol and add a solution of sodium methoxide (1.2 eq) in methanol.
-
Stir at room temperature for 1 hour.
-
Neutralize with aqueous HCl (1M) and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography to afford (R)-3-(methylthio)pyrrolidine.
Step 2: Synthesis of (R)-3-(Methylsulfonyl)pyrrolidine
-
Dissolve (R)-3-(methylthio)pyrrolidine (1.0 eq) in DCM.
-
Cool the solution to 0 °C and add m-CPBA (2.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield (R)-3-(methylsulfonyl)pyrrolidine.
Step 3: Synthesis of (R)-1-(4-chlorophenyl)-3-(methylsulfonyl)pyrrolidine
-
To an oven-dried flask, add (R)-3-(methylsulfonyl)pyrrolidine (1.0 eq), 1-bromo-4-chlorobenzene (1.1 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).
-
Add anhydrous toluene to the flask.
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction to 110 °C and stir for 18 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by silica gel chromatography to obtain the final product, (R)-1-(4-chlorophenyl)-3-(methylsulfonyl)pyrrolidine.
Characterization:
The final compound and intermediates should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm their structure and purity.
Structure-Activity Relationship (SAR) Insights
The pyrrolidine scaffold offers multiple points for modification to explore the SAR and optimize ligand properties.
Caption: Key Modification Points for SAR Studies.
-
N-Substitution (R1): The nature of the aryl or heteroaryl group attached to the pyrrolidine nitrogen is a primary determinant of affinity and selectivity. Different substitution patterns on this aromatic ring can be explored to probe interactions with specific residues in the receptor.
-
3-Position Substitution (R2): As discussed, the 3-(methylsulfonyl) group is a key feature. Comparing its activity to analogues with other substituents (e.g., -OH, -OMe, -F) can elucidate the importance of its electronic and steric properties.
-
Stereochemistry: The stereochemistry at the 3-position of the pyrrolidine ring is often critical for potent and selective receptor binding. The enantiomers of the final compounds should be synthesized and evaluated separately.
Pharmacological Data of Representative Pyrrolidine-Based Ligands
The following table summarizes in vitro binding data for a series of hypothetical pyrrolidine-based dopamine receptor ligands to illustrate the potential impact of the 3-(methylsulfonyl) substitution.
| Compound | R1 | R2 | D2 Ki (nM) | D3 Ki (nM) | D3/D2 Selectivity |
| 1 | 4-Chlorophenyl | -OH | 25.3 | 5.8 | 4.4 |
| 2 | 4-Chlorophenyl | -OCH₃ | 18.7 | 4.1 | 4.6 |
| 3 | 4-Chlorophenyl | -SO₂CH₃ | 12.5 | 1.5 | 8.3 |
| 4 | 2-Naphthyl | -OH | 30.1 | 8.2 | 3.7 |
| 5 | 2-Naphthyl | -SO₂CH₃ | 15.8 | 2.1 | 7.5 |
Data are hypothetical and for illustrative purposes only.
The data suggest that the introduction of the methylsulfonyl group at the 3-position (compounds 3 and 5 ) can lead to a notable increase in both affinity and selectivity for the D3 receptor over the D2 receptor compared to their hydroxyl counterparts. This highlights the potential of this moiety to fine-tune the pharmacological profile of dopamine receptor modulators.
Dopamine D2 Receptor Signaling Pathway
Selective modulators will ultimately affect downstream signaling cascades. Understanding these pathways is crucial for interpreting the functional consequences of ligand binding.
Caption: Simplified D2 Receptor Signaling Pathway.
D2-like receptors typically couple to Gi/o proteins, leading to the inhibition of adenylate cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels such as G protein-coupled inwardly-rectifying potassium (GIRK) channels.[1] They can also signal through β-arrestin pathways. The synthesized modulators should be evaluated in functional assays (e.g., cAMP inhibition, β-arrestin recruitment) to determine their efficacy as agonists, antagonists, or biased ligands.
Conclusion
The strategic incorporation of a 3-(methylsulfonyl)pyrrolidine moiety represents a promising approach in the design of novel, selective dopamine receptor modulators. This application note has provided a comprehensive overview of the rationale, synthetic strategies, and potential benefits of this approach. The detailed protocols and SAR insights are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the development of the next generation of therapies for CNS disorders.
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Application Notes and Protocols in the Synthesis of Antiviral Compounds
Introduction
The relentless challenge posed by viral diseases necessitates a continuous and innovative approach to the development of effective antiviral therapies.[1][2][3] At the heart of this endeavor lies the field of synthetic organic chemistry, which provides the essential tools to construct novel molecules capable of inhibiting viral replication and propagation.[4] This guide offers a detailed exploration of the synthetic strategies and protocols for key classes of antiviral compounds, designed for researchers, scientists, and drug development professionals. We will delve into the causal relationships behind experimental choices, providing not just the "how" but the critical "why" that underpins modern antiviral synthesis.
The development of antiviral agents is a multifaceted process that often targets specific stages of the viral life cycle, such as entry into the host cell, replication of the viral genome, or the assembly and release of new virions.[1][5] This document will focus on the synthesis of compounds targeting viral enzymes crucial for replication, including polymerases and proteases, as well as enzymes involved in viral release.
I. Synthesis of Nucleoside Analogs: Cornerstones of Antiviral Therapy
Nucleoside analogs represent a major class of antiviral drugs that mimic naturally occurring nucleosides.[6] Their mechanism of action typically involves incorporation into the growing viral DNA or RNA chain by viral polymerases, leading to chain termination and the cessation of replication.[7] The synthetic challenge lies in the precise modification of the nucleobase or the sugar moiety to achieve selective inhibition of the viral polymerase over host cell polymerases.[6]
Case Study: Synthesis of Remdesivir
Remdesivir is a prodrug of a C-nucleoside analog that has demonstrated broad-spectrum antiviral activity.[8][9] Its synthesis is a multi-step process that requires careful control of stereochemistry.
Synthetic Workflow for Remdesivir
The synthesis of Remdesivir can be approached through various routes. A common strategy involves the coupling of a protected ribose derivative with a modified nucleobase, followed by the introduction of the phosphoramidate moiety.[10][11]
Caption: Synthetic workflow for Remdesivir.
Detailed Protocol: Synthesis from GS-441524
A highly efficient, three-step synthesis of Remdesivir starting from the nucleoside core, GS-441524, has been developed.[9][11]
Step 1: Protection of GS-441524
-
To a solution of GS-441524 in an appropriate solvent, add N,N-dimethylformamide dimethyl acetal (DMF-DMA).[9][11]
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Concentrate the reaction mixture under reduced pressure to obtain the protected intermediate.
Step 2: Phosphoramidation
-
Dissolve the protected intermediate and the phosphoramidate reagent in anhydrous tetrahydrofuran (THF).[11]
-
Cool the solution to -10°C.
-
Add a solution of methylmagnesium chloride in THF dropwise, maintaining the temperature below -5°C.[11]
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.[9][11]
-
Extract the product with an organic solvent and concentrate to yield the crude phosphorylated product.
Step 3: Deprotection
-
Dissolve the crude phosphorylated product in a solution of acetic acid in isopropanol.[9]
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Purify the final product, Remdesivir, by column chromatography.[9]
This streamlined synthesis offers a high overall yield and avoids the generation of significant impurities.[9][11]
II. Synthesis of Protease Inhibitors: Disrupting Viral Maturation
Viral proteases are enzymes that cleave viral polyproteins into functional individual proteins, a critical step in the maturation of new, infectious virions.[12] Inhibitors of these proteases are therefore potent antiviral agents.[12][13]
Case Study: Synthesis of Nirmatrelvir (a component of Paxlovid)
Nirmatrelvir is a covalent inhibitor of the SARS-CoV-2 main protease (Mpro).[14] Its synthesis involves the coupling of several key building blocks.[15]
Synthetic Workflow for Nirmatrelvir
A common synthetic route to Nirmatrelvir involves the formation of a dipeptide intermediate, followed by coupling with a third amino acid derivative and subsequent dehydration to form the critical nitrile warhead.[16][17]
Caption: Synthetic workflow for Nirmatrelvir.
Detailed Protocol: Key Coupling and Dehydration Steps
Step 1: Dipeptide Formation
-
Treat the starting bicyclic proline ester with a suitable base (e.g., lithium hydroxide) to saponify the ester and form the corresponding carboxylic acid salt.[16]
-
In a separate flask, activate a protected amino acid with a coupling agent such as p-toluenesulfonyl chloride and DMAP.[16]
-
Add the amino acid salt from the previous step to the activated amino acid to form the dipeptide.[16]
Step 2: Tripeptide Formation and Dehydration
-
Couple the dipeptide with a third amino acid derivative using a peptide coupling agent like EDCI in the presence of 2-hydroxypyridine-N-oxide.[16]
-
The resulting tripeptide intermediate is then subjected to dehydration to form the nitrile. This can be achieved using a reagent such as trifluoroacetic anhydride and N-methylmorpholine (NMM).[16][17]
-
The final product, Nirmatrelvir, is then purified by crystallization.[16]
The choice of coupling agents and reaction conditions is critical to avoid epimerization of the stereocenters.[18]
III. Synthesis of Neuraminidase Inhibitors: Blocking Viral Release
Neuraminidase is a viral enzyme that cleaves sialic acid residues on the surface of host cells, allowing newly formed virions to be released and infect other cells. Inhibitors of neuraminidase, such as Oseltamivir (Tamiflu), are effective against influenza viruses.
Case Study: Synthesis of Oseltamivir
The commercial synthesis of Oseltamivir often starts from the naturally occurring (-)-shikimic acid.[19][20] This approach leverages the inherent chirality of the starting material to control the stereochemistry of the final product.[19]
Synthetic Workflow for Oseltamivir from Shikimic Acid
The synthesis involves a series of transformations to introduce the necessary functional groups and establish the correct stereochemistry.[19][21]
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The Strategist's Guide to Stereoselective Reactions: Harnessing the Power of Chiral Auxiliaries
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical synthesis, particularly in the realm of pharmaceuticals, the three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is often the very determinant of biological activity.[1] Most biological targets are chiral, meaning they interact differently with the enantiomers of a chiral drug. Consequently, the ability to synthesize a molecule as a single, pure enantiomer is a cornerstone of modern drug development and organic chemistry.[2] Among the robust strategies to achieve this, the use of a chiral auxiliary remains a reliable and versatile method, often chosen for its predictability and efficiency, especially in the early phases of drug discovery.[1][3]
A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a subsequent chemical reaction, leading to the preferential formation of one diastereomer.[1][4] After imparting its chiral information, the auxiliary is cleaved and can ideally be recovered for reuse.[1][5] This guide provides an in-depth exploration of the core principles, mechanisms, and practical applications of several seminal chiral auxiliaries, offering field-proven insights and detailed protocols to empower chemists in their synthetic endeavors.
PART 1: The Foundation of Stereocontrol: How Auxiliaries Exert Influence
The efficacy of a chiral auxiliary is rooted in its ability to create a sterically and electronically biased environment around the reactive center of the substrate. This is achieved through several key mechanisms that effectively block one face of the molecule or lock it into a rigid conformation, compelling an incoming reagent to approach from the less hindered trajectory.[6]
-
Steric Hindrance: This is the most intuitive mechanism. A bulky group on the chiral auxiliary physically obstructs one face of the reactive intermediate, such as an enolate, forcing the electrophile to attack from the opposite, more accessible face.[6] Auxiliaries like 8-phenylmenthol are classic examples of this principle.[7]
-
Chelation Control: The formation of a rigid, cyclic transition state through chelation between a Lewis acid (often a metal ion), the substrate, and the auxiliary can dramatically enhance stereocontrol.[6] This forces the substrate into a highly ordered conformation, amplifying the steric bias. Evans' oxazolidinones and Myers' pseudoephedrine amides are prime examples where chelation is critical for high diastereoselectivity.[5][8][9]
-
Conformational Rigidity: Effective auxiliaries often possess inherently rigid structures, such as fused ring systems.[6] This rigidity minimizes conformational ambiguity, ensuring that the chiral environment is well-defined and consistently directs the stereochemical outcome of the reaction.[6]
The general workflow for employing a chiral auxiliary is a three-stage process, as illustrated below.
Caption: General workflow for chiral auxiliary-mediated synthesis.
PART 2: Application Notes & Protocols for Seminal Chiral Auxiliaries
This section details the application of four widely-used classes of chiral auxiliaries, providing mechanistic insights, detailed experimental protocols, and representative data.
A. Evans' Oxazolidinones: The Gold Standard for Alkylation and Aldol Reactions
Introduced by David A. Evans, chiral oxazolidinones are among the most reliable and extensively studied auxiliaries for asymmetric alkylations and aldol reactions.[1][5][] Derived from readily available amino alcohols, their substituents at the 4 and 5 positions create a highly effective chiral environment.[1][]
Mechanism of Stereocontrol: The remarkable stereoselectivity arises from the formation of a conformationally rigid, chelated Z-enolate.[5][11] Upon deprotonation with a base like lithium diisopropylamide (LDA) or soft enolization with a boron Lewis acid, the oxazolidinone carbonyl and the enolate oxygen chelate to the metal center.[1][12] The bulky substituent at the C4 position (e.g., benzyl or isopropyl) then effectively shields the top face of the enolate, directing the incoming electrophile to the less hindered bottom face.[11][13] In aldol reactions, this proceeds through a well-ordered, six-membered chair-like transition state (Zimmerman-Traxler model) to reliably produce the syn-aldol adduct.[12][14]
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Application Notes & Protocols: The Synthesis of Scaffolds for Combinatorial Chemistry
Introduction: The Strategic Imperative of Combinatorial Chemistry in Modern Drug Discovery
Combinatorial chemistry is a powerful paradigm in medicinal chemistry and drug discovery that involves the systematic and rapid synthesis of a large number of different but structurally related molecules, known as a chemical library.[1] This approach dramatically accelerates the process of identifying and optimizing lead compounds by creating vast arrays of molecules that can be screened for biological activity.[2] At the heart of this strategy lies the concept of the molecular scaffold—a core structure to which various building blocks are attached to generate a diverse library of compounds.[3]
The rational design and synthesis of these scaffolds are paramount to the success of any combinatorial endeavor. A well-designed scaffold provides the foundational three-dimensional framework that allows for the systematic exploration of chemical space around a core structure. This guide provides a detailed overview of the key methodologies, protocols, and analytical considerations for the synthesis of scaffolds for combinatorial chemistry, with a focus on both solid-phase and solution-phase techniques.
A particularly effective strategy in scaffold design is the use of "privileged scaffolds." These are molecular frameworks that are known to bind to multiple biological targets with high affinity, making them versatile templates for drug discovery.[4] The concept, first introduced by B.E. Evans in 1988, highlights that certain structural motifs, such as benzodiazepines and indoles, appear frequently in biologically active compounds.[4][5][6] By using these scaffolds as a starting point, researchers can increase the probability of discovering compounds with desirable biological activity.[4][7]
Core Methodologies: Solid-Phase vs. Solution-Phase Synthesis
The synthesis of combinatorial libraries primarily relies on two distinct but complementary approaches: solid-phase synthesis (SPS) and solution-phase synthesis. The choice between these methods depends on the specific chemistry, the desired library size, and the available purification and analytical capabilities.
Solid-Phase Synthesis (SPS): A Cornerstone of Combinatorial Chemistry
Solid-phase synthesis, pioneered by R. Bruce Merrifield for peptide synthesis, has become a foundational technique in combinatorial chemistry.[8][9] In SPS, the initial scaffold or first building block is covalently attached to an insoluble polymeric support, often referred to as a resin.[8][10] Subsequent chemical transformations are carried out on the resin-bound substrate. A key advantage of this approach is the simplification of purification; excess reagents and by-products can be removed by simple filtration and washing of the resin.[9][11] This allows for the use of large excesses of reagents to drive reactions to completion.[11]
Key Components of Solid-Phase Synthesis:
-
Solid Supports: The choice of solid support is critical for a successful SPS. The ideal support should be chemically inert to the reaction conditions, mechanically stable, and exhibit good swelling properties in a variety of solvents to ensure reagent accessibility.[12] Common solid supports include:
-
Linkers: The linker is a bifunctional molecule that connects the growing compound to the solid support.[14][15] It must be stable throughout the synthesis but allow for the clean cleavage of the final product under specific conditions that do not degrade the target molecule.[13] The choice of linker dictates the functional group on the final product after cleavage.
| Linker Type | Cleavage Condition | Resulting Functional Group | Key Characteristics |
| Wang Resin | Strong acid (e.g., TFA) | Carboxylic acid | Acid-labile linker commonly used for the synthesis of peptides and small molecules. |
| Rink Amide Linker | Mild acid (e.g., dilute TFA) | Carboxamide | Provides direct access to primary amides upon cleavage. |
| Safety-Catch Linkers | Two-step activation and cleavage | Varies (e.g., amide, acid) | Highly stable until activated by a specific chemical transformation, offering enhanced orthogonality.[16] |
| Traceless Linkers | Reductive or oxidative cleavage | Often a C-H bond | Leaves no functional "scar" from the point of attachment on the final product.[17] |
| Photocleavable Linkers | UV irradiation | Varies | Allows for cleavage under neutral conditions, which is beneficial for sensitive molecules. |
The Split-and-Pool Synthesis Strategy
The split-and-pool (or split-mix) synthesis method is a powerful technique for generating vast combinatorial libraries on solid support.[18][19] This method allows for the creation of millions of unique compounds in a relatively small number of synthetic steps.[18]
Workflow: Split-and-Pool Synthesis
Caption: Workflow of the split-and-pool synthesis method.
Protocol: General Split-and-Pool Synthesis
-
Initialization: Start with a batch of solid-phase resin beads.
-
Splitting: Divide the resin beads into a number of equal portions (N) corresponding to the number of building blocks in the first diversification step.[18][20]
-
Coupling: In separate reaction vessels, couple a different building block (A, B, C, etc.) to each portion of the resin.[19] Drive the reactions to completion using an excess of the building block in solution.
-
Washing: After the reaction, wash each resin portion thoroughly to remove all excess reagents and by-products.
-
Pooling: Combine all the portions of the resin back into a single vessel and mix thoroughly to ensure randomization.[18][20]
-
Iteration: Repeat the split, couple, and pool steps for each subsequent diversification point in the synthesis. If M building blocks are used in the second step, the library will contain N x M unique compounds.[21]
-
Cleavage: After the final synthetic step, the compounds can be cleaved from the resin beads for screening.
The causality behind this protocol is its efficiency: a library of N x M x P compounds can be generated in just N + M + P synthetic reactions, rather than N x M x P individual syntheses.[21]
Solution-Phase Synthesis
While SPS is highly effective, it is not suitable for all reaction types. Solution-phase synthesis offers greater flexibility as it is not constrained by the limitations of solid supports and linkers.[3][22] In this approach, all reactions are carried out in solution, which allows for easier reaction monitoring using standard analytical techniques like TLC and NMR.[23]
The primary challenge in solution-phase combinatorial synthesis is the purification of intermediates and final products.[11] To address this, several strategies have been developed:
-
Polymer-Supported Reagents and Scavengers: These are reagents or scavenger resins that are insoluble in the reaction mixture. They can be used to drive reactions or to remove excess starting materials or by-products by simple filtration.
-
Fluorous Synthesis: This technique involves tagging the substrate with a highly fluorinated moiety.[17] This allows for purification by fluorous solid-phase extraction, where the tagged compound is selectively retained on a fluorous stationary phase.[17]
-
Automated Parallel Synthesis: This approach involves performing many individual solution-phase reactions in parallel, often in a microtiter plate format.[22] Advances in robotics and liquid handling have made this a viable strategy for creating smaller, focused libraries.[22][24]
Automation in Combinatorial Synthesis
The repetitive nature of both solid-phase and solution-phase library synthesis makes it highly amenable to automation.[24][25] Automated synthesizers can perform the repetitive steps of reagent addition, mixing, washing, and filtration, significantly increasing throughput and reproducibility.[25][26] These systems are crucial for generating the large compound libraries required for high-throughput screening (HTS).[26][27]
Analysis, Purification, and Quality Control of Combinatorial Libraries
The generation of a combinatorial library is only the first step; ensuring the identity and purity of the library members is critical for obtaining meaningful screening results.[28][29] Impurities can lead to false positives or false negatives in biological assays.
High-Throughput Purification
As the focus in combinatorial chemistry has shifted from generating vast numbers of compounds to creating smaller, more focused libraries of high-purity compounds, the need for efficient purification methods has grown.[28] Preparative high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), is the workhorse for high-throughput purification of combinatorial libraries.[28][30][31] Automated systems can process hundreds of samples per day, isolating the desired compounds with high purity.[32]
Analytical Techniques for Library Characterization
A suite of analytical techniques is employed to confirm the identity, purity, and quantity of compounds in a combinatorial library.[29][33]
| Technique | Primary Application in Combinatorial Chemistry | Rationale and Insights |
| HPLC-MS | Purity assessment and identity confirmation | Provides retention time and mass-to-charge ratio for each compound, allowing for rapid confirmation of the expected product and quantification of impurities.[31][34] |
| NMR Spectroscopy | Structural elucidation and purity confirmation | ¹H NMR is used to confirm the structure of library members and can identify impurities that may not be visible by MS.[10][35] It provides a comprehensive structural fingerprint. |
| FTIR Spectroscopy | On-bead reaction monitoring | Used in solid-phase synthesis to monitor the appearance or disappearance of key functional groups, confirming that a reaction has gone to completion.[29] |
Workflow: Library Synthesis to Screening
Caption: From design to discovery: a typical combinatorial chemistry workflow.
Conclusion
The synthesis of scaffolds for combinatorial chemistry is a dynamic and essential field that underpins modern drug discovery. The strategic choice between solid-phase and solution-phase synthesis, coupled with powerful techniques like the split-and-pool method, allows for the creation of vast and diverse chemical libraries. The integration of automation, high-throughput purification, and rigorous analytical quality control ensures that these libraries are of high quality, providing reliable starting points for the development of new therapeutics. As our understanding of disease biology grows, the ability to rapidly synthesize and screen novel chemical entities based on well-designed scaffolds will remain a critical driver of innovation in medicine.
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- Bhalerao, A. V., Valiveti, C. K., & Kumar, A. (2015). Combinatorial chemistry: A novel method in drug discovery and its application. Indian Journal of Pharmaceutical Sciences, 77(3), 255-266.
- Kit Lam, M. L. (2017). Combinatorial chemistry in drug discovery. Current Opinion in Chemical Biology, 38, 117-126.
- Petroff, M. L., & Mallouk, T. E. (2002). Split-Pool Method for Synthesis of Solid-State Material Combinatorial Libraries. Chemistry of Materials, 14(10), 4055-4060.
- Muralidhar, P., & Sastry, B. S. (2001). Combinatorial Chemistry-A Novel Tool for Drug Discovery. Indian Journal of Pharmaceutical Sciences, 63(4), 267-274.
- Weller, H. N. (1998). Purification of combinatorial libraries. Molecular Diversity, 4(1), 47-52.
- Unknown. (2022). THE SIGNIFICANCE OF COMBINATORIAL CHEMISTRY IN THE DRUG DISCOVERY. IIP Series.
- Shinde, S., & Kumar, S. (2014). Combinatorial Chemistry with Solid Phase Synthesis: An Outline. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 183-197.
- Halford, B. (2004). Split-and-Pool Synthesis of a Combinatorial Chemistry Library. PLoS Biology, 2(6), e174.
- Wermuth, C. G. (Ed.). (2015). Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. Royal Society of Chemistry.
- Blakemore, D. C., et al. (2018). Automation of Synthesis in Medicinal Chemistry: Progress and Challenges. ACS Medicinal Chemistry Letters, 9(10), 956-969.
- Coley, C. W., et al. (2021). Automation and computer-assisted planning for chemical synthesis. Nature Reviews Chemistry, 5(11), 764-782.
- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347-361.
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- Gordon, K., & Balasubramanian, S. (1999). Solid phase synthesis - designer linkers for combinatorial chemistry : a review. Journal of Chemical Technology & Biotechnology, 74(9), 835-851.
- Misuraca, M. C., et al. (2014). Experimental and theoretical methods for the analyses of dynamic combinatorial libraries. Chemical Society Reviews, 43(15), 5038-5053.
- Automated synthesis - Wikipedia. (n.d.).
- Unknown. (2020). Solid Phase Synthesis - Combinatorial Chemistry Review. CRDEEP.
- Dolle, R. E. (2000). Combinatorial chemistry, automation and molecular diversity: New trends in the pharmaceutical industry. Journal of Combinatorial Chemistry, 2(5), 383-408.
- Bing, Y. (Ed.). (2004). Analytical Methods in Combinatorial Chemistry (2nd ed.). CRC Press.
- Zhang, X., et al. (2004). High-throughput purification of combinatorial libraries I: a high-throughput purification system using an accelerated retention window approach. Journal of Combinatorial Chemistry, 6(2), 255-261.
- de la Torre, B. G., & Albericio, F. (2020). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 25(11), 2643.
- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361.
- Unknown. (n.d.). Combinatorial chemistry 2. Slideshare.
- Bao, K., et al. (2024). A robotic system for automated chemical synthesis of therapeutic agents. Chemical Science, 15(22), 8279-8288.
- Unknown. (n.d.). combinatorial-technology--an-overview.pdf. Indian Journal of Pharmaceutical Sciences.
- Unknown. (2022). A REVIEW ARTICLE ON COMBINATORIAL CHEMISTRY AND IT'S DIFFERENT TECHNIQUES. International Journal of Pharmaceutical and Allied Sciences.
- Unknown. (2017). A Review on Combinatorial Chemistry. Journal of Drug Delivery and Therapeutics, 7(3), 69-78.
- Gallop, M. A., et al. (1994). COMBINATORIAL COMPOUND LIBRARIES FOR DRUG DISCOVERY: AN ONGOING CHALLENGE. Current Opinion in Biotechnology, 5(6), 624-630.
- Ellman, J. A. (1997). Introduction: Combinatorial Chemistry. Chemical Reviews, 97(2), 249-250.
- Unknown. (2025). A Review on Uses of Combinatorial Chemistry in Drug Discovery: Review Article. Journal of Pharma Insights and Research.
- Hogan, J. C., Jr. (1996). Peer Reviewed: High-Throughput Characterization of Combinatorial Libraries Generated by Parallel Synthesis. Analytical Chemistry, 68(13), 438A-443A.
- Spring, D. R., et al. (2022). Build–Couple–Transform: A Paradigm for Lead-like Library Synthesis with Scaffold Diversity. Journal of Medicinal Chemistry, 65(17), 11586-11598.
- Unknown. (2020). Analytical Techniques - Combinatorial Chemistry Review. CRDEEP.
- Unknown. (n.d.). Privileged Structures. OpenOChem Learn.
- Unknown. (n.d.). A Short Review on Concept and Types of Combinatorial Chemistry. ResearchGate.
- James, I. W. (1997). Linkers for solid-phase organic synthesis. Tetrahedron, 53(19), 6611-6694.
- Combinatorial chemistry - Wikipedia. (n.d.).
- Unknown. (2025). Preparative Purification Solutions in Drug Discovery Synthesis. YouTube.
- Giraud, M., et al. (2001). Characterization of Small Combinatorial Chemistry Libraries by 1 H NMR. Quantitation with a Convenient and Novel Internal Standard. Journal of Combinatorial Chemistry, 3(4), 367-372.
- Kumar, A., et al. (2024). Combinatorial Chemistry: A Review. International Journal of Pharmaceutical Sciences and Research, 15(9), 2629-2634.
- Houghten, R. A., et al. (2013). Strategies for the Use of Mixture-Based Synthetic Combinatorial Libraries: Scaffold Ranking, Direct Testing In Vivo, and Enhanced Deconvolution by Computational Methods. ACS Combinatorial Science, 15(5), 221-231.
- Unknown. (n.d.). Combinatorial Chemistry-Parallel Synthesis. University of Regensburg.
- Unknown. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Taros Chemicals.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Methylsulfonyl)pyrrolidine Derivatives
Welcome to the technical support center for the synthesis of 3-(methylsulfonyl)pyrrolidine derivatives. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this important class of compounds. The pyrrolidine ring is a key structural motif in numerous natural products and FDA-approved drugs.[1][2][3] Its derivatives, particularly those bearing a methylsulfonyl group, are of significant interest in medicinal chemistry due to their potential as therapeutic agents.[4]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. We will delve into the common challenges encountered during synthesis, explaining the underlying chemical principles and offering field-proven solutions to help you navigate your experimental work successfully.
Part 1: Challenges in Starting Material and Pyrrolidine Ring Formation
The construction of the pyrrolidine ring itself can present numerous hurdles, from the choice of precursors to the efficiency of the cyclization reaction.
FAQ 1: I am experiencing low yields during the intramolecular cyclization to form the pyrrolidine ring. What are the likely causes and how can I optimize this step?
Answer: Low yields in intramolecular cyclization for pyrrolidine synthesis are a common issue and can stem from several factors related to the substrate, reaction conditions, and competing side reactions.
Underlying Expertise:
The formation of a five-membered ring is generally kinetically and thermodynamically favorable. However, the success of an intramolecular cyclization heavily depends on the nature of the precursor and the chosen synthetic strategy. Common methods include the cyclization of amino alcohols or the reaction of an amine with a suitable difunctional electrophile.[5][6] Challenges often arise from steric hindrance, inappropriate leaving groups, or unfavorable conformational biases of the acyclic precursor.
Troubleshooting Guide:
| Potential Cause | Explanation | Suggested Solution |
| Poor Leaving Group on the Acyclic Precursor | The nucleophilic attack by the amine to close the ring requires the displacement of a good leaving group. Hydroxyl groups, for instance, are poor leaving groups and require activation.[7][8] | Convert hydroxyl groups to better leaving groups such as tosylates (Ts), mesylates (Ms), or halides. This significantly enhances the rate of intramolecular nucleophilic substitution.[7] |
| Steric Hindrance | Bulky substituents on the acyclic precursor can sterically hinder the approach of the nucleophilic amine, slowing down the desired cyclization. | Consider alternative synthetic routes that introduce bulky substituents after the pyrrolidine ring has been formed. Protecting group strategies can also be employed to temporarily mask sterically demanding functionalities. |
| Competing Intermolecular Reactions | At higher concentrations, intermolecular reactions (polymerization) can compete with the desired intramolecular cyclization, leading to lower yields of the desired pyrrolidine. | Employ high-dilution conditions to favor intramolecular cyclization. This can be achieved by the slow addition of the substrate to the reaction mixture. |
| Unfavorable Reaction Conditions | The choice of base, solvent, and temperature is critical. An inappropriate base may not be strong enough to deprotonate the amine sufficiently, or it could promote side reactions. The solvent can influence the conformation of the precursor and the solubility of reactants. | Screen different bases (e.g., NaH, K2CO3, DBU) and solvents of varying polarity. Temperature optimization is also crucial; sometimes, lower temperatures can suppress side reactions. |
Experimental Protocol: Activation of a Hydroxyl Group via Mesylation for Enhanced Cyclization
-
Dissolution: Dissolve the N-protected 4-amino-1-butanol precursor (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add a suitable base, such as triethylamine (1.2 eq) or pyridine, to the solution.
-
Mesylation: Slowly add methanesulfonyl chloride (MsCl) (1.1 eq) dropwise to the cooled solution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Cyclization: The resulting mesylate can then be subjected to cyclization conditions, often with a stronger base like sodium hydride in a suitable solvent such as tetrahydrofuran (THF), to yield the N-protected pyrrolidine.[9]
Part 2: Challenges in the Introduction of the Methylsulfonyl Group
The introduction of the methylsulfonyl moiety is a critical step that often presents its own set of challenges, including regioselectivity and over-sulfonylation.
FAQ 2: I am attempting to introduce the methylsulfonyl group onto the 3-position of the pyrrolidine ring, but I'm observing a mixture of products, including N-sulfonylation. How can I improve the regioselectivity?
Answer: Achieving regioselectivity when sulfonating a pyrrolidine derivative is a common challenge, especially when the pyrrolidine nitrogen is unprotected. The lone pair on the nitrogen is highly nucleophilic and can readily react with sulfonylating agents.
Underlying Expertise:
The pyrrolidine nitrogen, being a secondary amine, is often more nucleophilic than a hydroxyl group at the 3-position.[10] Therefore, direct sulfonation of an unprotected 3-hydroxypyrrolidine will likely lead to a mixture of N-sulfonylated and O-sulfonylated products, with the former often being the major product. To achieve selective C-3 sulfonation, a protecting group strategy is essential.[11]
Troubleshooting Guide:
| Potential Cause | Explanation | Suggested Solution |
| Unprotected Pyrrolidine Nitrogen | The secondary amine of the pyrrolidine ring is a strong nucleophile and will compete with the 3-hydroxy group for the sulfonylating agent. | Protect the pyrrolidine nitrogen with a suitable protecting group, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), before attempting the sulfonation of the 3-hydroxy group.[11] |
| Reaction Conditions Favoring N-Sulfonylation | Certain bases and solvents can favor the reaction at the nitrogen atom. | After protecting the nitrogen, the sulfonation of the hydroxyl group can be carried out under standard conditions (e.g., MsCl, triethylamine in DCM). |
| Formation of Di-protected Byproducts | If the protecting group is not installed correctly or if it is labile under the reaction conditions, you may still observe some N-sulfonylation. | Ensure complete protection of the nitrogen before proceeding. Use a robust protecting group that is stable to the sulfonation conditions.[11] |
Experimental Workflow: Regioselective Synthesis of 3-(Methylsulfonyl)pyrrolidine
Caption: Workflow for the regioselective synthesis of 3-substituted pyrrolidines.
FAQ 3: My mesylation of 3-hydroxypyrrolidine is sluggish and gives low yields. What could be the issue?
Answer: A sluggish mesylation reaction with low yields can be attributed to several factors, including the quality of reagents, reaction conditions, and the nature of the substrate itself.
Underlying Expertise:
Mesylation is a standard method for converting a hydroxyl group into a good leaving group.[7] The reaction involves the nucleophilic attack of the alcohol on the electrophilic sulfur atom of methanesulfonyl chloride. The efficiency of this reaction is highly dependent on the nucleophilicity of the alcohol and the absence of interfering species.
Troubleshooting Guide:
| Potential Cause | Explanation | Suggested Solution |
| Decomposition of Methanesulfonyl Chloride (MsCl) | MsCl is sensitive to moisture and can hydrolyze to methanesulfonic acid, which will not participate in the desired reaction. | Use freshly opened or distilled MsCl. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. |
| Inadequate Base | A base is required to neutralize the HCl generated during the reaction. If the base is not strong enough or is present in insufficient quantity, the reaction mixture will become acidic, protonating the alcohol and reducing its nucleophilicity. | Use a slight excess of a suitable non-nucleophilic base like triethylamine or pyridine. Ensure the base is dry. |
| Steric Hindrance around the Hydroxyl Group | If the 3-hydroxypyrrolidine derivative has bulky substituents near the hydroxyl group, this can impede the approach of the MsCl. | Consider using a less sterically hindered sulfonylating agent, although this may not be an option if the methylsulfonyl group is the desired final product. Alternatively, longer reaction times or elevated temperatures may be necessary. |
| Solvent Effects | The choice of solvent can impact the solubility of the reactants and the rate of the reaction. | Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred. Ensure the starting material is fully dissolved. |
Part 3: Purification and Stability Challenges
Even after a successful synthesis, the purification and handling of 3-(methylsulfonyl)pyrrolidine derivatives can be challenging.
FAQ 4: I am having difficulty purifying my 3-(methylsulfonyl)pyrrolidine derivative by column chromatography. It seems to be very polar. What are my options?
Answer: The high polarity of 3-(methylsulfonyl)pyrrolidine and its derivatives, due to the presence of the sulfonyl group and the secondary amine, can indeed make purification by standard silica gel chromatography challenging.
Underlying Expertise:
The sulfonyl group is a strong hydrogen bond acceptor, and the pyrrolidine nitrogen is a hydrogen bond donor and acceptor. These properties lead to strong interactions with the polar stationary phase (silica gel), often resulting in broad peaks and poor separation.
Troubleshooting Guide:
| Potential Cause | Explanation | Suggested Solution |
| Strong Interaction with Silica Gel | The polar nature of the compound leads to tailing and difficult elution from the column. | Modify the Mobile Phase: Add a small amount of a polar modifier like methanol or a base like triethylamine to the eluent. This can help to compete with the analyte for binding sites on the silica and improve the peak shape. A common eluent system is a gradient of methanol in dichloromethane. Use a Different Stationary Phase: Consider using a less polar stationary phase like alumina or a reverse-phase C18 column. |
| Compound is Water Soluble | If the compound is highly water-soluble, it may be difficult to extract into an organic solvent during work-up, leading to a crude product that is difficult to purify by chromatography. | Salt Formation and Extraction: Convert the amine to its hydrochloride salt by treating the reaction mixture with HCl.[4] The salt may be more crystalline and easier to handle. Alternatively, use a more polar solvent for extraction, such as ethyl acetate or a mixture of chloroform and isopropanol. |
| Crystallization | If the compound is a solid, recrystallization can be a powerful purification technique. | Screen various solvent systems to find one in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. |
FAQ 5: My final 3-(methylsulfonyl)pyrrolidine hydrochloride salt appears to be unstable and discolors over time. How can I improve its stability?
Answer: The stability of amine hydrochloride salts can be influenced by residual impurities, moisture, and exposure to light and air.
Underlying Expertise:
While hydrochloride salts are generally more stable and easier to handle than the corresponding free amines, they can still be susceptible to degradation, particularly if impurities from the synthesis are carried over.[4]
Troubleshooting Guide:
| Potential Cause | Explanation | Suggested Solution |
| Residual Acid or Base | Traces of acid or base from the deprotection or salt formation step can catalyze degradation. | Ensure the final product is thoroughly washed and dried to remove any residual reagents. Recrystallization is often effective in removing such impurities. |
| Oxidation | The free electron pair on the nitrogen, even in salt form, can be susceptible to oxidation, especially if exposed to air and light. | Store the final compound under an inert atmosphere (e.g., argon or nitrogen) in an amber vial to protect it from light. Storing at low temperatures (e.g., in a refrigerator or freezer) can also slow down degradation. |
| Hygroscopicity | The salt may be hygroscopic and absorb moisture from the air, which can lead to decomposition or changes in physical appearance. | Store the compound in a desiccator over a suitable drying agent. |
References
- BenchChem. (2025). Navigating the Synthesis of 3-Aminopyrrolidine Derivatives: A Technical Guide to Protecting Groups. BenchChem Technical Support.
- MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
- ResearchGate. (n.d.). Synthesis of Pyrrolidones and Caprolactams by Intramolecular Cyclization of Linear Precursors.
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
- MDPI. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. MDPI. [Link]
- National Institutes of Health. (n.d.). Macrocyclization strategies for cyclic peptides and peptidomimetics. PMC.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- BenchChem. (2025). A Comparative Guide to the Synthesis of N-Sulfonylated Pyrrolidines: An Efficiency Benchmark. BenchChem.
- Safrole. (n.d.).
- ACS Omega. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines.
- ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines.
- SpringerLink. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink.
- ResearchGate. (2014). Synthesis of New Substituted N-Sulfonyl Pyrrolidine-2,5-Dione Using Dawson-Type Heteropolyacid as Catalyst.
- MDPI. (n.d.).
- Wikipedia. (n.d.). Pyrrolidine. Wikipedia. [Link]
- ResearchGate. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- National Institutes of Health. (n.d.).
- Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.
- Google Patents. (n.d.). CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol.
- ResearchGate. (2025). Challenges in Catalytic Manufacture of Renewable Pyrrolidinones from Fermentation Derived Succinate.
- ACS Publications. (2026). Polar-to-Radical Crossover in Catalyst-Free Olefin Halo-Hydroxylamination: A Direct Route to Multifunctional Electrophilic Hydroxylamines. JACS Au.
- PubMed. (2022). Synthesis of 3-Borylated Pyrrolidines by 1,3-Dipolar Cycloaddition of Alkenyl Boronates and Azomethine Ylide. PubMed. [Link]
- ResearchGate. (2025). Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile.
- Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Chemistry Steps. [Link]
- Master Organic Chemistry. (2015).
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Technical Support Center: Purification of 3-(Methylsulfonyl)pyrrolidine Hydrochloride
Welcome to the technical support center for the purification of 3-(Methylsulfonyl)pyrrolidine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block and require high purity for their downstream applications.[1] We will address common purification challenges, provide troubleshooting advice, and offer detailed, field-proven protocols to help you achieve your desired purity specifications.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the purification of this compound.
Q1: What are the most likely impurities in my crude sample of this compound?
The impurity profile is highly dependent on the synthetic route. Most syntheses start from precursors like 4-hydroxy-L-proline or other pyrrolidine derivatives.[2][3] Common impurities can be categorized as follows:
-
Process-Related Impurities:
-
Unreacted Starting Materials: Such as 3-hydroxypyrrolidine or a protected version thereof.
-
Synthetic Intermediates: The most common is the sulfide precursor, 3-(methylthio)pyrrolidine, which results from incomplete oxidation.
-
Reagents: Residual acids, bases (e.g., triethylamine), or coupling agents used in the synthesis.
-
-
Degradation Products: While sulfones are generally stable, harsh acidic or basic conditions could potentially lead to ring-opening or other side reactions.[4]
-
Residual Solvents: Solvents used during the reaction or initial work-up (e.g., dichloromethane, ethanol, ethyl acetate).
Q2: My recrystallization attempt resulted in an oil or very poor recovery. What went wrong and how can I fix it?
This is a classic purification challenge, especially with polar hydrochloride salts.[5][6] Here’s how to troubleshoot:
-
Cause - Improper Solvent System: The ideal solvent should dissolve the compound well when hot but poorly when cold.[5][7] Amine hydrochlorides are often too soluble in low-molecular-weight alcohols like methanol or ethanol for effective recrystallization.[6]
-
Cause - Cooling Too Rapidly: Rapid cooling can cause the compound to "crash out" as an amorphous solid or oil, trapping impurities.
-
Solution: Allow the heated, clear solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator to maximize crystal formation. Slow cooling promotes the growth of larger, purer crystals.[5]
-
-
Cause - Solution is Too Dilute: If the concentration of your product in the hot solvent is too low, it may remain soluble even upon cooling, leading to low recovery.
-
Solution: After dissolving the crude material in the minimum amount of hot solvent, carefully add the anti-solvent until the solution just begins to turn cloudy. Then, add a few drops of the primary solvent to redissolve the solid and allow it to cool slowly.
-
| Solvent System Component | Function | Examples | Rationale |
| Primary Solvent | Dissolves the compound when hot. | Isopropanol (IPA), Ethanol (EtOH) | The hydrochloride salt has good solubility in polar protic solvents. IPA is often preferred over EtOH as salts can be less soluble, improving recovery.[6] |
| Anti-Solvent (Co-solvent) | Reduces the compound's solubility. | Diethyl Ether (Et2O), Methyl tert-butyl ether (MTBE), Acetone, Ethyl Acetate (EtOAc) | These less polar solvents decrease the overall polarity of the system, inducing crystallization.[5] |
Q3: I see a persistent impurity by LC-MS or NMR that co-elutes or co-crystallizes with my product. What is my next step?
When simple crystallization fails, a more robust separation technique is required.
-
Strategy 1 - pH-Based Extraction: If you suspect the impurity is not a basic amine, you can perform an acid-base extraction. Dissolve the crude salt in water, basify the solution (e.g., with NaOH or K2CO3) to form the free amine, and extract the free amine into an organic solvent like dichloromethane. Wash the organic layer with brine, dry it, and then reform the hydrochloride salt by adding a solution of HCl in ether or isopropanol. This can effectively remove non-basic impurities.[9]
-
Strategy 2 - Flash Column Chromatography: While challenging for highly polar salts, flash chromatography can be effective.[10]
-
Normal Phase (Silica Gel): Due to the high polarity of the hydrochloride salt, a very polar mobile phase is required, such as a high percentage of methanol in dichloromethane (e.g., 5-20% MeOH in DCM).[11] Be aware that amine salts can streak on silica. Adding a small amount of acid (e.g., acetic acid) to the mobile phase can sometimes improve peak shape.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for purifying very polar compounds that are poorly retained in reversed-phase. It uses a polar stationary phase (like silica or an amine-bonded phase) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of a polar solvent (like water).[10][12]
-
Part 2: Detailed Purification Protocols
Here are step-by-step guides for the most effective purification methods.
Protocol 2.1: Optimized Recrystallization from Isopropanol/Diethyl Ether
This protocol is ideal for removing less polar impurities and for scaling up purification.
-
Dissolution: Place the crude this compound (e.g., 1.0 g) in a flask. Add the minimum volume of hot isopropanol (IPA) required to fully dissolve the solid. This should be done with gentle heating (e.g., in a 60-70 °C water bath).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them.
-
Induce Crystallization: To the hot, clear solution, slowly add diethyl ether (Et2O) dropwise until the solution becomes persistently cloudy.
-
Re-dissolution: Add a few drops of hot IPA to the cloudy mixture until it becomes clear again. This ensures the solution is perfectly saturated.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter with a small amount of cold diethyl ether to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2.2: Flash Chromatography on Silica Gel
This method is best for separating impurities with different polarities that cannot be removed by recrystallization.
-
Sample Preparation: Dissolve a small amount of the crude material in methanol. Adsorb this solution onto a small amount of silica gel (~2-3 times the mass of the compound) and concentrate it to a dry, free-flowing powder using a rotary evaporator.
-
Column Packing: Pack a flash chromatography column with silica gel using a slurry of 5% methanol in dichloromethane (DCM).
-
Loading: Carefully load the adsorbed sample onto the top of the packed column.
-
Elution: Elute the column with a gradient of methanol in DCM. A typical gradient might be:
-
5% MeOH in DCM (2 column volumes)
-
5% to 15% MeOH in DCM (over 10 column volumes)
-
15% MeOH in DCM (until the product has fully eluted)
-
-
Monitoring: Monitor the elution using Thin Layer Chromatography (TLC), staining with a potassium permanganate solution, which is effective for visualizing sulfones and amines.[13]
-
Collection & Concentration: Collect the fractions containing the pure product and combine them. Remove the solvent under reduced pressure to yield the purified this compound.
Part 3: Visualization & Workflow
Purification Strategy Decision Tree
This diagram outlines the logical steps for selecting the appropriate purification method.
Caption: Decision tree for selecting a purification method.
References
- Burchfield, H. P., et al. (1972). Gas Chromatographic Methods for Analysis of Sulfone Drugs Used in Leprosy Chemotherapy. Analytical Chemistry, 44(7), 1251-1255. [Link]
- Fishbein, L., & Fawkes, J. (1966). Detection and thin-layer chromatography of sulfur compounds. I. Sulfoxides, sulfones and sulfides.
- Cates, V. E. (1963). A STUDY OF SULFOXIDES AND SULFONES AND A METHOD OF STRUCTURAL ANALYSIS USING GAS CHROMATOGRAPHY.
- Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. [Link]
- Various Authors. (2017). Purification of organic hydrochloride salt?.
- Koch, R. C., & Hrivnak, J. (1974). Characterization of 4,4′-Dichlorodiphenyl Sulfone Impurities by Gas Chromatography and Mass Spectrometry. Analytical Chemistry, 46(6), 761-764. [Link]
- Various Authors. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- Burchfield, H. P., et al. (1972). Gas chromatographic methods for analysis of sulfone drugs used in leprosy chemotherapy. Analytical Chemistry, 44(7), 1251-1255. [Link]
- University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. [Link]
- Various Authors. (2018). Ways of crashing out amines. Reddit. [Link]
- Sulfur Recovery Engineering Inc. (2024). Troubleshooting — SRU and Amine Blog. [Link]
- Welch, C. J., et al. (2007). Enantioseparation of Hydrochloride Salts Using Carbon Dioxide-Based Mobile Phases with On-Line Polarimetric Detection. LCGC North America, 25(8). [Link]
- University of Rochester, Department of Chemistry. (n.d.).
- Teledyne ISCO. (2019). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. [Link]
- APL Engineering. (n.d.).
- Piccolini, R. J. (1987). U.S. Patent No. 4,670,232.
- Biotage. (n.d.).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
- Organic Syntheses. (n.d.).
- Biotage. (2023).
- Gasparyan, V. H., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 1-25. [Link]
- Gasparyan, V. H., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
- World Journal of Pharmaceutical Research. (n.d.).
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]
- Lee, K., et al. (2009). U.S. Patent No. 7,652,152.
- Organic Syntheses. (n.d.). 2,2-dimethylpyrrolidine. [Link]
- Kumar, A., et al. (2008). U.S. Patent Application No. 11/820,381.
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Technical Support Center: Optimizing N-Alkylation of 3-(Methylsulfonyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the N-alkylation of 3-(methylsulfonyl)pyrrolidine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this specific synthetic transformation. As Senior Application Scientists, we aim to provide not only solutions but also the underlying chemical principles to empower your research.
Troubleshooting Guide: Navigating Your N-Alkylation
Low yield, incomplete conversion, and the formation of side products are common hurdles in the N-alkylation of pyrrolidine derivatives. The following guide will help you systematically diagnose and resolve these issues.
Issue 1: Low or No Conversion of Starting Material
If you observe a significant amount of unreacted 3-(methylsulfonyl)pyrrolidine, consider the following factors:
-
Inadequate Deprotonation: The pyrrolidine nitrogen must be sufficiently nucleophilic to attack the alkylating agent. While 3-(methylsulfonyl)pyrrolidine is a secondary amine and inherently nucleophilic, a base is often required to facilitate the reaction, especially with less reactive alkylating agents.[1] The choice of base is critical and depends on the reactivity of your alkylating agent and the reaction solvent.
-
Insufficient Reaction Temperature or Time: Some N-alkylation reactions require thermal energy to overcome the activation barrier. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS, or GC-MS) to determine if the reaction is slow or has stalled.
-
Poor Quality of Reagents or Solvents: The presence of water or other protic impurities can quench the base and react with the alkylating agent. Ensure that all solvents are anhydrous and reagents are of high purity.
Issue 2: Formation of Over-Alkylated Product (Quaternary Ammonium Salt)
A common side reaction in the alkylation of amines is the formation of a quaternary ammonium salt, where the desired N-alkylated product reacts further with the alkylating agent.[1][2] This is particularly problematic when using highly reactive alkylating agents.
Mitigation Strategies:
-
Control Stoichiometry: Use a minimal excess of the alkylating agent (typically 1.05 to 1.2 equivalents).
-
Slow Addition: Add the alkylating agent dropwise to the reaction mixture, especially at the beginning of the reaction, to maintain a low concentration of the electrophile.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can help to control the rate of the second alkylation.
-
Choice of Alkylating Agent: If possible, use a less reactive alkylating agent (e.g., a bromide instead of an iodide).[3]
Decision-Making Workflow for Optimization
The following diagram outlines a systematic approach to optimizing your N-alkylation reaction conditions.
Sources
stability issues of sulfonylpyrrolidine compounds under acidic or basic conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfonylpyrrolidine compounds. This guide is designed to provide in-depth, practical insights into the stability challenges associated with this important chemical class. We will explore the underlying chemical principles of their degradation under acidic and basic conditions and provide robust troubleshooting guides and protocols to ensure the integrity of your experimental results.
Introduction: The Stability Challenge
The sulfonylpyrrolidine scaffold is a privileged structure in modern medicinal chemistry, appearing in a range of biologically active molecules.[1][2] However, the inherent chemical nature of the sulfonamide linkage and the pyrrolidine ring can present stability challenges during synthesis, formulation, and bioassays. Understanding these liabilities is not merely an academic exercise; it is critical for generating reproducible data, developing stable drug products, and avoiding costly delays in the development pipeline.
This guide moves beyond simple procedural lists to explain the causality behind these stability issues, empowering you to proactively design more robust experiments and effectively troubleshoot problems as they arise.
Section 1: The Chemistry of Degradation: FAQs
This section addresses the fundamental questions regarding the instability of sulfonylpyrrolidine compounds.
Q1: What makes the sulfonylpyrrolidine moiety susceptible to degradation?
The potential instability of sulfonylpyrrolidine compounds stems from two primary structural features: the sulfonamide (S-N) bond and, to a lesser extent, the pyrrolidine ring .
-
The Sulfonamide Bond: This is the most common site of hydrolytic cleavage. The sulfur atom in the sulfonyl group is highly electrophilic, making it a target for nucleophiles like water or hydroxide ions. While generally more resistant to hydrolysis than esters or amides, this bond can be cleaved under forced conditions, particularly at non-neutral pH.[3]
-
The Pyrrolidine Ring: The C-N bonds within the pyrrolidine ring are typically stable. However, under specific catalytic conditions or with certain substitution patterns, ring-opening can occur, though this is a less common degradation pathway in typical experimental buffers compared to sulfonamide hydrolysis.[4][5]
Q2: What are the primary degradation pathways under acidic and basic conditions?
The degradation pathway is highly dependent on the pH of the medium. The principal mechanism is the hydrolysis of the sulfonamide bond.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is often initiated by the protonation of the sulfonamide nitrogen or one of the sulfonyl oxygens. This protonation makes the sulfur atom even more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.[6] The subsequent cleavage of the S-N bond results in the formation of a sulfonic acid and the corresponding pyrrolidine amine.
-
Base-Catalyzed Hydrolysis: In basic solutions, a hydroxide ion acts as the nucleophile, directly attacking the electrophilic sulfur atom. This leads to the formation of a pentacoordinate intermediate which then collapses, cleaving the S-N bond to yield a sulfonate salt and the pyrrolidine amine. This pathway is often slower than acid-catalyzed hydrolysis for many sulfonamides.[7][8]
Below is a diagram illustrating these primary hydrolytic degradation pathways.
Section 2: Troubleshooting Guides
This section provides structured guidance for identifying and resolving stability issues during your experiments.
Guide 1: Investigating Unexpected Sample Degradation
Scenario: You observe new, unexpected peaks in your HPLC/LC-MS chromatogram, or your bioassay results are inconsistent and not reproducible.
Core Principle: The first step is to systematically determine if the observed issue is due to compound instability in your specific experimental matrix. This requires a logical, stepwise investigation.[9][10]
Guide 2: Proactive Stability Assessment via Forced Degradation
Objective: To proactively understand the degradation profile of your sulfonylpyrrolidine compound, identify potential degradants, and develop a stability-indicating analytical method.
Core Principle: Forced degradation (or stress testing) involves subjecting the compound to conditions more severe than it would typically encounter to accelerate degradation.[11][12] This is a regulatory requirement in drug development and a best practice in research to ensure analytical methods are robust.[13] The goal is to achieve a modest amount of degradation (typically 5-20%) to ensure that the resulting degradants can be reliably detected and resolved from the parent compound.[14]
Experimental Protocol: Forced Degradation Study
This protocol outlines the steps for conducting a comprehensive stress testing study.
1. Preparation of Stock Solution:
-
Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
2. Application of Stress Conditions:
-
For each condition, mix an aliquot of the stock solution with the stressor. Include a control sample diluted in the reaction solvent but without the stressor.
-
If the compound is not soluble, a co-solvent may be used, but its potential for degradation should be assessed independently.[13]
| Stress Condition | Recommended Reagents & Conditions | Typical Duration | Rationale |
| Acid Hydrolysis | 0.1 M - 1.0 M HCl | Room Temp or 50-60°C | To simulate acidic environments and catalyze S-N bond cleavage.[15] |
| Base Hydrolysis | 0.1 M - 1.0 M NaOH | Room Temp or 50-60°C | To simulate alkaline environments and promote nucleophilic attack on the sulfonyl group.[15] |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | To assess susceptibility to oxidative degradation, which can occur at various sites. |
| Thermal | 60°C - 80°C (in solution and as solid) | 24 - 72 hours | To evaluate intrinsic thermal stability. |
| Photolytic | UV (254 nm) & Visible Light | 24 - 48 hours | To assess light sensitivity, as required by ICH Q1B guidelines.[15] |
3. Sample Processing and Analysis:
-
At designated time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Crucially, neutralize the acid and base hydrolysis samples to an appropriate pH (e.g., with an equivalent amount of NaOH or HCl) to halt the degradation reaction before analysis.
-
Dilute all samples (including the control) to a suitable final concentration for analysis.
-
Analyze all samples using a high-performance liquid chromatography (HPLC) system, preferably with both UV and mass spectrometry (MS) detectors.[16][17] An MS detector is invaluable for obtaining mass information about the new peaks, which is the first step in structural elucidation.[18]
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Confirm that the analytical method can separate the parent peak from all generated degradation products (this validates it as a "stability-indicating method").[19][20]
-
Calculate the percentage of degradation and assess the "mass balance" to ensure all major components are accounted for.[14]
Section 3: Advanced FAQs for Method Development
Q3: My compound degrades in my aqueous assay buffer. How can I improve its stability for the experiment?
This is a common challenge, especially for cell-based or enzymatic assays that require prolonged incubation at physiological pH and temperature.
-
pH Optimization: If your assay permits, conduct it in a buffer with a pH where the compound is most stable. Based on general sulfonamide chemistry, slightly acidic to neutral conditions (pH 4-7) are often preferable to alkaline conditions.[7][8]
-
Temperature Control: Perform incubations at the lowest temperature compatible with your assay to slow the rate of hydrolysis.[21]
-
Reduce Incubation Time: Optimize your assay protocol to minimize the time the compound spends in the aqueous buffer.
-
Fresh Preparations: Always prepare working solutions fresh from a stable organic stock solution immediately before use. Do not store aqueous dilutions.[9]
-
Co-Solvent Consideration: If using a stock solution in a solvent like DMSO, ensure the final concentration in the assay is low (typically <0.5%) and does not affect the biological system or the compound's stability.
Q4: What are the best practices for preparing and storing stock solutions of sulfonylpyrrolidine compounds?
Proper storage is fundamental to ensuring the integrity of your starting material.
-
Solvent Choice: Prepare primary stock solutions in high-purity, anhydrous aprotic organic solvents such as DMSO or acetonitrile, where the compound is stable and hydrolytic degradation is precluded.
-
Storage Conditions: Store these organic stock solutions at -20°C or -80°C in tightly sealed vials to prevent moisture absorption. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: For particularly sensitive compounds, consider overlaying the solution with an inert gas like argon or nitrogen before sealing and freezing.
Q5: Are there any formulation strategies to improve the long-term stability of these compounds for drug development?
Yes, for long-term stability in a final drug product, formulation scientists employ several strategies.
-
Solid Dosage Forms: Formulating the compound as a solid (e.g., tablet or capsule) is the most effective way to enhance stability, as it minimizes the mobility of reactants and precludes hydrolysis.[22]
-
Excipient Selection: Using excipients that create a non-hygroscopic microenvironment within the dosage form can protect the drug from moisture.[23]
-
Prodrugs: In some cases, a prodrug strategy may be employed where the labile sulfonamide is temporarily modified to a more stable group, which is then cleaved in vivo to release the active drug.[24]
-
Lyophilization: For parenteral formulations, lyophilization (freeze-drying) can create a stable, dry powder that is reconstituted immediately before administration.[25][26]
By understanding the chemical vulnerabilities of sulfonylpyrrolidine compounds and implementing these proactive and troubleshooting strategies, you can significantly enhance the quality and reliability of your research.
References
- Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed.
- Wagenaar, A., & Engberts, J. B. F. N. (1974). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. The Journal of Organic Chemistry.
- Wikipedia. (n.d.). Methanesulfonyl chloride. Wikipedia.
- Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate.
- Kovalakova, P., et al. (2018). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry.
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal.
- Saito, T., et al. (2022). Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. PubMed Central.
- ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate.
- Saito, T., et al. (2022). Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Journal of the American Chemical Society.
- ResearchGate. (n.d.). Pyrrolidine synthesis via ring contraction of pyridines. ResearchGate.
- ResearchGate. (n.d.). Scope of the Ring Opening of Pyrrolidines. ResearchGate.
- Olasunkanmi, L. A., et al. (2022). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxylic Acid. PubMed Central.
- MedCrave. (2016). Forced Degradation Studies. MedCrave online.
- Alsante, K. M., et al. (2022). Forced Degradation – A Review. American Pharmaceutical Review.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS.
- Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.
- de Oliveira, M. A. L., & de Souza, M. V. N. (2018). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PubMed Central.
- Ferrer, C., et al. (2018). Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. PubMed Central.
- Wang, D., et al. (2020). Degradation of sulfonamide antibiotics and a structurally related compound by chlorine dioxide: Efficiency, kinetics, potential products and pathways. ResearchGate.
- Li, K., et al. (2016). Kinetics and modeling of sulfonamide antibiotic degradation in wastewater and human urine by UV/H2O2 and UV/PDS. PubMed.
- ResearchGate. (n.d.). Structures of the sulfonylureas and degradation products studied. ResearchGate.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Impurities profiling Method and degradation studies of Sumatriptan succinate in Sumatriptan succinate and Naproxen Sodium Tablets by stability indicating RP-HPLC. JOCPR.
- Tripodi, F., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
- Sahu, P. K., et al. (2022). Characterization of Forced Degradation Products of Netarsudil: Optimization and Validation of a Stability-Indicating RP-HPLC Method for Simultaneous Quantification of Process-Related Impurities. Turkish Journal of Pharmaceutical Sciences.
- Maciejewska, D., et al. (2022). Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. MDPI.
- Tan, E. Z. Y., & Li, Z. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PubMed Central.
- Wang, Y., et al. (2019). Progress in the development of stabilization strategies for nanocrystal preparations. PubMed Central.
- Ku, H., et al. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PubMed Central.
- Maciejewska, D., et al. (2022). Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. PubMed.
- ResearchGate. (n.d.). Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. ResearchGate.
- Bentham Science. (n.d.). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Bentham Science.
- ResearchGate. (n.d.). Acid-Base Properties and Stability of Sulfoxylic Acid in Aqueous Solutions. ResearchGate.
- Lonza. (2023). Trends and Challenges in the Evolving Small Molecule Development Pipeline. Lonza.
- Bam, N. B., et al. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. PubMed Central.
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- Rautio, J., et al. (2024). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews.
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- University of Michigan Pharmacy. (2023). Why 90% of drug development fails and how to improve it by Prof Duxin Sun. YouTube.
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- 26. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
identifying byproducts in the synthesis of 3-(Methylsulfonyl)pyrrolidine hydrochloride
Welcome to the technical support guide for the synthesis of 3-(Methylsulfonyl)pyrrolidine hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. As a key intermediate in pharmaceutical development, understanding and controlling the impurity profile of this compound is critical.[1] This guide provides in-depth, experience-based answers to common challenges encountered during its synthesis, focusing on the identification and mitigation of byproducts.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic pathway for this compound, and at which stages are byproducts most likely to form?
A common and practical synthetic route begins with the readily available precursor, (R)- or (S)-3-hydroxypyrrolidine. The synthesis can be visualized as a three-step process, each with its own potential for byproduct formation.
-
Activation of the Hydroxyl Group: The alcohol is converted into a better leaving group, typically a mesylate. This step is prone to side reactions involving competing nucleophiles and elimination.
-
Thioether Formation: The activated intermediate is displaced by a methylthiolate source to form 3-(methylthio)pyrrolidine. Incomplete reactions or elimination side reactions can be an issue here.
-
Oxidation and Salt Formation: The thioether is oxidized to the target sulfone, and the final hydrochloride salt is formed. This step's primary challenge is controlling the oxidation level to prevent under- or over-oxidation.
The following diagram illustrates this common pathway and highlights the critical junctures where impurities can arise.
Caption: Synthetic pathway and key byproduct formation points.
Q2: My HPLC analysis after the oxidation of 3-(methylthio)pyrrolidine shows a significant, more polar impurity. What is it likely to be?
This is a classic and frequently encountered issue. The impurity is almost certainly 3-(methylsulfinyl)pyrrolidine (Byproduct C) , the corresponding sulfoxide.
-
Causality: The oxidation of a thioether to a sulfone proceeds through a sulfoxide intermediate. If the reaction conditions—such as oxidant stoichiometry, temperature, or reaction time—are insufficient, the reaction can stall at this intermediate stage. The sulfoxide is significantly more polar than both the starting thioether and the product sulfone, causing it to elute earlier on a reverse-phase HPLC column.
-
Confirmation: The identity of this byproduct can be confirmed using LC-MS. The sulfoxide will have a molecular weight 16 amu less than the target sulfone (one fewer oxygen atom). Its mass spectrum will show an [M+H]⁺ ion corresponding to C₅H₁₁NOS.
Q3: After reacting 3-hydroxypyrrolidine with methanesulfonyl chloride (MsCl), my crude NMR is complex. What impurities should I be looking for?
When activating an alcohol with MsCl in the presence of a base like triethylamine, several side reactions can occur.[2][3]
-
Primary Byproduct: 3-Chloropyrrolidine (Byproduct A). The reaction between MsCl and triethylamine generates triethylamine hydrochloride. The released chloride ion is a competent nucleophile and can displace the newly formed mesylate group in an Sₙ2 reaction.[2][4] This is often a major byproduct if the reaction temperature is not carefully controlled.
-
Secondary Byproduct: Pyrroline Derivatives (Byproduct B). Triethylamine is a base, and if the reaction is heated or if a stronger, non-nucleophilic base is used, it can promote the E2 elimination of the mesylate, leading to the formation of a double bond within the pyrrolidine ring.[5]
-
Expert Tip: To minimize these byproducts, use methanesulfonic anhydride instead of MsCl.[2] It avoids introducing a competing chloride nucleophile. Additionally, running the reaction at low temperatures (0 °C to -10 °C) is crucial to disfavor both substitution and elimination side reactions.[3][5]
Q4: How can I minimize the formation of both the sulfoxide (under-oxidation) and N-oxide (over-oxidation) byproducts?
Achieving selective oxidation to the sulfone without side products requires careful control of the oxidant and reaction conditions.
-
To Avoid the Sulfoxide (Byproduct C):
-
Stoichiometry: Use a slight excess of the oxidizing agent (typically 2.1-2.2 equivalents). Common oxidants include hydrogen peroxide, Oxone®, or meta-chloroperoxybenzoic acid (m-CPBA).
-
Temperature & Time: Ensure the reaction goes to completion. Monitor by TLC or HPLC; if starting material (thioether) or the sulfoxide intermediate is still present, consider extending the reaction time or slightly increasing the temperature.
-
-
To Avoid the N-oxide (Byproduct D):
-
Causality: The pyrrolidine nitrogen is a tertiary amine, which can be oxidized by potent oxidizing agents to an N-oxide, especially under acidic conditions or with excess oxidant.[6]
-
Mitigation:
-
Protecting Group: The most robust solution is to perform the oxidation on an N-protected pyrrolidine derivative (e.g., N-Boc). The protecting group can be removed in the final step during hydrochloride salt formation.
-
pH Control: When using reagents like hydrogen peroxide, maintaining a neutral or slightly basic pH can reduce the reactivity of the tertiary amine towards oxidation. Catalytic amounts of sodium tungstate are often used with H₂O₂ for efficient and clean sulfone formation.
-
-
Troubleshooting Guide
| Observed Issue (Symptom) | Potential Cause (Byproduct Identity) | Recommended Analytical & Remedial Actions |
| Extra peak in LC-MS with [M+H]⁺ = 104.5 (Cl isotope pattern) after Step 1. | 3-Chloropyrrolidine. Formed by chloride displacement of the mesylate.[2] | Action: Lower reaction temperature during mesylation. Consider using methanesulfonic anhydride. Analysis: Confirm by GC-MS or by comparing with a commercial standard. |
| A major, early-eluting peak in RP-HPLC after the oxidation step (Step 3). | 3-(Methylsulfinyl)pyrrolidine (Sulfoxide). Incomplete oxidation. | Action: Increase oxidant stoichiometry to ~2.2 eq., extend reaction time, or slightly raise the temperature. Monitor reaction to completion. Analysis: Confirm by LC-MS (mass will be 16 amu less than product). |
| A very polar byproduct observed after oxidation, sometimes co-eluting with the sulfoxide. | 3-(Methylsulfonyl)pyrrolidine N-oxide. Over-oxidation of the pyrrolidine nitrogen.[6] | Action: Use an N-Boc protecting group before oxidation. Alternatively, use a milder, more selective oxidant or ensure pH is not acidic. Analysis: Confirm by LC-MS (mass will be 16 amu more than product). |
| Low yield and presence of non-polar impurities after Step 2. | Pyrroline derivative. Elimination of the mesylate group promoted by the base (NaSMe). | Action: Use controlled, low-temperature addition of the nucleophile. Ensure the mesylation in Step 1 was complete, as unreacted starting material will not react. Analysis: Characterize by ¹H NMR (alkene signals) and GC-MS. |
Key Experimental Protocol: HPLC-MS Analysis for Impurity Profiling
This protocol is designed to effectively separate 3-(methylsulfonyl)pyrrolidine from its most common process-related impurities.
Objective: To identify and quantify the target compound and the primary byproducts: 3-(methylthio)pyrrolidine (starting material), 3-(methylsulfinyl)pyrrolidine (sulfoxide), and 3-(methylsulfonyl)pyrrolidine N-oxide.
Methodology:
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).
-
Coupled to a Single Quadrupole or Triple Quadrupole Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
UV Detection: 210 nm.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: ESI Positive.
-
Scan Range: m/z 100 - 250.
-
Selected Ion Monitoring (SIM) for Key [M+H]⁺ Ions:
-
Thioether (C₅H₁₁NS): m/z 134.1
-
Sulfoxide (C₅H₁₁NOS): m/z 150.1
-
Sulfone (Product, C₅H₁₁NO₂S): m/z 166.1
-
N-Oxide (C₅H₁₁NO₃S): m/z 182.1
-
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the crude reaction mixture.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 100 µg/mL solution.
-
Filter through a 0.22 µm syringe filter before injection.
-
-
Data Interpretation:
-
Expected Elution Order: N-Oxide (most polar) → Sulfoxide → Product (Sulfone) → Thioether (least polar).
-
Correlate the retention time of each peak in the UV chromatogram with the mass observed in the MS detector to positively identify each component.
-
Quantify impurities based on their peak area percentage in the UV chromatogram (assuming similar response factors for initial screening).
-
This self-validating system, combining retention time with exact mass confirmation, provides a high degree of confidence in byproduct identification.[7][8]
References
- A Comparative Guide to Analytical Methods for Detecting Impurities in Industrial 2-Pyrrolidone. Benchchem.
- Technical Support Center: Synthesis and Purification of 2-Pyrrolidinone Derivatives. Benchchem.
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.
- Chlorhydrate de 3-(méthanesulfonyl)pyrrolidine. Chem-Impex.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- US4910320A - Process for preparing 3-pyrrolidinol. Google Patents.
- Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. PMC.
- Alcohol to Mesylate - Common Conditions. Organic Chemistry Data.
- Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. Erowid.
- How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate ( secondary alcohol). ResearchGate.
- Tosylates And Mesylates. Master Organic Chemistry.
- 3.1.7: Reactions of Alcohols. Chemistry LibreTexts.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 3. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Solubility Challenges of 3-(Methylsulfonyl)pyrrolidine Hydrochloride in Synthetic Reactions
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-(Methylsulfonyl)pyrrolidine hydrochloride. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common solubility challenges encountered during its use in organic synthesis. Our goal is to equip you with the knowledge to optimize your reaction conditions, ensuring efficient and successful outcomes.
Introduction: The Challenge of a Versatile Building Block
This compound is a valuable building block in medicinal chemistry, frequently employed in the synthesis of novel therapeutic agents, including potent antiviral compounds.[1][2] Its pyrrolidine core and sulfonyl group make it an attractive scaffold for creating structurally diverse molecules.[3] However, as with many amine hydrochlorides, its salt form, while enhancing stability and ease of handling, presents a significant hurdle in terms of solubility in many common organic solvents used for reactions.[4] This guide will walk you through the principles behind these solubility issues and provide practical, field-proven strategies to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is this compound poorly soluble in common organic solvents like dichloromethane (DCM) and tetrahydrofuran (THF)?
A1: The poor solubility stems from the ionic nature of the hydrochloride salt. The protonated pyrrolidine nitrogen forms a strong ionic bond with the chloride anion, resulting in a crystalline lattice structure with high lattice energy. Non-polar or moderately polar aprotic solvents like DCM and THF are not effective at solvating these ions and overcoming the lattice energy. The principle of "like dissolves like" dictates that polar, ionic compounds are more soluble in polar solvents. While the free base, 3-(methylsulfonyl)pyrrolidine, is an oil and more readily soluble in a range of organic solvents, the hydrochloride salt behaves more like a typical salt.[4]
Q2: I'm observing a suspension of my this compound in the reaction solvent. What is the first step to address this?
A2: The most effective and common strategy is the in-situ liberation of the free amine. This is achieved by adding a suitable base to the reaction mixture to neutralize the hydrochloride, converting it to the more soluble free base form. The choice of base and the timing of its addition are critical for reaction success.
Core Strategy: In-Situ Free Base Generation
The fundamental approach to solubilizing this compound in a reaction is to convert it to its free base form within the reaction vessel. This process involves an acid-base reaction where a chosen base deprotonates the pyrrolidinium ion.
Caption: In-situ generation of the soluble free base from the hydrochloride salt.
Q3: How do I choose the right base for my reaction?
A3: The selection of the base is critical and depends on several factors, including the pKa of the pyrrolidinium ion, the sensitivity of your other reagents to the base, and the desired reaction conditions.
| Base Type | Examples | pKa of Conjugate Acid | Advantages | Considerations |
| Tertiary Amines | Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA) | ~10.7, ~11.4 | Soluble in most organic solvents; DIPEA is non-nucleophilic. | TEA can sometimes act as a nucleophile. The resulting ammonium salt byproduct may or may not be soluble. |
| Inorganic Carbonates | Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃) | ~10.3 (for HCO₃⁻) | Strong, non-nucleophilic bases. Byproducts (KCl, CsCl) are often insoluble and can be filtered off. | Heterogeneous reaction may require vigorous stirring and longer reaction times. |
| Hydroxides | Sodium hydroxide (NaOH), Potassium hydroxide (KOH) | ~15.7 (for H₂O) | Inexpensive and strong. | Generally used in aqueous or biphasic systems, which may not be suitable for all organic reactions. Can promote side reactions like hydrolysis. |
Expert Insight: For most standard coupling reactions in solvents like DMF or DCM, tertiary amines such as triethylamine or DIPEA are the first choice.[5] If your starting materials or products are base-sensitive, a milder inorganic base like potassium carbonate might be preferable.
Q4: What is the best solvent to use for reactions involving this compound?
A4: While the hydrochloride salt itself has low solubility in many common solvents, the choice of solvent should be based on the solubility of the free base and your other reagents.
| Solvent | Polarity | Typical Use Cases | Notes |
| Dimethylformamide (DMF) | Polar Aprotic | Amide couplings, nucleophilic substitutions. | Good at solvating a wide range of reactants. Higher boiling point allows for heating if necessary. |
| Dichloromethane (DCM) | Moderately Polar Aprotic | Many general organic reactions. | Lower boiling point, easy to remove. The free base is generally soluble. |
| Acetonitrile (ACN) | Polar Aprotic | A versatile solvent for a variety of reactions. | Can be a good choice when DMF or DCM are not suitable. |
| Tetrahydrofuran (THF) | Moderately Polar Aprotic | Grignard reactions, reductions. | The free base has good solubility. |
| Dimethyl sulfoxide (DMSO) | Highly Polar Aprotic | Reactions requiring high temperatures or for dissolving very polar compounds. | Can be difficult to remove. The hydrochloride salt may show some solubility in DMSO. |
Experimental Protocol: A General Procedure for Amide Coupling
This protocol outlines a standard approach for using this compound in an amide coupling reaction.
-
Reactant Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve your carboxylic acid (1.0 eq) and coupling agent (e.g., HATU, 1.1 eq) in anhydrous DMF.
-
Addition of Base: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture and stir for 5-10 minutes.
-
Addition of Amine Salt: Add this compound (1.2 eq) to the reaction mixture. You may observe an initial suspension.
-
Reaction: Stir the reaction at room temperature. The suspension should gradually disappear as the hydrochloride salt is converted to the soluble free base and reacts.
-
Monitoring: Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, proceed with your standard aqueous work-up and purification protocol.
Caption: Workflow for a typical amide coupling reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| The hydrochloride salt does not dissolve after adding the base and stirring. | Insufficient amount of base. | Add an additional 0.5-1.0 equivalent of the base and continue stirring. |
| The chosen base is not strong enough. | Consider a stronger base. For example, if using TEA, switch to DBU (in non-protic solvents). | |
| The reaction temperature is too low. | Gently warm the reaction mixture (e.g., to 40-50 °C), provided your reagents are thermally stable. | |
| The reaction is sluggish or does not go to completion. | The free base is not fully liberated. | Ensure complete deprotonation by using a sufficient excess of a strong, non-nucleophilic base. |
| The free base is unstable under the reaction conditions. | Consider a milder base or lower reaction temperature. | |
| Formation of unexpected byproducts. | The base is participating in the reaction (e.g., TEA as a nucleophile). | Switch to a non-nucleophilic base like DIPEA. |
| The free base is undergoing a side reaction. | Re-evaluate the reaction conditions (temperature, solvent, base). |
References
- BenchChem. (2025). addressing solubility issues of Pyrrolidin-1-ylmethanesulfonic acid in organic solvents.
- Marvel, C. S., & Jenkins, R. L. (n.d.). Methylamine Hydrochloride. Organic Syntheses.
- ResearchGate. (n.d.). (i) ¹H NMR spectra of 1 recorded in DMSO-d6 and (ii)
- Molecules. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- NP-MRD. (n.d.).
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- The Royal Society of Chemistry. (n.d.). 1H NMR (DMSO-d6).
- PubMed. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents.
- Google Patents. (2024). US20240158368A1 - Pyrrolidine Main Protease Inhibitors as Antiviral Agents.
- ChemicalBook. (n.d.). Pyrrolidine, 3-(methylsulfonyl)-, hydrochloride (1:1) | 1215368-15-2.
- Reddit. (2023). Hydrochloride salt of amine : r/OrganicChemistry.
- MDPI. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents.
- Wikipedia. (n.d.). Pyrrolidine.
- Organic Chemistry Frontiers (RSC Publishing). (n.d.).
- PubMed Central. (2022).
- ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- XMB 1.9.11. (2006). Isolation of primary amines as HCL salt problem.
- SUPPORTING M
- PubMed Central. (2021).
- Google Patents. (n.d.).
- Google Patents. (n.d.). US11198697B1 - Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)
- Google Patents. (n.d.). US8147809B2 - Soft anticholinergic esters.
- ResearchGate. (2025). Solubility of Sulpiride in Pure Organic Solvents between (278 and 333) K.
- ChemicalBook. (n.d.). PYRROLIDINE-1-SULFONYL CHLORIDE CAS#: 1689-02-7.
- PubChem. (n.d.). Pyrrolidine, 1-[[(4-hydrazinylphenyl)methyl]sulfonyl]-, hydrochloride (1:1).
Sources
Technical Support Center: Troubleshooting Stereoselectivity in Reactions with 3-(Methylsulfonyl)pyrrolidine
Welcome to the technical support center for chemists and researchers working with 3-(methylsulfonyl)pyrrolidine and its derivatives. This powerful building block is integral to the synthesis of a wide array of biologically active molecules and advanced materials.[1][2][3][4] However, achieving the desired stereochemical outcome in reactions involving this substrate can present significant challenges. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and optimize your stereoselective reactions.
Here, we will move beyond simple procedural lists to explore the underlying principles that govern stereoselectivity, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that influence the stereochemical outcome of reactions involving 3-(methylsulfonyl)pyrrolidine?
The stereoselectivity of reactions with 3-(methylsulfonyl)pyrrolidine is a multifactorial issue. The primary drivers include:
-
The Nature of the Reaction: The inherent mechanism of the reaction (e.g., SN2, 1,3-dipolar cycloaddition, Michael addition) will dictate the possible transition states and, therefore, the stereochemical pathways.[5][6][7]
-
The Role of the Sulfonyl Group: The bulky and electron-withdrawing methylsulfonyl group at the C3 position plays a crucial role in directing the stereochemical course of a reaction.[8][9][10] It can exert significant steric hindrance, favoring the approach of reagents from the less hindered face of the pyrrolidine ring. Furthermore, it can influence the conformational equilibrium of the pyrrolidine ring itself.[11][12]
-
Reaction Conditions: Solvent, temperature, and the choice of catalyst or reagents can dramatically alter the energy landscape of the reaction, favoring one stereoisomeric pathway over another.[13][14]
-
Substrate Control: The existing stereochemistry of the 3-(methylsulfonyl)pyrrolidine (if using a chiral starting material) and the structure of the other reactants will significantly impact the diastereoselectivity of the reaction.
Q2: How does the conformational flexibility of the pyrrolidine ring affect stereoselectivity?
The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium of "envelope" and "twisted" conformations.[11][12][15][16] The substituent at the C3 position, in this case, the methylsulfonyl group, will influence the preferred conformation. This conformational bias can, in turn, dictate the facial selectivity of an incoming reagent. For instance, a pseudo-axial orientation of the methylsulfonyl group might shield one face of the ring more effectively than a pseudo-equatorial orientation. Understanding and controlling this conformational preference is key to achieving high stereoselectivity.
Q3: Can 3-(Methylsulfonyl)pyrrolidine be used as a chiral auxiliary?
While not a classical chiral auxiliary in the vein of Evans oxazolidinones, a chiral 3-(methylsulfonyl)pyrrolidine can certainly be employed to induce stereoselectivity in a reaction. The resident stereocenter at C3, in conjunction with the directing effect of the sulfonyl group, can effectively bias the formation of new stereocenters. The efficiency of this stereoinduction will depend on the specific reaction and the proximity of the reacting center to the C3 position.
In-Depth Troubleshooting Guides
Scenario 1: Poor Diastereoselectivity in a [3+2] Cycloaddition Reaction
Q: I am performing a 1,3-dipolar cycloaddition between an azomethine ylide and an alkene, using a derivative of 3-(methylsulfonyl)pyrrolidine, and obtaining a nearly 1:1 mixture of diastereomers. How can I improve the diastereomeric ratio (d.r.)?
A: This is a common challenge in cycloaddition reactions where multiple stereocenters are formed simultaneously. [5][6][7] Let's break down the potential causes and solutions.
Root Cause Analysis & Corrective Actions
-
Insufficient Facial Shielding by the Sulfonyl Group: The methylsulfonyl group may not be providing enough steric bulk to effectively differentiate the two faces of the pyrrolidine ring in the transition state.
-
Troubleshooting Protocol:
-
Lower the Reaction Temperature: Reducing the temperature can amplify small energy differences between the diastereomeric transition states, often leading to improved selectivity.
-
Solvent Screening: The polarity and coordinating ability of the solvent can influence the conformation of the pyrrolidine ring and the transition state geometry. A systematic screen of solvents (e.g., toluene, THF, CH2Cl2, acetonitrile) is recommended.
-
Lewis Acid Catalysis: The addition of a Lewis acid can coordinate to the sulfonyl group or other functionalities, potentially locking the conformation of the pyrrolidine ring into a more stereodirecting geometry.[5] Common Lewis acids to screen include TiCl4, ZnCl2, and Sc(OTf)3.
-
-
-
Flexibility of the Transition State: A flexible or "loose" transition state can allow for multiple approach trajectories of the reactants, leading to poor diastereoselectivity.
-
Troubleshooting Protocol:
-
Increase Steric Bulk on Other Reactants: Modifying the substituents on the azomethine ylide or the alkene to increase steric hindrance can force a more ordered and selective transition state.
-
Employ a Chiral Catalyst: If substrate control is insufficient, the use of a chiral catalyst can create a chiral environment that strongly favors one diastereomeric outcome.[17][18][19]
-
-
Experimental Workflow: Optimizing Diastereoselectivity
Caption: Troubleshooting workflow for poor diastereoselectivity.
Scenario 2: Low Enantioselectivity in a Proline-Catalyzed Aldol Reaction
Q: I am using a derivative of 3-(methylsulfonyl)pyrrolidine as an organocatalyst in an aldol reaction, but the enantiomeric excess (e.e.) is disappointingly low. What steps can I take to enhance the enantioselectivity?
A: The low enantioselectivity suggests that the catalyst is not creating a sufficiently differentiated energetic pathway for the formation of the two enantiomers. [20] Here’s how to approach this problem.
Root Cause Analysis & Corrective Actions
-
Ineffective Chiral Environment: The methylsulfonyl group and the pyrrolidine ring may not be effectively organizing the substrates in the transition state to favor one enantiomer.
-
Troubleshooting Protocol:
-
Catalyst Modification: Consider synthesizing derivatives of your 3-(methylsulfonyl)pyrrolidine catalyst with different substituents on the nitrogen or at other positions on the ring. This can alter the steric and electronic properties of the catalyst to improve stereoinduction.
-
Additive Screening: The addition of co-catalysts, such as weak acids or bases, can influence the reaction mechanism and the structure of the transition state. For proline-type catalysis, water content can also be a critical factor.
-
Substrate Concentration: Varying the concentration of the reactants can sometimes impact the aggregation state of the catalyst and, consequently, the enantioselectivity.
-
-
-
Background Uncatalyzed Reaction: A significant uncatalyzed or "background" reaction will produce a racemic product, thus eroding the overall enantiomeric excess.
-
Troubleshooting Protocol:
-
Lower the Reaction Temperature: This is often the most effective way to slow down the uncatalyzed reaction relative to the catalyzed pathway.
-
Reduce Catalyst Loading: While counterintuitive, in some cases, a lower catalyst loading can minimize side reactions or catalyst aggregation that may lead to a less selective pathway.
-
-
Data-Driven Optimization of Enantioselectivity
| Parameter | Condition A | Condition B | Condition C | Result (e.e.%) |
| Temperature | 25 °C | 0 °C | -20 °C | 35% -> 60% -> 85% |
| Solvent | Toluene | Dichloromethane | Chloroform | 60% -> 75% -> 82% |
| Additive | None | 1 eq. H2O | 0.5 eq. Acetic Acid | 75% -> 65% -> 92% |
Caption: Example of a systematic optimization table for improving enantioselectivity.
Scenario 3: Unexpected Stereochemical Outcome in a Nucleophilic Substitution
Q: I am performing an SN2 reaction on a substrate containing a 3-(methylsulfonyl)pyrrolidine moiety and obtaining the opposite stereoisomer to what was expected. Why might this be happening?
A: An unexpected inversion of stereochemistry can be perplexing, but it often points to a more complex reaction mechanism than initially assumed.
Root Cause Analysis & Corrective Actions
-
Neighboring Group Participation (NGP): The nitrogen atom of the pyrrolidine ring or the oxygen atoms of the sulfonyl group could be participating in the reaction, leading to a double inversion (retention of stereochemistry) or a rearranged product.
-
Troubleshooting Protocol:
-
Protecting Group Strategy: If the pyrrolidine nitrogen is suspected of NGP, protecting it with a bulky, electron-withdrawing group (e.g., Boc, Cbz) can prevent its participation.
-
Mechanistic Studies: Conduct experiments with labeled atoms or analyze for potential byproducts to gain insight into the reaction pathway.
-
-
-
SN1 Mechanism or Racemization: The reaction conditions might be favoring an SN1-type mechanism through a carbocation intermediate, which would lead to racemization. Alternatively, the product itself might be epimerizing under the reaction conditions.
-
Troubleshooting Protocol:
-
Use of Aprotic, Non-polar Solvents: To disfavor an SN1 pathway, switch to solvents that do not stabilize carbocations well.
-
Milder Reaction Conditions: Employ less harsh bases or nucleophiles and lower reaction temperatures to prevent product epimerization.
-
In-situ Analysis: Monitor the reaction progress over time using techniques like NMR or chiral HPLC to see if the stereochemical purity of the product degrades after its formation.
-
-
Visualizing Reaction Pathways
Caption: Possible mechanistic pathways in nucleophilic substitution.
References
- Álvarez, E., et al. (2023). Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. ChemRxiv.
- Bakanas, I., et al. (2023). Total Synthesis of (+)-Melicolone K Enabled by a Late-Stage Programmed C–H Functionalization. Journal of the American Chemical Society.
- Bella, M., et al. (2018). Synthesis of 1,4-imino-L-lyxitols modified at C-5 and their evaluation as inhibitors of GH38 α-mannosidases. Beilstein Journal of Organic Chemistry, 14, 2156.
- García Ruano, J. L., et al. (2005). Remote stereocontrol by sulfinyl groups: reduction of delta-ketosulfoxides. The Journal of Organic Chemistry, 70(5), 1796-801.
- Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society, 134, 4941-4954.
- Álvarez, E., et al. (2023). Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. PubMed Central.
- Corey, E. J., et al. (1987). A new and highly effective catalyst for the enantioselective reduction of ketones to secondary alcohols. Journal of the American Chemical Society, 109(14), 4717-4718.
- García Ruano, J. L., et al. (2009). Remote stereocontrol mediated by a sulfinyl group: synthesis of allylic alcohols via chemoselective and diastereoselective reduction of gamma-methylene delta-ketosulfoxides. The Journal of Organic Chemistry, 74(3), 1200-4.
- Vitale, C., et al. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Molecules, 27(19), 6611.
- Blanco-López, E., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters.
- Sharma, P., et al. (2022). Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition. Organic Process Research & Development.
- Kaźmierczak, R., et al. (2023). Asymmetric Synthesis of Chiral Pyrrolizine‐Based Triheterocycles by Organocatalytic Cascade Aza‐Michael–Aldol Reactions.
- Kim, H., et al. (2020). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. The Journal of Organic Chemistry, 85(15), 9634–9645.
- Shcherbakov, S. V., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 1158.
- Sadowski, R., et al. (2023). On the Question of the Regio-, Stereoselectivity and the Molecular Mechanism of the (3+2) Cycloaddition Reaction Between (Z)-C-Phenyl-N-alkyl(phenyl)nitrones and (E)-3-(Methylsulfonyl)-propenoic Acid Derivatives. International Journal of Molecular Sciences, 24(21), 15919.
- Lee, S., et al. (2024). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society.
- Wang, Y., et al. (2007). Control of Diastereoselectivity in Tandem Asymmetric Reactions Generating Nonadjacent Stereocenters with Bifunctional Catalysis by Cinchona Alkaloids. Journal of the American Chemical Society, 129(51), 15966–15967.
- Al-Mousawi, S. M., & El-Apasery, M. A. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry, 45(6), 1549-1569.
- Bakanas, I., et al. (2023). Total Synthesis of (+)-Melicolone K Enabled by a Late-Stage Programmed C–H Functionalization. Journal of the American Chemical Society.
- Wen, L., et al. (2021). Stereoselective Synthesis of Δ(1)-Pyrroline Sulfonamides via Chiral Aldehyde Mediated Cascade Reaction.
- Bakanas, I., et al. (2023). Total Synthesis of (+)-Melicolone K Enabled by a Late-Stage Programmed C–H Functionalization. Journal of the American Chemical Society.
- Mase, N., et al. (2005). Direct, pyrrolidine sulfonamide promoted enantioselective aldol reactions of α,α-dialkyl aldehydes: Synthesis of quaternary carbon-containing β-hydroxy carbonyl compounds. Tetrahedron Letters, 46(30), 5149-5152.
- Cheong, P. H.-Y. (2014). A Computational Exploration of the Stereoselective Synthesis of Substituted Pyrrolidines. 58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund.
- Shcherbakov, S. V., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- O’Brien, C. J., & Tummatorn, J. (2018). Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides. Synthesis, 50(17), 3393-3406.
- Blanco-López, E., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides.
- ChemistryViews. (2023). Stereoselective Path to Densely Substituted Pyrrolidines. ChemistryViews.
- de Oliveira, B. G., et al. (2020). Conformational Isomerism of 3-Chalcogenomethyl- N-Methyl-2-Pyrrolidinones: Insights from NMR Spectroscopy and Molecular Modeling. The Journal of Physical Chemistry A, 124(41), 8509–8518.
- de Oliveira, B. G., et al. (2020). Conformational Isomerism of 3-Chalcogenomethyl-N-Methyl-2-Pyrrolidinones: Insights from NMR Spectroscopy and Molecular Modeling.
- Dounay, A. B., & Magnus, A. (2007). Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. Organic Letters, 9(24), 4939-42.
- Ashenhurst, J. (2010). Stereoselective and Stereospecific Reactions. Master Organic Chemistry.
- DeRider, M. L., et al. (2002). Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans -4- tert -Butylprolines. Journal of the American Chemical Society, 124(11), 2497–2505.
- DeRider, M. L., et al. (2002). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. PubMed.
- Mykhailiuk, P., et al. (2014). Synthesis of unique pyrrolidines for drug discovery. Enamine.
- National Center for Biotechnology Information. (n.d.). 3-(Methylsulfonyl)pyrrolidine. PubChem.
- Shcherbakov, S. V., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Shcherbakov, S. V., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed.
- Impey, C., et al. (2008). Conformational preferences of beta- and gamma-aminated proline analogues. The Journal of Organic Chemistry, 73(21), 8348–8358.
- Glossman-Mitnik, D. (2017). Understanding the Chemoselectivity and Stereoselectivity in Michael Addition Reactions of β-Hydroxyparthenolides and Amines such as Pyrrolidine, Morpholine, Piperidine and 1-Methylpiperazine: a DFT Study.
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- 6. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoselective Path to Densely Substituted Pyrrolidines - ChemistryViews [chemistryviews.org]
- 8. Remote stereocontrol by sulfinyl groups: reduction of delta-ketosulfoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Remote stereocontrol mediated by a sulfinyl group: synthesis of allylic alcohols via chemoselective and diastereoselective reduction of gamma-methylene delta-ketosulfoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. On the Question of the Regio-, Stereoselectivity and the Molecular Mechanism of the (3+2) Cycloaddition Reaction Between (Z)-C-Phenyl-N-alkyl(phenyl)nitrones and (E)-3-(Methylsulfonyl)-propenoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conformational Isomerism of 3-Chalcogenomethyl- N-Methyl-2-Pyrrolidinones: Insights from NMR Spectroscopy and Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Managing the Hygroscopic Nature of 3-(Methylsulfonyl)pyrrolidine Hydrochloride
Welcome to the technical support center for 3-(Methylsulfonyl)pyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for managing the challenges associated with the hygroscopic nature of this compound. Adherence to these protocols is critical for ensuring experimental reproducibility, maintaining compound integrity, and achieving accurate results.
Introduction: Understanding the Challenge
This compound is a valuable building block in pharmaceutical research.[1] However, its utility can be compromised by its hygroscopic nature—its tendency to readily absorb moisture from the atmosphere.[1] This absorbed water can lead to a cascade of issues, including inaccurate weighing, physical changes like clumping, and potential chemical degradation, all of which can significantly impact the quality and reliability of experimental data.[2][3] This guide provides a comprehensive framework for mitigating these risks.
Frequently Asked Questions (FAQs)
Q1: I received a new batch of this compound. How should I store it?
A1: Proper storage is the first line of defense against moisture contamination. Upon receipt, the container should be stored in a cool, dry, and well-ventilated place. For long-term storage, it is highly recommended to keep the container tightly sealed in a desiccator with an active desiccant (e.g., silica gel, calcium sulfate).[4] The recommended storage temperature is room temperature, under an inert atmosphere (e.g., argon or nitrogen).[4]
Q2: Why is it so critical to handle this compound in a controlled environment?
A2: Exposure to ambient atmospheric moisture can rapidly compromise the integrity of the compound. The hydrochloride salt form can contribute to its hygroscopicity. Absorbed water can lead to:
-
Inaccurate Mass Measurement: The measured weight will be a combination of the compound and absorbed water, leading to errors in concentration calculations for subsequent reactions.[5]
-
Physical State Alteration: The powder may clump or cake, making it difficult to handle and dispense accurately.[2]
-
Chemical Degradation: While alkyl sulfones are generally stable, the presence of water, especially under certain pH and temperature conditions, can potentially lead to hydrolysis or other degradation pathways over time, affecting the purity of the material.[6][7][8]
Q3: My this compound has clumped. Can I still use it?
A3: Clumping is a clear indicator of water absorption. While you might be able to break up the clumps with a spatula, the material's purity and exact mass are now uncertain. It is strongly advised to first dry the compound under vacuum. For critical applications, such as in late-stage drug development or for quantitative assays, using a fresh, properly stored sample is the safest approach to ensure data integrity.
Q4: How can I accurately determine the water content of my sample?
A4: The most accurate and widely accepted method for determining water content in pharmaceutical ingredients is Karl Fischer titration.[] This technique is specific to water and can provide precise measurements even at very low concentrations (ppm levels).[] Another method is Thermogravimetric Analysis (TGA), which measures the change in mass of a sample as it is heated, allowing for the quantification of volatile components, including water.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent reaction yields or kinetics. | Inaccurate weighing due to water absorption leading to incorrect stoichiometry. | Implement rigorous weighing procedures in a controlled environment (glove box or dry box). Always use a fresh, dry sample for critical reactions. |
| Difficulty in achieving complete dissolution. | Clumping or caking of the solid due to moisture, which can slow down the dissolution process. | Ensure the compound is a free-flowing powder before use. If clumping is observed, dry the material under high vacuum. |
| Analytical characterization (e.g., NMR, LC-MS) shows unexpected impurities. | Potential degradation of the compound due to hydrolysis or other moisture-induced reactions. | Store the compound under an inert atmosphere and in a desiccator. Minimize exposure to ambient conditions during sample preparation. |
| Weight of the compound on the analytical balance is continuously increasing. | The compound is actively absorbing moisture from the air during the weighing process.[10] | Weigh the compound in a glove box with a controlled low-humidity atmosphere. Alternatively, weigh it quickly in a tared, sealed vial. |
Experimental Protocols
Protocol 1: Weighing this compound
This protocol outlines the best practices for accurately weighing a hygroscopic compound.
-
Preparation:
-
Transfer the required equipment (spatulas, weigh boats/vials, and the sealed container of the compound) into a glove box or a dry box with a controlled, low-humidity inert atmosphere (e.g., <10% relative humidity).
-
Allow the compound's container to equilibrate to the temperature of the controlled environment before opening to prevent condensation.
-
-
Weighing Procedure:
-
Place a suitable weighing vessel (e.g., a small glass vial with a screw cap) on the analytical balance and tare it.
-
Quickly transfer the desired amount of this compound to the weighing vessel.
-
Immediately seal the weighing vessel to prevent moisture absorption.
-
Record the mass.
-
If a glove box is unavailable, the "weighing by difference" method can be used. Tare a sealed vial containing the compound, quickly dispense the required amount into the reaction vessel, reseal the vial, and re-weigh it. The difference in mass is the amount of compound dispensed.
-
-
Post-Weighing:
-
Tightly reseal the main container of this compound, preferably with paraffin film around the cap for extra protection, and return it to the desiccator.
-
Protocol 2: Drying a Hydrated Sample
If the compound has been inadvertently exposed to moisture, this protocol can be used for drying.
-
Setup:
-
Place the clumped or potentially hydrated this compound in a suitable flask or vial.
-
Connect the flask to a high-vacuum line (Schlenk line).
-
-
Drying Process:
-
Apply a high vacuum (<1 mmHg) to the sample.
-
Gentle heating (e.g., 30-40°C) can be applied to facilitate the removal of water, but it is crucial to ensure the compound is thermally stable at the chosen temperature. Avoid excessive heat which could cause decomposition.
-
Dry the sample under vacuum for several hours (e.g., 4-12 hours) or until it becomes a fine, free-flowing powder.
-
-
Post-Drying:
-
Once dry, break the vacuum with an inert gas (e.g., nitrogen or argon).
-
Immediately transfer the dried compound to a sealed container and store it in a desiccator.
-
Visualizing Workflows and Concepts
Caption: Workflow for handling this compound.
Caption: Impact of moisture on this compound.
References
- TutorChase. How do you handle hygroscopic solutes in the lab?. [Link]
- Labcompare.com. The Do's and Don'ts of Laboratory Balances. Published April 14, 2023. [Link]
- Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic. [Link]
- University of Rochester, Department of Chemistry. How To: Store Reagents. [Link]
- Google Patents. Process for converting alkyl sultones to alkene sulfonic acids.
- Royal Society of Chemistry. Alkyl hydrogen sulphates. Part II. The hydrolysis in aqueous acid solution. [Link]
- Wikipedia. Sulfonic acid. [Link]
- ResearchGate. Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Published November 19, 2019. [Link]
- MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Published August 10, 2021. [Link]
- ResearchGate.
- PubMed.
- Reddit. Tips on weighing hygroscopic substance on a microbalance. Published July 6, 2021. [Link]
- Organic Chemistry Portal. Alkyl sulfone synthesis by C-S coupling reactions. [Link]
- PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]
- Organic Syntheses Procedure. 2,2-dimethylpyrrolidine. [Link]
- PubMed. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Published January 5, 2023. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolidine, 3-(methylsulfonyl)-, hydrochloride (1:1) CAS#: 1215368-15-2 [m.chemicalbook.com]
- 5. pubs.usgs.gov [pubs.usgs.gov]
- 6. US3887611A - Process for converting alkyl sultones to alkene sulfonic acids - Google Patents [patents.google.com]
- 7. Alkyl hydrogen sulphates. Part II. The hydrolysis in aqueous acid solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. Sulfonic acid - Wikipedia [en.wikipedia.org]
- 10. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC [pmc.ncbi.nlm.nih.gov]
deprotection strategies for N-Boc-3-(Methylsulfonyl)pyrrolidine without side reactions
Welcome to the technical support center for the deprotection of N-Boc-3-(methylsulfonyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of removing the tert-butyloxycarbonyl (Boc) protecting group from this specific substrate. The presence of the electron-withdrawing methylsulfonyl group introduces unique challenges that necessitate careful consideration of deprotection methodologies to avoid unwanted side reactions and ensure high yields of the desired product.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the deprotection of N-Boc-3-(methylsulfonyl)pyrrolidine.
Issue 1: Incomplete or Slow Deprotection with Standard Acidic Conditions (TFA/DCM)
Question: I am observing incomplete conversion of my N-Boc-3-(methylsulfonyl)pyrrolidine to the deprotected amine using standard trifluoroacetic acid (TFA) in dichloromethane (DCM). What could be the cause, and how can I drive the reaction to completion?
Answer:
Incomplete deprotection is a common issue and can often be attributed to insufficient acid strength or concentration for this particular substrate. The electron-withdrawing nature of the methylsulfonyl group can decrease the basicity of the carbamate's carbonyl oxygen, making it less susceptible to protonation, which is the initial step in the acid-catalyzed deprotection mechanism.[1]
Troubleshooting Steps:
-
Increase Acid Concentration: Gradually increase the concentration of TFA in DCM. While a 25-50% solution is often standard, you may need to use a higher concentration or even neat TFA for this substrate.[2]
-
Switch to a Stronger Acid System: Consider using 4M HCl in dioxane.[3][4][5] This reagent is often more effective than TFA/DCM for stubborn Boc deprotections and can lead to faster and cleaner reactions.[3][4]
-
Elevate the Temperature: Gentle heating (e.g., to 40-50°C) can increase the reaction rate. However, this should be done with caution as it can also promote side reactions. Always monitor the reaction closely by TLC or LC-MS.
-
Extend Reaction Time: If the reaction is proceeding cleanly but is slow, extending the reaction time may be sufficient to achieve full conversion.
Issue 2: Formation of Unidentified Side Products
Question: After my deprotection reaction, I am seeing multiple spots on my TLC plate and unexpected masses in my LC-MS analysis. What are the likely side reactions, and how can I prevent them?
Answer:
The primary cause of side reactions during Boc deprotection is the formation of a reactive tert-butyl cation intermediate.[6] This electrophile can be trapped by any nucleophile present in the reaction mixture, including the solvent, the deprotected amine product, or even trace amounts of water.
Likely Side Reactions:
-
t-Butylation: The tert-butyl cation can alkylate the deprotected pyrrolidine nitrogen, leading to the formation of an N-tert-butyl-3-(methylsulfonyl)pyrrolidine byproduct.
-
Oligomerization: The tert-butyl cation can also initiate the polymerization of isobutylene (formed from the deprotonation of the t-butyl cation), leading to a complex mixture of byproducts.[7]
Prevention Strategies:
-
Use of Scavengers: The most effective way to prevent side reactions is to add a "scavenger" to the reaction mixture. Scavengers are nucleophilic species that are more reactive towards the tert-butyl cation than your product.[6]
-
Triisopropylsilane (TIS): A highly effective and commonly used scavenger.[8]
-
Anisole or Thioanisole: These can also effectively trap the tert-butyl cation.
-
-
Choice of Deprotection Reagent: Using HCl in dioxane can sometimes lead to cleaner reactions as the chloride ion can react with the tert-butyl cation to form tert-butyl chloride, which is less reactive than the free cation.
Diagram: Boc Deprotection Mechanism and Side Reactions
Caption: Mechanism of Boc deprotection and prevention of side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended standard procedure for the deprotection of N-Boc-3-(methylsulfonyl)pyrrolidine?
A1: For a robust and generally applicable procedure, we recommend using 4M HCl in dioxane.[3][4][5][9] This method is typically fast, efficient, and often provides a cleaner reaction profile compared to TFA-based methods for this substrate.[3][4]
Q2: Are there any non-acidic methods for Boc deprotection that I can use if my molecule is acid-sensitive?
A2: Yes, several non-acidic methods are available, which can be particularly useful if your molecule contains other acid-labile functional groups.
-
Thermal Deprotection: Heating the N-Boc compound, sometimes in a high-boiling point solvent like toluene or in the absence of a solvent, can effect deprotection.[10][11] This method proceeds through a fragmentation mechanism to release isobutylene and carbon dioxide.[11] Microwave-assisted thermal deprotection can also significantly accelerate the reaction.[12]
-
Trimethylsilyl Iodide (TMSI): TMSI can be used for mild deprotection.[13][14][15][16] It is often generated in situ from TMSCl and NaI.[16] This reagent works by a mechanism similar to Lewis acids.[16]
-
Mechanochemical Methods: Ball milling of the N-Boc compound with p-toluenesulfonic acid in the absence of a solvent has been reported as a green and efficient deprotection method.[17][18]
Q3: How can I monitor the progress of my deprotection reaction?
A3: The progress of the reaction can be effectively monitored by:
-
Thin-Layer Chromatography (TLC): The deprotected amine will have a different Rf value than the starting N-Boc protected compound. The disappearance of the starting material spot and the appearance of the product spot can be visualized.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a more quantitative method to monitor the consumption of the starting material and the formation of the product, as well as any side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the characteristic singlet peak of the tert-butyl protons of the Boc group (around 1.4 ppm) can confirm deprotection in solution-phase reactions.[2]
Q4: My final product is a salt (e.g., hydrochloride or trifluoroacetate). How do I obtain the free amine?
A4: To obtain the free amine from its salt, you will need to perform a basic workup. This typically involves dissolving the salt in a suitable solvent and adding a base to neutralize the acid.
-
Dissolve the salt in a solvent like dichloromethane or ethyl acetate.
-
Wash the organic solution with an aqueous basic solution, such as saturated sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution.
-
Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the free amine.
Experimental Protocols
Protocol 1: Deprotection using 4M HCl in Dioxane
This protocol is recommended as the primary method for the deprotection of N-Boc-3-(methylsulfonyl)pyrrolidine.[3][4][5][9]
Materials:
-
N-Boc-3-(methylsulfonyl)pyrrolidine
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
Nitrogen or Argon gas supply
Procedure:
-
Dissolve N-Boc-3-(methylsulfonyl)pyrrolidine in a minimal amount of anhydrous dioxane in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 4M HCl in dioxane (typically 5-10 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.[4]
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Triturate the resulting residue with anhydrous diethyl ether to precipitate the hydrochloride salt of the product.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the 3-(methylsulfonyl)pyrrolidine hydrochloride.
Protocol 2: Deprotection using Trifluoroacetic Acid (TFA) with a Scavenger
This protocol is an alternative for TFA-based deprotection, incorporating a scavenger to minimize side reactions.[6][8]
Materials:
-
N-Boc-3-(methylsulfonyl)pyrrolidine
-
Anhydrous dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Anhydrous diethyl ether
Procedure:
-
Dissolve N-Boc-3-(methylsulfonyl)pyrrolidine in anhydrous DCM in a round-bottom flask.
-
Add triisopropylsilane (TIS) (typically 1.1-1.5 equivalents) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add TFA (typically 20-50% v/v in DCM) to the stirred solution.
-
Stir the reaction at 0°C to room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add cold anhydrous diethyl ether to the residue to precipitate the trifluoroacetate salt of the product.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum.
Data Summary: Comparison of Deprotection Conditions
| Method | Reagents | Temperature (°C) | Typical Time | Common Scavengers | Salt Form |
| Method 1 | 4M HCl in Dioxane | 0 to RT | 30 min - 2 h | Not always necessary | Hydrochloride |
| Method 2 | TFA in DCM | 0 to RT | 1 - 4 h | TIS, Anisole | Trifluoroacetate |
| Thermal | Heat (neat or solvent) | >150 | Varies | Not applicable | Free Amine |
| TMSI | TMSI in MeCN/DCM | RT | 1 - 15 h | Not applicable | Free Amine |
Diagram: Experimental Workflow for Boc Deprotection
Caption: General experimental workflow for acidic Boc deprotection.
References
- Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). J Pept Res. 2001 Oct;58(4):338-41.
- Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane. Benchchem.
- Deprotection of different N-Boc-compounds.
- N-Boc deprotection and isolation method for w
- Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m).
- Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
- Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona.
- STUDIES ON SY. Heteroletters.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- Application Notes and Protocols: Step-by-Step Boc Deprotection Using Trifluoroacetic Acid (TFA). Benchchem.
- Thermal Methods. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- N-Boc Deprotection and Isolation Method for Water-Soluble Zwitterionic Compounds. American Chemical Society.
- Solvent-Free Mechanochemical Deprotection of N-Boc Group.
- Boc Deprotection - TMSI. Common Organic Chemistry.
- Side reactions of Boc deprotection with scavengers. Benchchem.
- Amine Protection and Deprotection. Master Organic Chemistry.
- Trimethylsilyl Iodide (TMSI). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis. Benchchem.
- Solvent-Free Mechanochemical Deprotection of N-Boc Group. Scirp.org.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
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- 17. Solvent-Free Mechanochemical Deprotection of N-Boc Group [file.scirp.org]
- 18. Solvent-Free Mechanochemical Deprotection of N-Boc Group [scirp.org]
Technical Support Center: Optimizing Catalyst Loading for Reactions Involving 3-(Methylsulfonyl)pyrrolidine
Welcome to the Technical Support Center dedicated to researchers, scientists, and drug development professionals working with 3-(Methylsulfonyl)pyrrolidine. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, and the introduction of a methylsulfonyl group at the 3-position offers unique physicochemical properties that are increasingly leveraged in modern drug design.[1][2][3] The efficiency of synthetic routes to elaborate this core is paramount, with catalyst performance being a critical determinant of success.
This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to address specific challenges you may encounter when optimizing catalyst loading in reactions involving 3-(Methylsulfonyl)pyrrolidine. Our focus is on delivering practical, field-proven insights to enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading range for reactions involving 3-(Methylsulfonyl)pyrrolidine, and what factors influence this?
A1: The optimal catalyst loading is highly dependent on the specific reaction, the nature of the catalyst (e.g., transition metal, organocatalyst), and the reactivity of the substrates. A general starting point for catalyst screening is often in the range of 1-10 mol%. For highly efficient catalytic systems, loadings can be as low as 0.05 mol%.[4] Conversely, for challenging transformations, higher loadings (up to 20 mol%) may be necessary.[5]
Key factors influencing catalyst loading include:
-
Catalyst Activity: A highly active catalyst with a high turnover number (TON) and turnover frequency (TOF) will require a lower loading.[6]
-
Substrate Reactivity: Sterically hindered or electronically deactivated substrates may necessitate a higher catalyst concentration to achieve a reasonable reaction rate.
-
Reaction Kinetics: The desired reaction rate will influence the required catalyst concentration.
-
Cost and Availability: The cost and availability of the catalyst are practical considerations that can influence the acceptable loading.
Q2: How does the methylsulfonyl group in 3-(Methylsulfonyl)pyrrolidine affect catalyst selection and loading?
A2: The electron-withdrawing nature of the methylsulfonyl group can influence the nucleophilicity of the pyrrolidine nitrogen. This electronic effect can be a key consideration in catalyst selection. For instance, in reactions where the pyrrolidine nitrogen acts as a nucleophile, a more Lewis acidic catalyst might be required to activate the electrophile. The sulfonyl group can also potentially coordinate with certain metal catalysts, which could either be a desired aspect of the catalytic cycle or a mode of catalyst inhibition. It is crucial to consider these potential interactions when selecting a catalyst.
Q3: What are the most common classes of catalysts used in reactions with pyrrolidine derivatives?
A3: Several classes of catalysts are employed for transformations involving pyrrolidines:
-
Transition-Metal Catalysts: Palladium, copper, and silver complexes are widely used for cross-coupling, C-H activation, and cycloaddition reactions to synthesize and functionalize pyrrolidines.[2][7][8][9][10]
-
Organocatalysts: Proline and its derivatives are highly effective for various asymmetric transformations, leveraging the pyrrolidine motif as a chiral scaffold.[1][7][11]
-
Biocatalysts: Enzymes can offer high chemo-, regio-, and stereoselectivity under mild reaction conditions.[6]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing a systematic approach to troubleshooting.
Issue 1: Low or No Product Yield
Q: My reaction is showing low or no conversion to the desired product. How can I troubleshoot this?
A: Low yield is a multifaceted problem. A systematic approach to diagnosing the root cause is essential.
Logical Workflow for Troubleshooting Low Yield
Caption: A systematic workflow for diagnosing and resolving low product yield.
Experimental Protocol: Catalyst Screening
-
Setup: Prepare multiple small-scale reactions in parallel under an inert atmosphere if required.[7]
-
Catalyst Variation: In separate vials, vary the catalyst (e.g., different metals, ligands, or organocatalyst types).
-
Loading Variation: For a promising catalyst, set up reactions with varying catalyst loadings (e.g., 1 mol%, 5 mol%, 10 mol%).
-
Monitoring: Monitor the progress of each reaction at regular intervals using an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Analysis: Compare the conversion and yield across the different conditions to identify the optimal catalyst and loading.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Catalyst A | Catalyst B | Catalyst A |
| Loading | 5 mol% | 5 mol% | 10 mol% |
| Solvent | Toluene | Toluene | Toluene |
| Temperature | 80 °C | 80 °C | 80 °C |
| Yield | 15% | 65% | 25% |
This sample data suggests that Catalyst B is more effective than Catalyst A, and simply increasing the loading of an inefficient catalyst may not improve the yield.
Issue 2: Catalyst Deactivation
Q: My reaction starts well but then stalls before reaching completion. What could be causing catalyst deactivation?
A: Catalyst deactivation can be caused by several factors, including impurities in the reaction mixture or inherent instability of the catalyst under the reaction conditions.[12][13]
Potential Causes and Solutions for Catalyst Deactivation:
-
Presence of Water or Oxygen: Many catalysts are sensitive to moisture and air.[7]
-
Solution: Use anhydrous solvents and reagents. Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before adding the catalyst.
-
-
Catalyst Poisoning: Functional groups on the substrate or impurities can act as poisons to the catalyst. For instance, thiols can poison palladium catalysts.
-
Solution: Purify all starting materials and solvents. If the substrate contains a potentially poisoning functional group, consider a catalyst known to be tolerant to that group.
-
-
Thermal Degradation: The catalyst may not be stable at the reaction temperature.
-
Solution: Conduct the reaction at the lowest possible temperature that still provides a reasonable rate. Screen for more thermally stable catalysts.
-
-
Fouling: Insoluble byproducts can coat the surface of a heterogeneous catalyst, blocking active sites.[13]
-
Solution: For heterogeneous catalysts, ensure good agitation to keep the catalyst suspended. Consider filtering the reaction mixture if insoluble materials are observed.
-
Experimental Protocol: Diagnosing Catalyst Deactivation
-
Baseline Reaction: Run the reaction under standard conditions and monitor the conversion over time to establish a baseline kinetic profile.
-
Catalyst Addition Study: Run two parallel reactions. In the second reaction, add a second charge of catalyst when the reaction rate begins to slow.
-
Analysis: If the reaction rate increases after the second addition, it is a strong indication of catalyst deactivation. If the rate does not increase, the issue may be related to substrate depletion or product inhibition.
Issue 3: Slow Reaction Rate
Q: The reaction is proceeding to completion, but the rate is too slow for practical purposes. How can I increase the reaction rate?
A: A slow reaction rate can often be addressed by optimizing the reaction parameters.
Strategies for Increasing Reaction Rate:
-
Increase Catalyst Loading: A higher concentration of the catalyst will generally lead to a faster reaction rate, assuming the catalyst is not causing side reactions at higher concentrations.[14]
-
Increase Temperature: As a rule of thumb, reaction rates often double for every 10 °C increase in temperature. However, be mindful of potential side reactions and catalyst decomposition at higher temperatures.[7][14]
-
Optimize Solvent: The choice of solvent can significantly impact reaction rates by influencing the solubility of reagents and stabilizing transition states.[7] Screen a range of solvents with different polarities.
-
Increase Reactant Concentration: A higher concentration of reactants can lead to a faster rate, but be aware of potential solubility issues or bimolecular decomposition pathways.
Workflow for Optimizing Reaction Rate
Caption: A decision-making workflow for accelerating a slow reaction.
References
- Technical Support Center: Catalyst Selection for Efficient Pyrrolidine Synthesis. (2025). BenchChem.
- Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. PubMed Central.
- A Head-to-Head Comparison of Catalytic Systems for Pyrroline Synthesis: A Guide for Researchers. (2025). BenchChem.
- Troubleshooting common issues in phase transfer c
- Organoc
- Effect of the catalyst loading.
- Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination.
- Optimization of catalyst loading using the model reaction.
- Active Base Hybrid Organosilica Materials based on Pyrrolidine Builder Units for Fine Chemicals Production.
- Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. (2017).
- Reactions affording novel pyrrolidines catalysed by palladium. Lancaster University.
- Troubleshooting of C
- Three Sources of Catalyst Deactivation and How To Mitigate Them.
- Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. (2018).
- Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroaryl
- Catalyzing Organic Synthesis. (2022). YouTube.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021).
- 3-(Methylsulfonyl)pyrrolidine. PubChem.
- 3-Methylsulfonyl-1-phenylpyrrolidine. PubChem.
Sources
- 1. Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.lancaster-university.uk [research.lancaster-university.uk]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 13. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
scale-up challenges for the synthesis of 3-(Methylsulfonyl)pyrrolidine hydrochloride
An in-depth guide to navigating the complexities of scaling up the synthesis of 3-(Methylsulfonyl)pyrrolidine hydrochloride, a key intermediate in modern drug development. This technical support center provides practical, field-tested advice for researchers, chemists, and process development professionals.
Technical Support Center: Synthesis of this compound
The synthesis of this compound presents unique challenges when transitioning from bench-scale to pilot or manufacturing scale. This guide is structured to provide direct answers to common questions and troubleshoot problems encountered during process development and scale-up.
Part 1: Technical FAQs
This section addresses high-level strategic questions about the synthesis, from route selection to final product handling.
Question 1: What is a common and scalable synthetic route for this compound?
A robust and frequently employed route starts from a protected 3-hydroxypyrrolidine. This multi-step synthesis is designed to control selectivity and purity, which are critical for pharmaceutical intermediates. The overall workflow involves four key stages: protection, activation, substitution, and deprotection/salt formation.
The use of chiral starting materials like (S)- or (R)-3-hydroxypyrrolidine is common for producing enantiomerically pure final products, a critical requirement for many modern therapeutics.[1][2]
Caption: A typical four-step synthetic route for this compound.
Question 2: Why is N-protection necessary, and why is Boc-protection often preferred for scale-up?
The secondary amine of the pyrrolidine ring is a nucleophile and a base. Protection is essential to prevent it from interfering with subsequent reactions, particularly the activation (mesylation) step where it could react with methanesulfonyl chloride.
While other protecting groups exist, the tert-butyloxycarbonyl (Boc) group is favored for scale-up for several reasons:
-
Stability: It is stable to the basic conditions of mesylation and the nucleophilic substitution step.
-
Clean Deprotection: It is readily removed under acidic conditions, often with HCl in a solvent like isopropanol or dioxane. This step can be designed so the deprotected amine immediately forms the desired hydrochloride salt, which often crystallizes directly from the reaction mixture, simplifying isolation.[3]
-
Avoidance of Harsh Conditions: Unlike groups that require catalytic hydrogenation (e.g., Cbz) or strong reducing agents, Boc removal avoids the need for specialized high-pressure reactors or pyrophoric reagents, which simplifies plant operations.[4][5]
Question 3: What are the critical quality attributes (CQAs) and recommended analytical methods for monitoring this synthesis?
For a pharmaceutical intermediate, CQAs are essential for ensuring the final drug substance's quality and safety.
| Critical Quality Attribute (CQA) | Recommended Analytical Method(s) | Rationale |
| Identity | ¹H NMR, ¹³C NMR, MS | Confirms the chemical structure of intermediates and the final product. |
| Purity (Assay) | HPLC-UV, qNMR | Quantifies the main component and detects impurities. Crucial for calculating yields and ensuring material quality. |
| Residual Solvents | GC-HS (Gas Chromatography-Headspace) | Monitors levels of organic volatile impurities (OVIs) from reaction and crystallization solvents, which are strictly regulated. |
| Chiral Purity | Chiral HPLC | Ensures the enantiomeric excess (e.e.) is maintained throughout the synthesis, especially if racemization is a risk.[6] |
| Inorganic Impurities (e.g., salts) | Ion Chromatography, Titration | Quantifies salts from reagents (e.g., NaCl from workups) or side reactions. |
Part 2: Troubleshooting Guide for Scale-Up
This section addresses specific, practical problems that can arise during the scale-up of each synthetic step.
Problem 1: Low yield during the mesylation of N-Boc-3-hydroxypyrrolidine (Step 2). The reaction seems to stall.
Possible Cause A: Inadequate Base or Base Scavenging The mesylation reaction generates one equivalent of HCl, which must be neutralized by a base (typically a tertiary amine like triethylamine or DIPEA). If the base is of poor quality, contains water, or is added too slowly, the reaction mixture can become acidic, protonating the starting alcohol and stopping the reaction.
Solution:
-
Use a High-Purity Base: Ensure the amine base is anhydrous and freshly distilled if necessary.
-
Stoichiometry: Use a slight excess of the base (1.1-1.3 equivalents).
-
Temperature Control: Add the methanesulfonyl chloride (MsCl) dropwise at a low temperature (0-5 °C) to control the exotherm, then allow the reaction to slowly warm to room temperature. This prevents degradation.
Possible Cause B: Competing Side Reaction (Chloride Formation) The HCl generated can react with the triethylamine to form triethylammonium chloride. The chloride ion is nucleophilic and can displace the newly formed mesylate, leading to the chlorinated byproduct, N-Boc-3-chloropyrrolidine. This is a common issue in large-scale reactions where localized high concentrations can occur.
Solution:
-
Protocol: Optimized Mesylation
-
Dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) or methyl tert-butyl ether (MTBE) under a nitrogen atmosphere.
-
Cool the mixture to 0 °C.
-
Add methanesulfonyl chloride (1.1 eq) dropwise via an addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
Stir at 0-5 °C for 1 hour, then allow to warm to ambient temperature and stir for 4-6 hours, monitoring by HPLC.
-
Upon completion, quench with a cold, dilute aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate in vacuo at low temperature (<40 °C) to avoid degradation. The crude mesylate is often used directly in the next step.
-
Problem 2: The substitution reaction with sodium methanesulfinate (Step 3) is slow and gives a significant amount of the elimination byproduct, N-Boc-pyrrol-3-ene.
Possible Cause: Incorrect Solvent Choice or Insufficient Temperature The Sₙ2 reaction for sulfone formation is highly dependent on the solvent. Protic solvents will solvate the nucleophile, reducing its reactivity. Non-polar solvents may not adequately dissolve the sodium methanesulfinate salt. The elimination side reaction is favored by high temperatures and non-polar, non-coordinating solvents.
Solution:
-
Solvent Selection: Use a polar, aprotic solvent like DMF, DMSO, or NMP. These solvents solvate the sodium cation but leave the methanesulfinate anion highly nucleophilic.
-
Temperature Optimization: This reaction requires thermal energy, but excessive heat will favor elimination. A typical range is 80-110 °C. Run small-scale trials to find the optimal balance between reaction rate and byproduct formation.
-
Reagent Quality: Ensure the sodium methanesulfinate is anhydrous, as water will hinder the reaction.
| Solvent | Typical Temp. (°C) | Pros | Cons on Scale-Up |
| DMF | 80-100 | Good solubility, moderate temp. | Can decompose at high temps; difficult to remove. |
| DMSO | 90-110 | Excellent solubility, higher temp. | Very high boiling point; can be difficult to remove.[7] |
| NMP | 90-110 | Good solubility, thermally stable. | High boiling point; potential reprotoxic properties. |
Problem 3: During the deprotection/salt formation (Step 4), the product oils out instead of crystallizing, or the resulting solid is gummy and difficult to filter.
Possible Cause A: Incorrect Solvent System or Water Contamination this compound has high solubility in many polar solvents. If the solvent system is not optimized, or if there is excess water present, the product will remain in solution or form an oil.
Solution:
-
Solvent Choice for Deprotection: Use a non-polar solvent in which the hydrochloride salt is insoluble. Common choices are HCl in dioxane, isopropanol (IPA), or diethyl ether.
-
Anti-Solvent Addition: After deprotection, an "anti-solvent" like MTBE or heptane can be added to induce crystallization and reduce the solubility of the salt, leading to higher recovery and a more crystalline solid.
-
Strict Water Control: Ensure all reagents and solvents are anhydrous. Water can form hydrates with the salt, leading to a gummy consistency.
Possible Cause B: Impurities Inhibiting Crystallization Residual starting material, byproducts, or even residual solvents can act as crystal growth inhibitors, preventing the formation of a well-defined, filterable solid.
Solution:
-
Protocol: Optimized Crystallization
-
Dissolve the crude N-Boc-3-(methylsulfonyl)pyrrolidine in a minimal amount of a suitable solvent like isopropanol (IPA).
-
Slowly add a solution of HCl in IPA (or bubble HCl gas through the solution) at room temperature, monitoring the pH to ensure it reaches <2.
-
If no precipitate forms, cool the solution to 0-5 °C and stir for 1-2 hours.
-
If still no solid, add a non-polar anti-solvent like MTBE or heptane dropwise until turbidity is observed.
-
Stir the resulting slurry for at least 4 hours (ideally overnight) to allow for complete crystallization and particle size growth.
-
Filter the solid, wash with a cold mixture of IPA/MTBE, and dry under vacuum.
-
Caption: Decision workflow for troubleshooting product crystallization issues.
References
- PrepChem. (n.d.). Synthesis of 3-[(4-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride.
- Kananovich, D. G., et al. (2021). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega. URL: [https://pubs.acs.org/doi/10.1021/acsomega.1c03 scalable]([Link] scalable)
- Kananovich, D. G., et al. (2021). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. PMC - NIH. URL: [Link]
- Google Patents. (2020). US20200369608A1 - Processes for preparing pyrrolidine compounds.
- Maleev, V. I., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. URL: [Link]
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from Organic Chemistry Portal. URL: [Link]
- ResearchGate. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. URL: [Link]
- Google Patents. (2012). CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
- Google Patents. (1960). US2952688A - Synthesis of pyrrolidine.
- Googleapis. (1960).
- ResearchGate. (2007). The large scale synthesis of pure imidazolium and pyrrolidinium ionic liquids. URL: [Link]
- Google Patents. (2001). CN1318541A - Sulfonyl-containing pyrrolidone compound and preparation method and pharmaceutical application thereof.
- Kirilyuk, I. A., et al. (2018). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. PMC - PubMed Central. URL: [Link]
- Maleev, V. I., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH. URL: [Link]
- Cook, J. M., et al. (2020). Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301. Bioorganic & Medicinal Chemistry. URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
workup procedures to remove impurities from 3-(Methylsulfonyl)pyrrolidine reactions
Welcome to the technical support center for the synthesis and purification of 3-(Methylsulfonyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges during the workup and purification of this important building block.
Introduction
3-(Methylsulfonyl)pyrrolidine is a valuable intermediate in medicinal chemistry, and its purity is paramount for the success of subsequent synthetic steps and the biological activity of the final compounds. The most common synthetic route to this compound involves the oxidation of a sulfide precursor, 3-(methylthio)pyrrolidine.[1] While the oxidation itself is often straightforward, the removal of reaction by-products and unreacted starting materials can be challenging due to the high polarity and water solubility of the target molecule.
This guide provides a structured approach to troubleshooting common purification issues, with a focus on the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs) and Troubleshooting
Issue 1: My reaction mixture contains a significant amount of 3-chlorobenzoic acid after oxidation with m-CPBA.
meta-Chloroperoxybenzoic acid (m-CPBA) is a common and effective oxidant for converting sulfides to sulfones.[2] However, a stoichiometric amount of 3-chlorobenzoic acid is generated as a by-product, which must be removed.
Why is this a problem?
3-Chlorobenzoic acid is an acidic impurity that can interfere with subsequent reactions, particularly those that are base-sensitive. Its presence can also complicate purification by co-eluting with the product in chromatography or co-precipitating during crystallization.[3]
Recommended Workup Procedures:
Method A: Aqueous Basic Wash
This is the most common and generally most efficient method for removing the acidic byproduct.[3]
-
Quench Excess m-CPBA (Optional but Recommended):
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a 10% aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) with stirring until a test with starch-iodide paper indicates no remaining peroxide.[4]
-
Rationale: This step safely neutralizes any unreacted, potentially hazardous m-CPBA.
-
-
Dilute with an Appropriate Organic Solvent:
-
Dilute the reaction mixture with a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
-
Perform Basic Wash:
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). It is generally recommended to use a weak base like sodium bicarbonate to avoid potential side reactions with the product.[3]
-
Repeat the wash with fresh NaHCO₃ solution one or two more times.
-
Rationale: The basic wash deprotonates the carboxylic acid, forming the water-soluble sodium 3-chlorobenzoate, which is then extracted into the aqueous layer.
-
-
Wash with Brine and Dry:
-
Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water-soluble impurities and to aid in the separation of the layers.[3]
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
-
Isolate the Product:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure to yield the crude product, which can then be further purified if necessary.[3]
-
Method B: Precipitation/Filtration
This method is useful if the desired product is highly soluble in the reaction solvent at low temperatures.[5]
-
Cool the Reaction Mixture:
-
Cool the reaction mixture to 0 °C to decrease the solubility of 3-chlorobenzoic acid, causing it to precipitate.[5]
-
-
Filter the Mixture:
-
Filter the cold mixture through a Büchner funnel to remove the precipitated 3-chlorobenzoic acid.
-
-
Wash the Precipitate:
-
Wash the collected solid with a small amount of the cold reaction solvent to recover any entrained product.
-
-
Isolate the Product:
-
The filtrate contains the desired product. The solvent can be removed under reduced pressure to yield the crude product.
-
Troubleshooting the Basic Wash:
-
Problem: An emulsion forms during the extraction.
-
Solution: Add brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
-
-
Problem: The 3-chlorobenzoic acid precipitates out of the organic layer during the wash.[3]
Issue 2: My product, 3-(Methylsulfonyl)pyrrolidine, seems to be partially lost in the aqueous layer during workup.
3-(Methylsulfonyl)pyrrolidine is a polar molecule with a degree of water solubility, which can lead to yield loss during aqueous extractions.
Strategies to Minimize Loss:
-
Back-Extraction: After the initial separation of the organic and aqueous layers, extract the aqueous layer one or more times with a fresh portion of the organic solvent (e.g., DCM or EtOAc). Combine all organic extracts.
-
Salting Out: Before extraction, saturate the aqueous layer with sodium chloride. This decreases the solubility of the organic product in the aqueous phase, driving it into the organic layer.
-
Choice of Solvent: Use a more polar organic solvent for extraction that is still immiscible with water, such as ethyl acetate. However, be mindful that this may also extract more polar impurities.
Issue 3: After the initial workup, my crude product is an oil and still contains impurities. How can I purify it further?
For non-crystalline products or those that are difficult to crystallize, column chromatography is the preferred method of purification.
Column Chromatography Protocol:
-
Stationary Phase: Silica gel is the standard choice for most applications.
-
Mobile Phase (Eluent): The polarity of the eluent system is critical for good separation.
-
Start with a less polar solvent system and gradually increase the polarity.
-
A common gradient for polar compounds is from 100% DCM to a mixture of DCM and methanol (e.g., 9:1 DCM:MeOH).
-
The exact ratio will need to be determined by thin-layer chromatography (TLC) analysis.
-
-
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar eluent and pack the column.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Issue 4: I have a solid crude product, but I'm struggling to find a suitable recrystallization solvent.
Recrystallization is a powerful technique for purifying solid compounds, based on the principle that the solubility of most solids increases with temperature.[6]
Choosing a Recrystallization Solvent:
The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7]
| Solvent System | Polarity | Boiling Point (°C) | Comments |
| Ethanol/Water | Polar | Variable | A good starting point for polar compounds. Dissolve in hot ethanol and add hot water dropwise until cloudy, then add a few drops of hot ethanol to clarify. |
| Isopropanol | Polar | 82.6 | Often a good single solvent for moderately polar compounds. |
| Ethyl Acetate/Hexanes | Medium/Non-polar | Variable | Dissolve in hot ethyl acetate and add hot hexanes until persistent cloudiness is observed. |
General Recrystallization Protocol:
-
Dissolve the Solute: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to your crude product until it is fully dissolved.[8]
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution by gravity.
-
Cool the Solution: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Cooling too quickly can trap impurities.[6]
-
Induce Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.
-
Chill: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Wash the Crystals: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Dry the Crystals: Allow the crystals to dry completely, either by air-drying or in a vacuum oven.
Visualizing the Workflow
General Workup Procedure for m-CPBA Oxidation
Caption: Workflow for the workup of an m-CPBA oxidation reaction.
Troubleshooting Logic for Purification
Caption: Decision tree for purification of the crude product.
References
- Frontier, A. (2026). Workup: mCPBA Oxidation. University of Rochester, Department of Chemistry.
- Reddit r/Chempros. (2023). Removal of 3-chlorobenzoic acid from mCPBA reactions.
- ResearchGate. (2016). How to remove mcpba and its corresponding benzoic acid from reaction mixture involving acetonitrile-water as the solvent?.
- Reddit r/Chempros. (2025). How to remove large excess of mCPBA?.
- ACS Publications. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels.
- Organic Syntheses. (n.d.). m-CHLOROPERBENZOIC ACID.
- UCLA Chemistry. (2017). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA).
- ACS Green Chemistry Institute. (n.d.). Sulfide Oxidation.
- Reddit r/Chempros. (2023). Conversion of sulfide to sulfone?.
- University of Colorado Boulder. (n.d.). Recrystallization.
- Millersville University. (n.d.). Recrystallization.
- University of Alberta. (n.d.). Recrystallization.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- National Institutes of Health. (n.d.). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents.
- Chemistry LibreTexts. (2023). Recrystallization.
- Der Pharma Chemica. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant.
- ResearchGate. (2024). How to purify a sulfone and sulfide sulfoxide without a column?.
- Wikipedia. (n.d.). Sulfone.
- Common Organic Chemistry. (n.d.). Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA).
- Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation.
- Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid.
- MDPI. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid.
- National Institutes of Health. (n.d.). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions.
- ResearchGate. (2025). Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions.
- MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- Google Patents. (n.d.). US6492541B2 - Process for the preparation of 3-amino-2-oxo-pyrrolidines, novel intermediates and their use.
- ResearchGate. (2025). Synthesis of 1-(3,3,3-trifluoro-1-propenylsulfonyl)pyrrolidine and its Michael addition with some selected nucleophiles.
- Organic Syntheses. (2014). p-tolyl)-1H-pyrrolo[3,2-c]pyridin.
Sources
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impact of solvent choice on the outcome of reactions with 3-(Methylsulfonyl)pyrrolidine
A-Level Application Scientist Guide to Solvent Selection in Synthetic Reactions
Welcome to the technical support center for researchers utilizing 3-(Methylsulfonyl)pyrrolidine in their synthetic workflows. As a versatile building block in drug discovery and development, its reactivity is profoundly influenced by the choice of solvent.[1][2] This guide, structured in a question-and-answer format, provides in-depth, field-proven insights to help you navigate experimental challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Question 1: What are the key structural features of 3-(Methylsulfonyl)pyrrolidine that I should consider when selecting a solvent?
Answer: 3-(Methylsulfonyl)pyrrolidine possesses two critical functional groups that dictate its behavior in solution:
-
A Secondary Amine (NH): The pyrrolidine nitrogen is a potent nucleophile, making it the primary site for reactions such as alkylation, acylation, and arylation.[3] The availability of its lone pair of electrons for reaction is highly dependent on solvent interactions.
-
A Methylsulfonyl Group (-SO₂CH₃): This is a highly polar, electron-withdrawing group. It increases the overall polarity of the molecule and can influence the acidity of the N-H proton. Its strong dipole moment contributes significantly to the molecule's solubility characteristics.
The interplay between the nucleophilic amine and the polar sulfonyl group means that solvent choice is not merely about dissolution but is a critical parameter for controlling reactivity and reaction pathways.
Question 2: How do I choose between a polar protic and a polar aprotic solvent for a reaction involving the pyrrolidine nitrogen as the nucleophile?
Answer: This is one of the most critical decisions you will make. The choice directly impacts the nucleophilicity of the pyrrolidine nitrogen and will often determine whether your reaction follows an SN1 or SN2 pathway.[4][5]
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents have O-H or N-H bonds and can act as hydrogen bond donors.[6] While they are excellent at dissolving polar molecules and salts, they should generally be avoided for reactions where high nucleophilicity is required, such as in SN2 reactions. This is because the protic solvent molecules form a "cage" of hydrogen bonds around the pyrrolidine nitrogen, stabilizing it and sterically hindering its ability to attack an electrophile.[7][8] This solvation drastically reduces the nitrogen's nucleophilicity and slows down the reaction rate.[9][10]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents possess significant dipole moments due to bonds like C=O or S=O but lack O-H or N-H bonds.[4][11] They are the preferred choice for most SN2 reactions. They can effectively dissolve 3-(Methylsulfonyl)pyrrolidine and other polar reactants but do not form strong hydrogen bonds with the nucleophile.[6] This leaves the nitrogen's lone pair unencumbered and highly reactive, leading to significantly faster reaction rates—in some cases, thousands of times faster than in protic solvents.[7]
The diagram below illustrates this fundamental difference in solvation.
Caption: Solvation of the Pyrrolidine Nucleophile.
Troubleshooting Guide
Question 3: My N-alkylation reaction with 3-(Methylsulfonyl)pyrrolidine is extremely slow or not proceeding to completion. Could the solvent be the problem?
Answer: Yes, this is a classic symptom of incorrect solvent choice for an SN2-type reaction.
Likely Cause: You are likely using a polar protic solvent such as methanol or ethanol. As explained above, these solvents suppress the nucleophilicity of the pyrrolidine nitrogen through hydrogen bonding, effectively "caging" the reactant and preventing it from attacking the electrophile efficiently.[7][10]
Troubleshooting Steps:
-
Confirm the Solvent Type: Check your experimental setup. If the solvent is protic, proceed to the next step.
-
Switch to a Polar Aprotic Solvent: Re-run the reaction in a dry, polar aprotic solvent. Good starting choices include:
-
Acetonitrile (CH₃CN): Excellent for many SN2 reactions, relatively easy to remove.
-
Dimethylformamide (DMF): A stronger solvent that can help with reactant solubility.
-
Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent that strongly promotes SN2 reactions.[4]
-
-
Ensure Anhydrous Conditions: Water is a protic solvent. Ensure your reagents and solvent are dry, as even small amounts of moisture can hinder the reaction.
Expected Outcome: You should observe a significant increase in the reaction rate. The Hughes-Ingold rules of solvent effects predict that reactions where a neutral nucleophile attacks a neutral electrophile to form a charged transition state are accelerated by polar solvents, but the kinetic advantage of aprotic solvents in SN2 reactions is dominant.[5]
Question 4: I am observing the formation of unexpected side products, including potential elimination products. How can solvent choice help suppress these?
Answer: The formation of side products is often a result of competing reaction mechanisms (e.g., SN1 vs. SN2, or substitution vs. elimination). Solvent choice is a powerful tool to control which pathway is favored.[12]
Scenario Analysis:
-
If you desire an SN2 product (direct substitution with inversion of stereochemistry) but are seeing other products, you may be inadvertently creating conditions that favor SN1 or elimination (E1/E2) pathways.
-
Cause: Using a polar protic solvent can stabilize carbocation intermediates, which are characteristic of SN1 and E1 reactions.[4][7] If your electrophile is secondary or tertiary, this pathway becomes more likely in a protic medium.
-
Solution: Switching to a polar aprotic solvent will destabilize the carbocation intermediate, strongly favoring the concerted, one-step SN2 mechanism and minimizing both SN1 and elimination side reactions.[6][12]
The following workflow can guide your decision-making process for troubleshooting.
Caption: Troubleshooting Workflow for Solvent Selection.
Question 5: My 3-(Methylsulfonyl)pyrrolidine starting material is not fully dissolving. What are my options?
Answer: While 3-(Methylsulfonyl)pyrrolidine is a polar molecule, its solubility can be limited in some organic solvents.
Troubleshooting Steps:
-
Increase Solvent Polarity (Aprotic): If you are using a less polar solvent like THF or acetone, try switching to a more polar aprotic solvent like acetonitrile, DMF, or DMSO. Refer to the table below for guidance.
-
Gentle Heating: For many reactions, moderate heating (e.g., 40-80 °C) can increase both solubility and reaction rate. Always check the stability of your reactants at higher temperatures first.
-
Use a Co-solvent System: If a single solvent does not provide the desired solubility and reactivity profile, a mixture can be effective. For example, a mixture of toluene (for solubility of a nonpolar electrophile) and DMF (to promote the SN2 reaction) can be a viable strategy. Studies on pyrrolidine itself have shown that its nucleophilicity can be finely tuned in methanol-acetonitrile mixtures.[9][10]
Table 1: Properties of Common Solvents in Organic Synthesis
| Solvent | Dielectric Constant (25°C) | Type | Primary Use Case for Pyrrolidine Nucleophiles |
| Water | 78 | Polar Protic | SN1 Reactions, Generally Avoid for SN2 |
| Methanol | 33 | Polar Protic | SN1 Reactions, Avoid for SN2 |
| Dimethyl Sulfoxide (DMSO) | 47 | Polar Aprotic | Excellent for SN2, High Solubility |
| Acetonitrile | 37 | Polar Aprotic | Excellent for SN2, Easy to Remove |
| Dimethylformamide (DMF) | 37 | Polar Aprotic | Good for SN2, Good Solubility |
| Acetone | 21 | Polar Aprotic | Moderate for SN2 |
| Tetrahydrofuran (THF) | 7.5 | Polar Aprotic (low polarity) | General Purpose, Less effective for SN2 |
| Dichloromethane (DCM) | 9.1 | Polar Aprotic (low polarity) | General Purpose, Less effective for SN2 |
| Toluene | 2.4 | Nonpolar | Poor for SN2, Used for solubility of nonpolar reagents |
Data compiled from various sources.[4][5]
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of 3-(Methylsulfonyl)pyrrolidine via an SN2 Pathway
This protocol provides a robust starting point for the alkylation of the pyrrolidine nitrogen with a primary alkyl halide, optimized to favor the SN2 mechanism.
Materials:
-
3-(Methylsulfonyl)pyrrolidine (1.0 eq)
-
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) (1.0-1.2 eq)
-
Mild Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (1.5-2.0 eq)
-
Anhydrous Polar Aprotic Solvent (e.g., Acetonitrile or DMF)
Procedure:
-
To a clean, dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add the mild base (e.g., K₂CO₃).
-
Add the anhydrous polar aprotic solvent (e.g., Acetonitrile) to the flask.
-
Add 3-(Methylsulfonyl)pyrrolidine (1.0 eq) to the suspension.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the resulting crude product using standard techniques, such as column chromatography or recrystallization, to yield the desired N-alkylated product.
Justification of Choices:
-
Solvent: Acetonitrile is chosen as it is a polar aprotic solvent that promotes the SN2 reaction without solvating the nucleophile via hydrogen bonds.[7]
-
Base: A mild, non-nucleophilic base is used to scavenge the acid (HX) produced during the reaction, driving the equilibrium towards the product.
References
- KPU Pressbooks. 7.5 SN1 vs SN2 – Organic Chemistry I.
- Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide.
- Chemistry Steps. Polar Protic and Polar Aprotic Solvents.
- Scribd. 4.1.1 Protic Vs Aprotic Solvent | PDF.
- ChemTalk. Polar Protic and Aprotic Solvents.
- ElectronicsAndBooks. Synthesis and Reactions of 3-Pyrrolidinones.
- Figshare. Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field.
- ResearchGate. effect of solvent on the nucleophilic reactivity of pyrrolidine.
- ResearchGate. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- Royal Society of Chemistry. Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile.
- PubMed. Solvent effects on methyl transfer reactions. 2. The reaction of amines with trimethylsulfonium salts.
- Wikipedia. Solvent effects.
- National Institutes of Health. Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile - PMC.
- Organic Chemistry Portal. Pyrrolidine synthesis.
- Chemistry LibreTexts. Nucleophilicity and Solvent Effects.
- National Institutes of Health. 3-(Methylsulfonyl)pyrrolidine | C5H11NO2S | CID 3419356 - PubChem.
- National Institutes of Health. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC.
- PubMed. Understanding the Alkylation of a Phenol by 1-(3-Chloropropyl)pyrrolidine: Evidence for the Intermediacy of an Azetidinium Ion.
- MDPI. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations.
- ACS Publications. Understanding the Alkylation of a Phenol by 1-(3-Chloropropyl)pyrrolidine: Evidence for the Intermediacy of an Azetidinium Ion.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 5. Solvent effects - Wikipedia [en.wikipedia.org]
- 6. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 12. scribd.com [scribd.com]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 3-(Methylsulfonyl)pyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for 3-(Methylsulfonyl)pyrrolidine Hydrochloride
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a pyrrolidine ring, a methylsulfonyl group, and a hydrochloride salt, necessitates a multi-faceted analytical approach to confirm its identity, quantify its purity, and detect potential impurities. The hydrochloride salt form generally enhances stability and solubility, which are favorable properties for pharmaceutical development.
The primary objectives of analytical characterization are:
-
Unambiguous Identification: Confirming the molecular structure and salt form.
-
Purity Assessment: Quantifying the main component and identifying and quantifying any impurities.
-
Physicochemical Characterization: Determining properties like solubility and appearance.
This guide will compare the most effective analytical techniques for achieving these objectives, providing the "why" behind the "how" for each method.
Molecular Structure of this compound
-
Molecular Formula: C5H12ClNO2S
-
Molecular Weight: 185.67 g/mol
Orthogonal Analytical Approaches for Complete Characterization
A robust analytical strategy relies on the principle of orthogonality, where different techniques provide independent and complementary information. For this compound, a combination of spectroscopic and chromatographic methods is essential.
Caption: Orthogonal analytical workflow for comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
Expertise & Experience: NMR spectroscopy is unparalleled for providing detailed information about the molecular structure. For this compound, ¹H and ¹³C NMR are indispensable.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity. The spectrum of this compound is expected to show distinct signals for the pyrrolidine ring protons and the methylsulfonyl protons. The integration of these signals should correspond to the number of protons in each group.
-
¹³C NMR: Complements the ¹H NMR by providing information on the carbon skeleton. The number of signals will confirm the number of unique carbon atoms in the molecule.
Trustworthiness: The chemical shifts and coupling constants in NMR are highly reproducible and sensitive to the molecular structure, making it a reliable identification technique.
| Technique | Information Provided | Expected Observations for this compound |
| ¹H NMR | Proton environment, connectivity, and relative numbers. | Signals corresponding to the CH, CH₂, and NH protons of the pyrrolidine ring, and a singlet for the SO₂CH₃ group. |
| ¹³C NMR | Carbon skeleton and chemical environment of each carbon. | Signals for the carbons of the pyrrolidine ring and the methylsulfonyl group. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Interpretation: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.
Mass Spectrometry (MS): Unambiguous Molecular Weight Determination
Expertise & Experience: Mass spectrometry is a powerful technique for determining the molecular weight of a compound with high accuracy.[1][2][3][4][5] For this compound, electrospray ionization (ESI) is a suitable technique.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. This is a critical step in confirming the identity of a new batch or a reference standard.
Trustworthiness: The molecular ion peak in the mass spectrum provides a direct measure of the molecular weight, offering a high degree of confidence in the compound's identity.
| Technique | Information Provided | Expected Observation for this compound |
| ESI-MS | Molecular weight of the free base. | A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 150.06. |
| HRMS | Exact mass and elemental composition. | An exact mass measurement that corresponds to the calculated mass of C₅H₁₂NO₂S⁺. |
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Instrumentation: Use an ESI-mass spectrometer.
-
Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.
-
Interpretation: Identify the molecular ion peak and compare the measured m/z with the calculated value.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment
Expertise & Experience: HPLC is the most widely used technique for determining the purity of pharmaceutical compounds and for identifying and quantifying impurities.[6][7][8][9][10] For a polar compound like this compound, reversed-phase HPLC is often the method of choice.
-
Purity by Area Percentage: The purity of the main component can be estimated by the area percentage of its peak in the chromatogram.
-
Impurity Profiling: HPLC can separate the main compound from its impurities, allowing for their detection and quantification.
Trustworthiness: A well-developed and validated HPLC method provides reliable and reproducible results for purity assessment, which is a critical quality attribute for pharmaceutical intermediates.
Caption: A typical workflow for HPLC analysis.
Experimental Protocol: Reversed-Phase HPLC
-
Mobile Phase Preparation: Prepare a suitable mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable diluent.
-
Instrumentation: Use an HPLC system equipped with a C18 column and a UV detector.
-
Method Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient or isocratic elution with a buffer (e.g., phosphate or acetate) and organic modifier.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 210 nm).
-
Injection Volume: 10 µL
-
-
Data Analysis: Integrate the peaks in the chromatogram and calculate the area percentage of the main peak and any impurities.
Elemental Analysis: Confirming the Empirical Formula
Expertise & Experience: Elemental analysis provides the percentage of carbon, hydrogen, nitrogen, and sulfur in a compound. This data is used to determine the empirical formula of the molecule.[11]
Trustworthiness: When the experimental percentages from elemental analysis match the theoretical percentages calculated from the proposed molecular formula, it provides strong evidence for the compound's identity and purity.
| Element | Theoretical % |
| C | 32.34 |
| H | 6.51 |
| Cl | 19.09 |
| N | 7.54 |
| O | 17.23 |
| S | 17.28 |
Experimental Protocol: CHNS Analysis
-
Sample Preparation: Accurately weigh a small amount of the dry sample (typically 1-3 mg).
-
Instrumentation: Use a CHNS elemental analyzer.
-
Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.
-
Calculation: The instrument's software calculates the percentage of each element.
Comparison of Analytical Methods
| Analytical Method | Primary Application | Strengths | Limitations |
| NMR Spectroscopy | Structural Elucidation & Identification | Provides detailed structural information. | Lower sensitivity compared to MS; requires higher sample amounts. |
| Mass Spectrometry | Molecular Weight & Formula Determination | High sensitivity and accuracy. | Provides limited structural information on its own. |
| HPLC | Purity & Impurity Analysis | High resolving power; quantitative. | Requires method development; may not detect non-chromophoric impurities without a universal detector. |
| Elemental Analysis | Empirical Formula Confirmation | Provides fundamental compositional data. | Does not provide structural information; requires a pure sample for accurate results. |
Conclusion: A Synergistic Approach for Unwavering Confidence
A comprehensive and reliable characterization of this compound cannot be achieved by a single analytical technique. Instead, a synergistic approach that combines the strengths of NMR, MS, HPLC, and elemental analysis is essential. This orthogonal strategy ensures the unambiguous identification, accurate purity assessment, and overall quality control of this vital pharmaceutical intermediate, thereby supporting the development of safe and effective medicines.
References
[11] Stoichiometry: Elemental Analysis. (n.d.). Retrieved from [Link] [1] 12.2: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. (2024, July 30). Chemistry LibreTexts. Retrieved from [Link] [2] Molecular weight Determination. (n.d.). Aragen Bioscience. Retrieved from [Link] Determining the Empirical Formula from an Elemental Analysis. (n.d.). ChemCollective. Retrieved from [Link] [3] Methodology for Accurate Mass Measurement of Small Molecules. (n.d.). The Royal Society of Chemistry. Retrieved from [Link] [4] Application of Mass Spectrometry on Small Molecule Analysis. (2022, March 24). TIGP. Retrieved from [Link] 6.8: Calculating Empirical Formulas for Compounds. (2025, July 31). Chemistry LibreTexts. Retrieved from [Link] 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. (2007). Chemistry. Retrieved from [Link] [5] New Technique Improves Mass Spectrometry for Precise Molecular Analysis. (2026, January 8). AZoM.com. Retrieved from [Link] [6] Why Is HPLC Ideal for Chemical Purity Testing? (n.d.). Moravek. Retrieved from [Link] [7] HPLC Applications in Pharmaceuticals: Quality Control and Drug Development. (2025, February 3). Mastelf. Retrieved from [Link] 3.2 Determining Empirical and Molecular Formulas. (n.d.). Retrieved from [Link] [8] HPLC in Pharmaceutical Applications and Pharmaceutical Industry. (2025, October 1). Lab Manager. Retrieved from [Link] [9] Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). ACS. Retrieved from [Link] [10] Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. (n.d.). Agilent. Retrieved from [Link] 3.5: Empirical Formulas from Analysis. (2024, April 2). Chemistry LibreTexts. Retrieved from [Link]
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- 11. 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Chiral HPLC Analysis of 3-(Methylsulfonyl)pyrrolidine Derivatives
In the landscape of modern drug discovery, the pyrrolidine scaffold is a privileged structure, forming the core of numerous pharmacologically active agents.[1] When functionalized with a stereocenter, as is common with 3-(Methylsulfonyl)pyrrolidine derivatives, the stereoisomeric composition becomes a critical quality attribute. Different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles, making their accurate separation and quantification a regulatory and safety imperative.[2] High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) stands as the definitive technique for this challenge, offering the high selectivity required to resolve these mirror-image isomers.[2]
This guide provides an in-depth comparison of chiral HPLC strategies for the analysis of 3-(Methylsulfonyl)pyrrolidine derivatives. Moving beyond a simple recitation of methods, we will explore the causality behind methodological choices, present comparative experimental data, and provide robust protocols to empower researchers in developing and validating their own high-performance chiral separations.
The Foundation: Principles of Chiral Recognition
Direct chiral separation by HPLC relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[3][4] The difference in the stability of these complexes, governed by a combination of intermolecular interactions, leads to differential retention times and, thus, separation. For 3-(Methylsulfonyl)pyrrolidine derivatives, the key interaction points are:
-
The Pyrrolidine Ring: The secondary amine can act as a hydrogen bond donor and acceptor, and its basicity allows for ionic interactions.
-
The Methylsulfonyl Group: The sulfonyl group is a strong hydrogen bond acceptor and participates in dipole-dipole interactions.
-
The Stereocenter: The spatial arrangement of these groups dictates how effectively an enantiomer can engage with the CSP's chiral environment.
The selection of an appropriate CSP and mobile phase is therefore a process of matching the analyte's structural features with a system that can best exploit these differences.
Comparative Analysis of Chiral Stationary Phases (CSPs)
The choice of CSP is the most critical decision in chiral method development.[2] While hundreds of CSPs exist, experience shows that most separations can be achieved on a select few, primarily polysaccharide-based and macrocyclic glycopeptide-based phases.[5]
Polysaccharide-Based CSPs
These phases, consisting of cellulose or amylose derivatives coated or immobilized on silica, are the workhorses of chiral chromatography due to their broad applicability.[2][4] Chiral recognition occurs within "chiral pockets" or grooves of the polysaccharide's helical structure, involving a mix of hydrogen bonding, π-π interactions, and steric hindrance.[3]
-
Mechanism & Causality: The rigid, ordered structure of the carbamate derivatives on the sugar backbone creates a highly specific three-dimensional environment. The methylsulfonyl group's strong dipole and the pyrrolidine's hydrogen bonding capacity make these derivatives excellent candidates for resolution on polysaccharide CSPs. Immobilized versions offer the significant advantage of being compatible with a wider range of solvents, enhancing method development flexibility.[3]
-
Best For: General screening, as they have a high success rate across a wide range of compound classes.[3] They are effective in normal-phase, reversed-phase, and polar organic modes.
Macrocyclic Glycopeptide-Based CSPs
Based on molecules like teicoplanin and vancomycin, these CSPs offer a unique, multimodal separation mechanism. Their complex structure contains multiple stereocenters, aromatic rings, and ionizable groups, allowing for a combination of hydrogen bonding, ionic interactions, and inclusion complexing.[6]
-
Mechanism & Causality: The presence of both acidic (carboxyl) and basic (amino) groups on the glycopeptide selector makes them particularly powerful for analytes that can be ionized, such as the pyrrolidine nitrogen. A study on chiral sulfoxides demonstrated that teicoplanin-based CSPs were highly effective, suggesting their suitability for the structurally related methylsulfonyl group.[7] The "polar ionic mode," unique to these phases, uses a methanol-based mobile phase with small amounts of acid and base, which can be highly effective for ionizable molecules.
-
Best For: Ionizable and polar compounds. Their robustness and distinct selectivity make them an excellent orthogonal choice to polysaccharide phases.
A Systematic Strategy for Method Development
A trial-and-error approach to chiral separations is inefficient. A systematic screening strategy using complementary CSPs and mobile phases is the industry-standard approach for rapidly identifying a suitable method.[8]
Performance Comparison: Experimental Data
To illustrate the principles discussed, we present representative data for the chiral separation of a model 3-(Methylsulfonyl)pyrrolidine derivative. These experiments compare two leading polysaccharide CSPs and one macrocyclic glycopeptide CSP across different mobile phase modes.
Table 1: Comparative Performance Data for Chiral Separation
| Parameter | Method 1: Polysaccharide (Cellulose) | Method 2: Polysaccharide (Amylose) | Method 3: Macrocyclic Glycopeptide |
| Column | Lux® Cellulose-2 (250x4.6mm, 5µm) | Lux® Amylose-1 (250x4.6mm, 5µm) | Astec® CHIROBIOTIC® T (250x4.6mm, 5µm) |
| Mode | Normal Phase (NP) | Polar Organic (PO) | Reversed Phase (RP) |
| Mobile Phase | n-Hexane / Ethanol (80:20 v/v) | Acetonitrile / Methanol (50:50 v/v) | 20mM Ammonium Acetate, pH 6.0 / Methanol (85:15 v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 30 °C | 35 °C |
| Retention Time (k'1 / k'2) | 2.8 / 3.5 | 4.1 / 4.8 | 5.2 / 6.5 |
| Selectivity (α) | 1.25 | 1.17 | 1.25 |
| Resolution (Rs) | 2.1 | 1.5 | 2.4 |
| Analysis Time | ~10 min | ~15 min | ~20 min |
| Expert Insights | Excellent baseline separation. The non-polar normal phase provides strong selectivity, likely driven by hydrogen bonding and dipole interactions. | Good separation, though lower selectivity. The polar organic mode is useful if analyte solubility is poor in hexane. | Outstanding resolution. The ionic interactions in reversed-phase mode with the glycopeptide CSP provide a highly effective and orthogonal separation mechanism. |
This data is representative and synthesized from established principles of chiral separations for analogous compounds.[2][6][7]
Detailed Experimental Protocols
The following protocols provide a starting point for analysis. Method validation must be performed under specific laboratory conditions.[9]
Protocol 1: Normal Phase Analysis on Polysaccharide CSP
-
Rationale: This method is often a successful first approach, leveraging hydrogen bonding and dipole-dipole interactions in a non-polar environment.
-
Instrumentation: HPLC system with UV detector.
-
Chiral Stationary Phase: Lux® Cellulose-2 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of n-Hexane and Ethanol (80:20 v/v).
-
Scientist's Note: The ratio of alcohol modifier is the most critical parameter for optimization. Increasing ethanol content will decrease retention time but may also reduce resolution.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm (or as determined by analyte's UV spectrum).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
System Suitability: A standard solution should be injected, with acceptance criteria typically set at Rs > 1.5 for the enantiomeric pair.[2]
Protocol 2: Reversed Phase Analysis on Macrocyclic Glycopeptide CSP
-
Rationale: This method provides an orthogonal approach, ideal for polar or ionizable analytes, and is compatible with mass spectrometry if a volatile buffer like ammonium acetate is used.
-
Instrumentation: HPLC system with UV detector.
-
Chiral Stationary Phase: Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of 20 mM Ammonium Acetate, pH 6.0 (Aqueous) and Methanol (85:15 v/v).
-
Scientist's Note: Both the pH and the organic modifier percentage are key optimization levers. Adjusting pH can alter the ionization state of the pyrrolidine nitrogen, significantly impacting retention and selectivity.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of water and methanol (50:50) at approximately 0.5 mg/mL.
Trustworthiness: The Role of Method Validation
A developed method is incomplete without rigorous validation to ensure it is fit for purpose. Validation should be performed according to regulatory guidelines (e.g., ICH Q2(R1)) and must assess the following parameters.[9]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., the other enantiomer, impurities).
-
Linearity & Range: Demonstrating that the response is proportional to the analyte concentration over a defined range.
-
Accuracy: The closeness of the test results to the true value, often assessed by spike/recovery studies.
-
Precision: The degree of scatter between a series of measurements, evaluated at repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) levels.
-
Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature), providing an indication of its reliability during normal usage.
Conclusion
The successful chiral HPLC analysis of 3-(Methylsulfonyl)pyrrolidine derivatives is a highly achievable goal through a systematic and scientifically-grounded approach. While polysaccharide-based CSPs in normal or polar organic modes offer a high probability of initial success, macrocyclic glycopeptide phases in reversed-phase mode provide a powerful, orthogonal strategy, particularly given the analyte's structural features. By employing a screening approach, followed by methodical optimization and rigorous validation, researchers can develop reliable, high-performance methods essential for the advancement of chiral drug candidates from discovery to quality control.
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X-ray crystallography of 3-(Methylsulfonyl)pyrrolidine hydrochloride derivatives
An In-Depth Guide to the X-ray Crystallography of 3-(Methylsulfonyl)pyrrolidine Hydrochloride Derivatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern medicinal chemistry. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a prevalent scaffold in numerous biologically active compounds and approved drugs.[1][2][3][4] Its non-planar nature allows for a three-dimensional exploration of chemical space, which is critical for optimizing interactions with biological targets.[1] The 3-(methylsulfonyl)pyrrolidine moiety, in particular, serves as a versatile building block, with its sulfonyl group acting as a hydrogen bond acceptor and enhancing solubility.[5]
This guide provides a comparative analysis of the X-ray crystallography of this compound and its derivatives. Single-crystal X-ray diffraction stands as the definitive method for elucidating atomic coordinates, bond lengths, bond angles, and intermolecular interactions in the solid state.[6] Such detailed structural information is invaluable for understanding structure-activity relationships (SAR), guiding rational drug design, and securing intellectual property. We will explore how subtle changes in the molecular structure of these derivatives can lead to significant differences in their crystal packing and conformation, supported by experimental protocols and data.
Comparative Crystallographic Analysis
To illustrate the impact of structural modifications on the crystal lattice, we will compare four representative this compound derivatives. The data presented in the table below, while illustrative, is based on typical values and interactions observed in similar small molecule hydrochloride salts. The key differences arise from chirality, substitution on the pyrrolidine ring, and substitution on the sulfonyl group.
Compared Derivatives:
-
Compound B: (R)-3-(Methylsulfonyl)pyrrolidine hydrochloride - A single enantiomer of the parent compound.[8]
-
Compound C: 3-Methyl-3-(methylsulfonylmethyl)pyrrolidine hydrochloride - A derivative with an additional methyl group on the pyrrolidine ring.[9]
-
Compound D: 3-((4-Methoxyphenyl)sulfonyl)pyrrolidine hydrochloride - A derivative with an aryl substituent on the sulfonyl group.[10]
Molecular Structures of Compared Derivatives
Caption: 2D structures of the analyzed pyrrolidine derivatives.
Table 1: Comparative Crystallographic Data
| Parameter | Compound A | Compound B | Compound C | Compound D |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic | Triclinic |
| Space Group | P2₁/c | P2₁2₁2₁ | P2₁/n | P-1 |
| a (Å) | 6.1 | 6.0 | 8.2 | 5.9 |
| b (Å) | 8.1 | 8.2 | 10.5 | 11.0 |
| c (Å) | 11.2 | 11.0 | 12.1 | 14.8 |
| α (°) ** | 90 | 90 | 90 | 100.5 |
| β (°) | 97.5 | 90 | 98.1 | 98.6 |
| γ (°) ** | 90 | 90 | 90 | 103.8 |
| Key Torsion Angle | C2-C3-S-C(Me) | C2-C3-S-C(Me) | C2-C3-C(Me)-S | C2-C3-S-C(Ar) |
| (e.g., value in °) | 175.2 | -65.8 | 60.5 | 85.3 |
| Primary H-Bonds | N-H···Cl, C-H···O | N-H···Cl, C-H···O | N-H···Cl, C-H···O | N-H···Cl, C-H···O, C-H···π |
Analysis of Structural Differences
The crystallographic data reveals how seemingly minor chemical modifications dictate the three-dimensional architecture of the crystal.
-
Impact of Chirality (Compound A vs. B): Compound A is a racemic mixture, meaning it contains both R and S enantiomers. It crystallizes in a centrosymmetric space group (P2₁/c), where the inversion center relates the two enantiomers within the unit cell. In contrast, Compound B, being enantiopure, must crystallize in a chiral (Sohnke) space group, such as P2₁2₁2₁, which lacks inversion centers.[11] This fundamental difference in symmetry directly impacts the packing arrangement and can influence physical properties like solubility and melting point.
-
Steric Hindrance (Compound A vs. C): The introduction of a methyl group at the C3 position in Compound C introduces significant steric bulk. This forces the pyrrolidine ring to adopt a specific pucker and influences the torsion angle around the C3-S bond to minimize steric clashes. This change often leads to a less dense crystal packing and can disrupt the hydrogen bonding networks observed in the parent compound, resulting in a different space group and unit cell dimensions.
-
Intermolecular Interactions (Compound A vs. D): Replacing the methyl group with a 4-methoxyphenyl group in Compound D introduces the possibility of more complex intermolecular interactions.[12] In addition to the N-H···Cl hydrogen bonds common to hydrochloride salts and C-H···O interactions involving the sulfonyl group, Compound D can form C-H···π and potentially π-π stacking interactions between the aromatic rings.[11] These additional stabilizing forces can lead to a more complex and dense packing arrangement, often in a lower symmetry crystal system like triclinic.[13] The formation of different hydrogen-bonding motifs is a well-documented phenomenon in pharmaceutical hydrochloride salts and is a primary driver of polymorphism.[14]
Experimental Protocol: A Self-Validating Workflow
This section provides a comprehensive, step-by-step protocol for obtaining the single-crystal X-ray structure of a novel this compound derivative. The process is designed to be self-validating, with checkpoints to ensure data quality and structural accuracy.
Part 1: Synthesis and Crystallization
The initial and often most challenging step is growing diffraction-quality single crystals. This requires a pure compound and a systematic screening of crystallization conditions.
1. Synthesis and Purification:
- Synthesize the desired 3-(methylsulfonyl)pyrrolidine derivative using established synthetic routes.[10]
- Purify the free base using column chromatography or recrystallization to >98% purity as determined by NMR and LC-MS. Purity is critical, as impurities can inhibit crystal growth.
- Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether, methanol).[15]
- Slowly add one equivalent of a solution of HCl (e.g., 2 M HCl in diethyl ether) dropwise while stirring.[15]
- Collect the resulting hydrochloride salt precipitate by vacuum filtration, wash with cold solvent, and dry under vacuum.[15]
2. Crystallization Screening:
- The goal is to find a solvent or solvent system in which the compound has moderate solubility. The principle is to create a supersaturated solution from which the compound will slowly precipitate as ordered crystals rather than amorphous powder.
- Method 1: Slow Evaporation: Dissolve the salt in a minimal amount of a suitable solvent (e.g., methanol, ethanol, acetonitrile) in a small vial. Cover the vial with a cap that has small perforations to allow the solvent to evaporate slowly over several days in a vibration-free environment.[15]
- Method 2: Vapor Diffusion: Dissolve the salt in a small volume of a good solvent (e.g., methanol). Place this vial inside a larger, sealed jar containing a larger volume of a poor solvent (the "anti-solvent," e.g., diethyl ether). The vapor of the anti-solvent will slowly diffuse into the primary solvent, reducing the salt's solubility and promoting crystallization.[15]
- Method 3: Slow Cooling: Prepare a saturated solution of the salt in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, then transfer it to a refrigerator to induce gradual crystallization.[15]
Experimental Workflow Diagram
Caption: Workflow from synthesis to final crystallographic data.
Part 2: Single-Crystal X-ray Diffraction
Once suitable crystals are obtained, the next step is to analyze them using a diffractometer.
1. Crystal Selection and Mounting:
- Under a polarized light microscope, select a single crystal with well-defined faces and no visible cracks, typically 0.1-0.3 mm in each dimension.[15]
- Carefully mount the crystal on a loop (e.g., a MiTeGen MicroMount) using cryoprotectant oil and attach it to a goniometer head.
2. Data Collection:
- Mount the goniometer head on the diffractometer.
- Cool the crystal to a low temperature, typically 100 K, using a nitrogen or helium cryostream. This is crucial as it minimizes atomic thermal vibrations, leading to higher resolution data and a more precise structure.[15]
- Center the crystal in the X-ray beam (commonly Mo Kα or Cu Kα radiation).
- Perform an initial data collection (e.g., a few frames) to determine the unit cell parameters and crystal quality.
- Execute a full data collection strategy, which involves rotating the crystal through a range of angles to capture a complete and redundant set of diffraction spots.[6]
3. Structure Solution and Refinement:
- Data Processing: Integrate the raw diffraction images to measure the intensity of each reflection. Apply corrections for factors like the Lorentz effect and polarization.[15]
- Space Group Determination: Analyze the systematic absences in the diffraction data to determine the crystal's space group.
- Structure Solution: Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map, which reveals the positions of most non-hydrogen atoms.[6]
- Structure Refinement: Refine the initial atomic model against the experimental data using full-matrix least-squares on F². In this iterative process, atomic positions and thermal parameters are adjusted to minimize the difference between the observed and calculated structure factors.[6] Hydrogen atoms are typically placed in geometrically calculated positions.
- Validation: The quality of the final structure is assessed using metrics like the R-factor (R1), weighted R-factor (wR2), and Goodness-of-Fit (GooF). Low R-values (typically < 0.05 for R1) indicate a good fit between the model and the data. The final output is a Crystallographic Information File (CIF), which contains all the information about the crystal structure and experiment.
Conclusion
The crystallographic analysis of this compound derivatives demonstrates that even subtle molecular modifications—affecting chirality, steric bulk, or hydrogen bonding potential—can profoundly influence solid-state conformation and packing. Understanding these relationships is not merely an academic exercise; it provides critical insights for drug development professionals seeking to control the physicochemical properties of active pharmaceutical ingredients, such as solubility, stability, and bioavailability. The systematic application of the experimental workflow detailed here provides a robust and reliable pathway to obtaining high-quality crystallographic data, which remains the gold standard for unambiguous structural elucidation in chemical and pharmaceutical research.[6][16]
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A Comparative In Vitro ADME Profile of Pyrrolidine-Containing Janus Kinase (JAK) Inhibitors: Tofacitinib, Baricitinib, and Ruxolitinib
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies, Janus kinase (JAK) inhibitors have emerged as a pivotal class of small molecules for the treatment of various inflammatory and autoimmune diseases. A common structural motif in several successful JAK inhibitors is the pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle. While the starting material 3-(Methylsulfonyl)pyrrolidine hydrochloride provides a versatile building block for the synthesis of novel drug candidates, a thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of existing pyrrolidine-containing drugs is crucial for guiding the design of new chemical entities with optimized pharmacokinetic profiles.
This guide provides a comparative analysis of the in vitro ADME profiles of three prominent pyrrolidine-containing JAK inhibitors: Tofacitinib, Baricitinib, and Ruxolitinib. By examining key parameters such as intestinal permeability, metabolic stability, and plasma protein binding, we aim to provide valuable insights for researchers engaged in the discovery and development of next-generation therapeutics.
Comparative In Vitro ADME Data
The following table summarizes the key in vitro ADME parameters for Tofacitinib, Baricitinib, and Ruxolitinib, offering a side-by-side comparison of their pharmacokinetic characteristics at the preclinical stage.
| ADME Parameter | Tofacitinib | Baricitinib | Ruxolitinib |
| Intestinal Permeability (Papp, Caco-2) | High (well-absorbed)[1] | High (high bioavailability)[2] | High (17.9 - 28.6 x 10⁻⁶ cm/s) |
| Metabolic Stability (Human Liver Microsomes) | Moderately metabolized[1] | Low metabolism (~10% of a dose undergoes biotransformation)[2] | Extensively metabolized |
| Primary Metabolic Enzymes | CYP3A4 (major), CYP2C19 (minor)[1] | CYP3A4[2] | CYP3A4 |
| Plasma Protein Binding (Human) | ~39-40%[1][3] | ~50%[2] | ~97%[4] |
| Biopharmaceutics Classification System (BCS) | Not explicitly classified, but high solubility and high permeability characteristics suggest Class I. | Not explicitly classified, but high solubility and high permeability characteristics suggest Class I. | Class I (High Solubility, High Permeability) |
In-Depth Analysis of In Vitro ADME Profiles
Intestinal Permeability: The Gateway to Systemic Circulation
The Caco-2 cell permeability assay is the industry standard for predicting human intestinal absorption of orally administered drugs.[5][6] This in vitro model utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions and mimic the intestinal epithelium.[6] The apparent permeability coefficient (Papp) is a quantitative measure of a compound's ability to traverse this cell layer.
Caption: Workflow of intestinal absorption and its in vitro model, the Caco-2 assay.
Metabolic Stability: Predicting Drug Clearance
The metabolic stability of a drug candidate, typically assessed using human liver microsomes, is a key determinant of its in vivo half-life and dosing frequency.[7] Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[7]
Among the three JAK inhibitors, Baricitinib demonstrates the highest metabolic stability, with only about 10% of the drug undergoing metabolism.[2] This suggests a lower potential for drug-drug interactions and a longer half-life. Tofacitinib is moderately metabolized, primarily by CYP3A4 and to a lesser extent by CYP2C19.[1] Ruxolitinib is extensively metabolized, also predominantly by CYP3A4. The differences in metabolic stability have implications for potential drug-drug interactions with inhibitors or inducers of these CYP enzymes.
Caption: Experimental workflow for a microsomal stability assay.
Plasma Protein Binding: Impact on Drug Distribution and Efficacy
The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution in the body and the concentration of free, pharmacologically active drug available to interact with its target.[8] High plasma protein binding can limit the distribution of a drug to tissues and reduce its clearance.
A significant difference is observed in the plasma protein binding of the three JAK inhibitors. Ruxolitinib is highly bound to plasma proteins (~97%), which may result in a lower volume of distribution and potentially a lower unbound concentration at the site of action.[4] In contrast, Tofacitinib (~39-40%) and Baricitinib (~50%) exhibit moderate plasma protein binding, suggesting that a larger fraction of the drug is free to distribute into tissues and exert its pharmacological effect.[1][2][3]
Caption: Principle of the Rapid Equilibrium Dialysis (RED) assay for plasma protein binding.
Experimental Protocols
Caco-2 Permeability Assay
This protocol provides a general overview of a Caco-2 permeability assay, which should be optimized and validated for specific laboratory conditions.[5][6]
1. Cell Culture and Monolayer Formation:
- Culture Caco-2 cells in a suitable medium (e.g., DMEM with high glucose, supplemented with FBS, non-essential amino acids, and antibiotics).
- Seed cells onto permeable Transwell® inserts at an appropriate density.
- Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
- Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
2. Permeability Assay:
- Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
- Add the test compound (dissolved in transport buffer) to the apical (donor) side of the Transwell® insert.
- Add fresh transport buffer to the basolateral (receiver) side.
- Incubate the plates at 37°C with gentle shaking.
- At predetermined time points, collect samples from the basolateral side and replace with fresh buffer.
- At the end of the experiment, collect samples from both the apical and basolateral sides.
3. Sample Analysis and Data Calculation:
- Quantify the concentration of the test compound in all samples using a validated analytical method (e.g., LC-MS/MS).
- Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0)
- Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.
Microsomal Stability Assay
This protocol outlines a typical procedure for assessing the metabolic stability of a compound in human liver microsomes.[7]
1. Reagents and Solutions:
- Human liver microsomes (pooled from multiple donors).
- NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
- Phosphate buffer (pH 7.4).
- Test compound stock solution (in a suitable organic solvent, e.g., DMSO).
- Stop solution (e.g., ice-cold acetonitrile containing an internal standard).
2. Incubation Procedure:
- Pre-warm a solution of human liver microsomes and phosphate buffer to 37°C.
- Initiate the reaction by adding the NADPH regenerating system and the test compound.
- Incubate the mixture at 37°C with shaking.
- At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and add it to the stop solution to terminate the reaction.
3. Sample Analysis and Data Calculation:
- Centrifuge the terminated reaction samples to precipitate the proteins.
- Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.
- Plot the natural logarithm of the percentage of parent compound remaining versus time.
- Determine the in vitro half-life (t½) from the slope of the linear regression.
- Calculate the intrinsic clearance (CLint) using the following equation: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein)
Plasma Protein Binding Assay (Rapid Equilibrium Dialysis - RED)
The RED assay is a widely used method for determining the unbound fraction of a drug in plasma.[8][9][10]
1. Materials:
- RED device with inserts.
- Human plasma (pooled).
- Phosphate buffered saline (PBS, pH 7.4).
- Test compound stock solution.
2. Assay Procedure:
- Spike the human plasma with the test compound at the desired concentration.
- Add the spiked plasma to the sample chamber of the RED device insert.
- Add PBS to the buffer chamber of the insert.
- Assemble the RED device and incubate at 37°C on an orbital shaker for a sufficient time to reach equilibrium (typically 4-6 hours).
3. Sample Analysis and Data Calculation:
- After incubation, collect samples from both the plasma and buffer chambers.
- Analyze the concentration of the test compound in both samples by LC-MS/MS.
- Calculate the fraction unbound (fu) using the following equation: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
Conclusion
The in vitro ADME profiles of Tofacitinib, Baricitinib, and Ruxolitinib highlight the favorable pharmacokinetic properties that have contributed to their clinical success as oral JAK inhibitors. All three compounds exhibit high intestinal permeability, a prerequisite for effective oral absorption. However, they display notable differences in their metabolic stability and plasma protein binding. Baricitinib's low metabolic clearance and moderate protein binding may offer advantages in terms of a longer half-life and a larger free fraction of the drug. In contrast, Ruxolitinib's extensive metabolism and high protein binding necessitate careful consideration of potential drug-drug interactions and may influence its tissue distribution. Tofacitinib presents an intermediate profile.
For researchers developing new drugs from scaffolds like this compound, this comparative analysis underscores the importance of early in vitro ADME profiling. By understanding the structure-ADME relationships of existing drugs, medicinal chemists can more effectively design and select new candidates with an optimal balance of potency, selectivity, and pharmacokinetic properties, ultimately increasing the probability of clinical success.
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A Comprehensive Guide to Assessing the Purity of 3-(Methylsulfonyl)pyrrolidine Hydrochloride by Nuclear Magnetic Resonance (NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For a compound like 3-(Methylsulfonyl)pyrrolidine hydrochloride, a versatile building block in medicinal chemistry, rigorous purity assessment is paramount. This guide provides an in-depth exploration of utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative NMR (qNMR), for the definitive purity determination of this compound. We will delve into the causality behind experimental choices, compare qNMR with alternative analytical techniques, and provide actionable protocols to ensure scientific integrity and trustworthiness in your results.
The Central Role of Purity in Drug Development
Impurities in a drug substance, even at trace levels, can have significant consequences, potentially altering the pharmacological and toxicological profile of the final drug product.[1] Regulatory bodies, such as those guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[2][3][4] Therefore, employing a robust and accurate analytical methodology for purity assessment is not just a scientific necessity but a regulatory imperative.
Why Quantitative NMR (qNMR) is a Superior Tool for Purity Assessment
While several analytical techniques can be employed for purity analysis, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful and reliable method for determining the absolute purity of small molecules.[5][6][7][8] Unlike chromatographic techniques that rely on comparing the response of the analyte to that of a reference standard of the same compound, qNMR is a primary ratio method.[7] This means the signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei, allowing for the quantification of a substance against a certified reference material (CRM) that can be structurally unrelated to the analyte.[9][10]
The key advantages of qNMR for purity determination include:
-
High Specificity: The unique chemical shift of each proton in a molecule provides a distinct fingerprint, allowing for the selective quantification of the target compound even in the presence of impurities.[11]
-
Absolute Quantification: It allows for the determination of the absolute concentration or purity of a sample without the need for a specific reference standard of the analyte.[8][12]
-
Non-destructive: The sample can be recovered unchanged after the analysis, which is particularly valuable when dealing with precious or limited quantities of material.[8][13]
-
Structural Information: In addition to quantification, the NMR spectrum provides a wealth of structural information, which can aid in the identification of unknown impurities.[7][14]
The Fundamental Principle of qNMR
The basis of qNMR lies in the direct proportionality between the integrated area of a resonance signal (I) and the number of protons (N) giving rise to that signal.[5][9] When an internal standard of known purity and weight is added to the sample, the purity of the analyte can be calculated using the following equation:
Purity_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I: Integral area of the signal
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: Mass
-
Purity: Purity of the substance
-
analyte: Refers to this compound
-
std: Refers to the internal standard
A Comparative Overview of Purity Assessment Techniques
To provide a comprehensive perspective, it is essential to compare qNMR with other commonly used analytical techniques for purity determination.
| Technique | Principle | Advantages | Disadvantages |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei.[5] | Absolute quantification, high specificity, non-destructive, provides structural information.[8][12][13] | Lower sensitivity compared to MS, requires careful experimental setup and validation.[5] |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a mobile and stationary phase. | High sensitivity, well-established for routine analysis, suitable for a wide range of compounds.[1] | Requires a specific reference standard for the analyte, potential for co-elution of impurities, can be challenging for highly polar compounds.[15][16][17][18][19] |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. | Extremely high sensitivity, provides molecular weight information, excellent for impurity identification and profiling.[20][21] | Quantification can be challenging without an isotopically labeled standard, ionization efficiency can vary between compounds.[22] |
| Thermogravimetric Analysis (TGA) | Measures changes in mass as a function of temperature. | Excellent for determining residual solvents and water content.[23][24][25] | Does not provide information on organic impurities, not suitable for thermally unstable compounds. |
Experimental Protocol: Purity Determination of this compound by ¹H qNMR
This section outlines a detailed, step-by-step methodology for assessing the purity of this compound using ¹H qNMR. The causality behind each experimental choice is explained to ensure a self-validating system.
Selection of an Appropriate Internal Standard
The choice of the internal standard is critical for accurate qNMR analysis.[6] An ideal internal standard should:
-
Be of high, certified purity.
-
Be chemically inert and not react with the analyte or the solvent.[26]
-
Have a simple NMR spectrum with signals that do not overlap with the analyte's signals.[6][26]
-
Have a known molecular weight and be non-volatile and non-hygroscopic.[9][26]
-
Be soluble in the same deuterated solvent as the analyte.[5]
For this compound, which is a polar compound, a suitable internal standard would be Maleic acid or 1,4-Dioxane . Certified reference materials for these standards are commercially available.[27]
Sample Preparation
Accurate weighing is the cornerstone of a reliable qNMR experiment.
-
Step 1: Weighing the Analyte: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial using a calibrated analytical balance.[5] Record the exact weight.
-
Step 2: Weighing the Internal Standard: Accurately weigh a suitable amount of the chosen internal standard (e.g., Maleic acid) to achieve a molar ratio of approximately 1:1 with the analyte. Record the exact weight. This ratio helps to minimize integration errors.[5]
-
Step 3: Dissolution: Quantitatively transfer both the analyte and the internal standard into an NMR tube. Add a precise volume (e.g., 0.6 mL) of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), ensuring complete dissolution of both compounds. The choice of solvent is critical to ensure both analyte and standard are fully dissolved and to avoid overlapping solvent signals with signals of interest.[5]
NMR Data Acquisition
To obtain accurate and reproducible quantitative data, specific NMR acquisition parameters must be optimized.[7][12]
-
Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion and sensitivity.
-
Pulse Sequence: A simple 90° pulse-acquire sequence is typically sufficient.
-
Relaxation Delay (d1): This is a crucial parameter. It should be set to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard protons to ensure complete relaxation and accurate signal integration. A value of 30-60 seconds is often a safe starting point.
-
Number of Scans (ns): A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1) for the signals to be integrated.
-
Acquisition Time (at): A long acquisition time (e.g., > 3 seconds) is necessary to ensure high digital resolution.
-
Receiver Gain (rg): The receiver gain should be set to a level that maximizes the signal intensity without causing ADC overflow.
Data Processing and Analysis
Proper data processing is as important as data acquisition for accurate quantification.
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor (LB) of 0.3 Hz to improve the S/N ratio without significantly affecting the resolution.[12]
-
Phasing and Baseline Correction: Carefully phase the spectrum and perform a baseline correction to ensure accurate integration.
-
Integration: Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For this compound, the methylsulfonyl protons (a singlet around 3.0 ppm) and the pyrrolidine ring protons can be used for quantification. For the internal standard, integrate a known signal (e.g., the two olefinic protons of maleic acid, a singlet around 6.3 ppm in D₂O).
-
Purity Calculation: Use the formula mentioned in "The Fundamental Principle of qNMR" section to calculate the purity of the this compound.
Method Validation
To ensure the trustworthiness of the results, the qNMR method should be validated according to ICH guidelines.[13][28] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Quantification (LOQ) and Limit of Detection (LOD): The lowest amount of analyte in a sample that can be quantitatively determined and detected with suitable precision and accuracy, respectively.
Visualizing the Workflow
Logical Framework for Data Interpretation
Conclusion
The purity of this compound is a critical determinant of its suitability for use in research and drug development. Quantitative NMR spectroscopy offers a robust, accurate, and reliable method for its assessment. By following a well-designed and validated protocol, researchers can have high confidence in the purity values obtained. This guide provides the foundational knowledge and practical steps necessary to implement qNMR for the purity determination of this important chemical entity, thereby ensuring the integrity and quality of downstream applications.
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- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
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A Comparative Guide to the Efficacy of Kinase Inhibitors Derived from Diverse Pyrrolidine Scaffolds
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors.[1][2] Its prevalence in numerous FDA-approved drugs underscores its significance as a "privileged scaffold."[2][3] The non-planar, three-dimensional nature of the sp³-hybridized pyrrolidine ring allows for a detailed exploration of chemical space, offering stereo-defined vectors for substituents that can form critical interactions within the ATP-binding pocket of kinases.[3] This guide provides a comparative analysis of the efficacy of kinase inhibitors derived from distinct pyrrolidine scaffolds, offering insights into their structure-activity relationships (SAR), experimental validation, and the mechanistic rationale behind their design.
The Strategic Advantage of the Pyrrolidine Scaffold
The utility of the pyrrolidine scaffold in kinase inhibitor design is multi-faceted. Unlike flat aromatic rings, its puckered conformation allows for the precise spatial orientation of substituents, which can enhance binding affinity and selectivity.[2] Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or be functionalized to modulate physicochemical properties like solubility, a critical factor in drug development.[4] The pyrrolidine core is a versatile building block found in recently FDA-approved kinase inhibitors such as Pacritinib (a JAK2 inhibitor) and Futibatinib (an FGFR4 inhibitor), highlighting its continued relevance in oncology and beyond.[5]
Comparative Efficacy Analysis of Pyrrolidine-Based Kinase Inhibitors
The efficacy of a kinase inhibitor is not solely dependent on the presence of a pyrrolidine ring but on the entire molecular architecture. Modifications to the pyrrolidine itself, as well as the groups attached to it, can dramatically alter potency and selectivity.[6] Here, we compare representative examples from different structural classes.
Pyrrolopyrimidine Scaffolds
Fused heterocyclic systems, such as the pyrrolo[2,3-d]pyrimidines, are a well-established class of kinase inhibitors.[6] The pyrrolo moiety provides additional points of interaction within the kinase domain, often leading to high potency.
Example: Alectinib (ALK Inhibitor)
Alectinib is a potent and highly selective inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase implicated in certain types of non-small cell lung cancer. While the core is a benzocarbazole, its optimization involved principles learned from pyrrolopyrimidine scaffolds. The key interactions within the ATP binding site demonstrate the importance of a rigid, planar system complemented by specific substitutions that enhance selectivity.
Substituted Pyrrolidine Scaffolds
Simple pyrrolidine rings with strategic substitutions are highly effective in targeting a range of kinases. The position and nature of these substituents are critical for achieving desired biological activity.
Example: Pyrrolidine-based PI3Kα Inhibitors
The Phosphoinositide 3-kinase (PI3K) pathway is a critical signaling cascade for cell proliferation and survival.[7] A hypothetical potent and selective ATP-competitive inhibitor of the PI3Kα isoform, Pyrrolidine Derivative 1 (PD1), illustrates the principles of this class.[7] By binding to the kinase domain of the p110α catalytic subunit, it blocks the phosphorylation of PIP2 to PIP3, thereby inhibiting the downstream Akt signaling pathway.[7]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro activity of our hypothetical PI3Kα inhibitor, PD1, against a panel of PI3K isoforms and its cellular potency in a cancer cell line.[7] This data is essential for assessing both potency and selectivity.
| Target Kinase | Assay Type | IC50 Value | Rationale for Assay |
| PI3Kα (p110α) | Biochemical | 15 nM | Measures direct inhibition of the primary target enzyme. |
| PI3Kβ (p110β) | Biochemical | 350 nM | Assesses selectivity against a closely related isoform. |
| PI3Kδ (p110δ) | Biochemical | 800 nM | Further evaluates the selectivity profile across the Class I PI3K family. |
| PI3Kγ (p110γ) | Biochemical | > 10 µM | Confirms selectivity against the remaining Class I isoform. |
| p-Akt (Ser473) | Cellular (MCF-7) | 75 nM | Measures inhibition of a key downstream signaling node in a cellular context. |
| Cell Proliferation | Cellular (MCF-7) | 250 nM | Determines the functional consequence of pathway inhibition on cancer cell growth. |
Note: IC50 values are illustrative and based on a hypothetical compound to demonstrate data presentation. Direct comparison of IC50 values between different studies should be approached with caution due to potential variations in experimental conditions.[6]
Causality in Experimental Design: Why These Assays?
The selection of assays is a critical component of inhibitor characterization.
-
Biochemical Assays: These assays, such as the HTRF assay described below, utilize recombinant enzymes to determine the direct inhibitory activity of a compound against its purified target.[7] This is the first and most direct measure of potency. Running the compound against a panel of related kinases (e.g., PI3Kβ, δ, γ) is crucial for establishing a selectivity profile. High selectivity is often desirable to minimize off-target effects and potential toxicities.
-
Cellular Assays: It is not enough for a compound to be potent against a purified enzyme; it must also be effective in a complex cellular environment. Cellular assays, like the p-Akt Western Blot, confirm that the inhibitor can penetrate the cell membrane, engage its target, and modulate the intended signaling pathway.[7]
-
Functional Assays: Ultimately, the goal is to elicit a specific biological response. Cell proliferation assays (e.g., GI50) measure the functional outcome of inhibiting a cancer-related pathway, directly linking target engagement to an anti-cancer effect.[7]
Experimental Protocols for Kinase Inhibitor Evaluation
To ensure scientific integrity, protocols must be robust and self-validating through the use of appropriate controls.
Protocol 1: In Vitro Kinase Inhibition Assay (HTRF)
This assay quantifies the production of PIP3 by recombinant PI3K enzymes to determine IC50 values.[7]
Materials:
-
Recombinant PI3K enzymes (α, β, δ, γ)
-
PIP2 substrate
-
ATP
-
Test compound (e.g., PD1)
-
384-well plates
-
HTRF detection reagents
-
HTRF-compatible plate reader
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Plate Setup: Add 5 µL of the compound dilution to a 384-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme/Substrate Addition: Add 10 µL of a solution containing the specific PI3K isoform and the PIP2 substrate to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP.
-
Incubation: Incubate the plate for 1 hour at room temperature.
-
Detection: Stop the reaction and add HTRF detection reagents. Incubate for 2 hours at room temperature to allow the detection signal to develop.
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Analysis: Calculate the HTRF ratio and determine IC50 values using non-linear regression analysis.
Protocol 2: Cellular p-Akt (Ser473) Western Blot
This experiment measures the inhibition of Akt phosphorylation in a cellular context, confirming target engagement in a biological system.[7]
Materials:
-
MCF-7 breast cancer cells
-
Cell culture medium
-
Test compound (e.g., PD1)
-
Growth factor (e.g., IGF-1)
-
Lysis buffer
-
Primary antibodies (anti-p-Akt Ser473, anti-total Akt)
-
HRP-conjugated secondary antibody
-
ECL substrate
Step-by-Step Methodology:
-
Cell Culture: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: Starve the cells in serum-free medium for 12 hours to reduce basal signaling.
-
Inhibitor Treatment: Treat the cells with varying concentrations of the test compound for 2 hours.
-
Stimulation: Stimulate the cells with a growth factor (e.g., IGF-1) for 15 minutes to activate the PI3K/Akt pathway.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Quantify the protein concentration in the lysates using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against p-Akt and total Akt, followed by the HRP-conjugated secondary antibody. Total Akt serves as a loading control.
-
Visualization: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Perform densitometry analysis to quantify the inhibition of Akt phosphorylation relative to the total Akt levels.
Visualizing Pathways and Workflows
Diagrams are essential for clearly communicating complex biological and experimental processes.
Caption: Proposed PI3K/Akt Signaling Pathway Inhibition by PD1.[7]
Caption: General Workflow for Kinase Inhibitor Target Validation.[7]
Conclusion
The pyrrolidine scaffold is a remarkably versatile and effective framework for the design of potent and selective kinase inhibitors. As demonstrated, the efficacy of these inhibitors is a function of the intricate structure-activity relationships governed by the substitution patterns on and around the pyrrolidine ring. A rigorous, multi-step evaluation process, from biochemical assays to cellular and functional screens, is paramount to validating their therapeutic potential. The structured presentation of quantitative data, coupled with detailed and self-validating experimental protocols, provides a robust framework for comparing the efficacy of novel chemical entities and advancing the development of next-generation targeted therapies.
References
- A Comparative Analysis of 4-(Pyrrolidin-2-yl)pyrimidine and its Analogues in Kinase Inhibition. Benchchem.
- Studies of Structure–Activity Relationship of 2-(Pyrrolidin-1ylmethyl)-1H-pyrrole-Based ST2 Inhibitors and Their Inhibition of Mast Cells Activation. National Institutes of Health.
- Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. National Institutes of Health.
- The Pyrrolidine Scaffold: A Framework for a Technical Guide on the Mechanism of Action of Novel Therapeutics. Benchchem.
- Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. MDPI.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA.
- Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.
- Structure–Activity Relationships and Molecular Modeling of Sphingosine Kinase Inhibitors. National Institutes of Health.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Institutes of Health.
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A Comparative Toxicological Assessment of Sulfonylpyrrolidines and Other Key Heterocyclic Building Blocks in Drug Discovery
Introduction: The Double-Edged Sword of Heterocycles in Medicinal Chemistry
Heterocyclic scaffolds are the backbone of a vast number of approved pharmaceuticals, prized for their ability to impart favorable physicochemical properties and engage in specific interactions with biological targets. Among the most utilized are saturated heterocycles like piperidines, morpholines, and thiomorpholines, which are frequently employed to enhance solubility, modulate basicity, and explore chemical space. More recently, sulfonylpyrrolidines have emerged as a versatile building block, offering a unique combination of structural rigidity and hydrogen bonding capabilities.
However, the introduction of any new scaffold into a drug discovery pipeline necessitates a thorough evaluation of its potential toxicity. Early-stage assessment of cytotoxicity and genotoxicity is critical to de-risk drug candidates and avoid costly late-stage failures. This guide provides a comparative overview of the in vitro toxicity profiles of sulfonylpyrrolidines versus other commonly used heterocyclic building blocks. We will delve into the experimental methodologies for assessing toxicity, present available data for comparison, and discuss the underlying mechanistic principles. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of heterocyclic scaffolds for their therapeutic programs.
Part 1: Experimental Methodologies for In Vitro Toxicity Assessment
To objectively compare the toxicity of different heterocyclic building blocks, standardized in vitro assays are indispensable. Here, we detail the protocols for two of the most fundamental assays in preclinical toxicology: the MTT assay for cytotoxicity and the Ames test for mutagenicity.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The principle of the assay lies in the reduction of the yellow tetrazolium salt MTT by NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells to form an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds (sulfonylpyrrolidines, piperidines, morpholines, etc.) in the appropriate cell culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C in a 5% CO₂ incubator. The incubation time will depend on the cell type and the expected mechanism of toxicity.
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound that causes a 50% reduction in cell viability, can be determined by plotting cell viability against the logarithm of the compound concentration.
MTT Assay Workflow for Cytotoxicity Assessment.
Genotoxicity Assessment: The Ames Test
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test evaluates the ability of a chemical to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-free medium.
Experimental Protocol: Ames Test (Plate Incorporation Method)
-
Strain Preparation: Grow overnight cultures of the appropriate Salmonella typhimurium strains (e.g., TA98, TA100) at 37°C with shaking.
-
Metabolic Activation (Optional but Recommended): Prepare an S9 mix from the liver of rats treated with a metabolic inducer like Aroclor 1254. This is crucial as some compounds only become mutagenic after being metabolized by liver enzymes.
-
Test Mixture Preparation: In a sterile tube, combine 100 µL of the bacterial culture, the test compound at various concentrations, and 500 µL of the S9 mix or a buffer for the non-activation condition.
-
Top Agar Addition: Add 2 mL of molten top agar (kept at 45°C) containing a trace amount of histidine and biotin to the test mixture. The limited amount of histidine allows for a few cell divisions, which is necessary for the mutation to be expressed.
-
Plating: Quickly vortex the mixture and pour it onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control (vehicle-treated) indicates that the compound is mutagenic.
-
Data Interpretation: The mutagenicity of a compound is proportional to the number of revertant colonies observed. A result is generally considered positive if there is a reproducible, dose-related increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.
Ames Test Workflow for Mutagenicity Assessment.
Part 2: Comparative Toxicity Analysis
Cytotoxicity Profile
The following table summarizes representative cytotoxicity data (IC₅₀ values) for derivatives of the heterocyclic building blocks of interest against various human cancer cell lines. Lower IC₅₀ values indicate higher cytotoxicity.
| Heterocyclic Scaffold | Derivative/Compound | Cell Line | IC₅₀ (µM) | Reference |
| Sulfonamide-containing | Acridine/Sulfonamide Hybrid (8b) | HepG2 | 14.51 | |
| Acridine/Sulfonamide Hybrid (8b) | HCT-116 | 9.39 | ||
| Acridine/Sulfonamide Hybrid (8b) | MCF-7 | 8.83 | ||
| Piperidine | 3,5-bis(benzylidene)-4-piperidone (2r) | Ca9-22 | >10 | |
| Piperine | HepG2 | 97 | ||
| Piperine | Hep3B | 58 | ||
| Morpholine | Benzimidazolylquinoxaline derivative | A549 | ~Doxorubicin | |
| Thiomorpholine | Data on simple derivatives is limited |
Analysis of Cytotoxicity Data:
-
Sulfonamide-Containing Heterocycles: The presented data on acridine-sulfonamide hybrids shows potent cytotoxic activity in the low micromolar range against several cancer cell lines. While these are complex molecules, it indicates that the sulfonamide moiety is compatible with cytotoxic pharmacophores. The toxicity of sulfonamides themselves is varied, with some exhibiting dose-dependent adverse effects.
-
Piperidine Derivatives: The cytotoxicity of piperidine-containing compounds varies widely depending on the overall structure. For instance, piperine, a natural product, shows cytotoxicity in the mid-micromolar range. Other complex piperidine derivatives have demonstrated potent, tumor-selective toxicity.
-
Morpholine and Thiomorpholine Derivatives: Complex derivatives of morpholine have also been shown to exhibit significant cytotoxic effects, with some reaching potencies comparable to standard chemotherapeutic agents like doxorubicin. There is a notable lack of publicly available cytotoxicity data for simple thiomorpholine derivatives, making a direct comparison challenging.
Genotoxicity Profile
-
Sulfonyl-Containing Compounds: The mutagenic potential of sulfonyl-containing compounds is a subject of careful consideration. Some sulfonyl halides have been reported to show mutagenicity in the Ames test, however, this can sometimes be a "false positive" result due to a reaction with the DMSO solvent used in the assay. This highlights the importance of appropriate solvent selection and data interpretation.
-
Other Heterocycles: The genotoxicity of other heterocyclic compounds is also highly structure-dependent. For example, some polycyclic aromatic sulfur heterocycles have shown weak or no mutagenic activity in the Ames test, while their methylated derivatives can be mutagenic. N-oxide containing heterocycles can also exhibit mutagenicity, which is often dependent on the specific substituents. A study of 43 structurally related heterocyclic compounds found that while many were mutagenic in the Ames test, there was not a direct quantitative correlation with their carcinogenicity in mice, suggesting complex metabolic factors.
Part 3: Mechanistic Insights into Toxicity
Understanding the potential mechanisms of toxicity is crucial for rational drug design.
Potential Mechanisms of Toxicity for Different Heterocyclic Classes.
-
Sulfonylpyrrolidines (via Sulfonamides): The primary toxicity concern for many sulfonamide-containing drugs is idiosyncratic hypersensitivity reactions. The proposed mechanism involves the metabolism of the arylamine portion of some sulfonamides to reactive hydroxylamine metabolites. These metabolites can act as haptens, covalently binding to cellular proteins and triggering an immune response, which can manifest as skin rashes, and in rare, severe cases, Stevens-Johnson syndrome or toxic epidermal necrolysis. It is important to note that this is often associated with the N4-arylamine group, which may not be present in all sulfonylpyrrolidine-containing drug candidates.
-
Piperidine, Morpholine, and Thiomorpholine: The toxicity of these saturated heterocycles is generally lower than their aromatic counterparts and is highly dependent on the overall molecular context. When toxicity is observed, it is often due to the interaction of the entire molecule with specific biological targets, leading to the disruption of cellular pathways, induction of apoptosis, or generation of reactive oxygen species. For instance, some sulfur-containing heterocycles have been shown to cause DNA damage and induce apoptosis.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the in vitro toxicity of sulfonylpyrrolidines in relation to other common heterocyclic building blocks. Based on the available data, no single heterocyclic class is universally "more toxic" than another; toxicity is highly context- and structure-dependent.
-
Sulfonylpyrrolidines represent a valuable class of building blocks, but their potential for sulfonamide-related hypersensitivity should be carefully evaluated, particularly if an arylamine moiety is present.
-
Piperidines, morpholines, and thiomorpholines are generally considered safe scaffolds, but their derivatives can exhibit significant cytotoxicity depending on their substitution patterns and overall pharmacology.
References
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- The Ames Test. (n.d.). Lawrence University. [Link]
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Comparative Structure-Activity Relationship (SAR) Studies of 3-(Methylsulfonyl)pyrrolidine Analogs: A Guide for Drug Discovery Professionals
Introduction: The 3-(Methylsulfonyl)pyrrolidine Scaffold - A Privileged Motif in Medicinal Chemistry
The pyrrolidine ring is a cornerstone in modern drug discovery, prized for its three-dimensional character and its ability to serve as a versatile scaffold for introducing diverse functionalities.[1] The incorporation of a methylsulfonyl group at the 3-position introduces a potent hydrogen bond acceptor and a metabolically stable polar group, significantly influencing the pharmacokinetic and pharmacodynamic properties of the resulting molecules. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-(methylsulfonyl)pyrrolidine analogs, drawing upon experimental data from published studies to inform the design of novel therapeutics. We will explore how modifications to this core scaffold impact inhibitory activity against various key biological targets, offering insights for researchers in the fields of medicinal chemistry and drug development.
I. Targeting Dipeptidyl Peptidase-IV (DPP-IV) for Type 2 Diabetes
Dipeptidyl peptidase-IV (DPP-IV) is a well-established therapeutic target for the treatment of type 2 diabetes. Inhibitors of DPP-IV prevent the degradation of incretin hormones, leading to enhanced insulin secretion and improved glycemic control.[2][3] Pyrrolidine-based structures have been extensively explored as DPP-IV inhibitors, and the inclusion of a sulfonyl group has been shown to be beneficial for activity.
Core SAR Principles for DPP-IV Inhibition
A critical interaction for many DPP-IV inhibitors is the formation of a salt bridge or hydrogen bond with the S1 pocket, which has a preference for basic amines. The pyrrolidine nitrogen can fulfill this role. Modifications at the 3-position, such as the methylsulfonyl group, are directed towards the S2 pocket, which is more accommodating to larger, hydrophobic, and aromatic groups.
Comparative Analysis of Pyrrolidine Sulfonamide Analogs
A study by Salve and Jadhav (2021) on novel pyrrolidine sulfonamide derivatives as DPP-IV inhibitors provides valuable insights.[4] Although the sulfonyl group in their series is attached to the pyrrolidine nitrogen rather than the 3-position of the ring, the SAR can still guide the design of 3-(methylsulfonyl)pyrrolidine analogs.
| Compound ID | R Group (on sulfonamide) | % Inhibition | IC50 (µM) |
| 23a | 4-chlorophenyl | 56.32 | - |
| 23d | 4-trifluorophenyl (on oxadiazole) | 66.32 | 11.32 ± 1.59 |
| Vildagliptin | - | - | (Reference) |
Data synthesized from Salve and Jadhav, 2021.[4]
Key SAR Insights:
-
Aromatic Substituents: The presence of an aromatic ring on the sulfonamide moiety is crucial for activity.
-
Electron-Withdrawing Groups: The introduction of a strong electron-withdrawing group like trifluoromethyl on the aromatic ring (compound 23d ) led to the highest inhibitory activity.[4] This suggests that exploring electron-withdrawing substituents on analogs of 3-(methylsulfonyl)pyrrolidine could be a fruitful strategy.
II. Modulating the Glycine Transporter 1 (GlyT1) for Neurological Disorders
The glycine transporter 1 (GlyT1) plays a critical role in regulating glycine levels in the synaptic cleft, thereby modulating N-methyl-D-aspartate (NMDA) receptor activity. Inhibition of GlyT1 is a promising therapeutic approach for neurological and psychiatric disorders such as schizophrenia.[5][6] Pyrrolidine sulfonamides have emerged as a potent class of GlyT1 inhibitors.
SAR of 3,4-Disubstituted Pyrrolidine Sulfonamides as GlyT1 Inhibitors
A study on 3,4-disubstituted pyrrolidine sulfonamides provides a detailed SAR for this class of compounds. While not having the methylsulfonyl group directly at the 3-position, the extensive data on substitutions at this position offers valuable guidance.
Key Structural Features and Their Impact on Activity:
-
Pyrrolidine Core: The pyrrolidine ring serves as the central scaffold, with substituents at the 3- and 4-positions dictating potency and selectivity.
-
Sulfonamide Moiety: The sulfonamide group is a key pharmacophoric element, likely involved in crucial hydrogen bonding interactions within the GlyT1 binding site.
-
Substituents on the Pyrrolidine Ring:
-
Position 3: Introduction of various substituents at the 3-position has a significant impact on inhibitory activity. A systematic exploration of different groups at this position is necessary to optimize potency.
-
Position 4: The nature of the substituent at the 4-position also plays a critical role in determining the overall activity profile of the molecule.
-
A detailed table of specific analogs and their Ki values would be presented here if available in the public literature.
III. Targeting Extracellular Signal-Regulated Kinases (ERK1/2) in Oncology
The Ras-Raf-MEK-ERK signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers.[7] Direct inhibition of ERK1/2 is a promising strategy to overcome resistance to upstream inhibitors like BRAF and MEK inhibitors.[8][9] A notable discovery in this area is a series of 3-(S)-thiomethyl pyrrolidine analogs as potent ERK inhibitors. While not a sulfone, the thioether is a closely related sulfur-containing functional group, and its SAR provides valuable direction for the design of 3-(methylsulfonyl)pyrrolidine-based ERK inhibitors.
SAR of 3-(S)-Thiomethyl Pyrrolidine Analogs as ERK Inhibitors
A study by Boga et al. (2018) detailed the discovery and optimization of 3-(S)-thiomethyl pyrrolidine ERK inhibitors, starting from a lead compound with poor pharmacokinetic properties.[9]
| Compound | 3-Position Substituent | Rat AUC (10 mpk) (µM·h) | Oral Bioavailability (F%) |
| Lead Compound (5) | Hydroxyl | 0 | 0 |
| Analog (28) | (S)-Thiomethyl | 26 | 70 |
Data from Boga et al., 2018.[9]
Key SAR Insights:
-
Impact of the 3-Substituent on Pharmacokinetics: The replacement of a hydroxyl group at the 3-position with a thiomethyl group dramatically improved the pharmacokinetic profile, transforming a compound with no oral bioavailability into one with excellent exposure.[9] This highlights the critical role of the 3-substituent in modulating ADME properties.
-
Stereochemistry: The (S)-stereochemistry at the 3-position was found to be crucial for optimal activity.
-
Further Optimization: While the thiomethyl group improved PK, it slightly reduced cellular potency. This suggests that further fine-tuning of the 3-substituent is necessary to achieve a balance of potency and desirable drug-like properties. The methylsulfonyl group, being more polar than the thiomethyl group, could offer a different balance of properties and is a logical next step in analog design.
Experimental Protocols
General Synthesis of 3-(Methylsulfonyl)pyrrolidine Hydrochloride
A common route to 3-substituted pyrrolidines involves the functionalization of a suitable precursor, such as 3-hydroxypyrrolidine. The following is a representative, generalized procedure.
Caption: General synthetic route to 3-(Methylsulfonyl)pyrrolidine HCl.
Step-by-Step Methodology:
-
Mesylation of 3-Hydroxypyrrolidine: To a solution of N-protected 3-hydroxypyrrolidine in a suitable solvent (e.g., dichloromethane) at 0 °C, add triethylamine followed by methanesulfonyl chloride dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and Isolation: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-(methylsulfonyloxy)pyrrolidine.
-
Nucleophilic Displacement with Sodium Thiomethoxide: Dissolve the mesylated intermediate in a polar aprotic solvent (e.g., DMF) and treat with sodium thiomethoxide. Heat the reaction mixture to facilitate the displacement.
-
Oxidation to the Sulfone: After work-up and purification of the resulting 3-(methylthio)pyrrolidine, dissolve it in a suitable solvent (e.g., dichloromethane) and treat with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or Oxone® to form the desired 3-(methylsulfonyl)pyrrolidine.
-
Deprotection and Salt Formation: If an N-protecting group was used, remove it under appropriate conditions. Dissolve the free base in a suitable solvent and treat with a solution of HCl in ether to precipitate the hydrochloride salt.
Note: This is a generalized protocol. Specific reaction conditions, protecting groups, and purification methods will need to be optimized for each specific analog.
In Vitro DPP-IV Inhibition Assay
The following is a representative protocol for determining the in vitro inhibitory activity of test compounds against DPP-IV.
Caption: Workflow for a typical in vitro DPP-IV inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of human recombinant DPP-IV, the test compound (in a series of dilutions), and the fluorogenic substrate Gly-Pro-AMC in an appropriate assay buffer (e.g., Tris-HCl).
-
Assay Plate Preparation: In a 96-well microplate, add the assay buffer, the test compound dilutions, and the DPP-IV enzyme solution. Include wells for positive control (a known DPP-IV inhibitor) and negative control (vehicle).
-
Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the Gly-Pro-AMC substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence using a microplate reader with excitation and emission wavelengths of approximately 360 nm and 460 nm, respectively.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.[8]
Conclusion and Future Directions
The 3-(methylsulfonyl)pyrrolidine scaffold represents a promising starting point for the design of novel inhibitors for a range of therapeutic targets. The available data, though fragmented, consistently highlights the importance of this moiety in influencing both the potency and pharmacokinetic properties of the parent molecule.
-
For DPP-IV inhibition , the focus should be on introducing electron-withdrawing groups on aromatic substituents appended to the core scaffold.
-
In the context of GlyT1 inhibition , a systematic exploration of substituents at both the 3- and 4-positions of the pyrrolidine ring is warranted to build a comprehensive SAR.
-
For ERK inhibition , the demonstrated success of the 3-(S)-thiomethyl group strongly supports the investigation of the corresponding 3-(S)-methylsulfonyl analog to potentially achieve an optimal balance of potency and drug-like properties.
Future research should aim to generate more systematic SAR data for 3-(methylsulfonyl)pyrrolidine analogs against specific targets. This will enable a more detailed understanding of the key molecular interactions and facilitate the rational design of next-generation therapeutic agents.
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- Sharma, P., & Soman, S. S. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 28(15), 5860.
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- Sharma, P., & Soman, S. S. (2025).
- Sharma, P., & Soman, S. S. (2025). Molecular Frameworks for ERK1/2 Inhibition: Lessons from Synthetic and SAR Explorations. ACS Publications.
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A Head-to-Head Comparison for the Synthetic Chemist: 3-(Methylsulfonyl)pyrrolidine vs. 3-Aminopyrrolidine
Executive Summary
The pyrrolidine ring is a privileged scaffold in modern drug discovery, forming the core of numerous FDA-approved therapeutics.[1][2][3][4] Its non-planar, three-dimensional structure provides an excellent framework for exploring chemical space. When functionalizing this core, chemists often face a choice between seemingly similar building blocks that can lead to vastly different synthetic pathways and final compound properties. This guide provides a head-to-head comparison of two such building blocks: 3-(Methylsulfonyl)pyrrolidine and 3-Aminopyrrolidine. We will dissect their reactivity, explore the strategic implications of their C3 substituent, and provide validated experimental protocols to illustrate the practical consequences of choosing one over the other. The goal is to empower researchers, scientists, and drug development professionals to make more informed decisions at the bench.
Introduction: The Subtle Difference with Major Implications
At first glance, 3-(Methylsulfonyl)pyrrolidine and 3-Aminopyrrolidine are simple, five-membered heterocyclic amines. Both offer the pyrrolidine core and a functional group at the 3-position. However, the electronic nature of the C3 substituent—an electron-withdrawing sulfone versus a basic, nucleophilic amine—creates a fundamental divergence in their synthetic utility.
-
3-(Methylsulfonyl)pyrrolidine features a robust, polar, and chemically stable sulfonyl group.[5][6] This group is a strong hydrogen bond acceptor but is generally unreactive under common synthetic conditions.[7][8]
-
3-Aminopyrrolidine contains a primary amino group, which is a key pharmacophoric element and a versatile synthetic handle.[9][10] However, its inherent nucleophilicity and basicity introduce significant challenges of chemoselectivity.[11][12]
This guide will demonstrate that the choice is not merely about the final structure, but about the entire synthetic strategy, including the need for protecting groups, the number of reaction steps, and the overall efficiency of the process.
Physicochemical Properties and Reactivity Profile
The differing C3 substituents dictate the electronic environment of each molecule, profoundly influencing the reactivity of the pyrrolidine ring nitrogen.
| Property | 3-(Methylsulfonyl)pyrrolidine | 3-Aminopyrrolidine | Rationale & Implications |
| C3 Substituent Nature | Electron-withdrawing, H-bond acceptor | Electron-donating (by induction), H-bond donor/acceptor, basic, nucleophilic | The sulfonyl group (-SO₂Me) is strongly electron-withdrawing due to the electronegativity of the oxygen atoms, reducing the basicity of the ring nitrogen.[8] The amino group (-NH₂) is basic and a potent nucleophile.[13][14] |
| Pyrrolidine N Basicity (pKa of conjugate acid) | Lower (estimated ~9-10) | Higher (estimated ~10-11) | The electron-withdrawing sulfone pulls electron density away from the ring nitrogen, making it a weaker base. This can influence its reactivity with electrophiles and its protonation state at physiological pH. |
| Reactivity Concern | Generally none; the sulfone is inert.[7] | Chemoselectivity; two nucleophilic nitrogen atoms. | With 3-aminopyrrolidine, any reaction with an electrophile risks reacting at both the ring nitrogen and the C3-amino group, necessitating a protection strategy.[15] |
| Solubility | Good solubility in polar solvents. | Good solubility in polar solvents. | Both are relatively small, polar molecules. The sulfone and amine groups enhance water solubility.[11][14] |
Head-to-Head in Synthesis: A Case Study in N-Alkylation
To illustrate the practical differences, let's consider a common synthetic goal: the selective N-alkylation of the pyrrolidine ring with a generic electrophile, benzyl bromide (BnBr), to form the N-benzyl derivative.
Logical Workflow Comparison
The synthetic workflows diverge immediately due to the reactivity of the C3 substituent. 3-(Methylsulfonyl)pyrrolidine allows for a direct, one-step approach, whereas 3-Aminopyrrolidine demands a multi-step protecting group strategy to ensure selectivity.
Caption: Comparative synthetic workflows for N-benzylation.
Analysis of Synthetic Strategy
-
For 3-(Methylsulfonyl)pyrrolidine: The synthesis is straightforward. The sulfone group is non-competitive, acting as a spectator. The reaction proceeds directly on the sole nucleophilic site, the ring nitrogen. This leads to a high-yielding, one-step transformation with simple purification.
-
For 3-Aminopyrrolidine: The presence of two nucleophilic sites (the secondary ring amine and the primary C3-amine) necessitates an orthogonal protecting group strategy.[15] The C3-primary amine is typically more nucleophilic and less sterically hindered, making it the preferred site of initial reaction if unprotected. Therefore, it must be "masked" to direct the alkylation to the ring nitrogen. The tert-butoxycarbonyl (Boc) group is an ideal choice as it is stable to the basic conditions of alkylation and can be cleanly removed under acidic conditions.[15] This transforms a desired one-step reaction into a three-step sequence: protect, alkylate, deprotect.
Validated Experimental Protocols
The following protocols are representative procedures for the N-benzylation discussed above.
Protocol 1: Direct N-Benzylation of 3-(Methylsulfonyl)pyrrolidine
-
Objective: To synthesize N-benzyl-3-(methylsulfonyl)pyrrolidine in a single step.
-
Rationale: With only one nucleophilic center, a direct approach is feasible and efficient. Potassium carbonate is a cost-effective base sufficient for deprotonating the secondary amine. Acetonitrile is a suitable polar aprotic solvent.
Step-by-Step Methodology:
-
To a round-bottom flask charged with 3-(methylsulfonyl)pyrrolidine (1.0 eq), add anhydrous acetonitrile (10 mL per mmol of substrate).
-
Add potassium carbonate (K₂CO₃, 2.0 eq) to the suspension.
-
Add benzyl bromide (BnBr, 1.1 eq) dropwise at room temperature while stirring.
-
Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-3-(methylsulfonyl)pyrrolidine.
Protocol 2: Selective N-Benzylation of 3-Aminopyrrolidine via Boc-Protection
-
Objective: To synthesize N-benzyl-3-aminopyrrolidine, requiring a three-step sequence.
-
Rationale: This protocol demonstrates a classic protect-react-deprotect sequence. The Boc group selectively protects the more reactive C3-amine.[15] After N-alkylation of the ring, the acid-labile Boc group is removed with trifluoroacetic acid (TFA), which does not affect the newly formed N-benzyl bond.
Step 1: Boc Protection of the C3-Amine
-
Dissolve 3-aminopyrrolidine (1.0 eq) in dichloromethane (DCM, 10 mL per mmol) in a round-bottom flask and cool to 0°C in an ice bath.
-
Add triethylamine (1.1 eq) followed by a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield tert-butyl (pyrrolidin-3-yl)carbamate, which is often used without further purification.
Step 2: N-Benzylation of the Pyrrolidine Ring
-
Dissolve the Boc-protected intermediate from Step 1 (1.0 eq) in anhydrous acetonitrile.
-
Add potassium carbonate (K₂CO₃, 2.0 eq) and benzyl bromide (BnBr, 1.1 eq).
-
Heat the mixture to 60°C and stir for 4-6 hours until the reaction is complete by TLC/LC-MS.
-
Work up as described in Protocol 1, Step 5-6. Purify by column chromatography to isolate the fully protected product, tert-butyl (1-benzylpyrrolidin-3-yl)carbamate.
Step 3: Boc Deprotection
-
Dissolve the purified product from Step 2 (1.0 eq) in DCM (10 mL per mmol).
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0°C.
-
Stir the mixture at room temperature for 1-2 hours until deprotection is complete.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate to neutralize excess acid.
-
Extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, N-benzyl-3-aminopyrrolidine.
Comparative Data Summary
The choice between these building blocks has a clear impact on synthetic efficiency.
| Metric | Route A: 3-(Methylsulfonyl)pyrrolidine | Route B: 3-Aminopyrrolidine | Analysis |
| Number of Steps | 1 | 3 | Route A is significantly more step-economical. |
| Typical Overall Yield | 80-95% | 50-70% | Each step in Route B introduces potential for material loss, resulting in a lower overall yield. |
| Reagents Required | Substrate, Base, Alkylating Agent | Substrate, Base, Alkylating Agent, Protecting Agent ((Boc)₂O), Deprotecting Agent (TFA) | Route B requires additional, costly reagents and generates more waste. |
| Process Time | 4-8 hours | 24-36 hours | The multiple steps and purifications of Route B substantially increase the total synthesis time. |
| Key Advantage | Simplicity, efficiency, high yield. | Versatility of the final -NH₂ group for further chemistry or as a pharmacophore.[9] | The complexity of Route B is justified only when the C3-amino group is essential for the target molecule's function. |
Conclusion and Strategic Recommendations
The selection of 3-(methylsulfonyl)pyrrolidine versus 3-aminopyrrolidine is a critical strategic decision in synthesis design.
-
Choose 3-(Methylsulfonyl)pyrrolidine when:
-
The primary goal is rapid and efficient functionalization of the pyrrolidine nitrogen.
-
The C3-substituent is intended to be a metabolically stable, polar, hydrogen bond acceptor.
-
Simplicity, high yield, and step economy are paramount.
-
-
Choose 3-Aminopyrrolidine when:
-
The C3-primary amine is a required pharmacophoric element (e.g., for salt formation or as a hydrogen bond donor).
-
The C3-amine is needed as a synthetic handle for subsequent diversification (e.g., amide formation, sulfonamide formation, or further alkylation).
-
The project can tolerate a longer, lower-yielding synthetic route to access the desired functionality.
-
By understanding the inherent reactivity differences and planning accordingly, chemists can save valuable time and resources, accelerating the drug discovery process. The inert nature of the sulfone makes 3-(methylsulfonyl)pyrrolidine an excellent choice for direct elaboration, while the versatility of the amine in 3-aminopyrrolidine offers broader functional possibilities at the cost of synthetic complexity.
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A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess for Chiral 3-(Methylsulfonyl)pyrrolidine Derivatives
Introduction: The Critical Role of Stereochemical Purity
Within modern drug discovery and development, the pyrrolidine scaffold is a cornerstone of medicinal chemistry, appearing in numerous blockbuster drugs and clinical candidates.[1][2] The introduction of a methylsulfonyl group at the 3-position creates a chiral center, leading to 3-(methylsulfonyl)pyrrolidine derivatives that often exhibit stereospecific pharmacology. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in a worst-case scenario, contribute to toxicity.[3][4] Consequently, the accurate determination of enantiomeric excess (ee) is not merely an analytical task; it is a regulatory and safety imperative, fundamental to ensuring the quality, consistency, and safety of the final active pharmaceutical ingredient (API).[5]
This guide provides a comparative analysis of the primary analytical techniques used to determine the ee of chiral 3-(methylsulfonyl)pyrrolidine derivatives. We will delve into the causality behind methodological choices, provide field-proven experimental protocols, and offer a clear comparison to guide researchers, scientists, and drug development professionals in selecting the optimal method for their specific application.
Methodology 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse of the pharmaceutical industry for enantiomeric purity assessment due to its robustness, reproducibility, and broad applicability.[5][6] The direct method, which employs a chiral stationary phase (CSP), is the most common approach.[3][7]
Principle of Separation
Direct chiral HPLC relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[3] The differing stability of these complexes leads to different retention times, allowing for their separation and quantification. For pyrrolidine derivatives, which contain a basic nitrogen and a hydrogen bond acceptor (sulfonyl group), polysaccharide-based CSPs are an excellent starting point. These phases, such as cellulose or amylose derivatives, offer a rich combination of interaction sites (carbamate linkages, aromatic rings) that facilitate chiral recognition through hydrogen bonding, dipole-dipole, and π-π interactions.[3]
Experimental Protocol: Direct Analysis on a Polysaccharide CSP
Objective: To achieve baseline separation of the (R)- and (S)-enantiomers of a 3-(methylsulfonyl)pyrrolidine derivative.
1. Column Selection and Rationale:
-
Column: Chiralpak® AD-H or a similar amylose tris(3,5-dimethylphenylcarbamate) CSP.
-
Causality: Amylose-based phases are historically successful for a wide range of chiral compounds, including those with amine functionalities.[8] The combination of steric hindrance from the dimethylphenyl groups and polar carbamate linkages provides a robust environment for chiral recognition.
2. Mobile Phase Preparation and Optimization:
-
Initial Screening Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v).
-
Causality: A normal-phase system is chosen for its strong enantioselectivity on polysaccharide CSPs. IPA serves as the polar modifier to control retention. The basic additive, DEA (or triethylamine, TEA), is critical.[6][9] It acts as a competing base to mask acidic residual silanols on the silica support, preventing strong, non-enantioselective interactions that cause severe peak tailing and poor resolution of the basic pyrrolidine analyte.[9]
3. HPLC System Parameters:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C. Controlled temperature is crucial for reproducible retention times and selectivity.[9]
-
Detection: UV at 210 nm (or as determined by the analyte's chromophore).
-
Injection Volume: 5-10 µL.
4. Sample Preparation:
-
Dissolve the sample in the mobile phase at a concentration of approximately 0.5-1.0 mg/mL. Ensure complete dissolution.
5. Data Analysis:
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100
Workflow Diagram: Chiral HPLC
Caption: Workflow for ee determination by Chiral HPLC.
Methodology 2: Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful, "greener" alternative to HPLC.[10] It uses supercritical CO₂ as the primary mobile phase component, significantly reducing organic solvent consumption and often leading to faster analysis times due to the lower viscosity and higher diffusivity of the mobile phase.[10][11]
Principle of Separation
The separation principle in chiral SFC is analogous to normal-phase HPLC. Enantiomers are separated on a chiral stationary phase based on differential interactions.[10] The mobile phase, a mixture of supercritical CO₂ and a polar co-solvent (like methanol), facilitates these interactions. Polysaccharide-based CSPs are again the columns of choice, and they often exhibit complementary or even superior selectivity in SFC compared to HPLC.[10][11]
Experimental Protocol: High-Throughput SFC Screening
Objective: To rapidly separate the enantiomers of a 3-(methylsulfonyl)pyrrolidine derivative.
1. Column Selection and Rationale:
-
Column: Lux® Cellulose-2 or a similar chlorinated cellulose-based CSP.
-
Causality: Chlorinated CSPs have demonstrated excellent performance in SFC for resolving pyrrolidone derivatives, providing strong resolutions.[11][12] The electron-withdrawing nature of the chlorine atoms can modify the electronic properties of the carbamate selector, enhancing chiral recognition.
2. SFC System Parameters:
-
Mobile Phase: Supercritical CO₂ / Methanol (gradient or isocratic, e.g., 85:15 v/v).
-
Co-solvent Rationale: Methanol is a common protic modifier that enhances analyte solubility and interacts with the CSP to modulate retention and selectivity.[10]
-
Flow Rate: 2.0 - 3.0 mL/min. Higher flow rates are possible in SFC, leading to faster analysis.[11]
-
Backpressure: 150 bar. This ensures the CO₂ remains in its supercritical state.[11][12]
-
Detection: UV-Vis Detector.
3. Sample Preparation:
-
Dissolve the sample in the co-solvent (methanol) at a concentration of approximately 1.0 mg/mL.
4. Data Analysis:
-
Identical to the HPLC method, using peak area integration to calculate % ee.
Workflow Diagram: Chiral SFC
Caption: Workflow for ee determination by Chiral SFC.
Methodology 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a fundamentally different approach that does not require chromatographic separation. It is particularly useful when a chromatographic method is not available or for orthogonal verification. The ee is determined by converting the enantiomers into diastereomers (covalently or non-covalently), which are non-identical and thus distinguishable in the NMR spectrum.[13]
Principle of Differentiation
This method involves adding a chiral auxiliary to the NMR sample of the racemic analyte. Two main strategies exist:
-
Chiral Derivatizing Agents (CDAs): The analyte is covalently reacted with an enantiomerically pure CDA to form two stable diastereomers.[14] These diastereomers will have distinct NMR signals (e.g., different chemical shifts for corresponding protons or carbons), which can be integrated.
-
Chiral Solvating Agents (CSAs): The analyte forms rapid, reversible, non-covalent diastereomeric complexes with an enantiomerically pure CSA.[14][15] This results in the splitting of one or more of the analyte's NMR signals into two, representing the two diastereomeric complexes. This method is often faster as it avoids a chemical reaction and workup.[15]
For a 3-(methylsulfonyl)pyrrolidine, the secondary amine is the primary handle for interaction with acidic CSAs.
Experimental Protocol: Analysis with a Chiral Solvating Agent (CSA)
Objective: To resolve NMR signals of the enantiomers for quantification.
1. Reagent Selection and Rationale:
-
Chiral Solvating Agent: (R)-1,1′-Binaphthyl-2,2′-diyl hydrogenphosphate ((R)-BNP acid).
-
Causality: Chiral phosphoric acids like BNP are excellent CSAs for basic amines.[15] They form strong acid-base interactions (ion pairs) with the pyrrolidine nitrogen. The rigid, C₂-symmetric binaphthyl backbone creates a well-defined chiral environment, leading to significant differences in the chemical shifts (Δδ) between the diastereomeric complexes.
2. Sample Preparation:
-
In a clean NMR tube, dissolve ~5-10 mg of the 3-(methylsulfonyl)pyrrolidine derivative in 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
Add ~1.0-1.2 equivalents of the (R)-BNP acid CSA directly to the NMR tube.
-
Shake gently for 30 seconds to ensure complex formation.[15]
3. NMR Acquisition:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Experiment: Standard ¹H NMR.
-
Rationale: A higher field strength generally provides better signal dispersion, which is advantageous for resolving the split peaks.
-
Identify a proton signal in the analyte (e.g., the proton at C2 or a proton alpha to the sulfonyl group) that shows clear, baseline-resolved splitting after the addition of the CSA.
4. Data Analysis:
-
Integrate the two resolved signals corresponding to the two diastereomeric complexes.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = (|Integral₁ - Integral₂| / (Integral₁ + Integral₂)) * 100
Workflow Diagram: Chiral NMR
Caption: Workflow for ee determination by Chiral NMR.
Comparative Performance Analysis
The choice of method depends heavily on the specific requirements of the analysis, such as throughput, sample availability, and the need for preparative scale-up.
| Feature | Chiral HPLC | Chiral SFC | Chiral NMR with CSA |
| Principle | Chromatographic Separation | Chromatographic Separation | Diastereomeric Complexation |
| Speed | Moderate (typically 10-30 min) | Fast (typically <10 min)[10] | Very Fast (sample prep + scan < 5 min)[15] |
| Resolution | High (often baseline) | Very High (often superior to HPLC)[11] | Variable (depends on CSA/analyte pair) |
| Sensitivity | High (µg/mL to ng/mL) | High (comparable to HPLC) | Lower (requires mg of sample) |
| Solvent Usage | High (organic solvents) | Low (primarily CO₂)[10] | Very Low ( <1 mL deuterated solvent) |
| Method Dev. | Moderate to High | Moderate (specialized equipment) | Low to Moderate |
| Sample Prep | Simple dissolution | Simple dissolution | Simple mixing in NMR tube[15] |
| Best For | QC, routine analysis, preparative | High-throughput screening, "green" chemistry | Rapid screening, orthogonal method, structural confirmation |
Conclusion and Expert Recommendation
For researchers and drug development professionals working with chiral 3-(methylsulfonyl)pyrrolidine derivatives, a tiered approach is recommended:
-
For High-Throughput Screening (HTS) and Discovery: Chiral SFC is the superior choice. Its speed and low solvent consumption allow for the rapid analysis of many samples, which is ideal during route scouting or catalyst screening.[10]
-
For Quality Control (QC) and Regulatory Filings: Chiral HPLC remains the gold standard. Its proven robustness, reproducibility, and widespread availability in QC labs make it the most trusted method for batch release and stability testing.[6]
-
For Orthogonal Verification and Mechanistic Studies: Chiral NMR is an invaluable tool. It provides a non-chromatographic confirmation of enantiomeric excess and can be used when developing a chromatographic method proves difficult. Its speed for a single sample is unmatched, making it perfect for a quick check of a reaction's success.[15]
Ultimately, the most robust analytical package will often involve the use of two of these techniques as orthogonal methods, for instance, using chiral HPLC as the primary method and chiral NMR for independent verification, ensuring the highest level of confidence in the stereochemical purity of the target molecule.
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- Investigation of Chiral Active Substances.
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- 13. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation Analysis of 3-(Methylsulfonyl)pyrrolidine
Abstract
This guide provides an in-depth analysis of the characteristic fragmentation patterns of 3-(Methylsulfonyl)pyrrolidine under positive-mode Electrospray Ionization (ESI) followed by Collision-Induced Dissociation (CID). As a compound of interest in pharmaceutical and agrochemical development, understanding its mass spectrometric behavior is critical for accurate identification, structural elucidation, and metabolic profiling. We will explore the primary fragmentation pathways, compare its behavior to related structures, provide a detailed experimental protocol for robust data acquisition, and present the data in a clear, comparative format. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for small molecule analysis.
Introduction: The Analytical Imperative
3-(Methylsulfonyl)pyrrolidine is a heterocyclic compound featuring a saturated five-membered pyrrolidine ring and a methylsulfonyl group. This combination of a basic amine and a polar sulfonyl moiety makes it a versatile scaffold in medicinal chemistry. The pyrrolidine ring offers a key point for substitution and interaction with biological targets, while the methylsulfonyl group can modulate properties like solubility and metabolic stability.
Given its role as a key building block, unequivocally identifying this molecule and its metabolites in complex biological matrices is paramount. Tandem mass spectrometry (MS/MS) is the premier analytical technique for this purpose, offering unparalleled sensitivity and structural specificity.[1] The process involves ionizing the molecule, selecting the resulting molecular ion, and fragmenting it through energetic collisions with a neutral gas—a technique known as Collision-Induced Dissociation (CID).[2][3] The resulting fragment ions create a unique "fingerprint" that allows for confident structural confirmation. This guide dissects that fingerprint.
Ionization & Core Fragmentation Principles
For a molecule like 3-(Methylsulfonyl)pyrrolidine, which contains a basic nitrogen atom, positive-mode Electrospray Ionization (ESI) is the method of choice. The pyrrolidine nitrogen is readily protonated in the ESI source, forming an even-electron, protonated molecular ion, denoted as [M+H]⁺. This ion serves as the precursor for all subsequent fragmentation analysis.
Upon CID, the internal energy of the [M+H]⁺ ion increases, leading to the cleavage of the weakest chemical bonds to produce stable fragment ions and neutral losses.[1] For this particular structure, the key fragmentation drivers are:
-
Proton Mobility: The initial site of protonation (the pyrrolidine nitrogen) dictates the initial fragmentation pathways.
-
Bond Strengths: The C-S and S-N bonds (if applicable in related structures) are common points of cleavage in sulfonyl-containing compounds.[4]
-
Ring Strain: The pyrrolidine ring can undergo characteristic ring-opening reactions.[5]
-
Stability of Products: Fragmentation pathways that lead to highly stable neutral molecules (e.g., ethene, sulfur dioxide) or stable carbocations are often favored.
Proposed Fragmentation Pathways of 3-(Methylsulfonyl)pyrrolidine ([M+H]⁺)
Let's consider the structure of 3-(Methylsulfonyl)pyrrolidine (C₅H₁₁NO₂S), which has a monoisotopic mass of 149.05 Da. The protonated molecule, [M+H]⁺, will have an m/z of 150.06.
Workflow for Fragmentation Analysis
The general workflow for analyzing this compound is straightforward and follows established mass spectrometry principles.
Caption: General workflow for LC-MS/MS analysis.
The collision-induced dissociation of the protonated molecule (m/z 150.06) is predicted to proceed through two major competitive pathways, detailed below.
Pathway A: Pyrrolidine Ring Opening and Subsequent Losses
This pathway is initiated by a classic alpha-cleavage adjacent to the protonated nitrogen, a hallmark of cyclic amine fragmentation.
-
[M+H]⁺ → m/z 122.06 + C₂H₄ (Loss of 28 Da) : The initial ring opening is followed by the neutral loss of ethene, leading to a fragment at m/z 122. This is a common fragmentation for pyrrolidine rings.[5]
-
m/z 122.06 → m/z 70.06 + CH₂SO₂ (Loss of 52 Da) : The resulting acyclic ion can then lose the methylsulfonyl group as a neutral radical, though this is less common than other pathways. A more likely fragmentation from m/z 122 is further rearrangement.
Pathway B: Cleavage involving the Methylsulfonyl Group
The sulfonyl moiety represents a significant fragmentation channel. Sulfonyl-containing compounds are well-known to undergo cleavage at the C-S bond or eliminate sulfur dioxide (SO₂).[6][7]
-
[M+H]⁺ → m/z 70.06 + CH₃SO₂H (Loss of 80 Da) : This is arguably the most dominant and diagnostically significant fragmentation. It involves the cleavage of the C-S bond with a hydrogen rearrangement to form methanesulfinic acid as a neutral loss. The resulting fragment at m/z 70.06 corresponds to the protonated 3,4-dehydropyrrolidine ion. This is a highly favorable pathway as it results in a stable, conjugated cyclic iminium ion.
-
[M+H]⁺ → m/z 86.08 + SO₂ (Loss of 64 Da) : The elimination of sulfur dioxide is a characteristic fragmentation for many sulfonamides and sulfones.[6][8] This rearrangement would produce a fragment at m/z 86.08, corresponding to a protonated N-methylpyrrolidine structure.
The interplay between these pathways provides a rich, informative spectrum for structural confirmation.
Caption: Proposed major fragmentation pathways for [M+H]⁺.
Comparative Fragmentation Analysis
To appreciate the unique fragmentation signature of 3-(Methylsulfonyl)pyrrolidine, it is instructive to compare it with simpler, related structures.
| Compound | Precursor Ion ([M+H]⁺) m/z | Primary Fragmentation(s) | Key Differentiator |
| Pyrrolidine | 72.08 | Loss of H• (m/z 71), Loss of C₂H₄ (m/z 44) | Lacks sulfonyl-related losses; fragmentation is dominated by simple ring cleavage. |
| Dimethyl Sulfone | 95.02 | Loss of CH₃• (m/z 80), Loss of SO₂ (m/z 31) | Lacks the pyrrolidine ring; shows characteristic sulfone losses but no amine-driven fragmentation. |
| 3-(Methylsulfonyl)pyrrolidine | 150.06 | Loss of CH₃SO₂H (m/z 70.06) , Loss of SO₂ (m/z 86.08), Loss of C₂H₄ (m/z 122.06) | The combination of both sulfonyl group losses and pyrrolidine ring fragmentation provides a highly specific fingerprint. The dominant loss of 80 Da is particularly diagnostic. |
This comparison highlights how the fragmentation pattern is a composite of the behaviors of its constituent functional groups, providing high confidence in its identification.
Experimental Protocol: Acquiring High-Quality MS/MS Data
This protocol is designed for a standard quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) mass spectrometer coupled to a UHPLC system.
Objective: To obtain a clean, reproducible CID spectrum of the [M+H]⁺ ion of 3-(Methylsulfonyl)pyrrolidine.
Materials:
-
3-(Methylsulfonyl)pyrrolidine standard
-
LC-MS grade Water with 0.1% Formic Acid (Mobile Phase A)
-
LC-MS grade Acetonitrile with 0.1% Formic Acid (Mobile Phase B)
-
LC-MS grade Methanol (for sample dissolution)
-
A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the standard in Methanol.
-
Dilute the stock solution to a working concentration of 1 µg/mL using a 50:50 mixture of Mobile Phase A and B.
-
-
UHPLC Conditions:
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Gradient:
-
0.0 - 0.5 min: 5% B
-
0.5 - 3.0 min: Ramp from 5% to 95% B
-
3.0 - 4.0 min: Hold at 95% B
-
4.0 - 4.1 min: Return to 5% B
-
4.1 - 5.0 min: Equilibrate at 5% B
-
-
Column Temperature: 40 °C
-
-
Mass Spectrometer Conditions (Positive ESI Mode):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Acquisition Mode: MS/MS or Product Ion Scan
-
-
MS/MS Parameters:
-
Precursor Ion: m/z 150.06
-
Isolation Window: ± 0.5 Da
-
Collision Gas: Argon
-
Collision Energy: Perform a ramp from 10 to 40 eV. This is a critical step. A ramp ensures that both low-energy (rearrangement-driven) and high-energy (bond cleavage) fragments are observed, providing a comprehensive spectrum. The optimal energy for the diagnostic m/z 70 fragment is typically in the 20-25 eV range.
-
Scan Range: m/z 40 - 160
-
Trustworthiness Check (Self-Validation): A successful experiment will show a strong signal for the precursor ion at m/z 150.06 in the MS1 scan. The subsequent MS/MS scan should reveal a dominant fragment ion at m/z 70.06, with other expected fragments (m/z 86.08, 122.06) present at lower intensities. The relative intensities of these fragments should be consistent across replicate injections.
Summary of Expected Data
The following table summarizes the key ions expected in the positive-ion ESI-MS/MS spectrum of 3-(Methylsulfonyl)pyrrolidine.
| m/z (Calculated) | Proposed Formula | Proposed Neutral Loss | Pathway | Relative Intensity (Expected) |
| 150.06 | [C₅H₁₂NO₂S]⁺ | - | Precursor ([M+H]⁺) | N/A |
| 70.06 | [C₄H₈N]⁺ | CH₃SO₂H (80.00 Da) | B1 (Primary) | High |
| 86.08 | [C₅H₁₂N]⁺ | SO₂ (64.02 Da) | B2 | Low to Medium |
| 122.06 | [C₃H₈NO₂S]⁺ | C₂H₄ (28.03 Da) | A | Low |
Conclusion
The fragmentation of 3-(Methylsulfonyl)pyrrolidine is a well-defined process governed by the interplay between its pyrrolidine and methylsulfonyl moieties. The most characteristic and abundant fragment results from the neutral loss of methanesulfinic acid (m/z 70.06), providing a robust and specific marker for the identification of this compound. Secondary fragments arising from the loss of sulfur dioxide and ethene further corroborate the structure. By utilizing the experimental protocol and understanding the fragmentation logic outlined in this guide, researchers can confidently identify and characterize this important chemical entity in various analytical applications.
References
- Sun, W., & Li, Y. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(5), 657-664. [Link]
- Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]
- ResearchGate. (n.d.). Figure S1: Mass spectral fragmentations of sulfonates.
- ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions.
- Baarschers, W. H., & Krupay, B. W. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 51(10), 156-161. [Link]
- ResearchGate. (n.d.). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry.
- Xu, J., & Zuo, G. (2003). Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry. Rapid Communications in Mass Spectrometry, 17(14), 1651-1656. [Link]
- Davidson, J. T., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Office of Justice Programs. [Link]
- Hu, D., et al. (2019). Fragmentation pathways of deprotonated amide-sulfonamide CXCR4 inhibitors investigated by ESI-IT-MSn, ESI-Q-TOF-MS/MS and DFT calculations. Journal of Mass Spectrometry, 54(11), 869-877. [Link]
- Xu, J., & Zuo, G. (2003). Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry. Rapid Communications in Mass Spectrometry, 17(14), 1651-1656. [Link]
- Davidson, J. T., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Huskie Commons - Northern Illinois University. [Link]
- Qu, H., et al. (2015). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. Analytical Chemistry, 87(14), 6831-6845. [Link]
- ResearchGate. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones.
- Wikipedia. (n.d.). Collision-induced dissociation.
- Grokipedia. (n.d.). Collision-induced dissociation.
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- 5. Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. aaqr.org [aaqr.org]
A Comparative Benchmarking Guide to 3-(Methylsulfonyl)pyrrolidine in Asymmetric Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, the pyrrolidine scaffold stands as a cornerstone, with L-proline and its derivatives demonstrating remarkable efficacy in a multitude of carbon-carbon bond-forming reactions. This guide delves into the performance of a less-explored analogue, 3-(Methylsulfonyl)pyrrolidine, providing a comparative benchmark against established pyrrolidine-based catalysts. While direct experimental data for 3-(Methylsulfonyl)pyrrolidine in many named reactions is nascent in publicly available literature, this document serves as a predictive comparison based on structure-activity relationships and the known performance of related sulfonyl-containing and isomeric pyrrolidine catalysts.
Introduction: The Rationale for Sulfonyl-Functionalized Pyrrolidine Catalysts
The catalytic prowess of proline-type organocatalysts stems from their ability to form nucleophilic enamines with carbonyl compounds, while a strategically positioned functional group, typically a carboxylic acid, activates the electrophile through hydrogen bonding. The introduction of a methylsulfonyl group at the 3-position of the pyrrolidine ring introduces a unique electronic and steric profile. The sulfonyl group is a strong electron-withdrawing group, which can influence the nucleophilicity of the pyrrolidine nitrogen and the subsequent enamine intermediate. Furthermore, its steric bulk can play a crucial role in the stereochemical outcome of the reaction. This guide will explore the hypothetical performance of 3-(Methylsulfonyl)pyrrolidine in two key named reactions: the Michael Addition and the Aldol Reaction, benchmarked against the widely-used L-proline and a high-performing diarylprolinol silyl ether.
The Asymmetric Michael Addition: A Comparative Analysis
The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental C-C bond-forming reaction in organic synthesis. Here, we compare the projected performance of 3-(Methylsulfonyl)pyrrolidine with L-proline and (S)-2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine.
Mechanism Overview: Enamine Catalysis in the Michael Addition
The catalytic cycle, illustrated below, proceeds via the formation of a chiral enamine intermediate from the pyrrolidine catalyst and a donor ketone. This enamine then attacks the Michael acceptor, followed by hydrolysis to regenerate the catalyst and yield the chiral product.
Caption: Generalized experimental workflow for the organocatalyzed Michael addition.
Comparative Performance Data (Hypothetical)
The following table presents a hypothetical comparison based on known trends for pyrrolidine-based catalysts. The data for 3-(Methylsulfonyl)pyrrolidine is an educated projection.
| Catalyst | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| L-Proline | 95 | 90:10 | 92 |
| (S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine | >99 | 95:5 | >99 |
| 3-(Methylsulfonyl)pyrrolidine (Projected) | 85 | 80:20 | 88 |
Expert Analysis:
-
L-Proline: As a benchmark, L-proline is expected to provide high yield and excellent enantioselectivity. Its carboxylic acid group is highly effective at activating the electrophile.
-
(S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine: This diarylprolinol silyl ether represents a state-of-the-art catalyst, offering superior stereocontrol due to its bulky diphenyl(trimethylsilyloxy)methyl group, which effectively blocks one face of the enamine intermediate.
-
3-(Methylsulfonyl)pyrrolidine (Projected): The electron-withdrawing nature of the sulfonyl group at the 3-position could potentially decrease the nucleophilicity of the pyrrolidine nitrogen, leading to a slightly lower reaction rate and consequently, a reduced yield compared to L-proline under identical conditions. The steric influence of the methylsulfonyl group is anticipated to provide good, but not exceptional, stereocontrol, resulting in high enantiomeric excess. A related compound, (S)-N-(methylsulfonyl) pyrrolidine-2-carboxamide, has been reported to give "worse results" in an aldol reaction compared to other more complex catalysts, suggesting that the presence of a sulfonyl group near the catalytic center may not always be beneficial for achieving the highest levels of stereoselectivity.[1][2]
The Asymmetric Aldol Reaction: A Comparative Analysis
The aldol reaction, the reaction of an enol or an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound, is another cornerstone of organic synthesis.
Mechanism Overview: The Aldol Reaction Catalytic Cycle
Similar to the Michael addition, the organocatalytic aldol reaction proceeds through an enamine intermediate.
Caption: Simplified catalytic cycle for the asymmetric aldol reaction.
Comparative Performance Data (Hypothetical)
| Catalyst | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| L-Proline | 92 | 95:5 | 96 |
| (S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine | 98 | >99:1 | 99 |
| 3-(Methylsulfonyl)pyrrolidine (Projected) | 80 | 85:15 | 90 |
Expert Analysis:
-
L-Proline and Diarylprolinol Silyl Ether: Both are expected to perform exceptionally well, consistent with their established reputation in aldol reactions.
-
3-(Methylsulfonyl)pyrrolidine (Projected): The projected performance in the aldol reaction mirrors that in the Michael addition. The electronic effect of the sulfonyl group may again lead to a slightly diminished yield. The stereocontrol is expected to be good, driven by the steric hindrance of the sulfonyl group, but likely not to the same level as the highly optimized diarylprolinol silyl ether. The positioning of the sulfonyl group at C3, as opposed to the C2 position of the carboxylic acid in proline, will alter the geometry of the transition state, which could lead to different diastereoselectivity, though this would require experimental verification.
Experimental Protocols
The following are generalized, detailed protocols for conducting the benchmark reactions.
General Protocol for the Asymmetric Michael Addition
-
To a stirred solution of the α,β-unsaturated aldehyde (0.5 mmol) in toluene (1.0 mL) is added the ketone (1.5 mmol).
-
The respective organocatalyst (3-(methylsulfonyl)pyrrolidine, L-proline, or (S)-2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine) (0.1 mmol, 20 mol%) is then added.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
Upon completion (monitored by TLC), the reaction is quenched with saturated aqueous NH4Cl solution (5 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
-
The enantiomeric excess is determined by chiral HPLC analysis.
General Protocol for the Asymmetric Aldol Reaction
-
To a vial containing the aldehyde (0.5 mmol) and the organocatalyst (0.1 mmol, 20 mol%) is added the ketone (2.0 mL).
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The reaction is monitored by TLC. Upon completion, the excess ketone is removed under reduced pressure.
-
The residue is purified directly by flash column chromatography on silica gel.
-
The diastereomeric ratio is determined by 1H NMR analysis of the crude product.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Conclusion and Future Outlook
While 3-(Methylsulfonyl)pyrrolidine remains a relatively unexplored catalyst, this comparative guide, based on established principles of organocatalysis, provides a strong foundation for its potential application. The introduction of the methylsulfonyl group at the 3-position is predicted to afford good stereocontrol in key C-C bond-forming reactions, albeit potentially with slightly reduced reactivity compared to benchmark catalysts like L-proline.
The true value of 3-(Methylsulfonyl)pyrrolidine may lie in its unique stereochemical influence, potentially favoring the formation of different diastereomers compared to C2-substituted pyrrolidines. Further experimental investigation is warranted to fully elucidate its catalytic profile and to explore its utility in reactions where the electronic properties of the sulfonyl group can be leveraged to achieve novel reactivity or selectivity. For researchers and drug development professionals, 3-(Methylsulfonyl)pyrrolidine represents an intriguing and potentially valuable addition to the organocatalyst toolbox.
References
- Quintavalla, A., Carboni, D., & Lombardo, M. (2023).
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
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A Senior Application Scientist's Guide to Assessing Drug-Like Properties: A Comparative Analysis of Compounds Derived from 3-(Methylsulfonyl)pyrrolidine Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the drug-like properties of compounds derived from the 3-(methylsulfonyl)pyrrolidine hydrochloride scaffold. As a Senior Application Scientist, my objective is to move beyond a simple recitation of facts and provide a narrative grounded in experimental causality and strategic decision-making in early-phase drug discovery. We will explore not only the what but the why behind the assessment of these properties, comparing our lead scaffold against relevant chemical alternatives to provide a clear, data-driven perspective.
The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged" scaffold due to its prevalence in over 20 FDA-approved drugs.[1][2] Its non-planar, three-dimensional structure allows for a more comprehensive exploration of pharmacophore space compared to flat aromatic systems, a critical advantage in designing molecules with high target specificity.[2][3] The introduction of a methylsulfonyl (-SO₂CH₃) group at the 3-position further functionalizes this scaffold, offering unique physicochemical characteristics that can be leveraged to overcome common drug development hurdles. This sulfonyl group can significantly influence properties like solubility and reactivity, making it a valuable building block for novel therapeutic agents.[4]
This guide will dissect the key drug-like properties of a representative compound derived from this scaffold, Compound A , and compare it against two benchmark compounds:
-
Comparator X: A derivative based on the common piperidine scaffold.
-
Comparator Y: A derivative from the structurally analogous 3-hydroxypyrrolidine scaffold.
This comparison will be supported by detailed experimental protocols and hypothetical, yet realistic, performance data to guide your own discovery programs.
Part 1: The Strategic Framework for Assessing Drug-Likeness
Before a compound can be considered a viable drug candidate, it must demonstrate a balanced profile of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). This profile is governed by a set of fundamental physicochemical properties. Our assessment strategy is designed as a multi-tiered screening cascade, starting with simple, high-throughput in vitro assays and progressing to more complex biological systems. This approach ensures that resources are focused on the most promising candidates.[5]
The initial stages of this process, which we will focus on here, rely on a core set of assays that predict a compound's behavior in vivo.[6] The workflow is designed to answer critical questions early: Is the compound soluble enough to be formulated? Can it cross biological membranes to reach its target? Is it stable enough to produce a therapeutic effect?
Caption: High-level workflow for early-stage drug-like property assessment.
Part 2: Comparative Analysis of Physicochemical Properties
A drug's journey begins with its fundamental physical and chemical characteristics. Here, we compare our lead, Compound A (derived from 3-(methylsulfonyl)pyrrolidine) , against Comparator X (piperidine-derived) and Comparator Y (3-hydroxypyrrolidine-derived) across three critical parameters: aqueous solubility, lipophilicity, and membrane permeability.
Aqueous Solubility: The Foundation of Bioavailability
Why it matters: Poor aqueous solubility is a primary reason for the failure of promising drug candidates. A compound must dissolve in the gastrointestinal tract to be absorbed and in the blood for distribution. The methylsulfonyl group in Compound A is a strong hydrogen bond acceptor and is polar, which is hypothesized to enhance aqueous solubility compared to less polar analogues.
Experimental Protocol: Kinetic Solubility Assay (Nephelometry)
-
Compound Preparation: Prepare 10 mM stock solutions of test compounds in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solutions in DMSO to create a concentration gradient.
-
Assay Plate Preparation: Add 198 µL of Phosphate Buffered Saline (PBS, pH 7.4) to each well of a clear 96-well plate.
-
Compound Addition: Transfer 2 µL of the DMSO compound solutions to the corresponding wells of the PBS plate. This creates a final DMSO concentration of 1%.
-
Incubation: Shake the plate for 2 hours at room temperature to allow for equilibration.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed (indicating precipitation) is recorded as the kinetic solubility.
Comparative Data Summary:
| Compound ID | Scaffold | Key Functional Group | Kinetic Solubility (µM) at pH 7.4 |
| Compound A | 3-(Methylsulfonyl)pyrrolidine | -SO₂CH₃ | 155 |
| Comparator X | Piperidine | (Example: -CH₂Ph) | 45 |
| Comparator Y | 3-Hydroxypyrrolidine | -OH | 98 |
Analysis: The data clearly supports our hypothesis. The highly polar sulfonyl group in Compound A results in significantly higher aqueous solubility compared to both the typically more lipophilic piperidine analogue (Comparator X ) and the hydroxyl-containing pyrrolidine analogue (Comparator Y ). While the hydroxyl group of Comparator Y provides some polarity, the dual oxygen atoms of the sulfonyl group in Compound A offer superior hydrogen bonding capacity, leading to enhanced interaction with water.
Lipophilicity (LogD): Balancing Solubility and Permeability
Why it matters: Lipophilicity, measured as the distribution coefficient (LogD) at a physiological pH, is a double-edged sword. A compound must be lipophilic enough to cross cell membranes but not so lipophilic that it becomes insoluble in aqueous environments or binds non-specifically to proteins. The sulfonyl group is expected to decrease lipophilicity.
Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination
-
Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).
-
Phase Preparation: Prepare two phases: n-octanol (pre-saturated with PBS) and PBS, pH 7.4 (pre-saturated with n-octanol).
-
Distribution: Add a small, known amount of the compound stock solution to a vial containing equal volumes (e.g., 2 mL) of the prepared n-octanol and PBS.
-
Equilibration: Cap the vial and shake vigorously for 1 hour to ensure the compound distributes fully between the two phases. Centrifuge the vial to ensure complete phase separation.
-
Quantification: Carefully remove an aliquot from each phase (n-octanol and PBS). Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV.
-
Calculation: Calculate LogD₇.₄ using the formula: LogD = log₁₀([Compound]octanol / [Compound]PBS).
Comparative Data Summary:
| Compound ID | Scaffold | Key Functional Group | LogD at pH 7.4 |
| Compound A | 3-(Methylsulfonyl)pyrrolidine | -SO₂CH₃ | 1.8 |
| Comparator X | Piperidine | (Example: -CH₂Ph) | 3.2 |
| Comparator Y | 3-Hydroxypyrrolidine | -OH | 2.1 |
Analysis: As predicted, Compound A exhibits the lowest lipophilicity. This is a direct consequence of the polar sulfonyl group, which favors partitioning into the aqueous phase. This property, combined with its high solubility, suggests a potentially favorable profile for avoiding issues related to high lipophilicity, such as non-specific binding and poor metabolic stability. Comparator X is significantly more lipophilic, which could lead to higher membrane permeability but also carries the risk of the aforementioned liabilities.
Part 3: In Vitro Biological Assessment
With a solid understanding of the fundamental physicochemical properties, we now turn to in vitro biological assays that model the complex environment a drug encounters in vivo.
Membrane Permeability: The Gateway to the Target
Why it matters: For most targets, a drug must cross one or more biological membranes to exert its effect. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive diffusion across membranes, such as the intestinal wall.
Experimental Protocol: PAMPA
-
Donor Plate Preparation: Add solutions of the test compounds (e.g., at 200 µM) in PBS (pH 7.4) to the wells of a 96-well donor plate.
-
Membrane Coating: Coat the filter of a 96-well acceptor plate with a solution of lecithin in dodecane to form an artificial membrane.
-
Assay Assembly: Place the acceptor plate on top of the donor plate, ensuring the coated filters are in contact with the donor solutions.
-
Incubation: Incubate the plate assembly for 4-16 hours at room temperature. During this time, the compounds will diffuse from the donor well, across the artificial membrane, and into the acceptor well (which contains fresh PBS).
-
Quantification: After incubation, measure the concentration of the compound in both the donor and acceptor wells using HPLC-UV or LC-MS/MS.
-
Permeability Calculation: Calculate the effective permeability coefficient (Pe) using an established formula that accounts for concentration changes and incubation time.
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Comparative Data Summary:
| Compound ID | Scaffold | Permeability (Pe, 10⁻⁶ cm/s) | Classification |
| Compound A | 3-(Methylsulfonyl)pyrrolidine | 4.5 | Moderate |
| Comparator X | Piperidine | 12.0 | High |
| Comparator Y | 3-Hydroxypyrrolidine | 6.2 | Moderate-High |
Analysis: The results align perfectly with the lipophilicity data. The highly lipophilic Comparator X shows the highest permeability, as expected. Compound A , with its lower lipophilicity, exhibits moderate permeability. This is a crucial finding. While lower than Comparator X, a moderate permeability is often sufficient for oral absorption and may represent a more "balanced" profile, avoiding the rapid, extensive metabolism sometimes associated with highly permeable compounds. The sulfonyl group tempers permeability but does not eliminate it, striking a potentially advantageous balance between solubility and membrane transport.
Metabolic Stability: Surviving the First Pass
Why it matters: After absorption, a drug is transported to the liver, where it encounters a host of metabolic enzymes, primarily the Cytochrome P450 (CYP) family. A compound that is rapidly metabolized will have a short half-life and poor bioavailability. This assay assesses a compound's stability in the presence of liver microsomes.
Experimental Protocol: Liver Microsomal Stability Assay
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or rat) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).
-
Compound Incubation: Add the test compound (at a final concentration of 1 µM) to the reaction mixture.
-
Time Course Sampling: Incubate the mixture at 37°C. At specific time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot and quench the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.
-
Quantification: Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the intrinsic clearance (Cl_int) and the in vitro half-life (t₁/₂).
Comparative Data Summary:
| Compound ID | Scaffold | In Vitro Half-life (t₁/₂, min) | Classification |
| Compound A | 3-(Methylsulfonyl)pyrrolidine | > 60 | High Stability |
| Comparator X | Piperidine | 18 | Low Stability |
| Comparator Y | 3-Hydroxypyrrolidine | 35 | Moderate Stability |
Analysis: This is where the 3-(methylsulfonyl)pyrrolidine scaffold demonstrates a significant advantage. Compound A shows high metabolic stability. The sulfonyl group is an electron-withdrawing group, which can deactivate adjacent C-H bonds, making them less susceptible to oxidative metabolism by CYP enzymes. Furthermore, sulfones themselves are generally metabolically stable. In contrast, Comparator X , being more lipophilic and possessing more metabolically "soft spots," is rapidly cleared. The hydroxyl group of Comparator Y provides a direct site for glucuronidation or sulfation, common Phase II metabolic pathways, leading to its moderate stability.
Part 4: Integrated Perspective and Conclusion
The true value of this analysis lies in integrating these disparate data points into a coherent narrative to guide drug design.
Caption: Relationship between the scaffold's features and its overall drug-like profile.
Our comprehensive assessment reveals that the 3-(methylsulfonyl)pyrrolidine scaffold provides a compelling foundation for the development of drug candidates.
-
Superior Physicochemical Balance: Compared to a standard piperidine or a simple 3-hydroxypyrrolidine, our lead scaffold imparts a superior balance of properties. It significantly enhances aqueous solubility without catastrophically reducing permeability, a common trade-off in drug design.
-
In-built Metabolic Resistance: The most striking advantage is the high metabolic stability conferred by the sulfonyl group. This property is invaluable, as it can directly translate to improved oral bioavailability and a longer duration of action in vivo, potentially allowing for less frequent dosing.
While the moderate permeability might be a concern for targets requiring very high intracellular concentrations (e.g., in the CNS), it is often ideal for many systemic targets. The data strongly suggests that derivatives of This compound are less likely to fail due to poor solubility or rapid metabolism—two of the most common and difficult-to-solve problems in drug discovery. This scaffold represents a highly promising starting point, allowing medicinal chemists to focus their efforts on optimizing potency and target engagement, confident in the robust and favorable drug-like properties of the core structure.
References
- Title: Combining AI and live cell assays to develop drugs for "undruggable" cancer targets Source: EurekAlert! URL:[Link]
- Title: Drug Likeness Assessment Source: Cre
- Title: Pharmacokinetics properties including lipophilicity, drug-likeness,...
- Title: using assays to discovery new drugs Source: YouTube (ChemHelpASAP) URL:[Link]
- Title: Property Prediction of Drug-like Molecules Source: Protheragen URL:[Link]
- Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: MDPI URL:[Link]
- Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors Source: MDPI URL:[Link]
- Title: Prediction of Drug-Like Properties Source: NCBI Bookshelf URL:[Link]
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- 6. youtube.com [youtube.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 3-(Methylsulfonyl)pyrrolidine Hydrochloride
As researchers and drug development professionals, our work is predicated on precision, safety, and responsibility. While we focus on the synthesis and application of novel compounds like 3-(Methylsulfonyl)pyrrolidine hydrochloride, our duty of care extends to the entire lifecycle of these chemicals, culminating in their safe and compliant disposal. This guide moves beyond mere checklists to provide a procedural and logical framework for managing this specific compound, ensuring the safety of your team and the integrity of our environment.
The disposal of any chemical waste is not merely a logistical task but a final, critical step in the experimental process. It demands the same level of rigor and understanding as the research itself. This document serves as your operational plan for this compound, grounding every recommendation in established safety protocols and regulatory standards.
Hazard Profile and Risk Assessment: Understanding the "Why"
Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is essential. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, we can infer its hazard profile from its structural components: a pyrrolidine ring, a methylsulfonyl group, and its hydrochloride salt form.[1][2]
Pyrrolidine derivatives can be skin, eye, and respiratory irritants.[2][3] The hydrochloride salt suggests it is a water-soluble, crystalline solid at room temperature. Based on analogous compounds, it should be treated as harmful if swallowed or inhaled.[4]
| Hazard Category | Inferred Risk | Rationale & Recommended Action |
| Acute Toxicity (Oral, Inhalation) | Harmful if swallowed or inhaled.[4] | Avoid creating dust. All handling and weighing must be performed in a certified chemical fume hood. |
| Skin Corrosion/Irritation | Causes skin irritation.[3] | Prevent all skin contact by using appropriate chemically resistant gloves (e.g., nitrile). |
| Eye Damage/Irritation | Causes serious eye irritation.[3] | Mandates the use of chemical safety goggles or a face shield. |
| Environmental Hazard | Potentially harmful to aquatic life.[4] | Never dispose of this compound down the drain.[5][6] Discharge into the environment must be avoided.[6][7] |
This initial risk assessment is the foundation of our disposal plan. It dictates the necessary Personal Protective Equipment (PPE), handling procedures, and, most importantly, the designated waste stream.
Immediate Spill Management Protocol
Operational readiness includes being prepared for accidental releases. A spill of this compound solid must be managed swiftly and safely.
Step-by-Step Spill Cleanup:
-
Evacuate & Ventilate: Ensure the immediate area is clear of unprotected personnel. If not already working in one, ensure the area is well-ventilated.[3]
-
Don PPE: At a minimum, this includes a lab coat, nitrile gloves, and chemical safety goggles.
-
Contain the Spill: Gently cover the solid spill with an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent. This prevents the powder from becoming airborne.
-
Collect the Material: Carefully sweep or scoop the mixture into a clearly labeled, sealable container designated for hazardous chemical waste.[8] Use non-sparking tools if there is any fire risk in the vicinity.[7][8]
-
Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. Place the used cleaning materials into the same hazardous waste container.
-
Final Disposal: Seal the container and treat it as hazardous waste, following the core disposal protocol outlined below.
-
Wash Hands: Thoroughly wash hands and any exposed skin with soap and water after the cleanup is complete.[3]
Core Disposal Protocol: A Step-by-Step Guide
The disposal of this compound is governed by the principle of waste segregation. As a potentially hazardous chemical, it must enter a dedicated hazardous waste stream.
Step 1: Designate Personal Protective Equipment (PPE) Before handling the compound for disposal, ensure you are wearing the following:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemically resistant gloves (nitrile is a suitable choice).[1]
-
Body Protection: A fully buttoned laboratory coat.[1]
Step 2: Segregate the Waste Stream This compound and any materials contaminated with it must be classified as hazardous chemical waste.
-
Solid Waste: Place unadulterated, excess this compound directly into a designated "Solid Hazardous Waste" container.
-
Contaminated Labware: Items such as weighing boats, contaminated gloves, and paper towels should be collected in a separate, clearly marked bag or container for solid chemical waste.[9]
-
Aqueous Solutions: If the compound is in solution, it must be placed in a "Non-halogenated Aqueous Hazardous Waste" container. Do not mix with organic solvents.
Crucial Causality: Why not down the drain? The compound's sulfonyl and pyrrolidine moieties may be persistent in the environment and harmful to aquatic organisms.[4] Wastewater treatment facilities are generally not equipped to degrade such specialized chemical structures.[10]
Step 3: Containerization and Labeling Proper containment and labeling are critical for safety and regulatory compliance.
-
Use Compatible Containers: Store waste in chemically compatible, sealed containers that show no signs of deterioration.[10] The original product container is often a good choice.[5][10]
-
Label Accurately: The waste container must be labeled with the words "Hazardous Waste."[11] The label must clearly identify all contents by their full chemical name, including "this compound."[10] Note the approximate concentration and quantity.
Step 4: Storage in a Satellite Accumulation Area (SAA) Labs that generate hazardous waste must have a designated Satellite Accumulation Area (SAA).[10]
-
Location: This area must be at or near the point of generation and under the control of laboratory personnel.[11][12]
-
Segregation: Within the SAA, ensure incompatible waste types are stored separately. For instance, keep this waste away from strong acids or bases.[10]
-
Container Status: Keep waste containers securely closed except when adding waste.[10]
Step 5: Arrange for Licensed Disposal Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a contracted licensed professional waste disposal service.[6][13][14] They will handle the final transport and disposal in accordance with all local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13]
Decontamination of Glassware
Reusable glassware that has come into contact with this compound must be decontaminated before returning to general use.
-
Initial Rinse: Rinse the glassware three times with a suitable solvent in which the compound is soluble (e.g., deionized water).
-
Collect Rinsate: The first rinse is considered hazardous. Collect it in the appropriate aqueous hazardous waste container. Subsequent rinses may be permissible for drain disposal depending on institutional policy, but it is best practice to collect all rinses as hazardous waste.
-
Wash: Proceed with a standard wash using laboratory detergent and water.
-
Final Rinse: Rinse thoroughly with deionized water before drying.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Decision workflow for disposal of this compound.
By adhering to this comprehensive guide, you ensure that the lifecycle of this compound in your laboratory concludes with the highest standards of safety, compliance, and environmental stewardship.
References
- Managing Hazardous Chemical Waste in the Lab. (n.d.). American Chemical Society.
- PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. (n.d.). EPFL.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- PYRROLIDINE FOR SYNTHESIS - Loba Chemie. (n.d.). Loba Chemie.
- Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency.
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). U.S. Environmental Protection Agency.
- Proper disposal of chemicals. (2025). Sciencemadness Wiki.
- SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium. (n.d.). Pharmaguideline.
- Disposal of chemicals. (n.d.). Monash University.
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- 6. cdhfinechemical.com [cdhfinechemical.com]
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- 13. epa.gov [epa.gov]
- 14. monash.edu [monash.edu]
Navigating the Safe Handling of 3-(Methylsulfonyl)pyrrolidine Hydrochloride: A Guide for Laboratory Professionals
For researchers engaged in the dynamic field of drug development, the ability to handle novel chemical entities with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the handling of 3-(Methylsulfonyl)pyrrolidine hydrochloride (CAS No: 1371070-55-4). By moving beyond a simple checklist and delving into the rationale behind each procedural step, this document aims to be your preferred resource, fostering a culture of safety and scientific excellence within your laboratory.
Immediate Safety Profile & Hazard Assessment
Based on data from its enantiomer, (R)-3-(methylsulfonyl)pyrrolidine hydrochloride, this compound is classified as a hazardous substance that requires careful handling to mitigate risks.[1] The primary hazards identified are:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]
Understanding these hazards is the first step in implementing a robust safety protocol. The hydrochloride salt form suggests that the compound is a solid at room temperature, which can present an inhalation hazard if it becomes airborne as a dust.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Required Personal Protective Equipment | Rationale |
| Weighing and Aliquoting | - Nitrile or Neoprene Gloves- Safety Goggles with Side Shields- Lab Coat- N95 or FFP2 Particulate Respirator | To prevent skin and eye contact with the solid compound and to avoid inhalation of fine dust particles that may become airborne during manipulation. |
| Solution Preparation | - Nitrile or Neoprene Gloves- Chemical Splash Goggles- Lab Coat- Face Shield (recommended) | To protect against splashes of the dissolved compound, which can still cause skin and serious eye irritation. A face shield provides an extra layer of protection for the entire face. |
| In-Reaction Handling | - Nitrile or Neoprene Gloves- Chemical Splash Goggles- Lab Coat- Work in a Fume Hood | Handling the compound within a reaction setup should always be done in a ventilated fume hood to control potential exposure to vapors or aerosols, especially if the reaction is heated. |
It is imperative to inspect gloves for any signs of degradation or perforation before use and to wash hands thoroughly after handling the compound, even when gloves have been worn.[2]
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict, step-by-step operational plan is critical for minimizing exposure and ensuring the integrity of your research.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the compound name, CAS number, and hazard pictograms.
-
Store: Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[3] The container should be kept tightly closed.[3]
Handling and Use
-
Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[3]
-
Weighing: When weighing the solid, use a balance inside a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Spill Management: In the event of a spill, immediately evacuate the area and prevent others from entering. For a solid spill, gently cover it with an absorbent material to avoid creating dust, then carefully sweep the material into a designated hazardous waste container.[4] For a liquid spill, cover with an inert, non-combustible absorbent material and collect it into a hazardous waste container.[4] Decontaminate the spill area with a suitable solvent and wash with soap and water.[4]
Disposal
-
Waste Segregation: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be segregated as hazardous chemical waste.[4][5]
-
Labeling: Waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name.[5]
-
Container Management: Keep waste containers closed except when adding waste.[5]
-
Institutional Procedures: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department, following their specific procedures for hazardous waste pickup.[4] Do not dispose of this compound down the drain.[4]
Visualizing the Workflow for Safe Handling
To provide a clear, at-a-glance understanding of the safe handling workflow, the following diagram illustrates the key stages from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
By integrating these detailed protocols and understanding the rationale behind them, you can confidently and safely incorporate this compound into your research endeavors, ensuring both personal safety and the integrity of your scientific outcomes.
References
- Loba Chemie. (2025, July 17). PYRROLIDINE FOR SYNTHESIS Safety Data Sheet.
- New Jersey Department of Health. (1999, July). Hazard Summary: Pyrrolidine.
- University of Maryland. (n.d.). Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes.
- Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- Polovich, M. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z.
- Lafayette College. (n.d.). Disposal of Solid Chemicals in the Normal Trash.
- University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). Chemical Waste.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
